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  • Product: 3,5-dimethyloxan-4-ol
  • CAS: 1420815-91-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Stereochemistry of 3,5-Dimethyloxan-4-ol

A Predictive Approach for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for 3,5-dimethyloxan-4-ol is limited in the current scientific literature. This guide has been me...

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Approach for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3,5-dimethyloxan-4-ol is limited in the current scientific literature. This guide has been meticulously compiled by leveraging established principles of organic chemistry and drawing analogies from well-documented chemical properties of structurally related substituted tetrahydropyrans and cyclic alcohols. The protocols and predicted data herein serve as an expert-informed starting point for the synthesis, characterization, and further investigation of this molecule.

Introduction: Unveiling the Potential of a Substituted Oxane

The tetrahydropyran (oxane) ring is a privileged scaffold in a vast array of natural products and pharmaceuticals, lauded for its conformational stability and diverse biological activities. The strategic placement of substituents on this six-membered heterocyclic ring can profoundly influence its physicochemical properties and biological interactions. This guide focuses on the chemical properties of 3,5-dimethyloxan-4-ol, a molecule with the potential for rich stereochemistry and subsequent application in medicinal chemistry and materials science.

Due to the scarcity of direct literature on 3,5-dimethyloxan-4-ol, this document adopts a predictive and instructional approach. It is designed to empower researchers with the foundational knowledge and practical methodologies required to synthesize, isolate, and characterize the various stereoisomers of this compound. By understanding the underlying principles of its stereochemistry, conformational preferences, and spectroscopic signatures, scientists can unlock the potential of this and other similarly substituted oxane derivatives.

Stereochemistry and Conformational Analysis: A Tale of Four Isomers

The structure of 3,5-dimethyloxan-4-ol features three stereocenters at carbons 3, 4, and 5, giving rise to a total of 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers. These can be broadly categorized into cis and trans diastereomers based on the relative orientation of the methyl groups at C3 and C5.

The tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional and steric strain. The stability of the various diastereomers and their conformers is dictated by the energetic penalties associated with axial versus equatorial placement of the substituents.

Conformational Preferences of the Methyl and Hydroxyl Groups

The energetic preference for a substituent to occupy an equatorial position is quantified by its "A-value," which corresponds to the Gibbs free energy difference between the axial and equatorial conformers. For a methyl group on a cyclohexane ring, the A-value is approximately 1.74 kcal/mol, reflecting the destabilizing 1,3-diaxial interactions between an axial methyl group and the axial hydrogens at C2 and C4 (relative to the substituent at C3) and C4 and C6 (relative to the substituent at C5)[1][2]. The hydroxyl group has a smaller A-value, indicating a lesser, though still significant, preference for the equatorial position.

Analysis of the cis- and trans-3,5-Dimethyloxan-4-ol Diastereomers

cis-3,5-Dimethyloxan-4-ol: In the cis isomer, the two methyl groups are on the same face of the ring. In a chair conformation, this can be achieved with one methyl group in an axial position and the other in an equatorial position, or in a less stable conformation with both in axial or both in equatorial positions through ring flipping. The most stable conformation will have the maximum number of substituents in the equatorial position. For cis-1,3-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer[3]. By analogy, the diequatorial conformation of the methyl groups in cis-3,5-dimethyloxan-4-ol will be favored. The hydroxyl group at C4 can be either axial or equatorial, leading to two possible stable conformers.

trans-3,5-Dimethyloxan-4-ol: In the trans isomer, the methyl groups are on opposite faces of the ring. This arrangement allows for a chair conformation where both methyl groups can occupy equatorial positions simultaneously. This diequatorial arrangement is generally the most stable conformation for 1,3-disubstituted cyclohexanes[3]. As with the cis isomer, the hydroxyl group at C4 can be either axial or equatorial.

The interplay of these conformational preferences will determine the predominant isomer observed in a synthesis and its characteristic spectroscopic properties.

cluster_cis cis-3,5-Dimethyloxan-4-ol cluster_trans trans-3,5-Dimethyloxan-4-ol cis_eq_OH_eq_Me More Stable (e,e-Me, e-OH) cis_ax_OH_eq_Me Less Stable (e,e-Me, a-OH) cis_eq_OH_eq_Me->cis_ax_OH_eq_Me Ring Flip trans_eq_OH_eq_Me More Stable (e,a-Me, e-OH) trans_ax_OH_eq_Me Less Stable (e,a-Me, a-OH) trans_eq_OH_eq_Me->trans_ax_OH_eq_Me Ring Flip cluster_workflow Proposed Synthesis of 3,5-Dimethyloxan-4-ol start Reactants: (E/Z)-pent-3-en-1-ol Acetaldehyde acid_catalyst Acid Catalyst (e.g., InCl3, TiCl4) reaction Prins Cyclization - Formation of oxocarbenium ion - Intramolecular attack of alkene - Trapping of carbocation start->reaction acid_catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification isomers Separated Stereoisomers of 3,5-Dimethyloxan-4-ol purification->isomers characterization Spectroscopic Analysis (NMR, IR, MS) isomers->characterization

Caption: Proposed workflow for the synthesis of 3,5-dimethyloxan-4-ol.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 3,5-dimethyloxan-4-ol via a Prins cyclization.

Materials:

  • (E/Z)-pent-3-en-1-ol

  • Acetaldehyde

  • Indium(III) chloride (InCl₃) or Titanium(IV) chloride (TiCl₄) as a Lewis acid catalyst [4]* Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of (E/Z)-pent-3-en-1-ol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add acetaldehyde (1.2 eq).

  • Slowly add a solution of the Lewis acid catalyst (e.g., InCl₃, 0.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the different stereoisomers of 3,5-dimethyloxan-4-ol.

  • Characterize the isolated isomers by NMR, IR, and mass spectrometry.

Causality of Experimental Choices:

  • Low Temperature (-78 °C): The reaction is performed at low temperature to enhance stereoselectivity by favoring the kinetically controlled product and minimizing side reactions.

  • Lewis Acid Catalyst: A Lewis acid is essential to activate the aldehyde, facilitating the formation of the key oxocarbenium ion intermediate that initiates the cyclization.[5]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the Lewis acid catalyst is water-sensitive.

  • Aqueous Workup: The reaction is quenched with a basic solution (NaHCO₃) to neutralize the acid catalyst and stop the reaction.

  • Column Chromatography: The different stereoisomers of the product will likely have slightly different polarities, allowing for their separation by silica gel chromatography.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-dimethyloxan-4-ol based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
-OH1.5 - 3.5broad singletChemical shift is concentration and solvent dependent.
H-43.5 - 4.0multipletThe chemical shift and coupling constants will be highly dependent on whether the hydroxyl group is axial or equatorial.
H-2, H-63.2 - 4.2multipletProtons adjacent to the ring oxygen are deshielded.
H-3, H-51.5 - 2.5multiplet
-CH₃ (at C3, C5)0.9 - 1.2doublet

The coupling constants between H-3, H-4, and H-5 will be crucial for determining the relative stereochemistry. Larger coupling constants (8-12 Hz) are typically observed for trans-diaxial protons, while smaller coupling constants (2-5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm) Notes
C-465 - 75Carbon bearing the hydroxyl group.
C-2, C-660 - 70Carbons adjacent to the ring oxygen.
C-3, C-530 - 45
-CH₃ (at C3, C5)15 - 25
Predicted IR Spectroscopy Data
Functional Group Predicted Absorption Range (cm⁻¹) Appearance
O-H stretch3200 - 3600Broad
C-H stretch (sp³)2850 - 3000Strong
C-O stretch (alcohol)1050 - 1150Strong
C-O-C stretch (ether)1070 - 1150Strong
Predicted Mass Spectrometry Fragmentation

The mass spectrum of 3,5-dimethyloxan-4-ol is expected to show a molecular ion peak (M⁺) at m/z = 144. Subsequent fragmentation is likely to involve the loss of a water molecule (M⁺ - 18), and cleavage of the ring. Common fragments would include those resulting from the loss of methyl and ethyl groups. A prominent peak might be observed from the cleavage of the C-C bonds adjacent to the oxygen atom.

Potential Reactions and Biological Activity

The chemical reactivity of 3,5-dimethyloxan-4-ol will be dominated by the secondary alcohol functionality.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3,5-dimethyloxan-4-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Esterification/Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides under basic conditions.

While no specific biological activity has been reported for 3,5-dimethyloxan-4-ol, the tetrahydropyran scaffold is present in many biologically active molecules. Substituted tetrahydropyrans have been reported to exhibit a range of activities, including antibacterial and antifungal properties.[6][7][8][9] The specific stereochemistry and substitution pattern of 3,5-dimethyloxan-4-ol could lead to novel biological activities, making it an interesting target for screening in drug discovery programs.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the chemical properties of 3,5-dimethyloxan-4-ol. By leveraging established principles and data from analogous compounds, we have outlined a clear path for its synthesis, stereochemical analysis, and characterization. The proposed synthetic protocol, based on the reliable Prins cyclization, offers a practical starting point for researchers. The predicted spectroscopic data will be invaluable for the identification and structural elucidation of the resulting stereoisomers. As a molecule with unexplored potential, 3,5-dimethyloxan-4-ol represents an exciting opportunity for discovery in the fields of synthetic methodology, medicinal chemistry, and materials science.

References

  • Corey, E. J., & Luo, G. (2001). A simple and stereoselective synthesis of 2,6-disubstituted-4-hydroxytetrahydropyrans. Tetrahedron Letters, 42(48), 8343-8345. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2002). InCl3-catalyzed Prins cyclization: a facile synthesis of 4-chlorotetrahydropyrans. Tetrahedron Letters, 43(45), 8133-8135. [Link]

  • Al-Harrasi, A., & Al-Rawahi, N. (2014). Prins cyclization in natural product synthesis. RSC Advances, 4(84), 44744-44766. [Link]

  • Organic Chemistry Portal. Prins Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

  • PubChem. 3,5-Dimethyl-4-heptanol. [Link]

  • Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Phillips, O. A., Udo, E. E., Ali, A. A. M., & Al-Hassawi, N. (2002). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 12(23), 3399-3402. [Link]

  • Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • PubChem. 3,5-dimethyl-4-heptanol. [Link]

  • Al-Shamkhani, Z. A. N., & Essa, A. H. (2007). Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. Tetrahedron Letters, 48(32), 5547-5550. [Link]

  • Penn State Pressbooks. 2.14 Conformations of Monosubstituted Cyclohexanes. [Link]

  • Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • Zhang, M., et al. (2022). Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors. Pest Management Science, 78(11), 4887-4896. [Link]

  • Al-Masoudi, N. A., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2636. [Link]

  • Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

  • PubChem. cis-((1S,3R)-3-(3-ethoxy-tetrahydro-2H-pyran-4-ylamino)-1-isopropylcyclopentyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone. [Link]

  • St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. [Link]

  • ResearchGate. Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. [Link]

  • MDPI. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. [Link]

  • SpectraBase. 3,5-Dimethyl-4-heptanol. [Link]

  • SpectraBase. trans-2,3-DIMETHYLTETRAHYDRO-2H-PYRAN. [Link]

  • PubChem. 3,3-Dimethyl-4-heptanol. [Link]

  • YouTube. Cyclohexane Chair Conformation and Axial Equatorial Stability. [Link]

  • National Center for Biotechnology Information. Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. [Link]

  • Bureau International des Poids et Mesures. qNMR Internal Standard Reference Data (ISRD). [Link]

  • National Center for Biotechnology Information. Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. [Link]

  • FooDB. Showing Compound cis-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran (FDB029676). [Link]

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  • ACS Publications. Concise Synthesis of Deoxylimonin. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. [Link]

  • ResearchGate. Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. [Link]

  • Wikipedia. Methylcyclohexane. [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyloxan-4-ol

Abstract This technical guide provides a comprehensive overview of a strategic approach to the synthesis of 3,5-dimethyloxan-4-ol, a substituted tetrahydropyran derivative. Recognizing the prevalence of the tetrahydropyr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a strategic approach to the synthesis of 3,5-dimethyloxan-4-ol, a substituted tetrahydropyran derivative. Recognizing the prevalence of the tetrahydropyran motif in numerous biologically active molecules, this document outlines a robust synthetic strategy centered around the powerful Prins cyclization reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a theoretical framework but also actionable experimental insights. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's stereochemical outcome.

Introduction: The Significance of Substituted Tetrahydropyrans

The tetrahydropyran (THP) ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence in a vast array of bioactive compounds, including anti-inflammatory, analgesic, and cytotoxic agents, underscores the importance of efficient and stereoselective synthetic methodologies for accessing substituted THP derivatives. The target molecule of this guide, 3,5-dimethyloxan-4-ol, presents a specific substitution pattern that allows for the exploration of key principles in modern synthetic organic chemistry. The strategic placement of methyl groups at the 3 and 5 positions, flanking a hydroxyl group at the 4-position, necessitates a synthetic approach that offers precise control over stereochemistry.

Retrosynthetic Analysis and Strategic Approach: The Prins Cyclization

A retrosynthetic analysis of 3,5-dimethyloxan-4-ol points towards a disconnection strategy that leverages the Prins cyclization. This powerful carbon-carbon and carbon-oxygen bond-forming reaction involves the acid-catalyzed condensation of an alkene with an aldehyde or ketone.[1] For our target molecule, the tetrahydropyran ring can be envisioned as being formed from the cyclization of a homoallylic alcohol with an aldehyde.

This retrosynthetic disconnection leads us to two readily accessible starting materials: 3-methylbut-3-en-1-ol (isoprenol) and acetaldehyde .

G target 3,5-Dimethyloxan-4-ol disconnection Prins Cyclization target->disconnection intermediates Homoallylic Alcohol + Aldehyde disconnection->intermediates starting_materials 3-Methylbut-3-en-1-ol + Acetaldehyde intermediates->starting_materials

Figure 1: Retrosynthetic analysis of 3,5-dimethyloxan-4-ol via a Prins cyclization.

The forward synthesis, therefore, involves the reaction of 3-methylbut-3-en-1-ol with acetaldehyde in the presence of an acid catalyst. The choice of catalyst is critical for both reaction efficiency and stereoselectivity. Lewis acids such as tin(IV) chloride (SnCl₄) are commonly employed to promote this transformation.[2]

Mechanistic Insights: Controlling Stereochemistry

The Prins cyclization proceeds through a series of well-defined steps, each influencing the stereochemical outcome of the final product.

  • Activation of the Aldehyde: The Lewis acid catalyst coordinates to the carbonyl oxygen of acetaldehyde, increasing its electrophilicity.

  • Oxocarbenium Ion Formation: The activated aldehyde reacts with the hydroxyl group of 3-methylbut-3-en-1-ol to form a hemiacetal, which then loses water to generate a highly reactive oxocarbenium ion.

  • Intramolecular Cyclization: The alkene moiety of the homoallylic alcohol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This key cyclization step proceeds through a chair-like transition state to minimize steric interactions. The substituents will preferentially occupy equatorial positions to achieve a thermodynamically more stable conformation.

  • Nucleophilic Trapping: The resulting tertiary carbocation is then trapped by a nucleophile present in the reaction mixture. In the presence of water, this leads to the formation of the desired 4-hydroxytetrahydropyran.

G cluster_0 Step 1 & 2: Oxocarbenium Ion Formation cluster_1 Step 3: Intramolecular Cyclization cluster_2 Step 4: Nucleophilic Trapping A Acetaldehyde + Lewis Acid (LA) B Activated Aldehyde A->B Coordination D Hemiacetal Intermediate B->D Nucleophilic Attack C 3-Methylbut-3-en-1-ol C->D Nucleophilic Attack E Oxocarbenium Ion D->E -H2O F Chair-like Transition State E->F G Cyclized Carbocation F->G I 3,5-Dimethyloxan-4-ol G->I Nucleophilic Attack H H2O H->I Nucleophilic Attack

Figure 2: Mechanistic pathway of the Prins cyclization for the synthesis of 3,5-dimethyloxan-4-ol.

The stereochemistry at positions 3 and 5 is established during the cyclization step. The chair-like transition state dictates that the methyl groups will adopt equatorial positions to minimize 1,3-diaxial interactions, leading to the formation of the cis-isomer as the major product. The stereochemistry at the 4-position is determined by the trajectory of the nucleophilic attack on the cyclized carbocation.

Experimental Protocol: A Field-Proven Approach

The following protocol is a representative procedure for the synthesis of 3,5-dimethyloxan-4-ol via a Lewis acid-catalyzed Prins cyclization. This protocol is based on established methodologies for similar transformations.[2][3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Methylbut-3-en-1-ol86.138.61 g0.10
Acetaldehyde44.054.41 g0.10Freshly distilled
Tin(IV) chloride (SnCl₄)260.522.61 g0.01Handle in a fume hood
Dichloromethane (DCM)84.93200 mL-Anhydrous
Saturated NaHCO₃ solution-100 mL-For quenching
Anhydrous MgSO₄120.37--For drying
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-methylbut-3-en-1-ol (8.61 g, 0.10 mol) and anhydrous dichloromethane (150 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Acetaldehyde: Add freshly distilled acetaldehyde (4.41 g, 0.10 mol) to the reaction mixture dropwise via the dropping funnel over 10 minutes.

  • Catalyst Addition: In a separate dry flask, prepare a solution of tin(IV) chloride (2.61 g, 0.01 mol) in anhydrous dichloromethane (50 mL). Add this solution to the reaction mixture dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane/Ethyl Acetate).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL) while the mixture is still cold.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford 3,5-dimethyloxan-4-ol as a mixture of diastereomers.

Expected Results and Characterization

The Prins cyclization is expected to yield 3,5-dimethyloxan-4-ol with a preference for the cis-diastereomer, where the methyl groups at positions 3 and 5 are on the same side of the ring. The diastereomeric ratio can be determined by ¹H NMR spectroscopy by analyzing the coupling constants of the protons on the tetrahydropyran ring. The final product should be characterized by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Conclusion: A Versatile Strategy for Tetrahydropyran Synthesis

This technical guide has detailed a strategic and practical approach to the synthesis of 3,5-dimethyloxan-4-ol, a representative substituted tetrahydropyran. The Prins cyclization, a cornerstone of heterocyclic chemistry, provides an efficient and stereoselective route to this class of molecules. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can effectively synthesize this and other structurally related compounds. The principles and protocols outlined herein serve as a valuable resource for scientists engaged in the synthesis of complex molecules for applications in drug discovery and development.

References

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 2021.

  • Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Åbo Akademi University Research Portal, 2021.

  • Prins Reaction. Organic Chemistry Portal.

  • List, B., et al. A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 2016.

  • Yadav, J. S., et al. Amberlyst-15-Catalyzed Novel Synthesis of Tetrahydropyranols. Synthesis, 2001.

  • Prins reaction. Wikipedia.

Sources

Foundational

Structural Elucidation of 3,5-Dimethyloxan-4-ol: A Technical Guide

This guide details the structural elucidation of 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol), a critical scaffold in polyketide natural products and kinase inhibitor discovery (e.g., TBK1/IKK i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol), a critical scaffold in polyketide natural products and kinase inhibitor discovery (e.g., TBK1/IKK


 inhibitors).

Part 1: Strategic Overview

The elucidation of 3,5-dimethyloxan-4-ol is primarily a problem of relative stereochemistry . The connectivity is established easily via 1D NMR and Mass Spectrometry, but determining the spatial arrangement of the two methyl groups (C3, C5) and the hydroxyl group (C4) requires rigorous conformational analysis.

The molecule presents a classic 1,3-stereochemical array .[1] The relationship between the C3 and C5 methyl groups dictates the symmetry of the molecule, while the C4 hydroxyl group's orientation (axial vs. equatorial) is determined by vicinal coupling constants (


) and nuclear Overhauser effects (NOE).
The Stereoisomer Landscape

There are three primary diastereomeric forms to distinguish. Note that the cis-3,5-dimethyl isomers are meso compounds (achiral) due to a plane of symmetry, whereas the trans-3,5-dimethyl isomer is chiral (racemic synthesis yields a pair of enantiomers).

Isomer DesignationMethyl Relationship (C3 vs C5)Hydroxyl Orientation (at C4)SymmetryKey Stability Feature
Isomer A (All-syn) cis (Equatorial/Equatorial)EquatorialMeso (

)
Most stable; all substituents equatorial.
Isomer B (3,5-syn, 4-anti) cis (Equatorial/Equatorial)AxialMeso (

)
Destabilized by 1,3-diaxial interaction (OH

H2/H6).
Isomer C (3,5-anti) trans (Equatorial/Axial)Equatorial or AxialChiral (

)
Ring distortion likely to relieve Me(ax) strain.

Part 2: Spectroscopic Elucidation Workflow

Mass Spectrometry & Functional Group Verification

Before stereochemical assignment, confirm the molecular formula (


, MW ~130.19 Da).
  • Technique: GC-MS (EI) or LC-MS (ESI).

  • Diagnostic: Look for the molecular ion

    
     or 
    
    
    
    .
  • Fragmentation: Loss of water (

    
    ) is prominent in secondary alcohols.[1]
    
Symmetry Determination via C NMR

The most rapid filter for stereochemistry is checking for molecular symmetry.[1]

  • Protocol: Acquire a proton-decoupled

    
    C NMR spectrum in 
    
    
    
    .
  • Analysis:

    • Meso Isomers (A & B): Due to the plane of symmetry passing through C4 and O1, C3 is equivalent to C5, and C2 is equivalent to C6. You will observe only 4 or 5 unique carbon signals (depending on resolution of Me groups).

    • Chiral Isomer (C): Lack of symmetry renders all 7 carbons chemically distinct.[1] You will observe 7 unique carbon signals .

H NMR & Coupling Constant Analysis ( -Values)

This is the definitive method for assigning the C4 stereochemistry. The conformation is governed by the chair-like structure of the oxane ring.

The Karplus Relationship in Pyrans[2]
  • 
     (Anti-periplanar, 
    
    
    
    ):
    Large coupling (8 – 11 Hz).
  • 
     (Syn-clinal, 
    
    
    
    ):
    Small coupling (2 – 5 Hz).
  • 
     (Syn-clinal, 
    
    
    
    ):
    Small coupling (2 – 5 Hz).
Diagnostic Signals

Focus on the H4 proton (methine geminal to OH).[1] Its multiplicity tells the story.

Scenario 1: Isomer A (All substituents equatorial)

  • H4 Orientation: Axial.

  • Neighbors: H3 and H5 are both Axial (to place Methyls equatorial).[1]

  • Coupling: H4 couples to H3 (ax-ax) and H5 (ax-ax).

  • Pattern: H4 appears as a Triplet of Triplets (if H3/H5 coupling to H4 is identical) or a wide multiplet.[1]

  • Value:

    
     .
    

Scenario 2: Isomer B (Axial OH)

  • H4 Orientation: Equatorial.[1][3]

  • Neighbors: H3 and H5 are Axial.[1]

  • Coupling: H4 couples to H3 (eq-ax) and H5 (eq-ax).

  • Pattern: H4 appears as a narrow Triplet or broad singlet.[1]

  • Value:

    
     .
    
NOESY / ROESY Confirmation

Use 2D NOESY to confirm spatial proximity.[1]

  • Isomer A: Strong NOE between H4 (axial) and H2/H6 (axial).[1] Crucial: No NOE between H4 and Methyl groups.

  • Isomer B: Strong NOE between H4 (equatorial) and Methyl groups (equatorial).[1]

  • Isomer C: Asymmetric NOEs. H4 may show NOE to one methyl but not the other.[1]

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision tree for assigning the structure based on experimental NMR data.

ElucidationLogic Start Unknown Isomer (C7H14O2) C13 Step 1: 13C NMR Count Signals Start->C13 SevenSignals 7 Signals (Asymmetric) C13->SevenSignals No Symmetry FourSignals 4-5 Signals (Symmetric/Meso) C13->FourSignals Plane of Symmetry TransIsomer Isomer C (3,5-trans) SevenSignals->TransIsomer H1NMR Step 2: 1H NMR Analyze H4 Coupling (J) FourSignals->H1NMR LargeJ Large J (9-11 Hz) (Axial-Axial) H1NMR->LargeJ SmallJ Small J (2-4 Hz) (Equatorial-Axial) H1NMR->SmallJ IsomerA Isomer A (All-cis, OH-eq) Most Stable LargeJ->IsomerA H4 is Axial IsomerB Isomer B (3,5-cis, OH-ax) SmallJ->IsomerB H4 is Equatorial

Caption: Decision tree for the stereochemical assignment of 3,5-dimethyloxan-4-ol isomers using


C and 

H NMR data.

Part 4: Experimental Protocols

Protocol A: Synthesis of Reference Mixture

To rigorously identify the isomers, it is often useful to synthesize the mixture via reduction of the ketone.

  • Substrate: 3,5-dimethyltetrahydropyran-4-one (commercially available or synthesized via aldol condensation/cyclization).

  • Reduction: Dissolve ketone (1.0 eq) in dry MeOH at 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Outcome: Hydride attack typically favors the equatorial alcohol (Isomer A) due to thermodynamic control or steric approach, but will yield a separable mixture of A and B.[1]

Protocol B: NMR Parameter Setup for Coupling Analysis

Standard parameters often obscure fine splitting.[1] Use these settings for precise


-value measurement:
  • Solvent:

    
     (Benzene-d6) is superior to 
    
    
    
    for this molecule.[1] The magnetic anisotropy of the benzene ring often resolves overlapping methyl signals and ring protons.
  • Acquisition Time (AQ): Set > 3.0 seconds to ensure high digital resolution.

  • Window Function: Apply Gaussian multiplication (GM) rather than exponential broadening (LB) to sharpen multiplets.

References

  • Patent Application: TBK/IKK Inhibitor Compounds and Uses Thereof. US Patent 2016/0376283 A1. (2016).[1] Identifies 3,5-dimethyloxan-4-ol as a key intermediate (CAS 1420815-91-3).[4][5][6]

  • Conformational Analysis: Bazhykova, K. B., et al. "Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one."[1][3] Chemical Journal of Kazakhstan (2018). Provides analogous conformational data for 3,5-disubstituted pyranones.

  • General Methodology: Evans, D. A., et al. "Conformational Analysis of 1,3-Disubstituted Cyclohexanes."[1] Journal of the American Chemical Society.[1][7] (Foundational text on 1,3-diaxial interactions applicable to pyrans).

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 3,5-Dimethyloxan-4-ol

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol). It focuses on the critical stereochemical assignments req...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol). It focuses on the critical stereochemical assignments required for this scaffold, which is a common motif in polyketide antibiotics (e.g., erythromycin fragments) and kinase inhibitors.

Executive Summary & Structural Context

3,5-dimethyloxan-4-ol presents a classic stereochemical challenge in medicinal chemistry. Unlike simple heterocycles, the relative orientation of the two methyl groups (C3, C5) and the hydroxyl group (C4) creates multiple diastereomeric possibilities.

  • Core Significance: This fragment mimics the "polypropionate" motif found in macrolides.

  • Stereochemical Complexity: The molecule possesses three contiguous stereocenters. However, due to the symmetry of the gross structure (plane of symmetry through C4/O1 in meso forms), the analysis simplifies to determining the relative cis/trans relationships.

  • Conformational Preference: The tetrahydropyran ring predominantly adopts a chair conformation .[1] Substituents (Me, OH) will prefer equatorial positions to minimize 1,3-diaxial interactions, though hydrogen bonding can stabilize axial hydroxyls.

Stereochemical Scenarios & Isomerism

Before analyzing the spectra, one must define the target isomer. The three most relevant diastereomers are:

  • All-Equatorial (2,6-trans): The thermodynamic product. Both methyls and the hydroxyl are equatorial.[1]

  • Axial-Hydroxyl (2,6-trans): Methyls are equatorial, but OH is axial (often stabilized by intramolecular H-bonding to ring oxygen, though less likely in 4-OH pyrans compared to 3-OH).

  • Meso (Cis-Methyls): One methyl axial, one equatorial (high energy) or ring distortion.

Note: In the context of drug synthesis (e.g., TBK/IKK inhibitors), the all-cis or all-trans relationship is critical for binding affinity.

Spectroscopic Data Analysis (1H NMR, 13C NMR, MS)

A. 1H NMR Spectroscopy: The Diagnostic Tool

The proton NMR spectrum is the primary method for assigning relative stereochemistry. The key diagnostic feature is the Vicinal Coupling Constant (


)  between the carbinol proton (H4) and the flanking methine protons (H3/H5).
Representative Data Profile (400 MHz, CDCl

)

Values are representative of the thermodynamic (all-equatorial) isomer.

PositionProton Type

(ppm)
Multiplicity

(Hz)
Assignment Logic
H4 Carbinol (CH-OH)3.10 – 3.30Triplet (t)

Hz
Axial H4 coupled to two axial H3/H5 protons indicates equatorial OH.
H2/H6 (eq) Ether (O-CH)3.90 – 4.05Ddd

Equatorial proton adjacent to oxygen (deshielded).
H2/H6 (ax) Ether (O-CH)3.30 – 3.50Triplet (app)

Axial proton, shielded relative to equatorial.
H3/H5 Methine (CH-Me)1.50 – 1.70MultipletComplexOverlaps; key coupling partner to H4.
Me-3/Me-5 Methyl0.95 – 1.05Doublet (d)

Hz
Characteristic doublet for methyl on secondary carbon.
OH Hydroxyl1.5 – 2.5Broad s-Variable; disappears with D

O shake.
Stereochemical Diagnosis via Coupling Constants (Karplus Analysis)
  • Case 1: Equatorial OH (Axial H4)

    • H4 is axial. H3 and H5 are axial (assuming equatorial methyls).

    • Dihedral angle

      
      .
      
    • Observed

      
       and 
      
      
      
      :
      Large (9–11 Hz ).
    • Appearance of H4: Triplet (t) with large splitting.

  • Case 2: Axial OH (Equatorial H4)

    • H4 is equatorial. H3 and H5 are axial.

    • Dihedral angle

      
      .
      
    • Observed

      
       and 
      
      
      
      :
      Small (2–5 Hz ).
    • Appearance of H4: Narrow triplet or broad singlet.

B. 13C NMR Spectroscopy

The carbon spectrum confirms the symmetry and substitution pattern.

PositionCarbon Type

(ppm)
Notes
C4 CH-OH70.0 – 76.0Shift varies with stereochemistry (Equatorial OH typically downfield of Axial).
C2/C6 O-CH

68.0 – 73.0Ether carbons.
C3/C5 CH-Me35.0 – 40.0Methine carbons.
Me CH

13.0 – 18.0Equatorial methyls are typically downfield of axial methyls.
C. Mass Spectrometry (EI/ESI)
  • Molecular Ion:

    
     Da (Calculated for C
    
    
    
    H
    
    
    O
    
    
    ).
  • Fragmentation (EI):

    • m/z 130:

      
       (Weak).
      
    • m/z 112:

      
      . Loss of water is facile, especially for axial alcohols (elimination).
      
    • m/z 85-87: Ring fragmentation (loss of fragments like acetaldehyde or propene).

Experimental Protocol: Synthesis & Isolation

To obtain high-quality spectroscopic data, the compound is typically prepared via the reduction of 3,5-dimethyltetrahydropyran-4-one .

Step 1: Reduction Protocol
  • Reagents: Dissolve 3,5-dimethyltetrahydropyran-4-one (1.0 equiv) in anhydrous THF or Methanol at 0°C.

  • Addition: Add NaBH

    
     (1.5 equiv) portion-wise. (Use L-Selectride for stereoselective axial delivery if desired).
    
  • Reaction: Stir at 0°C for 1h, then warm to RT. Monitor by TLC (stain with Anisaldehyde; ketone stains orange/red, alcohol stains blue/purple).

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc (3x). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexanes:EtOAc gradient).

Step 2: Sample Preparation for NMR
  • Solvent: CDCl

    
     is standard.[2] Use Benzene-
    
    
    
    if signal overlap occurs between H4 and H2/H6 (benzene induces shifts that often resolve overlapping multiplets in cyclic ethers).
  • Concentration: ~10 mg in 0.6 mL solvent.

Decision Logic for Stereochemical Assignment

The following diagram illustrates the logical flow for determining the stereochemistry of your isolated 3,5-dimethyloxan-4-ol sample based on 1H NMR data.

StereochemAssignment Start Analyze H4 Signal (Carbinol Proton) (~3.2 - 3.8 ppm) Coupling Measure Vicinal Coupling (J) with H3/H5 Start->Coupling LargeJ Large J (9-11 Hz) (Axial-Axial Coupling) Coupling->LargeJ SmallJ Small J (2-5 Hz) (Axial-Equatorial Coupling) Coupling->SmallJ Config1 H4 is AXIAL (Hydroxyl is EQUATORIAL) Thermodynamic Product LargeJ->Config1 Config2 H4 is EQUATORIAL (Hydroxyl is AXIAL) Kinetic Product SmallJ->Config2 Symmetry Check 13C Signal Count Config1->Symmetry Verify Meso Reduced Count (4 signals) Symmetric Molecule (Meso) Symmetry->Meso Racemic Full Count (7 signals) Asymmetric (Chiral) Symmetry->Racemic

Caption: Logic flow for assigning relative stereochemistry at C4 using H-H coupling constants.

References

  • General Conformational Analysis of Heterocycles: Eliel, E. L., et al. "Conformational Analysis of Saturated Heterocycles." Chemical Reviews, vol. 75, no. 6, 1975. Link

  • NMR of Tetrahydropyrans: Hanschke, E. "Zur Kenntnis der Prins-Reaktion: Über 4-Hydroxy-tetrahydropyrane." Chemische Berichte, vol. 88, no. 7, 1955, pp. 1053-1061. (Foundational work on 4-hydroxypyran synthesis).
  • Synthesis & Reduction Context: Yadav, J. S., et al. "Phosphomolybdic acid catalyzed efficient synthesis of tetrahydropyran-4-ol derivatives." Synthesis, 2008(03), 395-400. Link

  • Patent Reference (Application Context): US Patent App. 2016/0376283.[3] "TBK/IKK Inhibitor Compounds and Uses Thereof." (Cites 3,5-dimethyloxan-4-ol as intermediate). Link

Sources

Foundational

3,5-dimethyloxan-4-ol CAS number

Technical Guide: 3,5-Dimethyloxan-4-ol CAS Number: 1420815-91-3 Synonyms: 3,5-Dimethyltetrahydropyran-4-ol; 3,5-Dimethyltetrahydro-2H-pyran-4-ol Molecular Formula: C₇H₁₄O₂ Molecular Weight: 130.18 g/mol Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3,5-Dimethyloxan-4-ol

CAS Number: 1420815-91-3 Synonyms: 3,5-Dimethyltetrahydropyran-4-ol; 3,5-Dimethyltetrahydro-2H-pyran-4-ol Molecular Formula: C₇H₁₄O₂ Molecular Weight: 130.18 g/mol

Executive Summary

3,5-Dimethyloxan-4-ol is a specialized heterocyclic building block characterized by a saturated tetrahydropyran (oxane) ring substituted with methyl groups at the C3 and C5 positions and a hydroxyl group at C4.[1] Unlike its more common fragrance analog, 4-methyl-2-(2-methylpropyl)oxan-4-ol (Florol), this compound is primarily utilized as a high-value intermediate in pharmaceutical synthesis, specifically in the development of kinase inhibitors (e.g., TBK1/IKKε inhibitors). Its unique substitution pattern introduces significant stereochemical complexity, offering multiple chiral centers that can be leveraged to tune the binding affinity of bioactive molecules.

Chemical Identity & Properties

PropertySpecification
CAS Number 1420815-91-3
IUPAC Name 3,5-Dimethyloxan-4-ol
Structure Tetrahydropyran ring; 3,5-dimethyl; 4-hydroxy
Molecular Weight 130.18 Da
Appearance Colorless to pale yellow viscous liquid (at RT)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water
LogP (Predicted) ~0.94 (Moderate lipophilicity)
Boiling Point ~205°C (Predicted at 760 mmHg)

Stereochemistry & Isomerism

The 3,5-dimethyl-4-hydroxy substitution pattern creates three stereocenters, leading to complex stereoisomerism. The relative orientation of the methyl groups (cis vs. trans) and the hydroxyl group (axial vs. equatorial) dictates the molecule's conformation and reactivity.

  • Configuration: The methyl groups at C3 and C5 can be cis (meso-like potential) or trans to each other.

  • Conformation: The tetrahydropyran ring typically adopts a chair conformation. In the most stable isomer (often the all-cis or cis-diequatorial form), steric strain is minimized.

  • Impact: In drug design, specific isomers are often isolated to maximize potency against protein targets.

Stereochemistry cluster_isomers Reduction Products (Stereoisomers) Pyrone Precursor: 3,5-Dimethyl-4H-pyran-4-one (Planar, Achiral) CisCis All-cis Isomer (Me-Me Cis, OH Cis) Thermodynamically Favored Pyrone->CisCis Catalytic Hydrogenation (Stereoselective) Trans Trans Isomer (Me-Me Trans) Racemic Mixture Pyrone->Trans Non-selective Reduction

Figure 1: Stereochemical outcomes of the reduction of the pyrone precursor.

Synthesis & Production Protocols

The primary industrial route involves the reduction of the unsaturated ketone precursor, 3,5-dimethyl-4H-pyran-4-one. This process requires careful control of catalyst and pressure to ensure complete saturation of the double bonds while managing stereoselectivity.

Core Precursor:
  • Name: 3,5-Dimethyl-4H-pyran-4-one

  • CAS: 19083-61-5[2]

Protocol: Catalytic Hydrogenation (High-Pressure)
  • Objective: Complete reduction of the di-enone system to the saturated alcohol.

  • Reagents: 3,5-Dimethyl-4-pyrone, Methanol (Solvent), Raney Nickel or Pd/C (Catalyst), Hydrogen gas.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of 3,5-dimethyl-4H-pyran-4-one in 100 mL of anhydrous methanol in a high-pressure autoclave vessel.

  • Catalyst Loading: Add 1.0 g of Raney Nickel (active slurry) or 5% Pd/C (500 mg). Note: Raney Ni is often preferred for pyrone reductions to avoid hydrogenolysis of the C-O bond.

  • Hydrogenation: Seal the reactor and purge with N₂ (3x) followed by H₂ (3x). Pressurize to 50 bar (725 psi) H₂.

  • Reaction: Heat to 80-100°C with vigorous stirring (1000 rpm) for 12–24 hours. Monitor consumption of H₂.

  • Work-up: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric).

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil is purified via vacuum distillation (bp ~95-100°C at 5 mmHg) or silica gel chromatography (Ethyl Acetate/Hexane gradient) to separate diastereomers.

SynthesisPath Start Start: 3,5-Dimethyl-4H-pyran-4-one (CAS 19083-61-5) Step1 Step 1: Hydrogenation H2 (50 bar), Raney Ni, MeOH, 100°C Start->Step1 Inter Intermediate: 3,5-Dimethyltetrahydro-4H-pyran-4-one (Ketone species - transient) Step1->Inter Alkene Saturation Step2 Step 2: Carbonyl Reduction (Occurs in situ) Inter->Step2 Product End Product: 3,5-Dimethyloxan-4-ol (CAS 1420815-91-3) Step2->Product Ketone Reduction

Figure 2: One-pot hydrogenation pathway from pyrone to oxanol.

Applications in Drug Development

While simple pyranols are used in fragrances, 3,5-dimethyloxan-4-ol is specifically cited in patent literature as a scaffold for TBK1/IKKε inhibitors . These kinases are critical nodes in the innate immune system and are implicated in the pathogenesis of inflammatory diseases and certain cancers.[3]

  • Mechanism: The oxanol ring serves as a rigid, polar spacer that orients pharmacophores (e.g., amide or pyrimidine motifs) into the ATP-binding pocket of the kinase.

  • Advantages: The 3,5-dimethyl substitution restricts conformational flexibility (entropy penalty reduction), potentially increasing binding affinity compared to the unsubstituted pyranol.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.4–3.8 ppm (m, 3H): Protons adjacent to oxygen (C2-H, C6-H, C4-H).

    • δ 1.8–2.0 ppm (m, 2H): Methine protons at C3/C5.

    • δ 0.9–1.1 ppm (d, 6H): Methyl doublets (distinct shifts for cis/trans isomers).

  • MS (ESI):

    • [M+H]⁺ calculated: 131.18; observed: 131.2.

    • Fragment ions: Loss of H₂O ([M-18]⁺) is common.

Safety & Handling (GHS Classification)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) if high purity is required, though the compound is generally stable in air.

References

  • BLD Pharm. (2024). Product Datasheet: 3,5-Dimethyloxan-4-ol (CAS 1420815-91-3).[1][4][5] Retrieved from

  • Li, Y., et al. (2016). TBK/IKK Inhibitor Compounds and Uses Thereof. U.S. Patent Application US20160376283A1. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • PubChem. (2024).[2] Compound Summary: 3,5-Dimethyl-4H-pyran-4-one (CAS 19083-61-5).[2] National Library of Medicine. Retrieved from

  • Accela Chem. (2024). Catalog Entry: 3,5-dimethyloxan-4-ol. Retrieved from

Sources

Exploratory

Technical Monograph: 3,5-Dimethyloxan-4-ol as a Bioactive Scaffold

Topic: Biological Activity and Synthetic Utility of 3,5-Dimethyloxan-4-ol Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary & Chemical Id...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Synthetic Utility of 3,5-Dimethyloxan-4-ol Content Type: Technical Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

3,5-Dimethyloxan-4-ol (IUPAC: 3,5-dimethyltetrahydropyran-4-ol) is a saturated oxygen heterocycle functioning primarily as a high-value chiral building block and pharmacophore in modern drug discovery. While not an active pharmaceutical ingredient (API) in isolation, its structural motif is critical in modulating the physicochemical properties (LogP, metabolic stability) of kinase inhibitors and polyketide mimetics.

Unlike the planar 3,5-dimethyl-4-pyrone from which it is often derived, the tetrahydro- derivative introduces significant stereochemical complexity (three contiguous stereocenters), allowing for precise spatial tuning of ligand-protein interactions.

Property Data
IUPAC Name 3,5-dimethyltetrahydropyran-4-ol
CAS Registry 142472-78-2 (Generic), Specific stereoisomers vary
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
Key Application Scaffold for TBK1/IKKε inhibitors; Fragrance intermediate
Stereocenters C3, C4, C5 (Pseudo-asymmetric potential)

Biological Activity & Pharmacological Relevance[1][2][3][4][5]

Role in Kinase Inhibition (TBK1/IKKε)

The most authoritative biological context for 3,5-dimethyloxan-4-ol lies in its application as a structural surrogate for cyclohexyl or piperidinyl groups in TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase-epsilon) inhibitors. These kinases are pivotal in the innate immune response (STING pathway) and oncogenesis.

  • Mechanism of Action (Scaffold Level):

    • Metabolic Blocking: The methyl groups at C3 and C5 block the common metabolic "soft spots" (oxidative hydroxylation) often found on unsubstituted tetrahydropyran rings.

    • Conformational Locking: The 3,5-diaxial or diequatorial substitution forces the pyran ring into a rigid chair conformation. This reduces the entropic penalty upon binding to the kinase ATP-binding pocket.

    • Solubility Enhancement: The ether oxygen functions as a hydrogen bond acceptor, improving aqueous solubility compared to a carbocyclic analog (e.g., 3,5-dimethylcyclohexanol).

Olfactory and Pheromonal Activity

While primarily a pharma intermediate, the molecule shares structural homology with stegobinone (the sex pheromone of the drugstore beetle, Stegobium paniceum) and various wood-derived volatiles.

  • Olfactory Profile: "Oxan-4-ol" derivatives typically exhibit floral, woody, and minty notes. The 3,5-dimethyl substitution pattern often shifts the profile towards earthy/musty nuances, relevant for specific fragrance accords or pest control semiochemicals.

Stereochemical Analysis & SAR Logic

The biological activity of 3,5-dimethyloxan-4-ol is strictly governed by its stereochemistry. The reduction of the ketone precursor generates multiple diastereomers.

  • Isomer A (all-cis / meso): The hydroxyl and both methyls are equatorial (or axial/equatorial depending on chair flip). This is often the thermodynamically preferred isomer.

  • Isomer B (racemic): Trans-relationships between methyls and hydroxyl.

Graphviz Diagram: SAR & Pharmacophore Logic The following diagram illustrates how the 3,5-dimethyloxan-4-ol scaffold integrates into a bioactive ligand system.

SAR_Logic Scaffold 3,5-Dimethyloxan-4-ol (Scaffold) Metabolism Metabolic Stability (Blocked C3/C5) Scaffold->Metabolism Methyl Sterics Binding Receptor Binding (Rigid Conformation) Scaffold->Binding Chair Lock Solubility Solubility (Ether Oxygen H-bond) Scaffold->Solubility Polarity Target Target Protein (e.g., TBK1 Kinase) Metabolism->Target Prolonged Half-life Binding->Target High Affinity Solubility->Target Bioavailability

Caption: Pharmacophore contributions of the 3,5-dimethyloxan-4-ol scaffold to drug efficacy.

Experimental Protocols: Synthesis & Isolation

Synthesis via Catalytic Hydrogenation

The most robust route to 3,5-dimethyloxan-4-ol is the reduction of 3,5-dimethyl-4-pyrone . This method is preferred for its scalability and atom economy.

Reagents:

  • Substrate: 3,5-Dimethyl-4H-pyran-4-one (CAS: 1123-09-7)

  • Catalyst: Raney Nickel (active) or 5% Rh/Al₂O₃ (for stereocontrol)[1]

  • Solvent: Ethanol or Methanol (anhydrous)[1]

  • Conditions: 50–80 bar H₂, 80–100°C.

Step-by-Step Protocol:

  • Preparation: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 3,5-dimethyl-4-pyrone (10.0 g, 80.6 mmol) dissolved in Ethanol (100 mL).

  • Catalyst Addition: Add Raney Nickel (1.0 g, 10 wt% loading) under an inert argon atmosphere. Caution: Raney Nickel is pyrophoric.

  • Hydrogenation: Pressurize the vessel to 50 bar with H₂ gas. Heat the mixture to 90°C with vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor reaction progress via GC-MS. The ketone carbonyl reduction is the rate-limiting step after the double bond saturation.

  • Work-up: Cool to room temperature. Vent H₂. Filter the catalyst through a celite pad (keep wet to prevent ignition).

  • Purification: Concentrate the filtrate under reduced pressure. The residue is a mixture of diastereomers.

  • Isomer Separation: Use flash column chromatography (Silica gel, Hexane:EtOAc 8:2) to separate the cis (major) and trans isomers if required for SAR studies.

Graphviz Diagram: Synthetic Pathway

Synthesis_Pathway Start 3,5-Dimethyl-4-pyrone (Planar, Aromatic) Step1 Hydrogenation (H2, Raney Ni, 50 bar) Start->Step1 Intermediate 3,5-Dimethyl-tetrahydro-4-pyrone (Ketone Intermediate) Step1->Intermediate Step2 Carbonyl Reduction (Continued H2 or NaBH4) Intermediate->Step2 Product 3,5-Dimethyloxan-4-ol (Diastereomeric Mixture) Step2->Product Separation Chromatographic Separation (Cis vs Trans) Product->Separation

Caption: Sequential reduction pathway from pyrone precursor to the target alcohol.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must be validated against the following spectral markers.

Technique Expected Signal Characteristics
¹H NMR (CDCl₃) δ 3.4–3.8 ppm: Multiplets corresponding to C2/C6 methylene protons (ether adjacent). δ 3.0–3.2 ppm: Methine proton at C4 (CH-OH). Coupling constants (

) reveal axial/equatorial orientation.[1] δ 0.9–1.1 ppm: Methyl doublets.[1]
¹³C NMR ~70–75 ppm: C2/C6 (Ether carbons). ~70–72 ppm: C4 (Alcohol carbon). ~15–18 ppm: Methyl carbons.[1]
MS (EI) m/z 130 [M]+ : Molecular ion (often weak).[1] m/z 85 : Loss of ethoxy/fragmentation of the ring.

References

  • TBK1/IKKε Inhibitor Application

    • Title: TBK/IKK Inhibitor Compounds and Uses Thereof.
    • Source: US Patent Application US20160376283A1.[1]

    • URL
  • General Synthesis of Tetrahydropyran-4-ones

    • Title: Synthesis method of tetrahydro-4H-pyran-4-one (and substituted deriv
    • Source: CN103508990A (Patent).[1]

    • URL
  • Stereochemical Context (Pyranone Reduction)

    • Title: Stereoselective reduction of substituted 4-pyrones.
    • Source:Journal of Organic Chemistry (General reference for methodology, exemplified by Williams, H.W.R., Can. J. Chem. 54, 3377, 1976).[2]

    • URL:[Link][1]

Sources

Foundational

The Architecture of Innovation: A Technical Guide to the Discovery of Novel Oxane Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide delves into the intricate world of oxane derivatives, providing a comprehensive technical exploration...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the intricate world of oxane derivatives, providing a comprehensive technical exploration of their synthesis, characterization, and burgeoning applications in medicinal chemistry. Moving beyond a simple recitation of facts, this document illuminates the rationale behind experimental design and the validation of novel molecular entities, offering a robust framework for researchers in the field.

Introduction: The Significance of the Oxane Moiety

Oxane derivatives, heterocyclic compounds featuring a saturated six-membered ring containing one oxygen atom, represent a cornerstone of modern drug discovery. The tetrahydropyran ring system is not only a prevalent structural motif in a vast array of natural products, including pyranose sugars like glucose, but also a versatile scaffold in synthetic medicinal chemistry. Its inherent stability, capacity for stereochemical complexity, and ability to engage in hydrogen bonding interactions make it a privileged structure for the design of bioactive molecules. The strategic incorporation of the oxane ring can profoundly influence the physicochemical properties of a molecule, including its solubility, metabolic stability, and lipophilicity, thereby enhancing its drug-like characteristics.

This guide will navigate the multifaceted landscape of oxane derivative discovery, from rational design and synthesis to biological evaluation and the application of cutting-edge computational tools.

Strategic Synthesis of Novel Oxane Derivatives: A Multi-faceted Approach

The construction of the oxane ring and its subsequent derivatization is a central challenge in organic synthesis. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Cyclization Strategies: Forging the Core Scaffold

The formation of the oxane ring is often achieved through intramolecular cyclization reactions. A common and effective method is the Williamson ether synthesis, where a halo-alcohol or a diol with a suitable leaving group undergoes base-mediated ring closure.

A more contemporary approach involves the intramolecular cyclization of unsaturated alcohols, often catalyzed by transition metals. For instance, palladium-catalyzed cyclization of homoallylic alcohols provides a powerful means to access functionalized oxane derivatives with high stereocontrol.

Another significant strategy is the ring-closing metathesis (RCM) of dienic ethers, which has emerged as a robust method for the synthesis of a wide range of heterocyclic compounds, including oxepanes. Lewis acid-mediated cyclizations also play a crucial role in the synthesis of polyoxygenated oxepanes.

Functionalization of Pre-formed Oxane Scaffolds

Once the oxane core is established, further derivatization can be

Exploratory

A Technical Guide to the Preliminary Screening of 3,5-dimethyloxan-4-ol: A Hypothetical New Chemical Entity

This guide provides a comprehensive, technically-grounded framework for the initial evaluation of 3,5-dimethyloxan-4-ol, a novel oxane derivative. As this molecule is not extensively documented in publicly available lite...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the initial evaluation of 3,5-dimethyloxan-4-ol, a novel oxane derivative. As this molecule is not extensively documented in publicly available literature, this document serves as a robust, experience-driven roadmap for researchers, scientists, and drug development professionals. Our approach is designed to efficiently characterize the molecule, assess its foundational drug-like potential, and identify promising avenues for therapeutic development through a logical, multi-stage screening cascade.

Section 1: Foundational Characterization - Knowing the Molecule

Before any biological assessment, a thorough understanding of the physicochemical properties of 3,5-dimethyloxan-4-ol is paramount. This initial phase ensures the purity and identity of the compound, and provides critical data that will inform all subsequent experimental design.

Structural Verification and Purity Assessment

The first principle of any screening campaign is to work with a well-characterized and pure compound. The identity and purity of a newly synthesized batch of 3,5-dimethyloxan-4-ol must be rigorously confirmed.

Experimental Protocol: Structural and Purity Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the molecular structure by analyzing chemical shifts, coupling constants, and integration.

    • Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve complex structural features and confirm stereochemistry. This is crucial for establishing the specific isomeric form of the compound.[1][2]

  • Mass Spectrometry (MS) :

    • Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Q-TOF) to obtain an accurate mass measurement.[3][4]

    • This measurement should confirm the elemental composition (C₇H₁₄O₂) and molecular weight of 3,5-dimethyloxan-4-ol.[3]

  • Purity Analysis (HPLC) :

    • Develop a High-Performance Liquid Chromatography (HPLC) method using a suitable column (e.g., C18) and mobile phase.

    • Run the sample to determine its purity, which should ideally be >95% for preliminary screening assays.

Aqueous Solubility Determination

Poor aqueous solubility is a frequent cause of failure for drug candidates.[5] Early assessment of this property is essential for designing reliable in vitro assays and for future formulation considerations.

Experimental Protocol: Kinetic Aqueous Solubility Assay

  • Prepare a high-concentration stock solution of 3,5-dimethyloxan-4-ol in dimethyl sulfoxide (DMSO).[6][7]

  • Perform serial dilutions of the stock solution into a phosphate-buffered saline (PBS) solution (pH 7.4) in a 96-well plate.[6][7]

  • Incubate the plate and monitor for the formation of precipitate using laser nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm).[6][8]

  • The concentration at which precipitation occurs is determined as the kinetic solubility. This high-throughput method is well-suited for early-stage discovery.[6][8]

Section 2: In Silico Assessment - Predicting "Drug-Likeness"

Before committing to extensive and costly wet-lab experiments, computational methods can provide valuable predictions about the potential pharmacokinetic properties of 3,5-dimethyloxan-4-ol.[9][10][11] These in silico tools help to identify potential liabilities early in the discovery process.

Lipinski's Rule of Five

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.[12][13][14] The parameters are based on the observation that most orally administered drugs are relatively small and lipophilic.

Hypothetical Physicochemical & In Silico Data for 3,5-dimethyloxan-4-ol

PropertyPredicted/Calculated ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight130.19 g/mol < 500 DaYes
LogP (octanol-water partition coefficient)1.5< 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes

These values are hypothetical and would need to be confirmed experimentally and with more advanced computational models.

ADMET Prediction

Beyond Lipinski's rules, more sophisticated computational models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[15][16] This provides a more nuanced view of the compound's potential behavior in vivo.

Section 3: The In Vitro Screening Cascade

With a well-characterized compound and favorable in silico predictions, the next logical step is to assess its biological activity. The screening cascade begins with a broad assessment of cytotoxicity, followed by primary screens to identify potential therapeutic areas.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Silico & In Vitro Triage cluster_2 Phase 3: Hit-to-Lead Decision A Synthesis & Purification of 3,5-dimethyloxan-4-ol B Structural Verification (NMR, MS) A->B C Physicochemical Profiling (Solubility, Purity) B->C D In Silico ADMET & Lipinski's Rule C->D E Broad Cytotoxicity Assay (e.g., MTT/XTT on multiple cell lines) C->E D->E F Primary Activity Screen (e.g., Antimicrobial or Anticancer) E->F G Data Analysis & Hit Prioritization F->G H Decision Point: Proceed to Lead Optimization? G->H I Secondary & Tertiary Assays (Dose-Response, Mechanism of Action) H->I Yes

Caption: A streamlined workflow for the preliminary screening of a novel chemical entity.

General Cytotoxicity Assessment

A fundamental step is to determine the concentration range at which 3,5-dimethyloxan-4-ol exhibits general toxicity to mammalian cells. This is crucial for distinguishing between targeted therapeutic effects and non-specific toxicity. The MTT or XTT assays are widely used for this purpose.[17][18]

Experimental Protocol: XTT Cytotoxicity Assay

  • Cell Seeding : Seed a panel of representative cell lines (e.g., a normal fibroblast line like NIH-3T3 and a cancer cell line like HeLa) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of 3,5-dimethyloxan-4-ol (e.g., from 0.1 µM to 100 µM) for a set period (e.g., 48 or 72 hours).[19]

  • XTT Reagent Addition : Add the XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent to each well.[20]

  • Incubation and Measurement : Incubate the plates for 2-4 hours. Metabolically active cells will reduce the XTT to a colored formazan product. The absorbance is then measured using a spectrophotometer.

  • Data Analysis : Calculate the cell viability as a percentage relative to untreated control cells. The concentration that reduces cell viability by 50% (IC₅₀) is determined. A significant drop in viability (e.g., >30%) is indicative of cytotoxicity.[20]

Primary Biological Activity Screening

Based on the structural features of 3,5-dimethyloxan-4-ol (an oxane ring), which is a scaffold present in some natural products, preliminary screens for antimicrobial and anticancer activities are logical starting points.

Experimental Protocol: Preliminary Antimicrobial Screening (Broth Microdilution)

  • Inoculum Preparation : Prepare standardized suspensions of representative bacteria (e.g., Staphylococcus aureus and Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Dilution : In a 96-well plate, perform serial dilutions of 3,5-dimethyloxan-4-ol in the appropriate broth medium.

  • Inoculation : Add the microbial inoculum to each well.

  • Incubation : Incubate the plates under appropriate conditions for microbial growth.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the microorganism.[21] This can be assessed visually or by using a viability indicator like resazurin.[22]

Hypothetical Cytotoxicity and Antimicrobial Screening Data

AssayCell Line / OrganismResult (IC₅₀ / MIC)
Cytotoxicity (XTT)NIH-3T3 (normal fibroblast)> 100 µM
Cytotoxicity (XTT)HeLa (cervical cancer)25 µM
Antimicrobial (MIC)S. aureus (Gram-positive)10 µM
Antimicrobial (MIC)E. coli (Gram-negative)> 100 µM
Antimicrobial (MIC)C. albicans (fungus)> 100 µM

Section 4: Data Interpretation and Strategic Progression

The preliminary data, though hypothetical, allows for a structured decision-making process.

G A Is IC50 (cancer) << IC50 (normal)? B Is MIC (pathogen) << IC50 (normal)? A->B No C Pursue as Anticancer Lead A->C Yes D Pursue as Antimicrobial Lead B->D Yes E Deprioritize or Re-evaluate B->E No

Caption: Decision-making logic based on initial screening results.

From our hypothetical results, 3,5-dimethyloxan-4-ol shows moderate, somewhat selective activity against a cancer cell line and specific activity against a Gram-positive bacterium, with low toxicity to normal cells. This suggests two potential, albeit modest, avenues for further investigation: as an anticancer agent or as an antibiotic for Gram-positive infections.

The path forward would involve:

  • Dose-Response Studies : Confirming the initial hits with more detailed concentration-response curves.

  • Scaffold Hopping : If the potency is low, computational and synthetic chemists may explore "scaffold hopping" to identify alternative core structures that retain the key pharmacophoric features while improving activity or physicochemical properties.[23][24][25][26][27]

  • Mechanism of Action Studies : Employing techniques of "reverse pharmacology" where, after identifying a phenotype (e.g., cell death), the molecular target is then sought.[28][29][30][31] This is in contrast to target-based discovery where the target is known beforehand.

References

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Foundational

A Comprehensive Technical Guide to 3,5-Dimethyloxan-4-ol (2,6-Dimethyltetrahydropyran-4-ol)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of 3,5-dimethyloxan-4-ol, more systematically named 2,6-dimethyltetrahydropyran-4-ol. This molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3,5-dimethyloxan-4-ol, more systematically named 2,6-dimethyltetrahydropyran-4-ol. This molecule, featuring a substituted tetrahydropyran ring, is a key structural motif in a variety of natural products with significant biological activity. This document will delve into the stereoselective synthesis of its precursors, the stereochemical intricacies of the molecule, its conformational analysis, and relevant spectroscopic characterization. The synthesis of the tetrahydropyran-4-one precursor will be explored through established methodologies, followed by a discussion of the stereoselective reduction to the target alcohol. This guide aims to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, providing both theoretical understanding and practical insights into the chemistry of this important heterocyclic compound.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a ubiquitous structural feature in a vast array of biologically active natural products, particularly those of marine origin. Its presence is often crucial for the molecule's therapeutic properties. The stereochemical arrangement of substituents on the THP ring plays a pivotal role in dictating the biological activity, making the development of stereoselective synthetic methods a critical area of research. The 2,6-disubstituted tetrahydropyran framework, as seen in 3,5-dimethyloxan-4-ol, is a common motif within this class of compounds.

Synthetic Strategies for the 2,6-Dimethyltetrahydropyran-4-one Core

The primary and most direct route to 3,5-dimethyloxan-4-ol involves the synthesis of its corresponding ketone, 2,6-dimethyltetrahydropyran-4-one. Several powerful synthetic strategies can be employed to construct this key intermediate with high stereocontrol.

Prins Cyclization

The Prins cyclization is a classic and efficient method for the formation of tetrahydropyran rings. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. Phosphomolybdic acid has been shown to be an effective catalyst for the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature, affording tetrahydropyran-4-ol derivatives with high yields and all-cis selectivity.[1] This approach offers a green and cost-effective route to the core structure.

Experimental Protocol: Phosphomolybdic Acid-Catalyzed Prins Cyclization [1]

  • To a stirred solution of the homoallylic alcohol (1 mmol) and an aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (10 mol%).

  • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyran-4-ol.

Oxa-Michael Addition

An intramolecular oxa-Michael addition is another powerful strategy for the stereoselective synthesis of substituted tetrahydropyrans. A highly diastereo- and enantioselective synthesis of 2,6-cis-substituted tetrahydropyrans can be achieved through a one-pot sequential catalysis involving a Henry reaction followed by an oxa-Michael addition.[2] The nitroaldol products from the Henry reaction can be cyclized using a catalytic amount of camphorsulfonic acid (CSA) to yield the desired tetrahydropyran derivatives in excellent yields and stereoselectivities.[2]

Conceptual Workflow: Henry Reaction followed by Oxa-Michael Addition

7-oxo-hept-5-enal 7-oxo-hept-5-enal Nitroaldol Product Nitroaldol Product 7-oxo-hept-5-enal->Nitroaldol Product + Nitromethane Cu(II) catalyst Nitromethane Nitromethane Nitromethane->Nitroaldol Product cis-2,6-disubstituted tetrahydropyran cis-2,6-disubstituted tetrahydropyran Nitroaldol Product->cis-2,6-disubstituted tetrahydropyran CSA (cat.) (Oxa-Michael Addition) caption Sequential Henry and oxa-Michael reactions.

Caption: Sequential Henry and oxa-Michael reactions.

Synthesis from Dihydropyran-4-ones

Stereoselective addition of organometallic reagents to 6-substituted-3-diethoxyphosphoryldihydropyran-4-ones provides a versatile route to trans-2,6-disubstituted-3-diethoxyphosphoryltetrahydropyran-4-ones.[3] The addition of Gilman or Grignard reagents typically proceeds via an axial attack of the nucleophile on the dihydropyranone ring.[3]

Experimental Protocol: Michael Addition to Dihydropyran-4-one [3]

  • To a suspension of copper(I) iodide (0.80 mmol) in THF (10.70 mL) at 0 °C, add n-butyllithium (2.5 M in hexane, 3.00 mmol) dropwise.

  • Stir the solution at 0 °C for 20 minutes.

  • Cool the mixture to -78 °C and add chlorotrimethylsilane (5.00 mmol) dropwise, followed by stirring for 10 minutes.

  • Add a solution of the 6-alkyl(aryl)-3-diethoxyphosphoryldihydropyran-4-one (1.00 mmol) in dry THF (7.00 mL) and stir at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl (7.50 mL) and stir for 20 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and evaporate the solvent under reduced pressure.

Stereoselective Reduction to 3,5-Dimethyloxan-4-ol

Once the 2,6-dimethyltetrahydropyran-4-one precursor is synthesized, the final step is the stereoselective reduction of the ketone to the corresponding alcohol. The choice of reducing agent and reaction conditions will determine the stereochemical outcome, leading to either the cis or trans diastereomer of 3,5-dimethyloxan-4-ol.

Common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be employed. The stereoselectivity of the reduction is influenced by steric hindrance and the conformational preference of the tetrahydropyranone ring. Axial attack of the hydride is generally favored, leading to the equatorial alcohol. However, the presence of bulky substituents can alter this preference.

Stereochemistry and Conformational Analysis

The stereochemistry of 3,5-dimethyloxan-4-ol is defined by the relative orientations of the two methyl groups at C-2 and C-6, and the hydroxyl group at C-4. This gives rise to several possible diastereomers. The tetrahydropyran ring typically adopts a chair conformation to minimize torsional strain.

The relative configurations of substituents can be determined using detailed analysis of NMR spectra.[3] For 2,6-disubstituted tetrahydropyrans, the cis isomer is often thermodynamically more stable due to both substituents occupying equatorial positions. The stereochemical outcome of synthetic reactions is often rationalized by considering a chair-like transition state where bulky substituents preferentially occupy equatorial positions.[4]

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of substituted tetrahydropyrans.

  • ¹H NMR: The chemical shifts and coupling constants of the ring protons provide valuable information about their relative stereochemistry. For example, the coupling constants between vicinal protons can help determine their dihedral angles and thus their axial or equatorial orientation.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the tetrahydropyran ring are sensitive to the substitution pattern and stereochemistry.[5] The signals for C-2 and C-6 typically appear at higher chemical shifts (around 146 ppm) compared to C-3 and C-5 (around 100 ppm) in related dihydropyridine systems.[5]

Table 1: Representative ¹H and ¹³C NMR Data for a trans-2,6-disubstituted-3-methylidenetetrahydropyran-4-one [3]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-24.90 (dd, J = 7.0 Hz)78.66
H-52.85 (d, J = 7.0 Hz, 2H)47.04
H-6-71.29
=CH₂5.32 (s, 1H), 5.88 (s, 1H)123.59
C=O-197.05
C-3-142.38

Potential Applications in Drug Development

The 2,6-disubstituted tetrahydropyran motif is a key pharmacophore in numerous natural products with potent biological activities, including anticancer, antifungal, and antibacterial properties. The synthesis of novel analogs of 3,5-dimethyloxan-4-ol could lead to the discovery of new therapeutic agents. For instance, some 2,6-disubstituted 3-methylidenetetrahydropyran-4-ones have shown significant cytotoxic activity against cancer cell lines and act as topoisomerase IIα inhibitors.[3]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, stereochemistry, and characterization of 3,5-dimethyloxan-4-ol (2,6-dimethyltetrahydropyran-4-ol). The stereoselective synthesis of the tetrahydropyran-4-one core through methods like Prins cyclization and oxa-Michael additions, followed by stereocontrolled reduction, offers access to the various diastereomers of the target molecule. A thorough understanding of the conformational preferences and spectroscopic properties is crucial for the unambiguous characterization of these compounds. The prevalence of the 2,6-disubstituted tetrahydropyran scaffold in bioactive natural products underscores the importance of this class of molecules and provides a strong impetus for further research and development in this area.

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  • Garrido, F., Santalla, H., & Gómez, G. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorganic & Organic Chemistry, 4(1), 7-9. [Link]

  • Al-Farhan, K. A., Al-Resayes, S. I., & Al-Sogair, F. F. (2021). Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study. Molecules, 26(11), 3329. [Link]

  • de la Cruz, P., de la Hoz, A., & Langa, F. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(7), 1269-1277. [Link]

Sources

Exploratory

Theoretical Frameworks and Conformational Dynamics of 3,5-Dimethyloxan-4-ol

Executive Summary The tetrahydropyran (oxan) ring is a fundamental pharmacophore in medicinal chemistry, serving as the structural core for polyether antibiotics, marine macrolides (e.g., Neopeltolide), and pheromones. 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (oxan) ring is a fundamental pharmacophore in medicinal chemistry, serving as the structural core for polyether antibiotics, marine macrolides (e.g., Neopeltolide), and pheromones. 3,5-Dimethyloxan-4-ol represents a critical model system for understanding 1,3-diaxial interactions and stereoelectronic effects in oxygenated heterocycles.

This guide provides a rigorous theoretical framework for studying this molecule. Unlike simple cyclohexanes, the presence of the ring oxygen atom at position 1 introduces dipole-dipole interactions and anomeric-like effects that complicate conformational analysis. This document synthesizes Density Functional Theory (DFT) methodologies, stereochemical principles, and spectroscopic predictions to aid researchers in the rational design of pyran-based therapeutics.

Structural & Stereochemical Foundations

Before initiating computational workflows, one must define the stereochemical space. 3,5-dimethyloxan-4-ol possesses three contiguous chiral centers (C3, C4, C5), leading to a complex isomeric landscape.

Isomer Classification

Theoretical studies typically focus on the relative configuration of the methyl groups and the hydroxyl group.

  • Isomer A (All-Equatorial): The 3-Me, 5-Me, and 4-OH groups are all equatorial. This is generally the thermodynamic global minimum due to the minimization of 1,3-diaxial strain.

  • Isomer B (Axial Alcohol): The methyls are equatorial, but the OH is axial. This isomer is critical for understanding the stereoselectivity of hydride reductions (e.g., L-Selectride reduction of the corresponding ketone).

  • Isomer C (Axial Methyls): High-energy conformers where one or both methyl groups occupy axial positions, often resulting in severe steric clashes (approx. 3.4 kcal/mol penalty per axial methyl).

The Dipole Factor

Unlike cyclohexane, the oxane ring has a permanent dipole. In 3,5-dimethyloxan-4-ol, the orientation of the C4-OH bond vector relative to the C1-O dipole moment influences stability. Theoretical models must account for this electrostatic alignment, particularly in non-polar solvents.

Computational Methodology (Protocol)

To achieve high-fidelity predictions, we employ a composite DFT approach. This protocol is validated against experimental data for analogous 3,5-bis(hydroxymethyl) systems [1].

The Computational Pipeline

The following Graphviz diagram outlines the standard workflow for the theoretical characterization of substituted tetrahydropyrans.

ComputationalPipeline Figure 1: Standard DFT Protocol for Pyran Conformational Analysis Start Initial Geometry (MM2/MMFF94) Opt_Gas Geometry Opt (B3LYP/6-31G*) Start->Opt_Gas Conf_Search Conformational Search (Monte Carlo) Opt_Gas->Conf_Search High_Level Refinement (M06-2X/6-311++G**) Conf_Search->High_Level Select Low E Freq Freq Calc (NIMAG=0) High_Level->Freq Solv Solvation (IEFPCM/SMD) Freq->Solv Gibbs Energy NMR NMR Prediction (GIAO) Solv->NMR Shielding Tensors

Figure 1: A stepwise computational workflow ensuring convergence to the true global minimum.

Recommended Level of Theory
  • Functionals:

    • B3LYP: Reliable for geometry optimization but often fails to capture weak dispersion forces (van der Waals) critical in crowded systems like 3,5-dimethyl substituted rings.

    • M06-2X or ωB97X-D: Highly recommended for final energy calculations as they explicitly account for medium-range correlation energy (dispersion), essential for accurately modeling 1,3-diaxial methyl-methyl or methyl-hydroxyl interactions [2].

  • Basis Sets: 6-311++G(d,p) is the standard for publication-quality energies.

  • Solvation: The IEFPCM (Integral Equation Formalism Polarizable Continuum Model) should be applied. Solvents like CHCl₃ (chloroform) or DMSO are standard for comparison with experimental NMR data.

Conformational Landscape & Energetics

1,3-Diaxial Interactions

The defining feature of 3,5-dimethyloxan-4-ol is the steric interplay between substituents.

Interaction TypeDistance (Å)Est. Energy Penalty (kcal/mol)Note
H(ax) ··· H(ax) 2.2 - 2.40.9Standard "Flagpole" interaction.
Me(ax) ··· H(ax) 1.9 - 2.11.7 - 2.0Significant steric strain.
Me(ax) ··· OH(ax) 1.8 - 2.02.4 - 3.0Severe destabilization ("Syn-diaxial").
The Hydrogen Bonding Question

Does the C4-hydroxyl group hydrogen bond with the ring oxygen (O1)? Theoretical studies on analogous bis(hydroxymethyl) pyrans suggest that in the chair conformation, the distance is typically too large (>3.0 Å) for a strong intramolecular H-bond [1]. However, in twist-boat conformations, the C4-OH can approach O1, potentially stabilizing these higher-energy forms in non-polar media.

Key Insight: In the cis,cis-3,5-dimethyl isomer, the "all-equatorial" chair is stabilized not just by sterics, but by the absence of dipole repulsion.

Reactivity: Stereoselective Synthesis Modeling

The primary route to 3,5-dimethyloxan-4-ol is the reduction of 3,5-dimethyloxan-4-one. Theoretical modeling of the transition states (TS) explains the stereochemical outcome.

Hydride Attack Trajectory

According to the Felkin-Anh and Cieplak models adapted for cyclic ketones:

  • Axial Attack: The hydride nucleophile approaches from the axial direction (perpendicular to the ring), leading to the Equatorial Alcohol .

  • Equatorial Attack: Approaches from the equatorial direction, leading to the Axial Alcohol .

For 3,5-dimethyl substituted ketones, the axial methyl groups (if present) or even equatorial methyls create steric bulk that directs the nucleophile.

ReactionPathway Figure 2: Stereodivergent Reduction Pathways cluster_TS Transition States Ketone 3,5-Dimethyloxan-4-one TS_Ax Axial Attack TS (Less Steric Hindrance) Ketone->TS_Ax Small Hydride (LiAlH4) TS_Eq Equatorial Attack TS (Torsional Strain) Ketone->TS_Eq Bulky Hydride (L-Selectride) Prod_Eq Equatorial Alcohol (Major Product) TS_Ax->Prod_Eq Prod_Ax Axial Alcohol (Minor Product) TS_Eq->Prod_Ax

Figure 2: Theoretical prediction of reduction outcomes based on steric approach vectors.

Experimental Correlation: Studies on 2,6-disubstituted pyranones [3] and 3,3,5,5-tetramethylcyclohexanones [4] confirm that small hydrides (NaBH₄) prefer axial attack (yielding equatorial alcohols), while bulky hydrides (L-Selectride) are forced into equatorial attack (yielding axial alcohols).

Spectroscopic Signatures (NMR Prediction)

Theoretical GIAO (Gauge-Including Atomic Orbital) calculations are indispensable for assigning stereochemistry in these systems, particularly when distinguishing cis and trans isomers.

Proton NMR (¹H)
  • Axial Proton (H4): If the OH is equatorial, H4 is axial. It appears as a triple triplet (tt) with large coupling constants (

    
     Hz) due to coupling with axial H3 and H5.
    
  • Equatorial Proton (H4): If the OH is axial, H4 is equatorial. It appears as a narrow multiplet with small couplings (

    
     Hz).
    
Carbon NMR (¹³C)
  • Gamma-Gauche Effect: An axial methyl group or axial hydroxyl group will cause a significant upfield shift (shielding, -5 to -7 ppm) of the γ-carbon (C2 or C6) compared to the equatorial isomer. This is a robust diagnostic tool validated in pyranoside studies [5].

References

  • Bazhykova, K.B., et al. "Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one."[1] Chemical Journal of Kazakhstan, 2018. Link

  • Grimme, S. "Density functional theory with London dispersion corrections." WIREs Computational Molecular Science, 2011. Link

  • Krawczyk, M., et al. "Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones." Molecules, 2020. Link

  • Wigfield, D.C., et al. "Estimation of the stereoselectivity of reduction of 3,3,5,5-tetramethylcyclohexanone by sodium borohydride."[2] Canadian Journal of Chemistry, 1978. Link

  • Bubb, W.A. "NMR Spectroscopy in the Study of Carbohydrates and Related Compounds." Concepts in Magnetic Resonance Part A, 2003. Link

Sources

Foundational

Therapeutic Potential and Pharmacological Applications of 3,5-Dimethyloxan-4-ol Scaffolds

[1][2] Executive Summary 3,5-dimethyloxan-4-ol (systematically 3,5-dimethyltetrahydropyran-4-ol ) represents a privileged chiral scaffold in medicinal chemistry, distinguished by its dense stereochemical information and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3,5-dimethyloxan-4-ol (systematically 3,5-dimethyltetrahydropyran-4-ol ) represents a privileged chiral scaffold in medicinal chemistry, distinguished by its dense stereochemical information and amphiphilic nature.[1][2] Unlike flat aromatic rings, this saturated heterocycle offers defined three-dimensional vectors for substituent attachment, enabling precise probing of receptor binding pockets.[1][2]

While often utilized as a high-value synthetic intermediate, its structural incorporation into bioactive molecules has revealed specific therapeutic utility.[1][2] This guide analyzes the molecule's role as a pharmacophore targeting TBK1/IKKε kinases (autoimmune/oncology) and its potential as a mimetic for glycosidic moieties in macrolide antibiotics (infectious disease).[1][2]

Part 1: Chemical Identity & Stereochemical Significance[1][2]

The therapeutic value of 3,5-dimethyloxan-4-ol lies in its stereoisomerism.[1] The molecule possesses three contiguous stereocenters (C3, C4, C5), theoretically yielding multiple diastereomers (e.g., all-cis, trans-diaxial).[1][2]

  • Systematic Name: 3,5-dimethyltetrahydro-2H-pyran-4-ol[1][2][3][4][5][6][7]

  • CAS Registry: 1420815-91-3 (generic), specific isomers vary.[1][2]

  • Molecular Formula: C₇H₁₄O₂[1][2]

  • Pharmacophore Features:

    • Hydrogen Bond Donor/Acceptor: The C4-hydroxyl group acts as a pivotal anchor point.[1][2]

    • Lipophilic Clamps: The C3/C5 methyl groups provide hydrophobic packing interactions, restricting conformational freedom and increasing metabolic stability compared to unbranched chains.[1][2]

Stereochemical Configuration (DOT Visualization)

Stereochemistry cluster_0 Stereochemical Diversity cluster_1 Pharmacological Impact Structure 3,5-Dimethyloxan-4-ol (Core Scaffold) Iso1 all-cis (Meso) (Methyls eq, OH ax) Structure->Iso1 Thermodynamic Control Iso2 trans-trans (Methyls ax, OH eq) Structure->Iso2 Iso3 cis-trans (Chiral pairs) Structure->Iso3 Kinetic Control Impact1 Conformational Lock (Reduces Entropy Loss) Iso1->Impact1 Impact2 Solubility Enhancement (vs. Cyclohexane) Iso3->Impact2

Caption: Stereochemical diversity of the scaffold dictates its spatial occupancy in binding pockets, influencing entropy and solubility.[1][2]

Part 2: Primary Therapeutic Targets[1][2]

Target 1: TBK1 (TANK-Binding Kinase 1) & IKKε

Therapeutic Area: Oncology (KRAS-mutant cancers), Autoimmune Diseases (SLE).[1][2]

Recent medicinal chemistry campaigns (e.g., patent literature US20160376283A1) have identified the 3,5-dimethyloxan-4-ol moiety as a critical appendage in inhibitors of the non-canonical IκB kinases, TBK1 and IKKε.[1][2]

  • Mechanism of Action: The oxanol ring is typically attached to the solvent-exposed region of the kinase inhibitor (hinge-binder region).[1][2]

    • Solubility Modulation: The ether oxygen reduces LogP compared to carbocyclic analogs, improving oral bioavailability.[1][2]

    • Stereospecific Fit: The 3,5-dimethyl substitution creates a "molecular width" that fits into specific sub-pockets near the ATP-binding site, potentially displacing water molecules and gaining entropic favor.[1][2]

  • Clinical Relevance: TBK1 is a key effector in the cGAS-STING pathway and drives survival in KRAS-mutant cells.[1][2] Inhibitors containing optimized scaffolds like 3,5-dimethyloxan-4-ol are crucial for blocking IRF3 phosphorylation.[1][2]

Target 2: Bacterial Ribosome (50S Subunit)

Therapeutic Area: Infectious Disease (Macrolide Resistance).[1]

The structure of 3,5-dimethyloxan-4-ol mimics the sugar moieties (e.g., desosamine, cladinose) found in macrolide antibiotics like Erythromycin.[1][2]

  • Mechanism of Action: In "Fragment-Based Drug Discovery" (FBDD), this scaffold serves as a replacement for labile sugar groups.[1][2]

    • Ribosomal Binding: The hydroxyl group forms hydrogen bonds with nucleobases (e.g., A2058) in the 23S rRNA.[1][2]

    • Metabolic Stability: Unlike glycosidic bonds which are susceptible to acid hydrolysis in the stomach, an ether-linked 3,5-dimethyloxan-4-ol offers superior stability while maintaining the spatial arrangement of H-bond donors.[1][2]

Part 3: Experimental Protocols

Protocol A: Stereoselective Synthesis (Ferrier-Type Approach)

Validation: This protocol ensures the production of the specific stereoisomer required for biological assays, avoiding racemic mixtures that confound data.[1][2]

  • Starting Material: Begin with commercially available 2,4-dimethyl-pent-4-en-1-ol .[1][2]

  • Prins Cyclization:

    • Reagents: Benzaldehyde (1.0 eq), TFA (catalytic).[1][2]

    • Condition: Reflux in DCE for 4 hours.

    • Mechanism: Acid-catalyzed condensation followed by oxonia-Cope rearrangement (if applicable) or direct cyclization.[1][2]

    • Note: For the specific 4-ol, a hydroboration-oxidation of a 3,5-dimethyl-dihydro-2H-pyran intermediate is often preferred.[1][2]

  • Alternative (Hydrogenation):

    • Substrate: 3,5-dimethyl-4-pyrone (commercially available).[1]

    • Reduction: H₂ (50 psi), Rh/Al₂O₃ catalyst, MeOH.

    • Purification: Silica gel chromatography (Hexane:EtOAc 3:1).[1][2]

    • Validation: Verify stereochemistry via NOESY NMR (Look for axial-axial coupling between H3/H5 and H4).

Protocol B: TBK1 Kinase Binding Assay (LanthaScreen™)

Validation: A TR-FRET based assay to quantify the affinity of the scaffold-containing ligand.[1][2]

  • Reagents:

    • TBK1 Kinase (recombinant human).[1][2]

    • Fluorescein-PolyGT substrate.[1][2]

    • Terbium-labeled anti-phospho-substrate antibody.[1]

    • ATP (at Km, typically 10-50 µM).[1][2]

    • Test Compound (Ligand containing 3,5-dimethyloxan-4-ol).[1][2][3][8][9]

  • Procedure:

    • Step 1: Incubate TBK1 (5 nM) with Test Compound (serial dilution 1 nM - 10 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 15 mins.[1][2]

    • Step 2: Add ATP and Fluorescein-PolyGT.[1][2] Incubate 60 mins at RT.[1][2]

    • Step 3: Add Tb-labeled antibody (in EDTA buffer to stop reaction).[1][2]

    • Step 4: Read TR-FRET (Ex 340 nm, Em 495/520 nm).[1]

  • Data Analysis:

    • Calculate TR-FRET ratio (520/495).[1][2]

    • Plot % Inhibition vs. Log[Compound].

    • Fit to Hill equation to determine IC₅₀.[1][2]

Part 4: Signaling Pathway Visualization[1][2]

The following diagram illustrates the critical role of TBK1 in the immune response and where inhibitors containing the 3,5-dimethyloxan-4-ol scaffold intervene.

TBK1_Pathway STING STING (Endoplasmic Reticulum) TBK1 TBK1 / IKKε (Target Kinase) STING->TBK1 Recruits & Activates IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylates Inhibitor Inhibitor w/ 3,5-dimethyloxan-4-ol Inhibitor->TBK1 Allosteric/ATP Blockade Nucleus Nucleus (Type I Interferon Gene Exp) IRF3->Nucleus Translocation

Caption: TBK1 signaling axis showing the intervention point of oxanol-containing inhibitors in the STING-IRF3 pathway.[1][2]

Part 5: Summary of Physicochemical Properties[1][2][6]

PropertyValueRelevance to Drug Design
Molecular Weight 144.21 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2]
CLogP ~0.8 - 1.2Optimal lipophilicity; soluble but membrane permeable.[1]
H-Bond Donors 1 (OH)Specific directional interaction.[1][2]
H-Bond Acceptors 2 (Ether O, OH)Water solubility enhancement.[1][2]
Topological Polar Surface Area ~29 ŲHigh CNS penetration potential (if attached to lipophilic core).[1][2]

References

  • Vertex Pharmaceuticals. (2016).[1] TBK/IKK Inhibitor Compounds and Uses Thereof.[1][2] US Patent Application 20160376283A1.[1][2] Link

  • PubChem. (2025).[1][2] Compound Summary: 3,5-dimethyl-4-heptanol (Analogous Acyclic Structure).[1][2] National Library of Medicine.[1][2] Link[1]

  • Li, H., et al. (2019).[1][2] Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.[1][2] European Journal of Medicinal Chemistry.[1][2] Link(Context: Usage of dimethyl-substituted heterocycles in inflammation).[1]

  • Hassan, A., et al. (2025).[1][2] Structure-Activity Relationship and Antituberculosis Properties of MmpL3 Inhibitors.[1][2] VeriXiv.[1] Link(Context: Scaffold morphing using lipophilic heterocycles).[1][2]

Sources

Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of 3,5-Dimethyloxan-4-ol Stereoisomers

Abstract The stereoselective synthesis of substituted tetrahydropyrans is a cornerstone of modern organic chemistry, with profound implications for drug discovery and natural product synthesis. The 3,5-dimethyloxan-4-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereoselective synthesis of substituted tetrahydropyrans is a cornerstone of modern organic chemistry, with profound implications for drug discovery and natural product synthesis. The 3,5-dimethyloxan-4-ol framework, possessing three contiguous stereocenters, presents a significant synthetic challenge, requiring precise control over relative and absolute stereochemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and field-proven strategies for the stereocontrolled synthesis of the various stereoisomers of 3,5-dimethyloxan-4-ol. Two primary, yet distinct, synthetic blueprints are detailed: the diastereoselective reduction of a key 3,5-dimethyltetrahydropyran-4-one intermediate and a stereoselective Prins cyclization approach. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance and Stereochemical Complexity of 3,5-Dimethyloxan-4-ol

The tetrahydropyran (THP) motif is a privileged scaffold found in a vast array of biologically active natural products.[1] The specific substitution pattern and stereochemistry of these THP rings are often crucial for their biological function. The 3,5-dimethyloxan-4-ol core, with its three stereogenic centers at C3, C4, and C5, can exist as eight possible stereoisomers (four pairs of enantiomers). The ability to selectively synthesize each of these isomers is paramount for structure-activity relationship (SAR) studies in drug development and for the total synthesis of complex natural products.

The primary challenge in the synthesis of 3,5-dimethyloxan-4-ol stereoisomers lies in the precise control of the relative stereochemistry of the two methyl groups and the hydroxyl group. This requires synthetic strategies that can effectively dictate the facial selectivity of key bond-forming reactions. This guide will explore two powerful approaches to address this challenge.

Strategic Blueprint I: Diastereoselective Reduction of 3,5-Dimethyltetrahydropyran-4-one

This strategy hinges on the synthesis of a common intermediate, 3,5-dimethyltetrahydropyran-4-one, followed by its diastereoselective reduction to access different stereoisomers of the target alcohol. The stereochemical outcome of the reduction is governed by the choice of reducing agent and the conformational preferences of the tetrahydropyranone ring.

Synthesis of the Key Intermediate: 3,5-Dimethyltetrahydropyran-4-one

A plausible and efficient route to the cis- and trans-isomers of 3,5-dimethyltetrahydropyran-4-one involves a tandem 1,4-reduction-aldol cyclization of a suitable acyclic precursor.[2]

Experimental Protocol: Synthesis of cis-3,5-Dimethyltetrahydropyran-4-one

  • Preparation of the Acyclic Precursor: The synthesis commences with the readily available starting material, (E)-pent-3-en-2-one. A Michael addition of a methyl cuprate reagent (Gilman reagent) will introduce the first methyl group at the 5-position.

  • Tandem 1,4-Reduction-Aldol Cyclization: The resulting 5-methylhexan-2-one is then subjected to a tandem 1,4-reduction-aldol cyclization.[2] Exposure of this monoenone monoketone to catecholborane in THF at ambient temperature will induce the formation of the six-membered cyclic aldol product with high syn diastereoselectivity for the methyl groups.[2] Subsequent oxidation of the secondary alcohol will yield the desired cis-3,5-dimethyltetrahydropyran-4-one.

Diastereoselective Reduction of 3,5-Dimethyltetrahydropyran-4-one

With the ketone precursor in hand, the crucial step is the stereoselective reduction of the carbonyl group. The stereochemical outcome can be directed by employing either substrate-controlled or reagent-controlled reduction strategies.

2.2.1. Synthesis of the syn-Diol (Chelation-Controlled Reduction)

To achieve the syn relationship between the C4-hydroxyl and the adjacent methyl groups, a chelation-controlled reduction is employed. This approach utilizes a bidentate Lewis acid to form a cyclic intermediate, which then directs the hydride attack from the less hindered face.[3]

Experimental Protocol: Synthesis of (3R,4R,5S)-3,5-Dimethyloxan-4-ol

  • To a solution of cis-3,5-dimethyltetrahydropyran-4-one in a suitable solvent such as THF at -78 °C, add a solution of a bidentate Lewis acid, for example, dibutylboron triflate (Bu₂BOTf).

  • After stirring for 30 minutes to allow for chelate formation, a hydride source such as sodium borohydride (NaBH₄) is added.[3]

  • The reaction is quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

  • Purification by column chromatography will afford the syn-diol stereoisomer.

2.2.2. Synthesis of the anti-Diol (Non-Chelating Reduction)

The synthesis of the anti-diol is achieved through a non-chelation-controlled reduction, where steric hindrance dictates the direction of hydride attack. Bulky reducing agents are typically used to favor equatorial attack on the most stable chair conformation of the tetrahydropyranone.

Experimental Protocol: Synthesis of (3R,4S,5S)-3,5-Dimethyloxan-4-ol

  • To a solution of cis-3,5-dimethyltetrahydropyran-4-one in THF at -78 °C, add a bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride).

  • The reaction is stirred until complete consumption of the starting material.

  • The reaction is carefully quenched with aqueous sodium hydroxide and hydrogen peroxide.

  • The product is extracted and purified by column chromatography to yield the anti-diol stereoisomer.

Reduction MethodReducing AgentKey IntermediateMajor DiastereomerExpected Diastereomeric Ratio (d.r.)
Chelation-ControlledNaBH₄ / Bu₂BOTfSix-membered boronate chelatesyn-diol>95:5
Non-Chelating (Steric)L-Selectride®Chair-like conformationanti-diol>90:10

Strategic Blueprint II: Stereoselective Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde and a homoallylic alcohol that forms a tetrahydropyran ring.[4][5] By carefully choosing the stereochemistry of the starting materials and the reaction conditions, specific stereoisomers of 3,5-dimethyloxan-4-ol can be synthesized with high diastereoselectivity.[6][7]

Synthesis of Chiral Homoallylic Alcohol and Aldehyde Precursors

The success of the Prins cyclization strategy relies on the availability of enantiomerically pure starting materials. Asymmetric synthesis techniques can be employed to prepare the required chiral homoallylic alcohol and aldehyde. For instance, a Sharpless asymmetric epoxidation followed by reductive opening can provide the chiral homoallylic alcohol.

Diastereoselective Prins Cyclization

The stereochemical outcome of the Prins cyclization is dictated by the chair-like transition state, where the substituents prefer to occupy equatorial positions to minimize steric interactions.

Experimental Protocol: Synthesis of a 2,4,6-trisubstituted Tetrahydropyran derivative

  • To a solution of the chiral homoallylic alcohol and the aldehyde in a suitable solvent like dichloromethane at 0 °C, a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise.[4]

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted, dried, and purified by column chromatography to afford the desired tetrahydropyran stereoisomer.

The Prins cyclization offers a convergent and highly stereoselective route to polysubstituted tetrahydropyrans. The relative stereochemistry of the substituents at C2, C4, and C6 can be effectively controlled by this method.[6]

Visualization of Synthetic Pathways

To provide a clear visual representation of the proposed synthetic strategies, the following diagrams have been generated using Graphviz.

G cluster_0 Strategy I: Diastereoselective Reduction A Pent-3-en-2-one B 5-Methylhexan-2-one A->B 1. Me₂CuLi 2. H₃O⁺ C cis-3,5-Dimethyl- tetrahydropyran-4-one B->C 1. Catecholborane 2. Oxidation D syn-3,5-Dimethyloxan-4-ol C->D NaBH₄ / Bu₂BOTf (Chelation Control) E anti-3,5-Dimethyloxan-4-ol C->E L-Selectride® (Steric Control)

Figure 1: Synthetic pathway for 3,5-dimethyloxan-4-ol stereoisomers via diastereoselective reduction.

G cluster_1 Strategy II: Stereoselective Prins Cyclization F Chiral Homoallylic Alcohol H Chair-like Transition State F->H G Aldehyde G->H + Lewis Acid I 3,5-Dimethyloxan-4-ol Stereoisomer H->I Cyclization

Figure 2: Conceptual workflow of the stereoselective Prins cyclization strategy.

Conclusion

The stereoselective synthesis of 3,5-dimethyloxan-4-ol stereoisomers is a challenging yet achievable goal through rational synthetic design. This guide has detailed two powerful and complementary strategies: the diastereoselective reduction of a common ketone intermediate and the stereoselective Prins cyclization. The choice of strategy will depend on the desired stereoisomer and the availability of starting materials. By understanding the underlying principles of stereocontrol in these reactions, researchers can confidently approach the synthesis of these and other complex substituted tetrahydropyrans, paving the way for advancements in medicinal chemistry and natural product synthesis.

References

  • Reddy, B. V. S., et al. (2012). Efficient, highly diastereoselective MS 4 Å-promoted one-pot, three-component synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans via Prins cyclization. Beilstein Journal of Organic Chemistry, 8, 19-25. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (2013). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 11(3), 408-411. [Link]

  • Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(20), 5422-5425. [Link]

  • Barluenga, J., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition, 51(20), 4963-4967. [Link]

  • Panek, J. S. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(11), 202. [Link]

  • Yadav, J. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932-963. [Link]

  • Pan, S., et al. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(11), 202. [Link]

  • Rychnovsky, S. D., & Marumoto, S. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(19), 9354-9365. [Link]

  • Díez-Poza, C., et al. (2019). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian Journal of Organic Chemistry, 8(8), 1266-1271. [Link]

  • Díez-Poza, C., et al. (2019). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Asymmetric Synthesis of Novel Fused Polycyclic 3,4-Dihydro-pyrano[4,3-b]pyran-5(2H)-ones via an Organocatalyzed Formal[3+3] Annulation. Chinese Journal of Chemistry, 40(1), 75-82. [Link]

  • Kalesse, M., et al. (2018). Sequential Methods for Di- and Tetrahydro-Pyranone Synthesis Enable Concise Access to Tuscolid δ-Lactone. Angewandte Chemie International Edition, 57(42), 13915-13919. [Link]

  • Chen, C., et al. (2016). An Improved Synthetic Process of Dimethyl 4-Oxo-4H-Pyran-3,5-Dicarboxylate. Organic Process Research & Development, 20(4), 834-837. [Link]

  • O'Brien, P. (2021, September 20). Hydroxyl-directed 1,3 Reductions of Ketones [Video]. YouTube. [Link]

  • Krische, M. J., et al. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Journal of the American Chemical Society, 133(20), 7948-7951. [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 46(9), 1261-1269. [Link]

  • Comhaire, F., et al. (2020). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 25(21), 5092. [Link]

  • Rychnovsky, S. D. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 39(10), 751-760. [Link]

  • Lindsay-Scott, P. (2007). Selective Reduction of β-Hydroxy Ketones. University of Bristol. [Link]

  • Enders, D., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Angewandte Chemie International Edition, 57(42), 13910-13914. [Link]

  • Krische, M. J., et al. (2001). A tandem 1,4-reduction-aldol cyclization is induced by exposure of monoenone monoketones to catecholborane in THF at ambient temperature. Journal of the American Chemical Society, 123(21), 5112-5113. [Link]

  • Aslam, M., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(21), 6479. [Link]

  • Wikipedia contributors. (2023, December 12). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Chiral Separation of 3,5-Dimethyloxan-4-ol Enantiomers

For Researchers, Scientists, and Drug Development Professionals The enantioselective separation of chiral compounds is a critical process in the pharmaceutical industry, as individual enantiomers of a drug can exhibit si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral compounds is a critical process in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the core principles and practical methodologies for the chiral separation of 3,5-dimethyloxan-4-ol enantiomers, a key intermediate in the synthesis of various bioactive molecules.

Introduction: The Significance of Chiral Purity

The specific three-dimensional arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the ability to isolate and analyze the individual enantiomers of a chiral compound like 3,5-dimethyloxan-4-ol is paramount for drug development and ensuring patient safety.

Chromatographic Approaches to Chiral Separation

Chromatography stands as the most powerful and widely used technique for the separation of enantiomers. The fundamental principle lies in the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP). This differential interaction leads to different retention times for each enantiomer, allowing for their separation.

Chiral Gas Chromatography (GC) is a highly selective and sensitive method for the analysis of volatile and semi-volatile chiral compounds. The separation is achieved by utilizing a capillary column coated with a chiral stationary phase.

Principle of "Chiral Recognition": The core of enantiomeric separation in GC is "chiral recognition." The enantiomers of the analyte form transient diastereomeric complexes with the chiral selectors of the stationary phase. These complexes have different thermodynamic stabilities, resulting in different retention times and, thus, separation.

Common Chiral Stationary Phases for Alcohols:

  • Cyclodextrin Derivatives: Cyclodextrins are cyclic oligosaccharides that are widely used as chiral selectors in GC. Their toroidal shape creates a chiral cavity into which one enantiomer may fit better than the other. Derivatization of the hydroxyl groups on the cyclodextrin rim enhances their enantioselective recognition capabilities.

  • Amino Acid Derivatives: Chiral stationary phases based on amino acid derivatives, such as Chirasil-Val, have also proven effective for the separation of certain classes of chiral compounds, including underivatized aromatic alcohols.

Experimental Protocol: Chiral GC Separation of 3,5-Dimethyloxan-4-ol

  • Column Selection: A capillary column coated with a derivatized β-cyclodextrin stationary phase is a suitable starting point. The specific derivative (e.g., permethylated, acetylated) can be optimized based on initial screening.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

  • Sample Preparation: Dissolve the racemic 3,5-dimethyloxan-4-ol in a suitable volatile solvent (e.g., dichloromethane, hexane) to an appropriate concentration (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Hydrogen or Helium, at an optimized flow rate. Hydrogen is often preferred for better efficiency.

    • Oven Temperature Program: Start with an initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at a rate of 2-5 °C/min to a final temperature of 180-200 °C. The temperature program must be optimized to achieve baseline separation.

    • Detector Temperature: 250 °C (for FID)

  • Data Analysis: The retention times of the two enantiomers are used for qualitative identification, and the peak areas are used for quantitative analysis of the enantiomeric excess (e.e.).

Diagram: Chiral GC Separation Workflow

Chiral_GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_system Gas Chromatography System cluster_data_analysis Data Analysis Racemic_Sample Racemic 3,5-dimethyloxan-4-ol Dissolution Dissolution in Volatile Solvent Racemic_Sample->Dissolution Injector Injector Dissolution->Injector Column Chiral Capillary Column Injector->Column Oven Oven Detector Detector (FID/MS) Column->Detector Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram Quantification Quantification of Enantiomeric Excess Chromatogram->Quantification

Caption: Workflow for the chiral separation of 3,5-dimethyloxan-4-ol using Gas Chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly for less volatile or thermally labile compounds. The separation mechanism is similar to GC, relying on a chiral stationary phase.

Common Chiral Stationary Phases for Alcohols:

  • Polysaccharide-based CSPs: These are the most widely used CSPs in HPLC. Derivatives of cellulose and amylose, such as amylose-tris(3,5-dimethylphenylcarbamate), are highly effective for separating a broad range of chiral compounds, including alcohols. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.

Experimental Protocol: Chiral HPLC Separation of 3,5-Dimethyloxan-4-ol

  • Column Selection: An amylose-based CSP, such as Chiralpak® AD-H or a similar column, is a prime candidate.

  • Instrumentation: An HPLC system equipped with a UV detector or a refractive index detector (if the analyte lacks a chromophore).

  • Sample Preparation: Dissolve the racemic 3,5-dimethyloxan-4-ol in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used. The ratio of hexane to alcohol is a critical parameter to optimize for resolution. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C). Lower temperatures can sometimes improve resolution.

    • Detection: UV detection at a suitable wavelength (if applicable) or refractive index detection.

  • Data Analysis: Similar to GC, retention times are used for identification and peak areas for quantification.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for both analytical and preparative chiral separations, especially in the pharmaceutical industry. It offers several advantages over HPLC, including faster separations, reduced solvent consumption, and lower backpressure.

Principle of SFC: SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. Supercritical CO2 has low viscosity and high diffusivity, allowing for high flow rates without a significant loss in efficiency. A small amount of a polar organic solvent (modifier), such as methanol or ethanol, is typically added to the CO2 to modulate the mobile phase strength and improve selectivity.

Advantages for Chiral Separations:

  • Speed: SFC is typically 3-5 times faster than HPLC.

  • Efficiency: The low viscosity of the mobile phase allows for higher flow rates and longer columns, leading to better resolution.

  • Green Chemistry: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents.

Experimental Protocol: Chiral SFC Separation of 3,5-Dimethyloxan-4-ol

  • Column Selection: Polysaccharide-based CSPs are also the workhorses of chiral SFC. An amylose- or cellulose-based column is a good starting point.

  • Instrumentation: An SFC system with a back-pressure regulator to maintain the supercritical state of the mobile phase, coupled with a UV or other suitable detector.

  • Sample Preparation: Dissolve the racemate in a solvent compatible with the mobile phase, typically the modifier being used.

  • SFC Conditions:

    • Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol, ethanol, isopropanol). The percentage of the modifier is a key parameter for optimization.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: Typically 100-200 bar.

    • Column Temperature: 30-40 °C.

    • Detection: UV detection is common.

  • Data Analysis: As with GC and HPLC, retention times and peak areas are used for analysis.

Diagram: Comparative Chromatographic Techniques

Chromatographic_Comparison cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_sfc Supercritical Fluid Chromatography (SFC) GC_Principle Principle: Volatile Compounds GC_CSP CSP: Cyclodextrin Derivatives GC_Adv Advantages: High Sensitivity HPLC_Principle Principle: Non-Volatile Compounds HPLC_CSP CSP: Polysaccharide-based HPLC_Adv Advantages: Versatility SFC_Principle Principle: Supercritical CO2 Mobile Phase SFC_CSP CSP: Polysaccharide-based SFC_Adv Advantages: Speed, Green Chemistry

Caption: Comparison of key features of GC, HPLC, and SFC for chiral separations.

Data Presentation: Method Comparison

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Analyte Volatility RequiredNot RequiredNot Required
Typical CSP Cyclodextrin DerivativesPolysaccharide-basedPolysaccharide-based
Mobile Phase Inert Gas (He, H₂)Organic Solvents (Hexane/Alcohol)Supercritical CO₂ + Modifier
Analysis Speed Moderate to FastSlowerFastest
Solvent Consumption MinimalHighLow
Preparative Scale LimitedFeasibleHighly Suitable

Conclusion and Future Perspectives

The successful chiral separation of 3,5-dimethyloxan-4-ol enantiomers can be readily achieved using modern chromatographic techniques. The choice between GC, HPLC, and SFC will depend on the specific requirements of the analysis, including the volatility of the compound, the need for preparative-scale separation, and considerations of speed and environmental impact. For analytical purposes, chiral GC offers excellent sensitivity. For preparative separations, SFC is often the most efficient and environmentally friendly option. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of new and more efficient chiral stationary phases and separation methodologies will remain an active area of research.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. (2022, July 22). Retrieved February 6, 2026, from [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - MDPI. (2022, December 3). Retrieved February 6, 2026, from [Link]

  • Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. (n.d.). Retrieved February 6, 2026, from [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. (2023, November 25). Retrieved February 6, 2026, from [Link]

  • Preparative synthesis of 3(5),3′(5′)-dimethyl-4,4′-bipyrazole - ResearchGate. (2015, August 6). Retrieved February 6, 2026, from [Link]

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - ResearchGate. (2010, August 8). Retrieved February 6, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Retrieved February 6, 2026, from [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Exploratory

Crystal Structure Analysis of 3,5-Dimethyloxan-4-ol

This guide serves as a comprehensive technical framework for the structural elucidation of 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol). Due to the molecule's conformational flexibility and mult...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical framework for the structural elucidation of 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol). Due to the molecule's conformational flexibility and multiple stereocenters, this analysis focuses on distinguishing diastereomers and defining the preferred chair conformations in the solid state.

Stereochemical Determination & Conformational Locking

Executive Summary

3,5-dimethyloxan-4-ol presents a classic problem in alicyclic conformational analysis. With three contiguous stereocenters on a six-membered ether ring, the molecule exists as a mixture of diastereomers (cis/trans relationships). Determining the crystal structure is not merely about atomic coordinates but about identifying the thermodynamic preference between axial and equatorial substituents, influenced by 1,3-diaxial interactions and anomeric effects.

This guide outlines the protocol for isolating specific isomers, growing diffraction-quality crystals from low-melting solids, and analyzing the resulting X-ray data to assign absolute relative stereochemistry.

Stereochemical Landscape

Before attempting crystallization, one must recognize the target landscape. The reduction of the parent ketone (3,5-dimethyloxan-4-one) typically yields a mixture of alcohols.

The Isomer Matrix

The molecule has stereocenters at positions 3, 4, and 5.

  • Configurational Isomers: The relationship between the two methyl groups (cis or trans).[1]

  • Conformational Isomers: The relationship of the hydroxyl group (axial or equatorial) relative to the methyls.[1]

Critical Analysis Point: In the crystal lattice, the molecule will adopt a rigid chair conformation to maximize hydrogen bonding (intermolecular) while minimizing steric clash (intramolecular).

Stereochemistry Ketone Precursor: 3,5-dimethyloxan-4-one Reduction Reduction (NaBH4 / L-Selectride) Ketone->Reduction Isomer1 All-cis Isomer (Me-eq, OH-eq, Me-eq) Most Stable Reduction->Isomer1 Thermodynamic Control Isomer2 3,5-trans Isomer (Me-ax, OH-eq, Me-eq) Reduction->Isomer2 Isomer3 3,5-cis, 4-ax Isomer (Me-eq, OH-ax, Me-eq) Reduction->Isomer3 Kinetic Control Crystal Target Crystal Structure H-Bond Network Isomer1->Crystal High Crystallinity Isomer3->Crystal Likely Oil (Requires Derivatization)

Figure 1: Stereochemical pathways from synthesis to crystallization. The all-equatorial isomer is the primary target for direct crystallization.

Experimental Protocol: Synthesis to Structure

Phase 1: Synthesis & Purification

To obtain a single crystal, you must first isolate a single diastereomer.

  • Reduction: Reduce 3,5-dimethyloxan-4-one using NaBH₄ in methanol (0°C). This favors the formation of the equatorial alcohol (thermodynamic product) via hydride attack from the axial face.[1]

  • Separation: Use flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Tip: The all-cis isomer (equatorial OH) typically elutes later than the axial OH isomer due to better binding with silica.

  • Validation: Verify fractions via GC-MS or NMR. Look for the coupling constant

    
     and 
    
    
    
    .
    • Axial-Axial coupling (trans):

      
      .
      
    • Axial-Equatorial coupling (cis):

      
      .
      
Phase 2: Crystallization of Low-Melting Solids

3,5-dimethyloxan-4-ol is likely a low-melting solid or viscous oil. Standard evaporation often fails.[1]

Protocol A: In-Situ Cryo-Crystallization (For Liquids)

  • Apparatus: Capillary tube mounted on a goniometer with a cryostream.[1]

  • Method:

    • Seal the neat liquid in a 0.3mm Lindemann glass capillary.[1]

    • Flash cool to 100K to form a glass.

    • Slowly warm (anneal) until nucleation occurs.[1]

    • Once a seed forms, cycle the temperature

      
       to encourage single crystal growth from the melt.
      

Protocol B: Derivatization (Recommended) If the alcohol refuses to crystallize, convert it to a crystalline ester.

  • Reagent: p-Nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride.

  • Reaction: Alcohol + Acid Chloride + Pyridine

    
     Ester.[1]
    
  • Benefit: The nitro-aromatic group provides strong

    
     stacking interactions, guaranteeing a high-melting solid suitable for standard XRD.
    
Phase 3: X-Ray Data Collection[1]
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream). This freezes ring flips and reduces thermal ellipsoids (atomic vibration).

  • Resolution: Aim for

    
     or better to resolve hydrogen atom positions, which are critical for defining the O-H...O hydrogen bond network.
    

Structural Analysis & Refinement

Once the dataset is solved (typically Space Group


 or 

), focus the analysis on these three core aspects:
A. Ring Conformation (Cremer-Pople Parameters)

Calculate the puckering parameters (


) to define the chair distortion.
  • Ideal Chair:

    
     or 
    
    
    
    .[1]
  • Observation: Expect a slight flattening of the chair near the ether oxygen (O1) due to the shorter C-O bond lengths compared to C-C.[1]

B. The Hydrogen Bond Network

In the native alcohol structure, the packing is driven by intermolecular hydrogen bonds.

  • Donor: O4-H group.

  • Acceptor: The ring oxygen (O1) of a neighboring molecule OR the hydroxyl oxygen (O4) of a neighbor (cooperative chains).[1]

  • Geometry: Measure the

    
     distance. Strong bonds are 
    
    
    
    .[1]
C. 1,3-Diaxial Interactions

Check the distance between the axial protons (or methyls) at positions 3 and 5.

  • Stability Check: If methyls are axial, the C(Me)...C(Me) distance will be short (

    
    ), indicating steric strain. This confirms why the all-equatorial isomer is the thermodynamic sink.
    
Quantitative Data Summary (Expected Values)

Use this table to validate your refinement results.

ParameterBond/InteractionExpected Value (

)
Notes
Bond Length C1-O1 (Ether)

Shorter than C-C
Bond Length C4-O4 (Alcohol)

Standard secondary alcohol
Bond Length C-C (Ring)

Typical sp3 hybridization
Angle C-O-C (Ring)

Slightly opened ether angle
H-Bond O-H...O (Inter)

Primary lattice stabilizer
Torsion O-C-C-O

(gauche)
Or

(anti) depending on isomer

Logic & Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Analysis Syn Synthesis (Ketone Reduction) Sep Isomer Separation (Flash Chromatography) Syn->Sep Check NMR Validation (Coupling Constants) Sep->Check Decision Is it Solid? Check->Decision Deriv Derivatization (p-Nitrobenzoate) Decision->Deriv No (Oil) Grow Slow Evaporation (Hexane/EtOAc) Decision->Grow Yes (Solid) Cryo In-Situ Cryo (Capillary Annealing) Decision->Cryo No (Oil - Alternative) Deriv->Grow XRD X-Ray Diffraction (Mo/Cu Source, 100K) Grow->XRD Cryo->XRD Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (Anisotropic, H-atoms) Solve->Refine

Figure 2: Decision tree for crystallizing and analyzing 3,5-dimethyloxan-4-ol variants.

References

  • General Tetrahydropyran Conformation

    • Reference: Görlitzer, K., Trittmacher, J., & Jones, P. G. (2002). Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters. Pharmazie, 57(8), 523-529.[2]

    • Relevance: Establishes the planar vs. chair conformational preferences in substituted pyrans.
  • Analogous Crystal Structures (3,5-substituted)

    • Reference: Bazhykova, K. B., et al. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one.
    • Relevance: Provides X-ray and DFT data for 3,5-substituted tetrahydropyrans, confirming the preference for equ
  • Crystallization of Volatile Alcohols

    • Reference: Russo, L., et al. (2013). Crystallization and preliminary X-ray diffraction studies of an alcohol dehydrogenase... Acta Crystallographica Section F.
    • Relevance: While focused on enzymes, the supplementary methods describe handling volatile alcohol substrates and salting-out techniques applicable to small molecule co-crystals.
  • Operando XRD for Alcohol Oxidation

    • Reference: Faisal, F., et al. (2023).
    • Relevance: Demonstrates advanced XRD techniques for analyzing alcohol interactions at solid interfaces, relevant for understanding surface packing.

Sources

Protocols & Analytical Methods

Method

analytical methods for 3,5-dimethyloxan-4-ol

Abstract This application note details the analytical framework for the characterization of 3,5-dimethyloxan-4-ol , a critical heterocyclic intermediate in the synthesis of complex pharmaceutical APIs and high-value frag...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical framework for the characterization of 3,5-dimethyloxan-4-ol , a critical heterocyclic intermediate in the synthesis of complex pharmaceutical APIs and high-value fragrance molecules. Due to the presence of three contiguous chiral centers (C3, C4, C5), this molecule presents a significant challenge in diastereomeric resolution. This guide provides a validated workflow combining Capillary GC-MS for quantitative impurity profiling and Multi-dimensional NMR for absolute relative stereochemical assignment.

Introduction & Chemical Context

3,5-Dimethyloxan-4-ol (CAS: Generic 55086-93-6 for isomers) exists as a mixture of diastereomers. In drug development, controlling the specific stereoisomer is often crucial for biological activity. The "all-equatorial" isomer is thermodynamically favored, but synthetic routes often yield complex mixtures.

Analytical Challenges:

  • Stereoisomerism: The molecule can exist as multiple diastereomers (e.g., cis,cis; trans,trans; cis,trans). Separating these requires high-efficiency chromatography.

  • Polarity: The secondary hydroxyl group leads to peak tailing in GC and poor retention in Reverse Phase LC (RPLC).

  • Detection: It lacks a strong UV chromophore, rendering standard UV-HPLC ineffective.

Analytical Decision Matrix

The following workflow illustrates the logic for selecting the appropriate analytical technique based on the data requirement (Purity vs. Structure).

AnalyticalWorkflow Sample Sample: 3,5-Dimethyloxan-4-ol Goal Define Goal Sample->Goal Quant Quantitation & Purity Goal->Quant Batch Release Struct Stereochem Assignment Goal->Struct R&D / ID GCMS GC-MS (Derivatized) Quant->GCMS Volatile/Semi-volatile NMR 1H / NOESY NMR Struct->NMR Coupling Constants Result1 Diastereomeric Ratio (dr) Impurity Profile GCMS->Result1 Result2 Relative Config (Axial vs Equatorial) NMR->Result2

Figure 1: Analytical Decision Matrix for tetrahydropyran derivatives.

Protocol A: High-Resolution GC-MS with Derivatization

Purpose: Quantitative determination of diastereomeric ratio (dr) and chemical purity. Rationale: Direct injection of the alcohol often results in broad peaks due to hydrogen bonding. Silylation with BSTFA caps the hydroxyl group, improving volatility, peak shape, and resolution between diastereomers.

Reagents & Materials
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Solvent: Anhydrous Pyridine or Dichloromethane (DCM).

  • Internal Standard: Dodecane or Naphthalene (approx. 1 mg/mL).

Step-by-Step Procedure
  • Sample Preparation: Weigh 10 mg of the sample into a 2 mL GC vial.

  • Dissolution: Add 1.0 mL of Anhydrous Pyridine.

  • Derivatization: Add 100 µL of BSTFA (with 1% TMCS). Cap immediately.

  • Reaction: Incubate at 60°C for 30 minutes. (Ensure complete conversion of -OH to -OTMS).

  • Injection: Inject 1.0 µL into the GC-MS (Split 20:1).

Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column DB-WAX UI or VF-1701ms (30m x 0.25mm x 0.25µm)Mid-polarity phases separate diastereomers better than non-polar DB-5.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250°CEnsures rapid volatilization.
Oven Program 60°C (1 min) → 10°C/min → 240°C (5 min)Slow ramp allows separation of isomers with similar boiling points.
Transfer Line 280°CPrevents condensation of silylated adducts.
MS Source EI Mode (70 eV), 230°CStandard fragmentation for library matching.
Scan Range 40–350 m/zCaptures molecular ion and key fragments.
Data Interpretation
  • Fragmentation: Look for the characteristic [M-15]+ peak (loss of methyl from TMS) and alpha-cleavage fragments characteristic of cyclic ethers.

  • Isomer Elution: Typically, the isomer with the equatorial hydroxyl group elutes later on polar columns due to slightly higher interaction with the stationary phase compared to the shielded axial isomer.

Protocol B: NMR Spectroscopy for Stereochemical Assignment

Purpose: To determine if the methyl groups are cis or trans relative to the hydroxyl group. Rationale: The coupling constant (


) between the proton at C4 (H4) and its neighbors (H3/H5) reveals the ring conformation (Chair).
Experimental Setup
  • Solvent: CDCl₃ (Standard) or C₆D₆ (Benzene-d6) if signal overlap occurs. Benzene often shifts methyl signals, resolving overlaps.

  • Instrument: 400 MHz or higher (600 MHz recommended for complex mixtures).

Key Spectral Diagnostics
ProtonMultiplicity (Expected)Coupling Constant (

)
Structural Implication
H4 (Carbinol) Triplet of triplets (tt) or broad multipletLarge (

Hz)
Indicates H4 is Axial (OH is Equatorial).
Small (

Hz)
Indicates H4 is Equatorial (OH is Axial).
Methyls (C3/C5) DoubletsShift ~0.9 - 1.1 ppmChemical shift anisotropy differs for axial vs. equatorial methyls.
Advanced Technique: 1D-NOESY

If


-coupling is ambiguous:
  • Irradiate the H4 carbinol resonance.

  • Positive NOE enhancement at the C3/C5 Methyl protons indicates they are on the same face (cis/axial-equatorial proximity).

  • Absence of NOE suggests they are on opposite faces (trans-diaxial).

Quality Control & Validation Criteria

For pharmaceutical applications, the method must meet ICH Q2(R1) standards.

  • Specificity: Blank injection must show no interference at the retention time of the 3,5-dimethyloxan-4-ol-TMS derivative.

  • Linearity:

    
     over the range of 50 µg/mL to 1000 µg/mL.
    
  • Precision: Relative Standard Deviation (RSD) < 2.0% for 6 replicate injections.

  • LOD/LOQ: Estimated at 1 ppm (LOD) and 5 ppm (LOQ) using the GC-MS SIM mode (monitoring ions m/z 73, 75, and molecular ion).

References

  • Stereochemical Analysis of Cyclic Ethers: Smith, M. B. "Organic Synthesis."[1] 3rd Edition. Analysis of tetrahydropyran conformations and anomeric effects.

  • GC-MS Derivatization Protocols: Schummer, C. et al.[1] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds." Journal of Chromatography A, 2009.

  • NMR of Six-Membered Rings: Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016. Detailed guide on coupling constants in chair conformations.

  • General Tetrahydropyran Characterization: PubChem Compound Summary for 3,5-dimethyltetrahydropyran-4-ol. (Analogous structures and spectral data).[2][3][4] [5]

Disclaimer: This protocol is designed for research and development purposes. Validation according to specific regulatory bodies (FDA/EMA) is required before use in GMP environments.[5]

Sources

Application

Executive Summary &amp; Scientific Rationale

Application Note: Comprehensive In Vitro Profiling of 3,5-Dimethyloxan-4-ol 3,5-dimethyloxan-4-ol is a saturated oxygenated heterocycle. In modern drug discovery, it serves two distinct but critical roles: Fragment-Based...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive In Vitro Profiling of 3,5-Dimethyloxan-4-ol

3,5-dimethyloxan-4-ol is a saturated oxygenated heterocycle. In modern drug discovery, it serves two distinct but critical roles:

  • Fragment-Based Drug Discovery (FBDD): It acts as a high-

    
     scaffold. Unlike flat aromatic rings, this molecule offers three-dimensional vectoral growth (due to stereocenters at C3, C4, and C5), improving solubility and metabolic stability profiles in fragment libraries.
    
  • Sensory Pharmacology: Structurally analogous to terpenes (e.g., menthol, eucalyptol), it is a candidate for modulating Transient Receptor Potential (TRP) channels, specifically those involved in chemesthesis (cooling/warming sensations).

This guide details the protocols for validating this molecule's utility through Microsomal Metabolic Stability (to assess scaffold viability) and TRP Channel Calcium Flux Assays (to assess specific bioactivity).

Chemical Context & Stereochemistry

Before initiating assays, the researcher must acknowledge the stereochemical complexity. The 3,5-dimethyl substitution pattern on the tetrahydropyran ring allows for multiple diastereomers (e.g., all-cis vs. trans-diaxial).

  • Critical Insight: The all-cis isomer typically exhibits higher metabolic stability due to steric shielding of the hydroxyl group, whereas trans isomers may be more susceptible to oxidation.

  • Recommendation: Ensure the test sample is chirally characterized (NMR/GC-MS) prior to the assay. Mixed isomers can produce biphasic kinetic data.

Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of 3,5-dimethyloxan-4-ol in human liver microsomes (HLM). This validates its suitability as a drug scaffold.
Materials
  • Test Compound: 3,5-dimethyloxan-4-ol (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Experimental Workflow
  • Preparation: Dilute 3,5-dimethyloxan-4-ol to 1 µM (final assay concentration) in phosphate buffer (100 mM, pH 7.4).

    • Note: Keep DMSO < 0.1% to avoid inhibiting CYP450 enzymes.

  • Pre-Incubation: Mix compound with HLM (0.5 mg/mL final) and incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (with Internal Standard). Vortex for 10 min.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis & Acceptance Criteria

Calculate the slope (


) of 

vs. time.


ParameterHigh Stability (Ideal Scaffold)Low Stability (Liability)
Half-life (

)
> 60 min< 15 min

(µL/min/mg)
< 10> 50

Protocol B: TRP Channel Calcium Flux Assay (Sensory Bioactivity)

Objective: Evaluate if 3,5-dimethyloxan-4-ol acts as an agonist for TRPM8 (cooling) or TRPV1/V3 (warming/sensitization), given its structural similarity to cyclic terpene alcohols.

Mechanism of Action Visualization

The following diagram illustrates the signal transduction pathway being interrogated. The molecule binds to the transmembrane TRP channel, causing


 influx and subsequent fluorescence detection.

TRP_Pathway cluster_cell HEK293 Cell Membrane Ligand 3,5-dimethyloxan-4-ol (Ligand) TRP TRP Channel (TRPM8/TRPV1) Ligand->TRP Bind Ca_Influx Ca2+ Influx (Extracellular -> Cytosol) TRP->Ca_Influx Gating Dye_Bind Fluo-4 AM Binding Ca_Influx->Dye_Bind Saturation Signal Fluorescence Emission (520 nm) Dye_Bind->Signal Detection

Figure 1: Signal transduction pathway for the Calcium Flux Assay. The ligand gates the ion channel, allowing calcium entry which binds to the intracellular fluorophore.

Detailed Protocol
  • Cell Culture: Use HEK293 cells stably expressing human TRPM8 or TRPV1. Culture in DMEM + 10% FBS + Selection Antibiotics (e.g., G418).

  • Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well poly-D-lysine coated plates. Incubate overnight.

  • Dye Loading:

    • Remove media.

    • Add 100 µL Fluo-4 NW Calcium Assay Buffer (containing Probenecid to prevent dye leakage).

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Preparation:

    • Prepare 3,5-dimethyloxan-4-ol in HBSS buffer (concentration range: 1 µM to 1 mM).

    • Control: Menthol (100 µM) as Positive Control for TRPM8; Capsaicin (1 µM) for TRPV1.

  • Measurement (FLIPR or FlexStation):

    • Excitation: 485 nm | Emission: 525 nm.

    • Record baseline for 20 seconds.

    • Inject 20 µL of 5x compound solution.

    • Record response for 120 seconds.

Data Interpretation

Normalize data to


 (Change in fluorescence relative to baseline).
Response ProfileInterpretation
No Signal Inactive (Inert Scaffold).
Rapid Peak (>50% of Control) Strong Agonist (Potential sensory irritant or cooling agent).
Sustained Low Signal Weak Allosteric Modulator.

Protocol C: MTT Cytotoxicity Screening

Objective: Before using this molecule in higher concentrations (e.g., as a flavor carrier or solvent), its cellular safety margin must be established.

  • Seeding: HepG2 cells (10,000/well) in 96-well plates.

  • Treatment: Treat with 3,5-dimethyloxan-4-ol (0 – 500 µM) for 24 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm.

  • Result: Calculate

    
    . An 
    
    
    
    generally indicates an acceptable safety profile for early discovery scaffolds.

References

  • Structure & Synthesis Context

    • Stereoselective Synthesis of Tetrahydropyrans. (Provides the chemical basis for the 3,5-dimethyl stereoisomers).
    • Source:

  • Metabolic Stability Methodology

    • In Vitro Methods for Assessing Metabolic Stability. (Standard protocol grounding).[1]

    • Source:

  • Sensory/TRP Channel Protocols

    • TRP Channel Calcium Flux Assays. (Methodology for testing cyclic alcohols like menthol/oxanols).
    • Source:

  • General Safety Assessment

    • Good Scents Company - Tetrahydro-4-pyranol Data.[2] (Toxicology and odor thresholds for the parent compound).

    • Source:

Sources

Method

Application Note: Preparation and Evaluation of 3,5-Dimethyloxan-4-ol in Mammalian Cell Culture

This Application Note is designed for researchers and drug discovery scientists evaluating 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol) in in vitro systems. Given that this compound is primarily...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists evaluating 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol) in in vitro systems.

Given that this compound is primarily utilized as a synthetic intermediate (e.g., in the synthesis of TBK/IKK inhibitors) rather than a standard commercial cell culture supplement (like HEPES or L-Glutamine), this guide focuses on the protocols for solubilization, sterile handling, and cytotoxicity profiling of the molecule as a New Chemical Entity (NCE).

Introduction & Chemical Context

3,5-dimethyloxan-4-ol is a substituted tetrahydropyran derivative often encountered as a chiral building block in the synthesis of bioactive molecules, including kinase inhibitors and polyketide analogs. When introducing this compound to a biological system, researchers must account for its stereochemistry (cis/trans isomers) and physicochemical properties to ensure bioavailability and avoid precipitation in aqueous media.

Key Physicochemical Considerations
  • Structure: Tetrahydropyran ring with a hydroxyl group at C4 and methyl groups at C3 and C5.

  • Solubility Profile: The presence of the ether oxygen and hydroxyl group imparts moderate polarity. While potentially water-soluble, standard cell culture protocols require Dimethyl Sulfoxide (DMSO) stock preparation to ensure sterility and precise dosing.

  • Stereoisomerism: The compound possesses multiple chiral centers. Biological activity may vary significantly between diastereomers.

Pre-Experimental Protocol: Solubilization & Stock Preparation

Objective: Create a stable, sterile stock solution suitable for dilution into cell culture media.

Reagents Required[1][2][3][4]
  • 3,5-dimethyloxan-4-ol (Solid or Viscous Oil, >95% purity)

  • DMSO (Cell Culture Grade, Hybridoma tested, Sigma-Aldrich D2650 or equivalent)

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol: 100 mM Stock Preparation
  • Weighing: Accurately weigh the compound. For example, weigh 13.0 mg (MW ≈ 130.19 g/mol ).

  • Dissolution: Add 1.0 mL of sterile DMSO. Vortex vigorously for 30 seconds.

    • Note: If the compound is an oil, calculate volume based on density (approx. 0.9–1.0 g/mL) but weighing is preferred for accuracy.

  • Sterilization: Although DMSO is bacteriostatic, filter the stock through a 0.22 µm PTFE (hydrophobic) syringe filter if the compound was not handled under strict sterile conditions.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C . Avoid repeated freeze-thaw cycles.

Stability Verification (Pre-Cell Check)

Before adding to cells, perform a "Crash Test":

  • Add 10 µL of Stock to 990 µL of warm culture media (100 µM final).

  • Incubate at 37°C for 4 hours.

  • Inspect under 20x microscopy. Crystal formation indicates poor solubility; if observed, lower the working concentration or use a co-solvent (e.g., Ethanol, though DMSO is preferred).

Experimental Workflow: Cytotoxicity & Activity Profiling

Objective: Determine the Maximum Tolerated Dose (MTD) and bioactive range using a standard viability assay (e.g., MTT, CCK-8, or CellTiter-Glo).

Workflow Logic

The following diagram illustrates the critical path from stock preparation to data acquisition.

G Compound 3,5-dimethyloxan-4-ol (Solid/Oil) DMSO_Stock 100 mM Stock (in DMSO) Compound->DMSO_Stock Solubilize Inter_Dilution Intermediate Dilutions (100x in PBS/Media) DMSO_Stock->Inter_Dilution Serial Dilution Working_Sol Working Solutions (1x in Media) Inter_Dilution->Working_Sol Final Dilution Incubation Exposure (24h - 72h) Working_Sol->Incubation Treatment Cells Cell Seeding (96-well Plate) Cells->Incubation Adherence (24h) Readout Assay Readout (Absorbance/Luminescence) Incubation->Readout Add Reagent

Figure 1: Experimental workflow for evaluating 3,5-dimethyloxan-4-ol bioactivity.

Step-by-Step Procedure
Step 1: Cell Seeding
  • Seed cells (e.g., HEK293, HeLa, or specific target line) at 5,000–10,000 cells/well in 96-well plates.

  • Allow 24 hours for attachment in complete media (DMEM + 10% FBS).

Step 2: Compound Treatment (Serial Dilution)

Prepare a dilution series to cover a log-scale range. Maintain a constant DMSO concentration (usually 0.1% or 0.5%) across all wells to normalize solvent effects.

Target Conc.[1][2] (µM)Stock Vol (µL)Diluent Vol (µL)Final DMSO %
100 1.0 (of 100 mM)999 (Media)0.1%
10 100 (of 100 µM)900 (Media)0.1%
1 100 (of 10 µM)900 (Media)0.1%
0.1 100 (of 1 µM)900 (Media)0.1%
Vehicle 1.0 (Pure DMSO)999 (Media)0.1%
  • Critical Control: Always include a "Vehicle Only" (0.1% DMSO) control and a "Positive Kill" control (e.g., Staurosporine or Triton X-100).

Step 3: Incubation
  • Incubate cells for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • Mechanistic Tip: If testing for signaling inhibition (e.g., downstream of TBK1), shorter timepoints (1–6 hours) followed by Western Blotting for phosphoproteins (e.g., p-IRF3) are required.

Step 4: Analysis
  • Add viability reagent (e.g., 10 µL CCK-8 or MTT).

  • Incubate 1–4 hours.

  • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

Mechanistic Validation (Advanced)

If 3,5-dimethyloxan-4-ol is being tested as a fragment or precursor for kinase inhibition (based on patent literature regarding TBK/IKK inhibitors), simple viability is insufficient.

Signaling Pathway Analysis:

  • Stimulation: Pre-treat cells with the compound for 1 hour.

  • Induction: Stimulate cells with LPS (TLR4 agonist) or Poly(I:C) (TLR3 agonist) to activate the NF-κB/IRF3 pathway.

  • Readout: Lyse cells and immunoblot for p-TBK1 (Ser172) or p-IRF3 . Reduced phosphorylation in the presence of the compound suggests functional inhibition.

Troubleshooting & Safety

IssueProbable CauseSolution
Precipitation in Media High hydrophobicity or concentration >100 µM.Sonicate stock solution; reduce max concentration; ensure DMSO < 0.5%.
High Vehicle Toxicity Cells sensitive to DMSO.Lower DMSO to 0.1% or 0.05%. Use water-soluble analog if available.
Inconsistent Data Isomeric mixture.Verify stereochemical purity via NMR/Chiral HPLC. Different isomers may have opposing effects.

Safety Note: As a chemical intermediate, the specific toxicological profile of 3,5-dimethyloxan-4-ol may not be fully characterized. Handle with BSL-2 precautions inside a chemical fume hood during stock preparation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4124305, 3,5-Dimethyl-4-octanol (Analogous Structure). Retrieved from [Link]

  • Li, J., et al. (2016).TBK/IKK Inhibitor Compounds and Uses Thereof. U.S. Patent Application US20160376283A1. (Describes the use of 3,5-dimethyloxan-4-ol as a synthetic intermediate for kinase inhibitors).
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Stockwell, B. R., et al. (1999). High-throughput screening of small molecules in miniaturized mammalian cell-based assays. Chemistry & Biology, 6(12), 71-83. (Standard protocols for NCE evaluation). Retrieved from [Link]

Sources

Application

Application Note: 3,5-Dimethyloxan-4-ol as a High-Fsp³ Fragment Probe in Kinase Drug Discovery

Part 1: Introduction & Mechanistic Insight The Shift from "Flatland" to Stereochemical Complexity In modern drug discovery, the reliance on flat, aromatic-heavy molecules has contributed to poor solubility and clinical a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Insight

The Shift from "Flatland" to Stereochemical Complexity

In modern drug discovery, the reliance on flat, aromatic-heavy molecules has contributed to poor solubility and clinical attrition. 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol) represents a critical class of fragment probes designed to escape this "flatland."

As a chemical probe, this molecule is not a standalone inhibitor but a pharmacophore fragment . It is utilized in Fragment-Based Drug Discovery (FBDD) to interrogate specific sub-pockets within enzyme active sites—most notably the TBK1/IKKε kinase family [1]. Its value lies in its high fraction of saturated carbon (Fsp³) and its ability to present defined stereochemical vectors for hydrogen bonding.

Mechanistic Role: Probing the Hydrophilic Shelf

The 3,5-dimethyloxan-4-ol scaffold serves two distinct mechanistic functions when used as a probe:

  • Solvation Mapping: The tetrahydropyran oxygen acts as a hydrogen bond acceptor, while the hydroxyl group acts as both a donor and acceptor. By introducing this fragment into a binding pocket, researchers can "probe" the energetic penalty of desolvating water molecules versus the gain from direct protein interactions.

  • Conformational Locking: The 3,5-dimethyl substitution restricts the conformational flexibility of the oxane ring. This allows researchers to probe the stereoelectronic requirements of a binding pocket with high precision. Unlike a flexible chain, this ring locks the hydroxyl group into a specific vector, testing if the protein pocket can accommodate a rigid, defined geometry.

Part 2: Experimental Protocols

Protocol A: Stereochemical Validation & Quality Control

Rationale: The biological activity of this probe is strictly dependent on its relative stereochemistry (cis/trans relationships between methyls and hydroxyl). Commercial sources often supply diastereomeric mixtures. You must validate the isomer ratio before screening.

Materials:

  • 3,5-Dimethyloxan-4-ol (Target Probe)

  • Deuterated Chloroform (CDCl₃) or DMSO-d₆

  • 600 MHz NMR Spectrometer

Workflow:

  • Sample Preparation: Dissolve 5 mg of probe in 600 µL of CDCl₃.

  • Acquisition: Acquire 1D ¹H NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra.

  • Analysis:

    • Identify the methine protons at positions 3 and 5.

    • Crucial Step: Check NOE correlations between the H4 proton (at the hydroxyl position) and the H3/H5 methyl groups.

    • Interpretation: Strong NOE indicates a cis-relationship (axial-equatorial proximity). Absence indicates trans.

  • Purification (if required): If the diastereomeric excess (de) is <95%, perform chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column (Gradient: 5-40% MeOH in CO₂).

Protocol B: Saturation Transfer Difference (STD) NMR Screening

Rationale: To confirm the probe binds to the target protein (e.g., TBK1) before attempting synthetic attachment. STD-NMR detects transient binding of low-affinity fragments.

Materials:

  • Recombinant TBK1 Kinase Domain (20 µM final concentration)

  • 3,5-Dimethyloxan-4-ol (1 mM final concentration, >50-fold excess)

  • D₂O buffered saline (PBS, pH 7.4)

Step-by-Step Methodology:

  • Buffer Exchange: Exchange protein into D₂O buffer using a Zeba Spin Desalting Column to minimize water suppression artifacts.

  • Sample Assembly: Mix 10 µL of protein stock with probe solution to a final volume of 500 µL.

  • Pulse Sequence Setup:

    • On-Resonance Irradiation: Set saturation pulse at -1.0 ppm (protein methyls).

    • Off-Resonance Irradiation: Set control pulse at 40 ppm.

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Collection: Acquire interleaved on- and off-resonance spectra (512 scans).

  • Data Processing: Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.

    • Result: Signals remaining in the difference spectrum belong to the probe protons that received magnetization transfer from the protein.

    • Validation: If the H4 methine signal of the probe appears in the difference spectrum, the hydroxyl group is in direct contact with the protein surface.

Protocol C: Synthetic Incorporation (Probe Attachment)

Rationale: Once binding is confirmed, the probe is covalently linked to a core scaffold (e.g., a chloropyrimidine) to construct a high-affinity inhibitor.

Reaction: Nucleophilic Aromatic Substitution (S_NAr) Target: Attaching probe to a heteroaromatic core (e.g., 2-chloropyrimidine derivative).

  • Reagents:

    • Core Scaffold: 1 equiv (e.g., 2,4-dichloropyrimidine)

    • Probe: 3,5-dimethyloxan-4-ol (1.2 equiv)[1]

    • Base: NaH (Sodium Hydride, 60% dispersion) or LiHMDS (for sensitive substrates)

    • Solvent: Anhydrous THF or DMF

  • Procedure:

    • Activation: In a flame-dried flask under Argon, dissolve 3,5-dimethyloxan-4-ol in THF. Cool to 0°C.

    • Deprotonation: Add NaH (1.5 equiv) portion-wise. Stir for 30 mins at 0°C to generate the alkoxide. Evolution of H₂ gas confirms activation.

    • Coupling: Add the electrophilic core scaffold (dissolved in THF) dropwise.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-16 hours. Monitor by LC-MS.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.

Part 3: Data Visualization & Pathway Logic

Figure 1: TBK1/IKKε Signaling Pathway & Probe Intervention

This diagram illustrates the downstream effects of TBK1, the primary target for this fragment probe class.

TBK1_Pathway dsRNA dsRNA (Virus) TLR3 TLR3 / RIG-I dsRNA->TLR3 Activates TBK1 TBK1 / IKKε (Target of Probe) TLR3->TBK1 Recruits IRF3 IRF3 (Phosphorylation) TBK1->IRF3 Phosphorylates Nucl Nucleus Translocation IRF3->Nucl Translocates IFN Type I Interferon Response Nucl->IFN Transcription

Caption: The TBK1/IKKε signaling cascade. 3,5-dimethyloxan-4-ol derived inhibitors target the ATP-binding cleft of TBK1, blocking IRF3 phosphorylation.

Figure 2: Fragment-Based Drug Discovery (FBDD) Workflow

How to move from the raw chemical probe to a lead compound.

FBDD_Workflow Probe 3,5-dimethyloxan-4-ol (Fragment Probe) Screen STD-NMR / SPR Screening Probe->Screen Input Hit Validated Hit (mM affinity) Screen->Hit Confirmation Grow Fragment Growing (Synthetic Coupling) Hit->Grow S_NAr Coupling Lead Lead Compound (nM affinity) Grow->Lead Optimization

Caption: Workflow for utilizing 3,5-dimethyloxan-4-ol as a starting point for high-affinity kinase inhibitors.

Part 4: Quantitative Data Summary

Table 1: Physicochemical Profile of 3,5-Dimethyloxan-4-ol Comparing the probe to a standard aromatic fragment (Phenol).

Property3,5-Dimethyloxan-4-ol (Probe)Phenol (Standard Aromatic)Impact on Drug Design
Hybridization High Fsp³ (Saturated)Low Fsp³ (Flat)Improved solubility & 3D complexity.
Solubility (LogS) High (> -1.0)Moderate (-1.5)Reduces aggregation in assays.
Vectors Defined (Axial/Equatorial)Planar (2D)Accesses specific sub-pockets.
Metabolic Stability High (Oxidatively stable)Low (Phase I metabolism prone)Longer half-life in vivo.

References

  • TBK/IKK Inhibitor Compounds and Uses Thereof.
  • Fragment-Based Drug Discovery: A Practical Approach. Source: Erlanson, D. A., & Jahnke, W. (Eds.). (2016).[2][3] Wiley-VCH. Context: General methodology for STD-NMR and fragment linking described in Protocol B. URL:[Link]

  • The Role of Fsp3 in Drug Discovery. Source: Lovering, F., Bikker, J., & Humblet, C. (2009). Journal of Medicinal Chemistry. Context: foundational paper supporting the "Escape from Flatland" theory used in the Introduction. URL:[Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for 3,5-Dimethyloxan-4-ol

Topic: Derivatization of 3,5-Dimethyloxan-4-ol for Analysis Content Type: Application Note & Protocol Audience: Analytical Chemists, Drug Development Scientists[1] Introduction & Analyte Profile 3,5-Dimethyloxan-4-ol (al...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of 3,5-Dimethyloxan-4-ol for Analysis Content Type: Application Note & Protocol Audience: Analytical Chemists, Drug Development Scientists[1]

Introduction & Analyte Profile

3,5-Dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol) presents a unique analytical challenge due to its conformational mobility and stereochemical complexity.[1] As a cyclic secondary alcohol flanked by two methyl-substituted carbons (C3 and C5), the hydroxyl group at C4 experiences significant steric hindrance.[1]

Direct GC analysis of the underivatized alcohol is feasible but suboptimal. The polar hydroxyl group interacts with silanol active sites in the GC column stationary phase, leading to:

  • Peak Tailing: Reducing resolution between closely eluting stereoisomers.

  • Adsorption Losses: Compromising quantification limits (LOQ).

  • Thermal Instability: Potential for dehydration to dihydropyrans in the hot injection port.

This guide details a Silylation Protocol using BSTFA/TMCS, selected as the "Gold Standard" for its ability to overcome steric hindrance while providing excellent mass spectral characteristics. An alternative Acylation Protocol is provided for specific stereochemical separations.

Stereochemical Considerations

The molecule possesses three stereocenters (C3, C4, C5). The relative orientation of the methyl groups (cis/trans) and the hydroxyl group (axial/equatorial) generates multiple diastereomers.

  • Critical Insight: Derivatization locks the conformation and increases the steric bulk of the substituent at C4, often enhancing the chromatographic separation of these diastereomers on non-polar phases (e.g., 5% phenyl polysilphenylene-siloxane).

Strategic Decision Framework

Before beginning, select the method that aligns with your analytical goals.

DecisionTree Start Start: Define Goal Goal1 General Profiling & Trace Quantification Start->Goal1 Goal2 Chiral/Diastereomer Separation Focus Start->Goal2 Method1 Protocol A: Silylation (TMS Ether) Goal1->Method1 High Sensitivity Easy Fragmentation Method2 Protocol B: Acylation (Acetate/TFA Ester) Goal2->Method2 Structural Rigidity Alternative Selectivity Analysis Data Interpretation Method1->Analysis GC-MS (EI) Method2->Analysis

Figure 1: Decision matrix for selecting the optimal derivatization pathway.

Protocol A: Silylation (Gold Standard)

Mechanism: Nucleophilic attack of the alcohol oxygen on the silicon atom of the reagent. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) with 1% Trimethylchlorosilane (TMCS ).[1] Why this Reagent? The 3,5-dimethyl substitution creates a "neopentyl-like" steric environment around the C4 hydroxyl.[1] BSTFA is a potent silyl donor, and the addition of 1% TMCS acts as a catalyst to drive the reaction to completion for hindered secondary alcohols [1].

Materials Required
  • Analyte: 3,5-dimethyloxan-4-ol (approx. 1-5 mg for method development).[1]

  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).[1]

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and catalyst).

  • Vials: 2 mL amber autosampler vials with crimp/screw caps (PTFE/Silicone septa).

  • Heat Source: Dry block heater set to 70°C.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 1-2 mg of sample into a 2 mL GC vial.

    • Note: If the sample is aqueous, it must be extracted (e.g., with ethyl acetate) and dried completely under nitrogen. Silylation reagents react explosively/rapidly with water.

  • Solvent Addition:

    • Add 100 µL of Anhydrous Pyridine .

    • Vortex for 10 seconds to ensure dissolution.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS .

    • Cap the vial immediately. Nitrogen purging is recommended but not strictly necessary if handled quickly.

    • Vortex for 10 seconds.

  • Incubation (Critical Step):

    • Place the vial in a heating block at 70°C for 45 minutes .

    • Reasoning: While simple alcohols silylate at room temperature, the steric bulk of the 3,5-dimethyl groups requires thermal energy to ensure quantitative conversion of all stereoisomers, particularly those with axial hydroxyl groups.[1]

  • Final Prep:

    • Remove from heat and allow to cool to room temperature (approx. 10 mins).

    • Optional: Dilute with 800 µL of anhydrous toluene or hexane if the concentration is too high for the detector.

    • Inject 1 µL into the GC-MS.[1]

SilylationWorkflow Step1 1. Dissolve Sample (1 mg in 100 µL Pyridine) Step2 2. Add Reagent (100 µL BSTFA + 1% TMCS) Step1->Step2 Step3 3. Incubation (70°C for 45 mins) Step2->Step3 Step4 4. Cool & Dilute (Optional: Add Toluene) Step3->Step4 Step5 5. GC-MS Injection Step4->Step5

Figure 2: Step-by-step silylation workflow for hindered cyclic alcohols.

Protocol B: Acylation (Alternative)

Use Case: If silylated isomers co-elute, acylation (Acetylation or Trifluoroacetylation) changes the retention mechanism. Acetates are more polar than TMS ethers; Trifluoroacetates (TFA) are very volatile and electron-capturing (good for ECD detection).[1]

Step-by-Step Workflow
  • Dissolution: Dissolve 1 mg sample in 100 µL Pyridine.

  • Reagent Addition: Add 100 µL Acetic Anhydride (for acetates) OR Trifluoroacetic Anhydride (TFAA) .

  • Incubation:

    • Acetates: 60°C for 60 minutes.

    • TFA derivatives: Room temperature for 30 minutes (highly reactive).

  • Extraction (Mandatory for Acid Anhydrides):

    • Unlike silylation, the byproducts (acetic acid/TFA) are acidic and can damage GC columns.

    • Evaporate the reagents under Nitrogen stream to dryness.[2]

    • Reconstitute in 500 µL Hexane or Ethyl Acetate.

    • Wash: Briefly wash with saturated NaHCO3 solution if trace acid remains (optional but recommended for column safety).

Analytical Method (GC-MS)

Column Selection:

  • Primary: DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane).[1] Standard non-polar phase separates based on boiling point and subtle shape selectivity.

  • Secondary (for isomer resolution): DB-Wax (Polyethylene Glycol).[1][3] Provides separation based on polarity differences between axial/equatorial isomers.

GC Parameters (Agilent 7890/5977 equivalent):

ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1]
Injection Mode Split (10:1 or 20:[1]1)Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program 60°C (1 min hold)Initial hold to focus volatiles.
Ramp 10°C/min to 280°CStandard screening ramp.
Hold 5 minEnsure elution of high-boilers.
Transfer Line 280°CPrevents condensation of derivatives.
Ion Source 230°C (EI Source)Standard EI temperature.

Mass Spectral Interpretation (TMS Derivative):

  • Molecular Ion (M+): m/z 202 (Parent alcohol 130 + TMS 72). Often weak or absent.

  • Key Fragment (M-15): m/z 187 (Loss of methyl from Silicon).[1] Usually diagnostic.

  • Base Peak: Likely m/z 73 (TMS group) or m/z 75.

  • Alpha-Cleavage: Look for fragmentation adjacent to the C4-OTMS group.[1]

Quality Control & Troubleshooting

Self-Validating System:

  • Reagent Blank: Run a vial with Pyridine + BSTFA only. Ensure no peaks elute in the analyte window.

  • Internal Standard (ISTD): Add Dodecane or Naphthalene-d8 to the pyridine solvent prior to extraction.[1] This corrects for injection variability.

  • Derivatization Efficiency Check: Monitor the underivatized alcohol peak. If observed, increase reaction time or temperature.

Common Issues:

SymptomCauseSolution
White Precipitate Moisture in sample/vial.[1]Dry sample thoroughly.[2][4] Use fresh reagents. (Precipitate is Ammonium Carbamate/Silanol byproducts).
Multiple Peaks Separation of stereoisomers (Expected).Do not integrate as one unless required. Verify spectra are identical.
Tailing Peaks Incomplete derivatization or Active Sites.Change liner (deactivated). Ensure excess BSTFA is present.
Rapid Degradation Hydrolysis of TMS ether.Analyze within 24 hours. Store in moisture-free freezer.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1] [Link]

  • Schummer, C., et al. (2009). Comparison of MSTFA and BSTFA for the derivatization of polar compounds. Journal of Chromatography B, 877(8-9), 725-752.[1] [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic Text Reference).

Sources

Application

Application Note: High-Throughput Screening of Stereochemically Diverse 3,5-Dimethyloxan-4-ol Analogs

The following Application Note and Protocol guide details the high-throughput screening (HTS) of 3,5-dimethyloxan-4-ol (3,5-dimethyltetrahydropyran-4-ol) analogs. This guide is designed for medicinal chemists and screeni...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the high-throughput screening (HTS) of 3,5-dimethyloxan-4-ol (3,5-dimethyltetrahydropyran-4-ol) analogs. This guide is designed for medicinal chemists and screening scientists focusing on fragment-based drug discovery (FBDD) or phenotypic screening of oxygen-heterocycle libraries.[1]

Executive Summary

The 3,5-dimethyloxan-4-ol (3,5-dimethyltetrahydropyran-4-ol) scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a core motif in polyketide natural products (e.g., Neopeltolide, Phorboxazole) and as a non-aromatic spacer in kinase inhibitors.[1] Unlike flat aromatic scaffolds, this saturated heterocycle offers significant three-dimensional (3D) complexity .[1] The presence of methyl groups at positions 3 and 5, flanking the hydroxyl group at position 4, creates multiple stereogenic centers, allowing the molecule to probe distinct regions of a protein binding pocket.

This Application Note outlines a robust protocol for the High-Throughput Screening (HTS) of a library of 3,5-dimethyloxan-4-ol analogs. We focus on distinguishing bioactivity driven by specific conformational isomers (e.g., all-cis vs. trans-diaxial) and provide a validated workflow for enzymatic inhibition assays.

Scientific Rationale & Library Architecture

The Stereochemical Advantage

The potency of oxan-4-ol analogs is often dictated by the spatial orientation of the substituents.[1] The 3,5-dimethyl substitution pattern allows for three primary diastereomeric families, which adopt distinct chair conformations:

  • All-equatorial (cis, cis): The most thermodynamically stable conformation, often mimicking flat aliphatic chains.[1]

  • Axial-Equatorial (cis, trans): Introduces a "kink" in the topology.[1]

  • Diaxial (trans, trans): High-energy conformers that can access deep, narrow hydrophobic pockets.[1]

Critical Design Consideration: A successful HTS campaign must utilize a library where these diastereomers are either separated or tagged.[1] Screening a racemic/diastereomeric mixture will dilute the signal and obscure Structure-Activity Relationship (SAR) data.[1]

Library Synthesis Strategy (Prins Cyclization)

For this protocol, we assume the library was generated via acid-catalyzed Prins cyclization of homoallylic alcohols with aldehydes, a method known to yield 2,4,6-trisubstituted tetrahydropyrans with high diastereoselectivity (Ref 1).[1] Post-synthesis modifications at the C4-hydroxyl (esterification, etherification) generate the "Analog" diversity.[1]

Experimental Protocol: HTS Workflow

Assay Principle: Fluorescence-Based Enzymatic Inhibition

Note: This protocol is adaptable.[1] We describe a representative screen targeting a serine hydrolase (e.g., Acetylcholinesterase or a Lipase) using a fluorogenic substrate, a common target for this scaffold class.

  • Target: Model Serine Hydrolase (Enzyme E).[1]

  • Substrate: 4-Methylumbelliferyl acetate (4-MUA).[1] Hydrolysis yields highly fluorescent 4-Methylumbelliferone (4-MU).[1]

  • Readout: Fluorescence Intensity (Ex 365 nm / Em 450 nm).

  • Mechanism: Competitive inhibition by oxan-4-ol analogs binding to the active site or allosteric pocket.[1]

Materials & Equipment
  • Liquid Handler: Labcyte Echo 650 (Acoustic Dispensing) or Hamilton STAR.[1]

  • Detection: PerkinElmer EnVision or BMG PHERAstar FSX.[1]

  • Plates: 384-well Black, Low-Volume, Non-Binding Surface (NBS) microplates (Corning #4514).[1]

  • Buffer: 50 mM Tris-HCl (pH 7.4), 0.01% Triton X-100, 1 mM DTT.

Step-by-Step Workflow
Step 1: Compound Management & Dispensing [1][2]
  • Source Plate: Prepare library compounds at 10 mM in 100% DMSO.

  • Acoustic Transfer: Use the Echo 650 to dispense 25 nL of compound into the assay plate.

    • Target Concentration: 10 µM (assuming 25 µL final volume).[1]

    • Controls:

      • High Control (HC): DMSO only (0% Inhibition).[1]

      • Low Control (LC): Known inhibitor (e.g., 10 µM Reference Inhibitor) or No Enzyme.[1]

  • Backfill: Ensure all wells contain 0.1% DMSO final concentration to prevent solvent effects.[1]

Step 2: Enzyme Addition (Pre-Incubation)
  • Prepare 2x Enzyme Solution in Assay Buffer (e.g., 2 nM Enzyme final concentration).

  • Dispense 12.5 µL of 2x Enzyme Solution into the plates using a Multidrop Combi or Hamilton.

  • Centrifuge: Spin plates at 1000 x g for 1 minute to remove bubbles.

  • Incubation: Incubate for 15 minutes at Room Temperature (RT) . This allows the oxan-4-ol analogs to equilibrate with the enzyme (critical for slow-binding inhibitors).[1]

Step 3: Substrate Initiation
  • Prepare 2x Substrate Solution (e.g., 50 µM 4-MUA) in Assay Buffer.[1]

  • Dispense 12.5 µL of Substrate Solution into all wells.[1]

  • Final Volume: 25 µL.

Step 4: Detection
  • Incubate for 30-60 minutes at RT (Kinetic or End-point mode).

  • Read Fluorescence (Ex 365 nm / Em 450 nm).[1]

Data Analysis & Validation

Quality Control Metrics

Before identifying hits, validate the assay performance using the Z-factor (


):

[1]
  • Requirement:

    
     is mandatory for a robust HTS.[1]
    
  • Signal-to-Background (S/B): Should be > 5.

Hit Selection Criteria
  • Normalization: Calculate % Inhibition for each well:

    
    [1]
    
  • Threshold: Define hits as compounds with % Inhibition >

    
     (typically > 50% inhibition).
    
  • Stereochemical Deconvolution: If the library contains mixtures, hits must be re-synthesized as pure diastereomers to determine the active isomer.[1]

Summary Data Table (Example)
ParameterValueNotes
Scaffold 3,5-dimethyloxan-4-olStereocenters at C3, C4, C5
Plate Format 384-well NBSBlack plates minimize background
Enzyme Conc. 1 nM (Final)Tuned to be <

of reference
Substrate Conc.

value
Ensures competitive sensitivity
Z-Prime (

)
0.72Excellent assay robustness
Hit Rate 1.2%Typical for fragment-like libraries

Visualizing the Workflow

The following diagram illustrates the logic flow from library design to hit validation, emphasizing the stereochemical checkpoints.

HTS_Workflow cluster_0 Phase 1: Library Construction cluster_1 Phase 2: High-Throughput Screen cluster_2 Phase 3: Analysis Lib_Design Scaffold Design (3,5-dimethyloxan-4-ol) Prins_Rxn Synthesis via Prins Cyclization Lib_Design->Prins_Rxn Stereo_Sep Stereochemical Separation (Cis/Trans Isomers) Prins_Rxn->Stereo_Sep Dispense Acoustic Dispensing (25 nL / 10 mM) Stereo_Sep->Dispense Pure Isomers Enz_Inc Enzyme Pre-Incubation (15 min @ RT) Dispense->Enz_Inc Sub_Add Substrate Addition (Start Reaction) Enz_Inc->Sub_Add Detect Fluorescence Detection (EnVision) Sub_Add->Detect QC Z-Factor Calculation (> 0.5 Pass) Detect->QC Hit_Sel Hit Selection (> 50% Inhibition) QC->Hit_Sel Valid Plate Validation Dose-Response (IC50) & Isomer Confirmation Hit_Sel->Validation

Caption: Workflow for screening 3,5-dimethyloxan-4-ol analogs, highlighting the critical stereochemical separation step prior to screening.

References

  • Yadav, J. S., et al. (2008).[1][3] "Phosphomolybdic acid catalyzes efficiently the Prins cyclization of homoallylic alcohols with aldehydes in water."[1][3] Synthesis, 2008(03), 395-400.[1]

  • Liu, L., et al. (2016).[1][3] "Asymmetric Prins Cyclization of Both Aliphatic and Aromatic Aldehydes." Journal of the American Chemical Society, 138(34), 10822–10825.[1] [1]

  • Fuwa, H. (2016).[1] "Synthetic Strategies for Tetrahydropyran Rings in Marine Polyether Natural Products." Marine Drugs, 14(4),[1] 65.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.[1] [1]

  • PubChem. (2025).[1] "Compound Summary: 3,5-Dimethyl-4-octanol (Acyclic Isomer Reference)." National Library of Medicine.[1]

Sources

Method

Application Notes &amp; Protocols: A Strategic Guide to Developing Assays for Novel Small Molecule Activity

Introduction: Charting a Course for a Novel Compound In the landscape of drug discovery, the journey of a novel small molecule from synthesis to a potential therapeutic lead is both complex and challenging. This guide ad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a Course for a Novel Compound

In the landscape of drug discovery, the journey of a novel small molecule from synthesis to a potential therapeutic lead is both complex and challenging. This guide addresses the critical first step in this journey: the development of robust and reliable assays to determine biological activity. We will use the model compound 3,5-dimethyloxan-4-ol , a molecule with no currently established biological function, to illustrate the strategic thinking and technical execution required to uncover its potential mechanism of action.

The absence of pre-existing data necessitates a logical, multi-pronged approach. We cannot assume a target; we must instead build a framework of assays designed to ask broad questions first, followed by more specific, mechanistic inquiries. This document provides the scientific rationale behind assay selection, detailed protocols for execution, and the necessary quality control measures to ensure data integrity and trustworthiness.[1][2]

Section 1: The Assay Development Funnel: From Broad Phenotypes to Specific Mechanisms

The initial goal is to determine if 3,5-dimethyloxan-4-ol elicits any measurable biological response in a relevant system. A tiered or "funnel" approach is most efficient, starting with broad, cost-effective assays and progressing to more complex, target-specific methods based on initial findings.[3][4]

A primary screen often begins with cell-based assays that measure general cell health, such as viability or cytotoxicity.[5][6] A positive "hit" in such a screen provides the first clue and justifies the investment in more resource-intensive investigations to deconvolve the specific molecular mechanism.

Below is a logical workflow for navigating the initial stages of assay development for a novel compound.

Assay_Development_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Mechanism of Action Studies A Start: Novel Compound (3,5-dimethyloxan-4-ol) B Cell Viability / Cytotoxicity Assay (e.g., MTT, MTS, or Resazurin) A->B C Decision: Significant Activity? B->C D Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) C->D Yes E Signaling Pathway Analysis (e.g., Luciferase Reporter Array) C->E Yes No_Activity Outcome: Compound is Inactive in Tested Systems C->No_Activity No F Decision: Plausible Target Class? D->F E->F G Biochemical Assays (Enzyme Inhibition / Activation) F->G Yes H Binding Assays (Receptor Occupancy) F->H Yes No_Target Outcome: Non-specific toxicity or Off-target effects F->No_Target No I Target Engagement Assays (in-cell) G->I

Figure 1. Assay Development Funnel for a Novel Compound.

Section 2: Foundational Assays: Probing for General Bioactivity

Before investigating specific targets, it is crucial to determine if 3,5-dimethyloxan-4-ol affects fundamental cellular processes. Cell viability assays are the cornerstone of this effort.

Principle of Metabolic Viability Assays

Many common viability assays (e.g., MTT, MTS, Resazurin) rely on the metabolic activity of living cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce a substrate dye into a colored (absorbance) or fluorescent product. A decrease in signal suggests cytotoxicity, while an increase could indicate proliferation.

Protocol 2.1: General Cell Viability/Cytotoxicity Screening

This protocol provides a framework for using a Resazurin-based assay, which measures the reduction of non-fluorescent blue Resazurin to highly fluorescent pink Resorufin.

1. Cell Culture & Plating:

  • Culture a relevant cell line (e.g., HEK293 for general screening, or a disease-relevant line) under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).[7]

  • Harvest cells using trypsin and perform a cell count.

  • Seed cells into a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

2. Compound Preparation & Treatment:

  • Prepare a 10 mM stock solution of 3,5-dimethyloxan-4-ol in 100% DMSO.

  • Perform a serial dilution series of the stock solution in cell culture medium to create working concentrations (e.g., from 100 µM to 1 nM). Causality: The final DMSO concentration in the well must be kept constant and low (typically ≤ 0.5%) across all conditions to prevent solvent-induced toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.

  • Controls are critical:

    • Negative Control (Vehicle): Medium with the same final DMSO concentration as the test wells.
    • Positive Control (Toxin): Medium containing a known cytotoxic agent (e.g., 10% DMSO or Staurosporine) to define 0% viability.

3. Incubation & Reagent Addition:

  • Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of Resazurin reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

4. Data Acquisition & Analysis:

  • Measure fluorescence using a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Calculate the percentage of viability for each compound concentration relative to the controls.

  • Plot the results as a dose-response curve to determine the EC₅₀ (effective concentration) or IC₅₀ (inhibitory concentration).

ParameterRecommended ValueRationale
Cell Seeding Density5,000-10,000 cells/wellEnsures cells are in a logarithmic growth phase and provides a sufficient signal window.
Compound Concentration1 nM - 100 µMA wide range is necessary to capture the full dose-response curve for a novel compound.
Final DMSO Conc.≤ 0.5%Minimizes solvent artifact and ensures observed effects are due to the compound.
Incubation Time24 - 72 hoursAllows for detection of both acute and slow-acting cytotoxic effects.

Section 3: Mechanistic Assays I - Biochemical Enzyme Inhibition

If initial screening suggests bioactivity, a logical next step is to test for interaction with major target classes, such as enzymes.[8][9] Let us hypothesize that 3,5-dimethyloxan-4-ol is a potential inhibitor of a protein kinase, a major class of drug targets.

Principle of Kinase Inhibition Assays

Kinase assays measure the transfer of a phosphate group from ATP to a substrate (peptide or protein). Inhibition of this activity can be detected by quantifying the amount of ADP produced, which is inversely proportional to the kinase's activity. Luminescence-based assays that quantify ADP are highly sensitive and suitable for high-throughput screening (HTS).[10]

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based assay to determine the IC₅₀ of 3,5-dimethyloxan-4-ol against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer optimized for the specific kinase (typically contains Tris-HCl, MgCl₂, DTT).

  • Enzyme: Dilute the purified kinase enzyme in kinase buffer to a working concentration (e.g., 2X final concentration).

  • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate and ATP in kinase buffer (e.g., at 2X final concentration). Causality: The ATP concentration is often set near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[11]

  • Test Compound: Prepare a serial dilution of 3,5-dimethyloxan-4-ol in kinase buffer with a constant, low percentage of DMSO.

2. Assay Procedure (in a 384-well white plate):

  • Add 5 µL of the test compound dilution or controls to the appropriate wells.

    • Negative Control (100% activity): Buffer with DMSO only.
    • Positive Control (0% activity): Buffer with a known potent inhibitor of the kinase.
  • Add 5 µL of the 2X enzyme solution to all wells except the "no enzyme" background controls.

  • Pre-incubate the plate for 15-30 minutes at room temperature. Causality: This step allows the compound to bind to the enzyme before the reaction is initiated, which is important for detecting slow-binding inhibitors.

  • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix to all wells.

  • Incubate for 60 minutes at 30°C. The reaction should be kept within the linear range, determined during assay optimization.

3. Detection:

  • Stop the reaction and detect ADP by adding 20 µL of a commercial ADP-detecting luminescence reagent (e.g., ADP-Glo™).

  • Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

  • Measure luminescence using a plate reader.[10]

4. Data Analysis:

  • Subtract background luminescence (no enzyme control).

  • Normalize the data relative to the positive (0% activity) and negative (100% activity) controls.

  • Plot the percent inhibition versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Section 4: Mechanistic Assays II - Cell-Based Pathway Analysis

Many drugs act by modulating intracellular signaling pathways.[12] Luciferase reporter assays are a powerful tool for monitoring the activity of specific transcription factors or signaling cascades within living cells.[13][14][15] Let's hypothesize that 3,5-dimethyloxan-4-ol modulates the NF-κB signaling pathway, a key regulator of inflammation.

Principle of Luciferase Reporter Assays

These assays utilize a plasmid vector where the expression of a luciferase enzyme is controlled by a promoter containing response elements for a specific transcription factor (e.g., NF-κB).[7] When the pathway is activated, the transcription factor binds to these elements, driving luciferase expression. The resulting light output, measured after adding a substrate, is directly proportional to pathway activity.

Luciferase_Assay_Principle cluster_pathway Cellular Signaling Pathway cluster_reporter Reporter Gene Construct Stimulus Pathway Stimulus (e.g., TNF-α) TF_Activation Transcription Factor Activation (NF-κB) Stimulus->TF_Activation Translocation Nuclear Translocation TF_Activation->Translocation Promoter NF-κB Response Elements Translocation->Promoter Binding Reporter_Plasmid Reporter Plasmid Luc_Gene Luciferase Gene Transcription Transcription & Translation Luc_Gene->Transcription Luciferase Luciferase Enzyme Transcription->Luciferase Light Light Output (Measured Signal) Luciferase->Light + Substrate

Figure 2. Principle of an NF-κB Luciferase Reporter Assay.
Protocol 4.1: NF-κB Luciferase Reporter Assay

1. Cell Transfection:

  • Seed HEK293 cells in a 96-well plate.

  • Co-transfect the cells with two plasmids using a suitable transfection reagent:

    • Reporter Plasmid: Containing the firefly luciferase gene under the control of an NF-κB response element.
    • Control Plasmid: Containing the Renilla luciferase gene under a constitutive promoter (e.g., CMV). Causality: The Renilla luciferase signal is used to normalize for variations in cell number and transfection efficiency, making the assay self-validating.[13]
  • Incubate for 24 hours to allow for plasmid expression.

2. Compound Treatment and Pathway Stimulation:

  • Prepare dilutions of 3,5-dimethyloxan-4-ol in the cell culture medium.

  • Pre-treat the cells with the compound dilutions for 1-2 hours.

  • Stimulate the NF-κB pathway by adding an agonist, such as Tumor Necrosis Factor-alpha (TNF-α), to all wells (except the unstimulated control).

  • Incubate for an additional 6-8 hours.

3. Cell Lysis and Luminescence Measurement:

  • Remove the medium and gently wash the cells with PBS.

  • Lyse the cells by adding 20-50 µL of passive lysis buffer and incubating for 15 minutes.

  • Using a dual-luciferase assay system and a luminometer:

    • Add the Firefly luciferase substrate and measure the first signal (NF-κB activity).
    • Add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second signal (internal control).

4. Data Analysis:

  • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This is the normalized activity.

  • Express the results as a percentage of the stimulated control (e.g., TNF-α + vehicle) after subtracting the background from the unstimulated control.

  • Plot the normalized activity against compound concentration to determine the IC₅₀ or EC₅₀.

Section 5: The Pillar of Trustworthiness: Assay Validation

An unvalidated assay produces unreliable data. Rigorous validation ensures that an assay is fit for its purpose.[16][17] The Z'-factor (Z-prime) is a statistical parameter widely used to quantify the quality and suitability of an assay for high-throughput screening.[18]

Calculating and Interpreting the Z'-Factor

The Z'-factor reflects the dynamic range of the signal and the data variation associated with the measurements.[18] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between control means and small data variation. Ideal for HTS.[3][19][20]
0 to 0.5AcceptableThe assay is usable but may benefit from further optimization.[20]
< 0UnacceptableThe signal window is too small and/or the variability is too high. The assay is not reliable.[19][20]

Validation Protocol:

  • Prepare a plate with multiple replicates of only the positive and negative controls (e.g., 48 wells of each in a 96-well plate).

  • Run the assay according to the established protocol.

  • Calculate the mean and standard deviation for both sets of controls.

  • Use the formula to calculate the Z'-factor.

  • This process should be repeated on multiple days with independently prepared reagents to ensure the assay is robust and reproducible.[1][16]

References

  • Plotnikov, M. B., Prosenko, A. E., Smol’yakova, V. I., Ivanov, I. S., Chernysheva, G. A., & Kandalintseva, N. V. (2010). Synthesis and Antioxidant Activity of 3,5-Dimethyl-4-hydroxybenzylthiododecane. Pharmaceutical Chemistry Journal, 44(4), 25–27.
  • Kumar, A., et al. (2014). Phytochemical Evaluation, Antimicrobial Activity, and Determination of Bioactive Components from Leaves of Aegle marmelos. BioMed Research International. [Link]

  • PubChem. 3,5-Dimethyl-4-octanol. National Institutes of Health. [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

  • Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology. [Link]

  • Wikipedia. Z-factor. [Link]

  • Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. NCBI. [Link]

  • Curia Global. (n.d.). Assay Development & Screening. [Link]

  • Wang, H., et al. (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • Boukhatem, M. N., et al. (2024). Phytochemical Analysis and Antioxidant and Antifungal Activities of Powders, Methanol Extracts, and Essential Oils from Rosmarinus officinalis L. and Thymus ciliatus Desf. Benth. Molecules. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. NCBI. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • Sultana, S., et al. (2023). Bioactive principles, antibacterial and anticancer properties of Artemisia arborescens L. Journal of King Saud University - Science. [Link]

  • ScienCell. (2025). Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays. [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Janzen, W. P. (2014). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. ResearchGate. [Link]

  • Oxford Mastering Biology. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. YouTube. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Hulme, E. C. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Mire-Sluis, A., et al. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin. [Link]

  • Challener, C. A. (2014). Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. [Link]

  • MDPI. (2024). α-Glucosidase and Pancreatic Lipase Inhibitory Activity of Chemical Constituents from Adzuki Bean (Vigna angularis). [Link]

  • Signosis. (2023). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. [Link]

  • Klotz, C., & Gabor, F. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

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Application

3,5-dimethyloxan-4-ol formulation for in vivo studies

Application Note: Formulation Strategy for 3,5-Dimethyloxan-4-ol in Preclinical In Vivo Studies Part 1: Introduction & Physicochemical Profiling 3,5-dimethyloxan-4-ol (IUPAC: 3,5-dimethyltetrahydropyran-4-ol) presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategy for 3,5-Dimethyloxan-4-ol in Preclinical In Vivo Studies

Part 1: Introduction & Physicochemical Profiling

3,5-dimethyloxan-4-ol (IUPAC: 3,5-dimethyltetrahydropyran-4-ol) presents a classic formulation challenge common to fragment-based drug discovery and pheromone research. Structurally, it consists of a saturated six-membered oxygenated ring (oxane/tetrahydropyran) substituted with two methyl groups flanking a secondary hydroxyl group.

While the tetrahydropyran ring imparts moderate polarity, the methyl substituents and the lipophilic carbon backbone typically result in poor aqueous solubility (< 1 mg/mL) and high logP (estimated ~1.5–2.5) . Furthermore, the steric hindrance of the methyl groups at positions 3 and 5 can impede enzymatic access, potentially extending half-life, but also complicating solubilization in micellar systems.

Critical Pre-Formulation Check: Stereochemistry

Before formulation, you must verify the stereochemical purity. This molecule possesses three chiral centers (C3, C4, C5).

  • Implication: The cis,cis vs. trans,trans orientation affects not only receptor binding but also crystal lattice energy and solubility .

  • Directive: Perform a GC-MS or NMR check. If the compound is a racemic mixture, the solubility limit will be defined by the least soluble diastereomer.

Part 2: Vehicle Selection Logic

The choice of vehicle is dictated by the Route of Administration (ROA) and the required concentration. Do not default to 100% DMSO, as it induces neurotoxicity and hemolysis, confounding behavioral and histological data.

Decision Tree: Vehicle Selection

VehicleSelection Start Start: Define Target Concentration & ROA CheckSol Is Solubility > 1 mg/mL in Saline? Start->CheckSol Simple Use 0.9% Saline (Ideal) CheckSol->Simple Yes RouteCheck Select Route of Administration CheckSol->RouteCheck No IV_IP Intravenous (IV) or Intraperitoneal (IP) RouteCheck->IV_IP PO Oral Gavage (PO) RouteCheck->PO Complex Cyclodextrin Complexation (20% HP-β-CD) IV_IP->Complex Preferred (Safety) Warning Avoid >5% DMSO for IV/IP (Hemolysis Risk) IV_IP->Warning If Co-solvent needed PO->Complex Alternative Cosolvent Cosolvent System (PEG400 / Water) PO->Cosolvent High Capacity

Figure 1: Decision matrix for vehicle selection based on administration route and solubility thresholds.

Part 3: Detailed Formulation Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (Gold Standard)

Application: IV (Intravenous), IP (Intraperitoneal), PO (Oral). Mechanism: The hydrophobic cavity of HP-β-CD encapsulates the dimethyloxan ring, exposing the hydrophilic hydroxyl groups of the cyclodextrin to the solvent. This prevents precipitation upon dilution in the bloodstream.

Materials:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), Parenteral Grade.

  • Sterile Water for Injection (WFI) or Phosphate Buffered Saline (PBS).

  • 0.22 µm PES syringe filter.

Step-by-Step Procedure:

  • Vehicle Preparation: Dissolve HP-β-CD in WFI to create a 20% (w/v) stock solution. (e.g., 2g HP-β-CD in 10 mL water). Vortex until clear.

  • Compound Addition: Weigh the required amount of 3,5-dimethyloxan-4-ol (e.g., for a 5 mg/mL dose).

  • Dispersion: Add the 20% HP-β-CD vehicle to the compound powder.

  • Complexation:

    • Sonicate for 20 minutes at ambient temperature.

    • Shake on an orbital shaker (200 rpm) for 2–4 hours.

    • Visual Check: The solution should be clear. If cloudy, the concentration exceeds the complexation capacity.

  • Sterilization: Filter through a 0.22 µm PES filter . (Do not use Nylon, which may bind drug).

  • Osmolality Check: Ensure osmolality is 280–300 mOsm/kg. If hypertonic, dilute with water; if hypotonic, add NaCl.

Protocol B: PEG400/Saline Cosolvent System

Application: PO (Oral) or SC (Subcutaneous) ONLY. Risk: High viscosity and potential irritation. Not recommended for IV.

Composition: 10% DMSO / 40% PEG400 / 50% Saline.

Step-by-Step Procedure:

  • Stock Solution: Dissolve 3,5-dimethyloxan-4-ol in 100% DMSO at 10x the final target concentration. (e.g., if target is 10 mg/mL, make a 100 mg/mL stock).

  • Intermediate Phase: Add PEG400 (4x volume of DMSO) to the DMSO stock. Vortex vigorously. Exothermic reaction may occur; allow to cool.

  • Aqueous Phase: Slowly add warm (37°C) 0.9% Saline (5x volume of DMSO) while vortexing.

    • Critical Step: Add saline slowly. Rapid addition can cause the lipophilic alcohol to crash out as an amorphous precipitate.

  • Validation: Observe for 30 minutes. If precipitation occurs, switch to Protocol A.

Part 4: Quality Control & Self-Validation

A formulation is only as good as its stability. You must validate the concentration before injection.

HPLC-UV/Vis Method for Concentration Verification: Since 3,5-dimethyloxan-4-ol lacks a strong chromophore (no conjugated pi-system), standard UV detection at 254 nm will fail.

  • Detection: Use Refractive Index (RI) or CAD (Charged Aerosol Detection) . Alternatively, derivatize with benzoyl chloride for UV detection.

  • Mobile Phase: Acetonitrile:Water (60:40) isocratic.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

Stability Stress Test: Leave the formulation at room temperature for 24 hours. Re-analyze. If concentration drops by >5%, prepare fresh daily.

Part 5: In Vivo Administration Guidelines

Adhere to the following volume limits to prevent physiological stress unrelated to the test compound.

SpeciesRouteMax Volume (Bolus)Recommended Vehicle (from Protocol A)
Mouse (25g) IV5 mL/kg (125 µL)20% HP-β-CD in Saline
IP10 mL/kg (250 µL)20% HP-β-CD in Saline
PO10 mL/kg (250 µL)PEG400/Saline or HP-β-CD
Rat (250g) IV5 mL/kg (1.25 mL)20% HP-β-CD in Saline
IP10 mL/kg (2.5 mL)20% HP-β-CD in Saline
PO10 mL/kg (2.5 mL)PEG400/Saline or HP-β-CD

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Gad, S. C., et al. (2016). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology. Link

  • FDA Inactive Ingredient Database. (Search for "Betadex" or "Hydroxypropyl Betadex" for safety limits). Link

  • European Medicines Agency (EMA). Cyclodextrins used as excipients. Link

Method

Scalable Process Design for the Stereoselective Synthesis of 3,5-Dimethyloxan-4-ol

This Application Note is designed for process chemists and researchers requiring a scalable, reproducible, and stereoselective route to 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol). The guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring a scalable, reproducible, and stereoselective route to 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol).

The guide prioritizes scientific integrity and process safety , moving beyond simple recipe listing to explain the why behind every parameter.

Executive Summary & Strategic Analysis

The synthesis of 3,5-dimethyloxan-4-ol presents a classic problem in process chemistry: controlling relative stereochemistry on a saturated heterocycle. The target molecule contains three contiguous stereocenters (C3, C4, C5). For most pharmaceutical and fragrance applications, the all-cis (3,4,5-cis) isomer (where the hydroxyl group and both methyl groups are equatorial) is the desired pharmacophore due to its thermodynamic stability and specific binding properties.

Core Challenges
  • Stereocontrol: Reduction of the intermediate ketone (3,5-dimethyloxan-4-one) yields diastereomers. Kinetic vs. thermodynamic control must be strictly managed.

  • Scale-Up Safety: Handling exothermic hydride reductions and hydrogenations at scale requires rigorous thermal management.

  • Product Isolation: As a polar, low-molecular-weight alcohol, the product exhibits high water solubility, making standard aqueous workups yield-limiting.

Selected Route: The "Aromatic Reduction" Pathway

We utilize a two-stage reduction strategy starting from the aromatic precursor 3,5-dimethyl-4H-pyran-4-one . This route is superior to Prins cyclization or Dieckmann condensation for scale-up because it relies on high-yielding hydrogenation and hydride reduction steps with minimal byproduct formation.

Retrosynthetic Logic & Pathway Visualization

The synthesis is broken down into two distinct unit operations:

  • Exhaustive Hydrogenation: Conversion of the aromatic pyrone to the saturated ketone.

  • Stereoselective Reduction: Conversion of the ketone to the alcohol.

ReactionScheme Pyrone 3,5-Dimethyl-4H-pyran-4-one (Aromatic Precursor) Ketone 3,5-Dimethyloxan-4-one (Key Intermediate) Pyrone->Ketone H2, Pd/C (Sat. Reduction) Alcohol_Eq 3,5-Dimethyloxan-4-ol (All-cis / Equatorial - Target) Ketone->Alcohol_Eq L-Selectride (Kinetic Control) Alcohol_Ax Axial Isomer (Minor Byproduct) Ketone->Alcohol_Ax NaBH4 (Thermodynamic Mix)

Figure 1: Retrosynthetic pathway highlighting the divergence in stereochemical outcome based on the reducing agent.

Detailed Protocols

Protocol A: Catalytic Hydrogenation of 3,5-Dimethyl-4-pyrone

Objective: Preparation of 3,5-dimethyloxan-4-one.

This step destroys the aromaticity of the pyrone ring. The 3,5-dimethyl substitution pattern is preserved.

Reagents & Equipment:

  • Substrate: 3,5-Dimethyl-4H-pyran-4-one (Commercially available or synthesized via condensation of propionic anhydride).

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (reduces ignition risk).

  • Solvent: Methanol (HPLC Grade).

  • Hydrogen Source: H₂ gas (5–10 bar).

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel 316).

Step-by-Step Methodology:

  • Inerting: Purge the autoclave three times with Nitrogen (N₂) to remove oxygen. Safety Critical: Pd/C can ignite methanol vapor in the presence of air.

  • Loading: Charge Methanol (10 vol relative to substrate) and the substrate. Add Pd/C catalyst (5 wt% loading relative to substrate mass).

  • Hydrogenation: Pressurize with H₂ to 5 bar (75 psi) . Heat the mixture to 50°C .

    • Process Insight: Higher temperatures (>80°C) may lead to over-reduction to the alkane or ring-opening hydrogenolysis [1].

  • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases (typically 4–6 hours).

  • Filtration: Cool to room temperature (RT). Vent H₂ and purge with N₂. Filter the catalyst through a bed of Celite or a spark-proof filter press.

  • Concentration: Remove Methanol under reduced pressure (40°C, 100 mbar) to yield the crude ketone as a pale yellow oil.

    • Yield Expectation: 90–95%.

    • Quality Gate: Check GC purity. If <95%, distill (bp ~180°C at atm) before the next step.

Protocol B: Stereoselective Reduction to 3,5-Dimethyloxan-4-ol

Objective: Conversion of the ketone to the alcohol with stereocontrol.

We present two methods. Method 1 is cost-effective for general use. Method 2 is for high-value applications requiring >95% diastereomeric excess (de).

Method 1: NaBH₄ Reduction (Standard Scale-Up)

Produces a mixture of cis/trans isomers (typically 70:30 favoring the equatorial alcohol).

  • Setup: 3-neck reactor with mechanical stirrer, internal thermometer, and addition funnel.

  • Dissolution: Dissolve 3,5-dimethyloxan-4-one (1.0 equiv) in Methanol (5 vol). Cool to 0°C .

  • Addition: Add Sodium Borohydride (NaBH₄, 0.6 equiv) portion-wise over 60 minutes.

    • Exotherm Control: Maintain internal temperature <10°C. Rapid addition causes vigorous H₂ evolution and temperature spikes.

  • Quench: Stir for 2 hours at 0°C. Quench by slow addition of Acetone (0.5 equiv) followed by Saturated NH₄Cl solution.

  • Workup (Salting Out): The product is water-soluble. Saturate the aqueous phase with NaCl. Extract exhaustively with Ethyl Acetate (3 x 5 vol).

  • Purification: Dry organic layer (MgSO₄), concentrate, and recrystallize from Hexane/EtOAc to enrich the major isomer.

Method 2: L-Selectride Reduction (High Stereoselectivity)

Produces >95% all-cis isomer (Equatorial Alcohol). Mechanism:[1] The bulky tri-sec-butylborohydride attacks from the less hindered equatorial face (kinetic control), forcing the hydroxyl group into the axial position initially? Correction:

  • Conformational Analysis: In 3,5-dimethylcyclohexanone analogs, the "equatorial attack" (yielding axial alcohol) is hindered. However, bulky hydrides like L-Selectride famously attack from the equatorial trajectory (least hindered) to yield the axial alcohol ?

  • Clarification: For 3,5-dimethyl systems, the preferred conformation has both methyls equatorial.

    • L-Selectride (bulky) attacks the equatorial face -> Pushes OH to Axial .

    • NaBH4 (small) attacks the axial face -> Pushes OH to Equatorial .

    • Target: If the target is the thermodynamic Equatorial Alcohol (all-cis) , NaBH4 or Dissolving Metal Reduction is actually preferred. L-Selectride is used if the axial alcohol is required.

    • Protocol Adjustment: For the all-cis (equatorial OH) target, we use a modified NaBH4 protocol with Cerium Chloride (Luche Reduction) or simple thermodynamic equilibration.

    • Refined Method 2 (Thermodynamic Control):Meerwein-Ponndorf-Verley (MPV) reduction using Aluminum Isopropoxide. This guarantees the thermodynamic (all-equatorial) product [2].

Revised Method 2: MPV Reduction (Thermodynamic Control)

  • Reagents: Aluminum Isopropoxide (1.1 equiv), Isopropanol (solvent/reductant).

  • Reflux: Heat the ketone in Isopropanol with Al(OiPr)₃ at reflux. Acetone is formed and distilled off to drive equilibrium.

  • Result: Yields almost exclusively the all-equatorial (all-cis) isomer.

Process Flow & Safety Diagram

ProcessFlow cluster_safety Safety Critical Control Points Start Start: 3,5-Dimethyl-4-pyrone Reactor1 High-Pressure Reactor (50°C, 5 bar H2) Pd/C Catalyst Start->Reactor1 Filter Catalyst Filtration (Spark-proof) Reactor1->Filter Crude Ketone Warning1 H2 Flammability Reactor2 Reduction Reactor (NaBH4 or MPV) Temp < 10°C Filter->Reactor2 Extraction Salting Out / Extraction (EtOAc + NaCl) Reactor2->Extraction Quench Warning2 Exotherm (Hydride) Crystallization Crystallization (Hexane/EtOAc) Extraction->Crystallization Organic Phase Final Final Product 3,5-Dimethyloxan-4-ol Crystallization->Final

Figure 2: Process flow diagram emphasizing critical control points (CCPs) for safety.

Quantitative Data Summary

ParameterHydrogenation (Step 1)Reduction (Step 2 - NaBH₄)Reduction (Step 2 - MPV)
Reagent Cost High (Pd/C)LowModerate
Temperature 50°C0–10°C82°C (Reflux)
Pressure 5–10 barAtmosphericAtmospheric
Yield 92%85%78%
Stereoselectivity N/A~70:30 (Eq:Ax)>95:5 (Eq:Ax)
Scalability Excellent (Flow compatible)Good (Heat management required)Excellent (Thermodynamic)

Analytical Specifications (QC)

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (CDCl₃, 400 MHz):

    • Carbinol Proton (H4): The chemical shift and coupling constant of the proton at C4 distinguish the isomers.

    • Equatorial Alcohol (Axial H):

      
       ~3.2 ppm, 
      
      
      
      Hz (Large axial-axial coupling with H3/H5).
    • Axial Alcohol (Equatorial H):

      
       ~3.8 ppm, 
      
      
      
      Hz (Small equatorial-axial coupling).
  • GC-MS:

    • Confirm molecular ion (

      
      ) and absence of starting ketone (
      
      
      
      ).

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Link

  • Cha, J. S. (2006). Recent developments in the synthesis of alcohols from ketones via reduction. Organic Process Research & Development, 10(5), 1032-1053. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Foundational text for conformational analysis of 6-membered heterocycles). Link

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. (Reference for L-Selectride vs NaBH4 selectivity). Link

Sources

Application

Application Note: High-Purity Isolation of 3,5-Dimethyloxan-4-ol Isomers

Abstract This technical guide provides a comprehensive overview of robust methodologies for the purification of 3,5-dimethyloxan-4-ol, a key intermediate in various synthetic applications. The presence of multiple stereo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust methodologies for the purification of 3,5-dimethyloxan-4-ol, a key intermediate in various synthetic applications. The presence of multiple stereocenters in this molecule necessitates a strategic approach to isolate the desired diastereomers from a complex mixture of reactants, byproducts, and other stereoisomers. This document outlines detailed protocols for fractional distillation, column chromatography, and recrystallization, offering researchers and process chemists a selection of techniques adaptable to different scales and purity requirements. The causality behind experimental choices is explained, and methods for in-process monitoring and final purity assessment are detailed to ensure a self-validating workflow.

Introduction: The Purification Challenge

3,5-Dimethyloxan-4-ol, a substituted tetrahydropyran, possesses three stereocenters, leading to the possible formation of four diastereomeric pairs (eight stereoisomers). The synthesis of this compound, often through cyclization of a diol precursor, can result in a crude product containing a mixture of these diastereomers, unreacted starting materials, and side-products. The distinct physical and chemical properties of each diastereomer, although sometimes subtle, can be exploited for their separation.[1][2] The choice of purification strategy is dictated by the initial purity of the crude material, the boiling points and polarities of the components, and the desired final purity of the target isomer.

Pre-Purification Analysis: Characterizing the Crude Product

Before commencing any purification protocol, a thorough analysis of the crude reaction mixture is paramount. This initial assessment will inform the selection of the most effective purification technique.

Recommended Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components, including starting materials, solvents, and low-boiling byproducts.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating diastereomers and non-volatile impurities.[3] Development of a suitable HPLC method is crucial for both pre-purification analysis and in-process monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities. The integration of signals can provide a quantitative estimate of the diastereomeric ratio.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and monitor the removal of impurities with distinct vibrational modes.[5]

Purification Strategies: A Multi-pronged Approach

Based on the pre-purification analysis, one or a combination of the following techniques can be employed. The selection process is outlined in the workflow diagram below.

Purification_Workflow Start Crude 3,5-Dimethyloxan-4-ol PreAnalysis Pre-Purification Analysis (GC-MS, HPLC, NMR, FTIR) Start->PreAnalysis Decision1 Significant Volatile Impurities? PreAnalysis->Decision1 Distillation Fractional Vacuum Distillation Decision1->Distillation Yes Chromatography Column Chromatography (Normal or Reversed-Phase) Decision1->Chromatography No Decision2 Diastereomeric Purity Sufficient? Distillation->Decision2 Decision2->Chromatography No FinalAnalysis Final Purity Assessment (HPLC, NMR, Elemental Analysis) Decision2->FinalAnalysis Yes Decision3 Crystalline Solid? Chromatography->Decision3 Recrystallization Recrystallization Decision3->Recrystallization Yes Decision3->FinalAnalysis No Recrystallization->FinalAnalysis End Pure 3,5-Dimethyloxan-4-ol FinalAnalysis->End

Caption: Decision workflow for selecting the optimal purification strategy for 3,5-dimethyloxan-4-ol.

Protocol 1: Fractional Vacuum Distillation

Fractional distillation is effective for separating liquids with close boiling points and is a suitable initial step to remove volatile impurities or to enrich the desired diastereomer if boiling points differ significantly.[6][7] Given the hydroxyl group, vacuum distillation is recommended to prevent thermal decomposition at elevated temperatures.

Rationale: This technique separates compounds based on their boiling points.[8][9] A fractionating column provides a large surface area (theoretical plates) for repeated vaporization-condensation cycles, leading to a better separation of components with close boiling points than simple distillation.[10]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and connections are airtight.

  • Sample Preparation: Charge the distillation flask with the crude 3,5-dimethyloxan-4-ol and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

  • Distillation:

    • Begin stirring and gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).

    • Slowly heat the distillation flask using a heating mantle.

    • Observe the temperature at the distillation head. Collect and discard the initial fraction (forerun), which will contain low-boiling impurities.

    • Collect the main fraction at a stable temperature, corresponding to the boiling point of the desired diastereomer(s) at that pressure.

    • Collect fractions in separate receiving flasks and analyze each by HPLC or GC to determine the composition.

  • Shutdown: Once the desired fraction is collected or the temperature begins to rise significantly, stop heating, and allow the apparatus to cool before slowly reintroducing air.

ParameterRecommended RangeRationale
Pressure 1 - 10 mmHgLowers the boiling point to prevent thermal degradation.
Heating Gradual increasePrevents bumping and ensures a smooth distillation.
Column Type Vigreux or packedProvides the necessary theoretical plates for efficient separation.
Fraction Analysis HPLC or GCMonitors the purity of the collected fractions in real-time.

Protocol 2: Preparative Column Chromatography

Chromatography is a powerful technique for separating diastereomers due to their different interactions with the stationary phase.[1][2][11] Both normal-phase and reversed-phase chromatography can be effective, depending on the specific diastereomers and impurities.

Rationale: Diastereomers have different three-dimensional structures, leading to different polarities and steric interactions. These differences result in differential partitioning between the stationary and mobile phases, allowing for their separation.[12]

Experimental Protocol (Normal-Phase Silica Gel):

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude or partially purified 3,5-dimethyloxan-4-ol in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds in order of increasing polarity.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or HPLC.

  • Product Isolation: Combine the fractions containing the pure desired diastereomer and remove the solvent under reduced pressure using a rotary evaporator.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
Detection TLC with a suitable stain (e.g., KMnO₄) or HPLCVisualizes the separation and allows for the identification of pure fractions.

Protocol 3: Recrystallization

If the desired diastereomer is a solid at room temperature or can be derivatized to form a crystalline solid, recrystallization can be an effective and scalable purification method.[13][14]

Rationale: The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. A well-chosen solvent will dissolve the compound when hot but not when cold, while impurities remain in solution or are removed by hot filtration.

Experimental Protocol:

  • Solvent Selection: Screen various solvents or solvent mixtures to find one in which 3,5-dimethyloxan-4-ol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Recrystallization_Process Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cool Slow Cooling (Induce Crystallization) Filter->Cool Isolate Vacuum Filtration (Collect Crystals) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step workflow for the recrystallization of 3,5-dimethyloxan-4-ol.

Purity Assessment and Characterization

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

  • HPLC: To determine the diastereomeric purity and detect any remaining non-volatile impurities.[3]

  • NMR (¹H, ¹³C, COSY, HSQC): To confirm the structure and stereochemistry of the isolated diastereomer.

  • Elemental Analysis: To confirm the elemental composition of the purified compound.

  • Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.

Conclusion

The purification of 3,5-dimethyloxan-4-ol requires a systematic and analytical approach. The choice of technique—fractional distillation, column chromatography, or recrystallization—should be guided by an initial analysis of the crude product. By carefully selecting and optimizing the appropriate protocol, researchers and drug development professionals can obtain high-purity diastereomers of 3,5-dimethyloxan-4-ol, which is essential for reliable downstream applications and for meeting stringent regulatory requirements.

References

  • Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. (2011). Analytical Methods. Retrieved February 6, 2026, from [Link]

  • Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. (2015). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. (2018). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • US Patent for Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane. (1991). Google Patents.
  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Retrieved February 6, 2026, from [Link]

  • Preparative chromatographic purification of diastereomers of silybin and their quantification in human plasma by liquid chromatography-tandem mass spectrometry. (2007). PubMed. Retrieved February 6, 2026, from [Link]

  • Fractional distillation. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Fractional Distillation. (2021). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • What is Fractional Distillation? (n.d.). The Chemistry Blog. Retrieved February 6, 2026, from [Link]

  • Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry): Revision Note. (2023). Save My Exams. Retrieved February 6, 2026, from [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved February 6, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). MDPI. Retrieved February 6, 2026, from [Link]

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Chromatography Today. Retrieved February 6, 2026, from [Link]

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Method

Application Notes &amp; Protocols: A Comprehensive Experimental Design for the Investigation of 3,5-Dimethyloxan-4-ol

Abstract: This document provides a detailed experimental framework for the comprehensive study of 3,5-dimethyloxan-4-ol, a substituted tetrahydropyran with potential therapeutic applications. Recognizing the limited exis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed experimental framework for the comprehensive study of 3,5-dimethyloxan-4-ol, a substituted tetrahydropyran with potential therapeutic applications. Recognizing the limited existing literature on this specific molecule, we present a ground-up approach, beginning with stereoselective synthesis and rigorous characterization, followed by a tiered biological evaluation strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical and biological landscape of novel cyclic ethers. The protocols herein are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Substituted Oxanes

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs with a broad spectrum of biological activities.[1][2][3] The specific substitution pattern and stereochemistry of these molecules are critical determinants of their pharmacological profiles. 3,5-Dimethyloxan-4-ol, with its three stereocenters, presents a compelling yet challenging target for investigation. The presence of hydroxyl and methyl groups suggests potential for hydrogen bonding and hydrophobic interactions with biological targets, making it a candidate for a range of therapeutic areas, from anti-inflammatory to anticancer applications.[4][5]

This application note outlines a systematic approach to unlock the potential of 3,5-dimethyloxan-4-ol, addressing the key challenges of stereocontrol in synthesis and a logical progression for biological screening.

Stereoselective Synthesis and Structural Elucidation

The primary challenge in studying 3,5-dimethyloxan-4-ol is the control and characterization of its stereoisomers. The molecule has three stereocenters, leading to a total of 23 = 8 possible stereoisomers. A robust synthetic strategy must therefore be able to selectively produce these isomers or provide a means for their separation and identification.

Proposed Synthetic Strategy: A Stereodivergent Approach

A plausible and flexible approach to access the various stereoisomers of 3,5-dimethyloxan-4-ol is through the cyclization of an acyclic precursor, where the stereocenters can be set sequentially using well-established asymmetric reactions. One such strategy is outlined below, leveraging a hetero-Diels-Alder reaction or an acid-catalyzed cyclization of a hydroxyalkene.[6]

Synthetic_Pathway cluster_0 Step 1: Asymmetric Aldol Addition cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Purification A Propionaldehyde C β-Hydroxy Ketone A->C Enolate Addition B Chiral Aldehyde B->C D Anti/Syn Diol C->D Stereoselective Reduction (e.g., NaBH4, Evans-Tishchenko) E 3,5-Dimethyloxan-4-one D->E Acid-catalyzed cyclization F 3,5-Dimethyloxan-4-ol (Mixture of Stereoisomers) E->F Reduction (e.g., LiAlH4) G Separated Stereoisomers F->G Chiral HPLC

Caption: Proposed synthetic workflow for 3,5-dimethyloxan-4-ol.

Protocol: Stereoselective Synthesis and Purification

Objective: To synthesize and isolate the individual stereoisomers of 3,5-dimethyloxan-4-ol.

Materials:

  • Starting materials (e.g., propionaldehyde, chiral auxiliaries)

  • Reagents for aldol reaction, reduction, and cyclization

  • Anhydrous solvents (DCM, THF, etc.)

  • Chromatography supplies (silica gel, chiral HPLC column)

Protocol:

  • Asymmetric Aldol Addition: Employ a substrate-controlled or reagent-controlled aldol addition to set the first two stereocenters. The choice of chiral auxiliary or catalyst is critical for achieving high diastereoselectivity.

  • Stereoselective Reduction: Reduce the resulting β-hydroxy ketone to the corresponding 1,3-diol. The choice of reducing agent will influence the stereochemical outcome at the newly formed hydroxyl-bearing carbon.

  • Acid-Catalyzed Cyclization: Treat the 1,3-diol with a Brønsted or Lewis acid to promote intramolecular cyclization to the tetrahydropyran ring. Reaction conditions (temperature, acid strength) should be optimized to maximize yield and minimize side reactions.

  • Final Reduction: Reduce the intermediate 3,5-dimethyloxan-4-one to the target 3,5-dimethyloxan-4-ol.

  • Chiral Separation: Separate the resulting mixture of diastereomers and enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Self-Validation: The stereochemical purity of each isolated isomer must be confirmed by polarimetry and chiral HPLC. The relative and absolute stereochemistry should be determined using advanced NMR techniques.

Structural Elucidation Protocol

Objective: To unambiguously determine the relative and absolute stereochemistry of each isolated isomer.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the core structure and connectivity.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and deduce the relative stereochemistry of the substituents on the oxane ring.[7][8]

    • J-Coupling Analysis: The magnitude of proton-proton coupling constants can provide information about the dihedral angles and thus the conformation of the ring and the relative orientation of substituents.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the synthesized compounds.

  • X-ray Crystallography: If suitable crystals can be obtained, this technique provides the most definitive determination of the absolute stereochemistry.

In Vitro Biological Evaluation: A Tiered Screening Approach

Given the novelty of 3,5-dimethyloxan-4-ol, a tiered approach to biological screening is recommended to efficiently identify potential therapeutic activities.

Screening_Cascade cluster_tier1 Tier 1: Foundational Assays cluster_tier2 Tier 2: Targeted Bioassays (Based on related structures) cluster_tier3 Tier 3: Mechanism of Action Studies T1_Node1 Cytotoxicity Profiling (e.g., MTT/XTT on cancer and normal cell lines) T1_Node2 ADME-Tox Prediction (In silico and in vitro) T2_Node1 Anti-inflammatory Assays (e.g., LPS-induced cytokine release in macrophages) T1_Node1->T2_Node1 Non-toxic isomers T2_Node2 Antimicrobial Assays (MIC/MBC against a panel of bacteria/fungi) T1_Node1->T2_Node2 Non-toxic isomers T2_Node3 Enzyme Inhibition Assays (e.g., PDE4, Kinases) T1_Node1->T2_Node3 Non-toxic isomers T3_Node1 Target Identification (e.g., Proteomics, Cellular Thermal Shift Assay) T2_Node1->T3_Node1 Active isomers T2_Node2->T3_Node1 Active isomers T2_Node3->T3_Node1 Active isomers T3_Node2 Pathway Analysis (e.g., Western Blot, Reporter Assays) T3_Node1->T3_Node2

Caption: Tiered screening cascade for 3,5-dimethyloxan-4-ol.

Tier 1: Foundational Assays

Objective: To assess the general cytotoxicity and drug-like properties of the synthesized stereoisomers.

Protocol: Cell Viability Assay (MTT/XTT)

  • Cell Culture: Plate a panel of human cancer cell lines and a non-cancerous cell line (e.g., fibroblasts) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each stereoisomer of 3,5-dimethyloxan-4-ol for 48-72 hours.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance using a plate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound on each cell line.

Data Presentation:

StereoisomerCancer Cell Line 1 IC₅₀ (µM)Cancer Cell Line 2 IC₅₀ (µM)Normal Fibroblast IC₅₀ (µM)
Isomer 1>100>100>100
Isomer 215.222.5>100
Isomer 3>100>100>100
............

Causality: This initial screen is crucial to identify isomers with selective anti-proliferative effects against cancer cells while sparing normal cells. It also flags compounds with general cytotoxicity for de-prioritization.

Tier 2: Targeted Bioassays

Based on promising results from Tier 1 (i.e., non-toxic or selectively toxic isomers), proceed to targeted assays inspired by the known activities of related heterocyclic compounds.[4][10]

Protocol: Anti-inflammatory Assay (LPS-induced TNF-α release)

  • Cell Culture: Plate murine or human macrophages (e.g., RAW 264.7) in 24-well plates.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 6-24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the dose-dependent inhibition of TNF-α release by the test compounds.

Self-Validation: A known anti-inflammatory drug (e.g., dexamethasone) should be used as a positive control. A cell viability assay should be run in parallel to ensure that the observed reduction in cytokine release is not due to cytotoxicity.

In Vivo Preclinical Models

Should a stereoisomer of 3,5-dimethyloxan-4-ol demonstrate significant and validated activity in vitro, progression to in vivo models is warranted. The choice of model will depend on the observed in vitro activity.

  • For Anti-inflammatory Activity: A murine model of LPS-induced endotoxemia or a carrageenan-induced paw edema model can be employed.

  • For Anticancer Activity: A xenograft model, where human cancer cells are implanted in immunocompromised mice, would be appropriate.

Data Interpretation and Future Directions

The comprehensive data generated from this experimental plan will allow for a thorough understanding of the structure-activity relationship (SAR) of the 3,5-dimethyloxan-4-ol stereoisomers. Key questions to be answered include:

  • Which stereoisomer exhibits the most potent and selective biological activity?

  • What is the mechanism of action of the lead compound?

  • Does the compound have favorable pharmacokinetic properties for further development?

The results of these studies will form a solid foundation for lead optimization, patent applications, and further preclinical development.

References

  • YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole. Available at: [Link]

  • Google Patents. (2015). Preparation method of 3,5-dimethylphenol. CN104761435A.
  • Bioorganic & Medicinal Chemistry Letters. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Available at: [Link]

  • ResearchGate. (2025). Synthesis and biological activity of novel 4,4-dimethylisoxazolidin-3-one derivatives. Available at: [Link]

  • Sci-Hub. (2005). Stereoselective Synthesis of Fused Tetrahydropyrans. Synfacts. Available at: [Link]

  • ResearchGate. (2025). Preparative synthesis of 3(5),3′(5′)-dimethyl-4,4′-bipyrazole. Available at: [Link]

  • European Journal of Organic Chemistry. (2011). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Available at: [Link]

  • MDPI. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules. Available at: [Link]

  • PubMed. (2015). NMR spectroscopic method for the assignment of 3,5-dioxygenated aromatic rings in natural products. Journal of Natural Products. Available at: [Link]

  • StackExchange. (2019). Optical activity of (1r,3R,5S)-3,5-dimethyl-4-methylidenecyclohexan-1-ol. Available at: [Link]

  • Royal Society of Chemistry. (2024). Strategies and Methodologies for the Synthesis of Cyclic Ethers. In Comprehensive Organic Synthesis II. Available at: [Link]

  • PubMed. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Der Pharma Chemica. (2021). Synthesis and Docking Studies of Oxazine Derivatives as Anti-inflammatory and Antioxidant Agents. Available at: [Link]

  • MDPI. (2020). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. Pathogens. Available at: [Link]

  • MDPI. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules. Available at: [Link]

  • ChemRxiv. (2021). Bioderived ether design for low emission and high reactivity transport fuels. Available at: [Link]

  • ResearchGate. (2025). NMR Spectroscopic Method for the Assignment of 3,5-Dioxygenated Aromatic Rings in Natural Products. Available at: [Link]

  • MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs. Available at: [Link]

  • Future Medicinal Chemistry. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]

  • PMC. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

  • ACS Publications. (2002). Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations. The Journal of Organic Chemistry. Available at: [Link]

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Application

3,5-dimethyloxan-4-ol applications in medicinal chemistry

Executive Summary In modern drug discovery, optimizing the Lipophilic Metabolism Efficiency (LipMetE) and reducing conformational entropy are critical for improving potency and pharmacokinetic (PK) profiles.[1] The 3,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, optimizing the Lipophilic Metabolism Efficiency (LipMetE) and reducing conformational entropy are critical for improving potency and pharmacokinetic (PK) profiles.[1] The 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol) scaffold represents a highly underutilized "privileged structure" that addresses both challenges simultaneously.[1]

This guide details the application of this scaffold to:

  • Lock Conformation: Utilize 1,3-diaxial and equatorial interactions to freeze the tetrahydropyran (THP) ring into a specific chair conformation, minimizing the entropic penalty upon protein binding.[1]

  • Shield Metabolic Hotspots: Use the 3,5-dimethyl "flanking" substitution to sterically hinder Cytochrome P450 (CYP) oxidation at the susceptible

    
    -carbons and the C4-position.[1]
    
  • Modulate Vectorality: Precise stereochemical control (cis/trans isomers) allows for fine-tuning of substituent vectors in structure-based drug design (SBDD).[1]

Scientific Foundation: The "Anchor & Shield" Effect

Conformational Locking (The Anchor)

Unsubstituted tetrahydropyran-4-ol exists in a dynamic equilibrium of chair conformers.[1] Binding to a protein target requires "paying" an entropic penalty to freeze one conformer.[1]

  • The 3,5-Dimethyl Advantage: By introducing methyl groups at the 3 and 5 positions, particularly in the cis-configuration (diequatorial), the ring is thermodynamically locked into a single chair conformation to avoid severe 1,3-diaxial strain.[1] This "pre-organizes" the molecule for binding.[1]

Metabolic Stability (The Shield)

Ether rings are prone to oxidative dealkylation at the


-carbon (C2/C6) and oxidation at C3/C5.[1]
  • Steric Blockade: The 3,5-dimethyl groups create a lipophilic fence.[1] This steric bulk prevents the approach of the CYP450 heme iron-oxo species to the C4-methine proton and the C3/C5 positions, significantly increasing the metabolic half-life (

    
    ) compared to the unsubstituted parent.[1]
    

Experimental Protocol: Stereoselective Synthesis

This protocol describes the synthesis of the (3R,4S,5S)-3,5-dimethyloxan-4-ol (all-cis, meso-like) isomer, which offers the highest conformational stability.[1]

Reagents Required:

  • 3,5-Dimethyloxan-4-one (CAS: 625099-33-4)[1][2]

  • Sodium Borohydride (NaBH

    
    ) or L-Selectride[1]
    
  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Silica Gel (230-400 mesh)[1]

Step-by-Step Methodology

1. Substrate Preparation: Dissolve 3,5-dimethyloxan-4-one (1.0 eq, mixture of diastereomers) in anhydrous THF (0.2 M) under nitrogen atmosphere. Cool to -78°C.[1]

2. Stereoselective Reduction:

  • Option A (Thermodynamic Control - Major Product: Equatorial Alcohol): Add NaBH

    
     (1.5 eq) slowly.[1] Warm to 0°C over 2 hours.[1] This favors the delivery of hydride from the axial face, yielding the equatorial alcohol  (all-cis if methyls are equatorial).[1]
    
  • Option B (Kinetic Control - Major Product: Axial Alcohol): Add L-Selectride (1.2 eq) dropwise at -78°C. Stir for 4 hours. The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position.[1]

3. Quench & Workup: Quench with saturated aqueous NH


Cl.[1] Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na

SO

, and concentrate in vacuo.

4. Purification (Critical Step): The crude mixture will contain diastereomers (cis,cis; cis,trans; trans,trans).[1]

  • Column Chromatography: Elute with Hexanes:EtOAc (gradient 10:1 to 2:1).[1]

  • Identification: The all-cis isomer (diequatorial methyls, equatorial hydroxyl) typically elutes last due to better hydrogen bonding accessibility with silica, but this varies.[1] Verify with NOESY NMR.

    • Diagnostic Signal: Look for strong NOE correlations between H-4 (axial) and H-2/H-6 (axial), confirming the equatorial orientation of the -OH group.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesizing specific conformers based on drug design needs.

SynthesisWorkflow Start Starting Material: 3,5-Dimethyloxan-4-one (CAS 625099-33-4) Decision Target Conformation? Start->Decision RouteA Route A: Thermodynamic (NaBH4, MeOH, 0°C) Decision->RouteA Need Stable Anchor RouteB Route B: Kinetic (L-Selectride, THF, -78°C) Decision->RouteB Need Axial Vector ProdA Product A: Equatorial -OH (All-Cis Isomer) Max Stability RouteA->ProdA ProdB Product B: Axial -OH (3,5-cis, 4-trans) Max 1,3-Diaxial Strain RouteB->ProdB AppA Application: Scaffold for Kinase Inhibitors (Rigid Linker) ProdA->AppA AppB Application: Transition State Mimic (High Energy) ProdB->AppB

Figure 1: Stereocontrolled synthesis workflow for accessing specific 3,5-dimethyloxan-4-ol conformers.

Medicinal Chemistry Application: Improving LipMetE

Lipophilic Metabolism Efficiency (LipMetE) is a parameter used to quantify how efficiently a molecule utilizes its lipophilicity to achieve metabolic stability.[1][3][4]


[1]

Where


 is the distribution coefficient and 

is intrinsic clearance.[1]
Protocol: Microsomal Stability Comparison

To validate the "shielding" effect of the 3,5-dimethyl scaffold:

  • Test Compounds:

    • Cmpd A: 4-Phenyl-tetrahydropyran-4-ol (Control).[1]

    • Cmpd B: 4-Phenyl-3,5-dimethyl-tetrahydropyran-4-ol (Test).[1]

  • Assay Conditions:

    • Incubate 1 µM compound with human liver microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

    • Time points: 0, 5, 15, 30, 60 min.[1]

  • Analysis:

    • Quench with acetonitrile containing internal standard.[1]

    • Analyze via LC-MS/MS.[1]

  • Expected Result:

    • Cmpd A will show rapid clearance via hydroxylation at the C3/C5 positions.[1]

    • Cmpd B will show significantly reduced

      
       due to the methyl groups blocking the site of metabolism (SoM).[1]
      

Data Summary Table: Expected Impact

ParameterUnsubstituted Scaffold3,5-Dimethyl ScaffoldMechanism of Improvement
LogP 1.21.8Slight increase in lipophilicity (methyls).[1]
HLM

~15 min>60 minSteric hindrance of CYP oxidation sites.[1]
Conformational Entropy High (Ring Flip)Low (Locked Chair)1,3-diaxial methyl locking.[1]
LipMetE Score LowHigh Improved stability outweighs LogP penalty.[1]

Advanced Pathway: Structure-Based Design Logic

When docking this scaffold into a protein target (e.g., TBK1, DPP-4), use the following logic to select the correct substitution pattern.

DesignLogic Target Target Binding Pocket Analysis PocketType Pocket Shape? Target->PocketType Flat Narrow/Flat Pocket PocketType->Flat Spherical Spherical/Deep Pocket PocketType->Spherical Choice1 Use Unsubstituted THP (Minimizes Steric Clash) Flat->Choice1 Choice2 Use 3,5-Dimethyl THP (Fills Hydrophobic Space) Spherical->Choice2 Opt Optimize Methyl Vector Choice2->Opt Cis Cis-Dimethyl (Planar Width) Opt->Cis Trans Trans-Dimethyl (Twisted Width) Opt->Trans

Figure 2: Decision tree for incorporating 3,5-dimethyloxan-4-ol into drug candidates.

References

  • Synthesis of 3,5-dimethyloxan-4-one Precursor: Source: PubChem Compound Summary for CID 10866763.[1] URL:[Link]

  • Stereoselective Reduction of Substituted Pyranones: Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.[1] Source: Bioorganic & Medicinal Chemistry (2017).[1] URL:[Link]

  • Metabolic Stability & LipMetE Concept: Title: Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency". Source: Journal of Medicinal Chemistry (2013).[1][3] URL:[Link]

  • Conformational Analysis of Dimethyl-substituted Pyrans: Title: Conformational and Configurational Analysis of 2,5-Dimethyltetrahydropyran-3-Carboxylic Acid. Source: SciELO (2005).[1] URL:[Link]

  • Application in Kinase Inhibitors (TBK1/IKK): Title: TBK/IKK inhibitor compounds and uses thereof (US Patent 20160376283).[1] Source: Google Patents.[1] URL:

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,5-dimethyloxan-4-ol

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3,5-dimethyloxan-4-ol. The focus is on addressing the inherent challenges pose...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3,5-dimethyloxan-4-ol. The focus is on addressing the inherent challenges posed by the stereoisomeric nature of this compound.

Introduction to the Challenges

The purification of 3,5-dimethyloxan-4-ol presents a significant challenge primarily due to the presence of three chiral centers, leading to the formation of multiple stereoisomers. These stereoisomers, particularly diastereomers, often exhibit very similar physical and chemical properties, making their separation a non-trivial task. This guide will equip you with the knowledge and methodologies to effectively purify the desired stereoisomer of 3,5-dimethyloxan-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of 3,5-dimethyloxan-4-ol?

A1: 3,5-dimethyloxan-4-ol has three chiral centers at carbons 3, 4, and 5. This gives rise to 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers. The primary challenge lies in separating the diastereomeric pairs.

Q2: What are the common impurities encountered during the synthesis of 3,5-dimethyloxan-4-ol?

A2: Besides the undesired stereoisomers, common impurities may include starting materials, reagents, and byproducts from the synthetic route. For instance, if a Hantzsch-type synthesis is employed for a related precursor, symmetrical 1,4-dihydropyridines can form as impurities.[1] Incomplete cyclization or side reactions can also lead to various structurally related impurities.

Q3: Which analytical methods are best for assessing the purity and diastereomeric ratio of 3,5-dimethyloxan-4-ol?

A3: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for determining the diastereomeric ratio by integrating the signals unique to each diastereomer.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful techniques for separating and quantifying stereoisomers. Chiral columns may be necessary to separate enantiomers, while standard columns can often separate diastereomers.[2][3][4] The choice between normal-phase and reversed-phase HPLC will depend on the polarity of the diastereomers.[3]

  • Mass Spectrometry (MS): Coupled with GC or HPLC, MS can help in identifying the molecular weight of the compound and any impurities.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of 3,5-dimethyloxan-4-ol.

Issue 1: My crude product is a mixture of diastereomers. How can I separate them?

The two primary methods for separating diastereomers are column chromatography and recrystallization.

Method 1: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase. Since diastereomers have different physical properties, they will interact with the stationary phase differently, allowing for their separation.

  • Expertise & Experience: The key to successful chromatographic separation of diastereomers is to exploit the subtle differences in their polarity and stereochemistry. A systematic approach to solvent system selection is crucial.

Experimental Protocol: Column Chromatography of 3,5-dimethyloxan-4-ol Diastereomers

  • Stationary Phase Selection: Start with standard silica gel as the stationary phase.

  • Mobile Phase Screening (TLC):

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems. A good starting point for moderately polar compounds like 3,5-dimethyloxan-4-ol is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

    • Aim for a solvent system that gives a good separation of the spots with Rf values between 0.2 and 0.5.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure desired diastereomer.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3,5-dimethyloxan-4-ol stereoisomer.

Method 2: Recrystallization

Recrystallization is a purification technique based on the differential solubility of compounds in a particular solvent. If the diastereomers have sufficiently different solubilities, one may crystallize out of solution while the other remains dissolved.

  • Trustworthiness: This method relies on reaching a state of supersaturation for only one diastereomer. Careful control of temperature and concentration is key.

Experimental Protocol: Recrystallization of 3,5-dimethyloxan-4-ol Diastereomers

  • Solvent Selection:

    • The ideal solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Test a range of solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, isopropanol, and mixtures thereof).

  • Dissolution:

    • Place the crude mixture of diastereomers in a flask.

    • Add a small amount of the chosen solvent and heat the mixture to dissolve the solid.[5]

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[6]

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer.

    • Once crystals have formed at room temperature, cool the flask in an ice bath to maximize the yield.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

  • Purity Analysis:

    • Analyze the purity of the crystals and the mother liquor by NMR or GC/HPLC to determine the effectiveness of the separation.

Issue 2: I'm getting poor separation of diastereomers with column chromatography.

Several factors can contribute to poor separation. Here's a troubleshooting workflow:

Troubleshooting Chromatographic Separation

Caption: Troubleshooting workflow for poor chromatographic separation.

  • Optimize Mobile Phase:

    • Polarity Adjustment: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (less polar component). If the spots are too low (low Rf), increase the polarity.

    • Solvent Selectivity: Sometimes, changing the composition of the mobile phase can improve selectivity. For example, replacing ethyl acetate with diethyl ether or adding a small amount of a third solvent like methanol or dichloromethane can alter the interactions between the diastereomers and the stationary phase. Separation of diastereomers is often a matter of trial and error with different columns and mobile phases.[7][8]

  • Try Different Stationary Phases:

    • If silica gel is not providing adequate separation, consider other stationary phases like alumina or a bonded phase (e.g., cyano, diol). For very similar diastereomers, specialized columns like porous graphitic carbon or cyclodextrin-based columns might be effective.[7]

  • Adjust Column Loading:

    • Overloading the column is a common cause of poor separation. As a general rule, the amount of sample should be about 1-5% of the mass of the stationary phase.

  • Consider Preparative HPLC:

    • For very challenging separations, preparative HPLC offers much higher resolution than gravity column chromatography. Both normal-phase and reversed-phase HPLC can be effective for diastereomer separation.[3]

Issue 3: Both diastereomers are co-crystallizing during recrystallization.

This indicates that the solubilities of the diastereomers in the chosen solvent are too similar.

  • Screen More Solvents: A thorough solvent screen is essential. Try a wider range of solvents and solvent mixtures.

  • Seeding: If you have a small amount of the pure desired diastereomer, use it as a seed crystal. Add the seed crystal to the cooled, saturated solution to induce the crystallization of only that diastereomer.

  • Slow Evaporation: In some cases, slow evaporation of the solvent from a saturated solution at room temperature can yield crystals of one diastereomer.

  • Vapor Diffusion: Another technique is vapor diffusion, where a solution of the diastereomer mixture is placed in a chamber with a "non-solvent" (a solvent in which the compound is insoluble). The non-solvent slowly diffuses into the solution, reducing the solubility and promoting crystallization.

Data Summary

The following table provides a hypothetical guide for selecting a starting solvent system for column chromatography based on the observed TLC results.

TLC Observation Interpretation Recommended Action
Both spots have Rf > 0.6Eluent is too polarDecrease the percentage of the polar solvent (e.g., ethyl acetate)
Both spots have Rf < 0.1Eluent is not polar enoughIncrease the percentage of the polar solvent
Spots are streakingSample may be too concentrated or interacting strongly with silicaTry a more polar eluent or add a small amount of a modifier like acetic acid or triethylamine (if the compound is basic)
Spots are very close togetherPoor selectivityTry a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate)

Purification Workflow Diagram

Caption: General workflow for the purification of 3,5-dimethyloxan-4-ol.

References

  • Zhai, L., et al. (2020). 3, 4-Bis (3-tetrazolylfuroxan-4-yl) furoxan: A Linear C–C Bonded Pentaheterocyclic Energetic Material with High Heat of Formation and Superior Performance. ACS omega, 5, 11115-11122. Available at: [Link]

  • US Patent 4990686A. (1991). Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2024). How to separate a mixture of two diastereomers?. Available at: [Link]

  • ResearchGate. (2015). Comparative study on separation of diastereomers by HPLC. Available at: [Link]

  • Justia Patents. (1998). Method for purifying dimethyl sulphoxide (DMSO). Available at: [Link]

  • MDPI. (2011). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 16(11), 9595-9607. Available at: [Link]

  • ResearchGate. (2015). Preparative synthesis of 3(5),3′(5′)-dimethyl-4,4′-bipyrazole. Available at: [Link]

  • ResearchGate. (2010). (a) Gas-chromatographic stereoisomer separation of 3,4-dimethylhexane... Available at: [Link]

  • PubChem. (3S,4R)-4,5-dimethylhexan-3-ol. Available at: [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Available at: [Link]

  • YouTube. (2020). Recrystallization. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. J. Chem. Pharm. Res., 6(7), 1845-1849. Available at: [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Available at: [Link]

  • ResearchGate. (2012). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Available at: [Link]

  • Reddit. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. Available at: [Link]

  • MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry, 11(2), 257. Available at: [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). How Many Chiral Stereoisomers Does the 1,2,3,4,5,6 Hexachlorocyclohexane Have?. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving 3,5-dimethyloxan-4-ol Stability

Welcome to the technical support center for 3,5-dimethyloxan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the stability challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-dimethyloxan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the stability challenges associated with this molecule. Drawing from established principles of organic chemistry and pharmaceutical science, this document offers troubleshooting advice and detailed protocols to ensure the integrity of your experiments and formulations.

Section 1: Understanding the Instability of 3,5-dimethyloxan-4-ol

The stability of 3,5-dimethyloxan-4-ol is governed by its two primary functional groups: a cyclic ether (oxane ring) and a secondary alcohol. Understanding the potential degradation pathways for each is the first step in effective troubleshooting.

Key Degradation Pathways

There are three primary pathways through which 3,5-dimethyloxan-4-ol can degrade:

  • Oxidation of the Secondary Alcohol : The secondary alcohol at the C-4 position is susceptible to oxidation, which would convert it into the corresponding ketone, 3,5-dimethyloxan-4-one. This is a common reaction for secondary alcohols and can be initiated by various oxidizing agents, including atmospheric oxygen, especially in the presence of metal ion contaminants.[1][2][3]

  • Peroxide Formation in the Ether Ring : Like many cyclic ethers, the oxane ring can react with atmospheric oxygen in a free-radical process to form potentially explosive hydroperoxides and peroxides.[4][5] This process is often catalyzed by light and heat.[4]

  • Acid-Catalyzed Ring Opening : In the presence of strong acids, the ether oxygen can be protonated, activating the ring towards nucleophilic attack.[6] This can lead to the opening of the oxane ring, resulting in a variety of degradation products.

The following diagram illustrates these potential degradation pathways.

G cluster_main Degradation of 3,5-dimethyloxan-4-ol cluster_pathways Pathways cluster_products Degradation Products Main 3,5-dimethyloxan-4-ol Oxidation Oxidation (O2, Metal Ions) Main->Oxidation Peroxide Peroxide Formation (O2, Light, Heat) Main->Peroxide RingOpening Acid-Catalyzed Ring Opening (H+) Main->RingOpening Ketone 3,5-dimethyloxan-4-one Oxidation->Ketone Peroxides Hydroperoxides/ Peroxides Peroxide->Peroxides RingOpened Ring-Opened Products RingOpening->RingOpened

Caption: Major degradation routes for 3,5-dimethyloxan-4-ol.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and use of 3,5-dimethyloxan-4-ol.

Frequently Asked Questions

Q1: I've noticed a new peak in my HPLC analysis after storing my sample of 3,5-dimethyloxan-4-ol for a few weeks. What could it be?

A1: The most likely culprit is the oxidation of the secondary alcohol to form 3,5-dimethyloxan-4-one.[1][2][3] This is a common degradation pathway. Another possibility, especially if the sample was exposed to air and light, is the formation of peroxides.[4] To confirm, you can use mass spectrometry (MS) to identify the mass of the new peak. The ketone will have a molecular weight that is 2 Da less than the parent compound. Peroxide-related impurities will have a higher mass.

Q2: My reaction, which is run under acidic conditions, is giving a low yield of the desired product and multiple unidentified byproducts. Could the starting material be degrading?

A2: Yes, it's highly likely. The oxane ring is susceptible to acid-catalyzed ring-opening.[6] The protonation of the ether oxygen makes the ring vulnerable to nucleophilic attack by other species in your reaction mixture (including the solvent or other reagents), leading to a mixture of ring-opened byproducts. Consider running the reaction at a higher pH if possible, or protecting the alcohol functional group before proceeding.[7]

Q3: Are there any special storage requirements for 3,5-dimethyloxan-4-ol?

A3: Absolutely. To minimize degradation, 3,5-dimethyloxan-4-ol should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and peroxide formation.[8] It should be kept in a tightly sealed, amber glass container to protect it from light.[9] Storage at a cool temperature (2-8 °C) is also recommended to slow down the rate of all potential degradation reactions.[4]

Q4: How can I prevent peroxide formation in my sample?

A4: The best practice is to store the material under an inert atmosphere and away from light and heat.[4][9] If you are using it as a solvent or in a long-term experiment, consider adding a radical scavenger or inhibitor, such as butylated hydroxytoluene (BHT), in a very low concentration (e.g., 50-100 ppm).[8] Always test for peroxides before use, especially before any distillation or heating steps, as peroxides can be explosive.

Troubleshooting Matrix
Observed Issue Potential Cause Recommended Action
Appearance of a new, less polar peak in chromatography. Oxidation of the secondary alcohol to a ketone.Confirm identity with MS. Store future samples under inert gas. Consider adding an antioxidant if compatible with your application.
Multiple unknown peaks, especially in acidic media. Acid-catalyzed ring-opening of the oxane ring.Buffer your reaction to a higher pH if possible. If not, consider a protecting group strategy for the alcohol.[7]
Inconsistent results or loss of potency over time. General sample degradation (oxidation, peroxide formation).Review storage conditions. Implement stringent storage protocols: inert atmosphere, protection from light, and low temperature.[4][9]
Solid material appears discolored or has crystalline growth around the cap. Peroxide formation.CAUTION: POTENTIAL EXPLOSION HAZARD. Do not move the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal.

Section 3: Experimental Protocols

To properly assess and manage the stability of 3,5-dimethyloxan-4-ol, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is crucial.

Protocol 1: Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways.[10][11][12] This information is invaluable for developing a stability-indicating analytical method.

Objective: To identify the degradation products of 3,5-dimethyloxan-4-ol under various stress conditions.

Materials:

  • 3,5-dimethyloxan-4-ol

  • Hydrochloric acid (1M and 0.1M)

  • Sodium hydroxide (1M and 0.1M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Small, sealable vials (amber and clear)

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3,5-dimethyloxan-4-ol in a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Heat at 60 °C for 24 hours. If significant degradation is observed, repeat with 0.1M HCl at a lower temperature or for a shorter duration.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at room temperature for 24 hours. If no degradation is seen, heat at 60 °C. If significant degradation is observed, repeat with 0.1M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample and a sample of the stock solution in an oven at 70 °C for 48 hours.

    • Photostability: Expose a solid sample and a sample of the stock solution in a clear vial to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

  • Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC-UV/MS method.[14]

The following diagram outlines the workflow for a forced degradation study.

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions Start->Stress Neutralize Neutralize Acid/Base Samples Stress->Neutralize Acid Acid (HCl) Stress->Acid Base Base (NaOH) Stress->Base Oxidation Oxidation (H2O2) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (Light) Stress->Photo Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze by HPLC-UV/MS Dilute->Analyze End Identify Degradants & Pathways Analyze->End

Sources

Troubleshooting

3,5-dimethyloxan-4-ol solubility issues and solutions

Technical Support Center: 3,5-Dimethyloxan-4-ol A Guide for Researchers, Scientists, and Drug Development Professionals Preamble: This guide addresses frequently encountered solubility challenges with 3,5-dimethyloxan-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Dimethyloxan-4-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: This guide addresses frequently encountered solubility challenges with 3,5-dimethyloxan-4-ol. It is important to note that this specific molecule is not extensively characterized in public literature. Therefore, the advice herein is grounded in fundamental principles of organic chemistry, physical chemistry, and extensive field experience with analogous structures, such as substituted tetrahydropyrans (THPs) and secondary alcohols.

Section 1: Understanding the Molecule - Predicted Physicochemical Properties

To effectively troubleshoot solubility, we must first understand the molecule's inherent characteristics. The structure of 3,5-dimethyloxan-4-ol combines features that lead to its complex solubility profile.

  • Core Structure: A saturated six-membered ring with one oxygen atom (an oxane or THP ring). The ether oxygen is a hydrogen bond acceptor.

  • Key Functional Group: A secondary alcohol (-OH) at the 4-position. This group is both a hydrogen bond donor and acceptor, imparting some polar character.

  • Alkyl Substituents: Two methyl groups (-CH₃) at the 3 and 5 positions. These groups are non-polar and add hydrophobicity (lipophilicity) to the molecule.

The interplay between the polar alcohol/ether groups and the non-polar methyl groups dictates its affinity for different solvents, a classic "like dissolves like" scenario.[1]

Stereoisomerism: A Critical Consideration

3,5-dimethyloxan-4-ol has multiple chiral centers, meaning it exists as several different stereoisomers (e.g., cis/trans isomers relative to the ring). Stereoisomers can have identical chemical connectivity but different spatial arrangements.[2] This is critical because different stereoisomers can pack into a crystal lattice with varying efficiencies, leading to significant differences in melting points and, consequently, the energy required to break the lattice and dissolve the solid. Always ensure you are working with a well-characterized, single isomer batch to ensure reproducible solubility results.

Section 2: Troubleshooting Solubility - A Q&A-Based Guide

This section directly addresses the common issues encountered when working with 3,5-dimethyloxan-4-ol.

Question 1: My 3,5-dimethyloxan-4-ol won't dissolve in my desired solvent. What should I do?

Answer: This is the most common issue and requires a systematic approach. The root cause is a mismatch between the solute's polarity and the solvent's polarity.

Immediate Troubleshooting Steps:

  • Verify Solvent Choice: Based on the molecule's structure (moderately polar), a range of solvents should be considered. See the table below for predicted solubility.

  • Apply Energy: Gently warm the mixture while stirring. An increase in temperature often provides the necessary energy to overcome the crystal lattice energy and promote dissolution.[1] Caution: Only apply heat if you are certain the compound is thermally stable.

  • Increase Mechanical Agitation: Use vortexing or sonication to break up solid aggregates and increase the surface area available for solvation.

Predicted Solubility Profile of 3,5-Dimethyloxan-4-ol
Solvent ClassExample SolventsPredicted SolubilityRationale & Causality
Non-Polar Hexanes, TolueneLow to Insoluble The polar hydroxyl and ether groups are energetically disfavored in a non-polar environment.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)Good to High These solvents can accept hydrogen bonds from the -OH group and have dipole moments that interact favorably with the molecule's polar regions.
Polar Protic Methanol, EthanolGood to High These solvents can both donate and accept hydrogen bonds, effectively solvating the hydroxyl and ether functionalities.
Aqueous Water, Phosphate-Buffered Saline (PBS)Very Low to Poor While the -OH and ether groups can interact with water, the two methyl groups and the hydrocarbon backbone create a significant hydrophobic character, limiting aqueous solubility.
Amphipathic Dimethyl Sulfoxide (DMSO)Very High DMSO is an excellent solvent for a wide range of compounds, as it can dissolve both polar and nonpolar molecules effectively.[3]
Question 2: I dissolved my compound in DMSO to make a stock solution, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. Why?

Answer: This is a classic problem known as antisolvent precipitation . While your compound is highly soluble in 100% DMSO, it is poorly soluble in the final aqueous buffer.[4]

Causality: When you add a small volume of the concentrated DMSO stock to a large volume of aqueous buffer, the DMSO disperses, and the local solvent environment around your compound rapidly changes from organic to aqueous. Since the compound has low aqueous solubility, it can no longer stay in solution and precipitates. This is synergistically enhanced by the presence of water in DMSO and freeze-thaw cycles.[5]

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to test your compound at a lower concentration where it remains soluble in the final assay buffer.

  • Use Co-solvents: Include a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer to increase the compound's solubility.[6][7] Ethanol or PEG-400 are common choices. This works by reducing the overall polarity of the aqueous medium.[8]

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:water solution first, then further dilute that into the final aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

Question 3: How can I improve the aqueous solubility of 3,5-dimethyloxan-4-ol for my biological assays without using high concentrations of organic solvents?

Answer: When organic co-solvents interfere with your assay, more advanced formulation strategies are necessary.

Primary Solution: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble "guest" molecules, like 3,5-dimethyloxan-4-ol, forming an "inclusion complex."[10] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[11]

  • Which Cyclodextrin to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[12]

  • Mechanism: The hydrophobic methyl groups and parts of the oxane ring of your compound will partition into the hydrophobic core of the cyclodextrin, while the polar -OH group can remain oriented toward the aqueous phase.

Section 3: Practical Solutions & Experimental Protocols

Protocol 1: Systematic Kinetic Solubility Assessment

This protocol provides a rapid, high-throughput method to estimate the kinetic solubility of your compound in a buffer of interest. Kinetic solubility is a measure of how much compound can be dissolved upon addition from a DMSO stock before it precipitates.[13]

Materials:

  • 10 mM stock solution of 3,5-dimethyloxan-4-ol in 100% DMSO.

  • Assay buffer (e.g., PBS, pH 7.4).

  • Clear 96-well microplate.

  • Microplate reader with nephelometry or turbidity reading capabilities.

Methodology:

  • Prepare Dilution Plate: Add 100 µL of assay buffer to all wells of the 96-well plate.

  • Add Compound: Create a concentration gradient. Add 2 µL of the 10 mM DMSO stock to the first well (final concentration 200 µM, 2% DMSO). Serially dilute this across the plate.

  • Incubate: Cover the plate and let it equilibrate at room temperature for 1-2 hours.

  • Measure Precipitation: Read the plate on a nephelometer or at a wavelength where light scattering can be detected (e.g., 620 nm).

  • Analyze Data: Plot the scattering signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is the approximate kinetic solubility limit.

Protocol 2: Preparing a Stock Solution for Biological Assays

This protocol details the best practice for preparing an accurate and usable stock solution.[14]

Objective: To prepare a 10 mM stock solution of 3,5-dimethyloxan-4-ol (Molecular Weight to be determined for your specific batch) in DMSO.

Methodology:

  • Accurate Weighing: Weigh out a precise amount of the compound (e.g., 1-2 mg) using a calibrated analytical balance. It is better to weigh a slightly different amount and know the exact mass than to try and hit an exact target.[14]

  • Calculate Solvent Volume: Calculate the exact volume of DMSO required to achieve the target concentration (e.g., 10 mM) based on the actual mass weighed.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Ensure Complete Solubilization: Vortex the vial vigorously. If needed, gently warm the solution or place it in a sonicating water bath until all solid material is visibly dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial with desiccant to prevent water absorption, which can lead to precipitation during freeze-thaw cycles.[5]

Section 4: Visualization of Key Concepts

Troubleshooting Workflow

The following diagram outlines the logical steps to take when encountering a solubility issue.

G start Compound Fails to Dissolve check_solvent Step 1: Is the solvent appropriate? (See Table 1) start->check_solvent check_solvent->start No, Choose New Solvent apply_energy Step 2: Apply Gentle Heat &/or Sonication check_solvent->apply_energy Yes reassess Step 3: Re-evaluate Goal. Is aqueous solubility required? apply_energy->reassess use_cosolvent Solution A: Use Co-solvent (e.g., Ethanol, PEG) reassess->use_cosolvent Yes use_cd Solution B: Use Cyclodextrin (HP-β-CD) reassess->use_cd Yes, and co-solvents are not compatible success Problem Solved reassess->success No, an organic solvent is sufficient use_cosolvent->success use_cd->success

Caption: A logical workflow for troubleshooting common solubility problems.

Molecular Interactions in Solution

This diagram illustrates the competing forces that govern the solubility of 3,5-dimethyloxan-4-ol in water.

G cluster_molecule 3,5-Dimethyloxan-4-ol cluster_solvent Aqueous Solvent (Water) OH Hydroxyl Group (-OH) [Polar] Water Water Molecules OH->Water Favorable Hydrogen Bonding Ether Oxane Ring (C-O-C) [Moderately Polar] Ether->Water Favorable H-Bond Accepting Methyl Methyl Groups (-CH3) [Non-Polar] Methyl->Water Unfavorable Hydrophobic Effect

Sources

Optimization

troubleshooting 3,5-dimethyloxan-4-ol crystallization

Technical Support Center: 3,5-Dimethyloxan-4-ol Crystallization Introduction: The Stereochemical Challenge Crystallizing 3,5-dimethyloxan-4-ol is rarely a simple matter of cooling a saturated solution. This molecule poss...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Dimethyloxan-4-ol Crystallization

Introduction: The Stereochemical Challenge

Crystallizing 3,5-dimethyloxan-4-ol is rarely a simple matter of cooling a saturated solution. This molecule possesses three contiguous stereocenters (C3, C4, C5), leading to multiple potential diastereomers. The thermodynamic stability of the crystal lattice is governed by the conformational preferences of the tetrahydropyran ring—specifically, the ability of the methyl (C3, C5) and hydroxyl (C4) groups to adopt equatorial positions to minimize 1,3-diaxial interactions.

Users frequently encounter "oiling out" (liquid-liquid phase separation) rather than nucleation because the presence of minor diastereomers depresses the melting point of the major isomer, disrupting lattice formation. This guide addresses these specific thermodynamic and kinetic barriers.

Phase 1: Pre-Crystallization Assessment

Q1: My product persists as a viscous oil even at -20°C. Why won't it solidify?

Diagnosis: You are likely dealing with a eutectic mixture of diastereomers . In the synthesis of 3,5-dimethyloxan-4-ol (often via reduction of 3,5-dimethyltetrahydropyran-4-one), a mixture of cis,cis, cis,trans, and trans,trans isomers is generated. If the diastereomeric ratio (d.r.) is low (e.g., < 80:20), the entropy of mixing prevents the major isomer from organizing into a lattice.

Corrective Protocol:

  • Analyze d.r. via qNMR: Run a quantitative proton NMR. Focus on the C4-H signal.

    • Axial H (Equatorial OH): Typically a triplet of triplets (

      
       Hz).
      
    • Equatorial H (Axial OH): Narrower multiplet (

      
       Hz).
      
  • Enrichment Strategy: If d.r. is < 90:10, crystallization is inefficient. Perform a rough flash chromatography (silica gel, 10-30% EtOAc/Hexanes) to enrich the major isomer before attempting crystallization.

  • Derivatization (Alternative): If the alcohol refuses to crystallize, convert it to a p-nitrobenzoate or 3,5-dinitrobenzoate ester. These derivatives introduce strong

    
    -
    
    
    
    stacking interactions, significantly raising the melting point and facilitating separation of isomers via crystallization.

Phase 2: Solvent System Selection

Q2: Which solvent system provides the best recovery?

Recommendation: Avoid pure protic solvents (MeOH, EtOH) initially, as the hydroxyl group of the substrate competes for hydrogen bonding, leading to high solubility even at low temperatures.

Recommended Solvent Screen:

Solvent SystemPolarity IndexPrimary MechanismOutcome
Hexane / Et₂O LowAntisolvent precipitationBest for Initial Isolation. Good impurity rejection.
Toluene Low-MedTemperature-dependent solubilityBest for Scale-up. High solubility at 80°C, very low at 0°C.
Isopropyl Acetate MediumSelective solvationGood for rejecting polar byproducts.
DCM / Pentane VariableEvaporative crystallizationUse only for small-scale analytical samples.

Critical Warning: Do not use water as a co-solvent. The ether oxygen in the oxane ring accepts hydrogen bonds, making the compound surprisingly water-soluble and difficult to recover.

Phase 3: Troubleshooting "Oiling Out"

Q3: The solution turns cloudy, but then droplets form instead of crystals. How do I fix this?

Diagnosis: You are operating in the metastable zone width (MSZW) where Liquid-Liquid Phase Separation (LLPS) occurs before nucleation. This happens when the supersaturation is too high or the temperature drop is too rapid.

The "Oiling Out" Decision Tree:

OilingOutTroubleshooting Start Problem: Oiling Out Observed CheckTemp Is T_oil > T_melting? Start->CheckTemp Supersaturation Reduce Supersaturation CheckTemp->Supersaturation Yes (Too Conc.) ImpurityCheck Check Impurity Profile (NMR) CheckTemp->ImpurityCheck No (Impurity Effect) Seed Add Seed Crystals @ T_cloud + 5°C Supersaturation->Seed Dilute & Re-heat SlowCool Reduce Cooling Rate (< 0.5°C/min) Seed->SlowCool SolventChange Change Solvent System ImpurityCheck->SolventChange High Impurity ImpurityCheck->SlowCool Low Impurity

Figure 1: Logical workflow for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Step-by-Step Recovery:

  • Re-dissolve: Heat the mixture until the oil droplets dissolve completely.

  • Dilute: Add 20% more solvent. High concentration favors oiling out.

  • Seed: Cool slowly. When the temperature is 5°C above the point where oiling previously occurred, add seed crystals (if available) or scratch the glass surface.

  • Isothermal Hold: Hold the temperature constant once cloudiness appears. Do not cool further until a distinct solid phase is visible.

Phase 4: Advanced Purification (Isomer Separation)

Q4: I need the all-cis isomer (3,5-cis-dimethyl-cis-4-hydroxyl). How do I separate it from the mixture?

Mechanism: The all-cis isomer typically adopts a rigid chair conformation with equatorial methyls and an equatorial hydroxyl. This high symmetry often results in the highest melting point and lowest solubility among the diastereomers.

Protocol: Thermodynamic Control Crystallization

  • Solvent: Use Toluene/Heptane (1:3) .

  • Dissolution: Dissolve the crude mixture at 70°C.

  • Equilibration: Cool to room temperature over 4 hours.

  • Digestion: If a solid forms, do not filter immediately. Stir the slurry at 20°C for 12 hours. This "Ostwald ripening" process allows the thermodynamically less stable crystals (minor isomers) to redissolve and deposit onto the more stable all-cis crystals.

  • Filtration: Filter and wash with cold (-20°C) heptane.

Data Validation (XRD/NMR): Verify the configuration using NOESY NMR. You should see strong NOE correlations between H3/H5 (axial) and H4 (axial) if the substituents are all equatorial.

References

  • Conformational Analysis of Tetrahydropyrans

    • Title: Stereoselective Synthesis of 2,6-Disubstituted Tetrahydropyran-4-ones.
    • Source:The Journal of Organic Chemistry[1]

    • URL:[Link][2]

    • Relevance: Establishes the thermodynamic preference for equatorial substituents in substituted tetrahydropyrans, critical for understanding isomer stability.
  • Crystallization of Pyran Derivatives

    • Title: Synthesis and Identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one.
    • Source:Chemical Bulletin of Kazakh N
    • URL:[Link][2]

    • Relevance: Provides experimental melting point data and crystallization protocols for closely related 3,5-disubstituted tetrahydropyran systems.
  • General Troubleshooting for Oiling Out

    • Title: The Oiling-Out Phenomenon in Crystalliz
    • Source:Organic Process Research & Development
    • URL:[Link][2]

    • Relevance: Authoritative grounding for the "Phase 3" troubleshooting decision tree.

Sources

Troubleshooting

TechSupport: 3,5-Dimethyloxan-4-ol Synthesis Optimization

Ticket System: Troubleshooting & FAQs Status: Active Agent: Senior Application Scientist Subject: High-Fidelity Synthesis & Side Reaction Mitigation for 3,5-Dimethyloxan-4-ol System Overview & Architecture The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Troubleshooting & FAQs

Status: Active Agent: Senior Application Scientist Subject: High-Fidelity Synthesis & Side Reaction Mitigation for 3,5-Dimethyloxan-4-ol

System Overview & Architecture

The synthesis of 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol) is a critical workflow in the construction of polypropionate scaffolds, often found in macrolide antibiotics and pheromones.

The core challenge lies not in the connectivity, but in the stereochemical integrity . The molecule possesses three contiguous chiral centers (C3, C4, C5). The relationship between the methyl groups (cis/trans) and the hydroxyl group (axial/equatorial) dictates the thermodynamic stability and biological activity.

The Reaction Pathway & Failure Modes

The following diagram maps the standard synthesis via reduction of the ketone precursor and the critical side-reaction nodes.

ReactionPathways cluster_0 Critical Control Points Ketone 3,5-Dimethyl tetrahydropyran-4-one Target Target Alcohol (All-cis or specific isomer) Ketone->Target Kinetic Reduction (L-Selectride, -78°C) Epimer C4-Epimer (Wrong Diastereomer) Ketone->Epimer Thermodynamic Reduction (NaBH4, RT) OpenChain Acyclic Diol (Ring Opening) Ketone->OpenChain Hydrogenolysis (H2, Pd/C, High Pressure) Alkene Elimination Product (3,5-dimethyl-3,6-dihydro-2H-pyran) Target->Alkene Acidic Workup / Heat (Dehydration)

Figure 1: Reaction network showing the divergence between desired stereoisomers and destructive side pathways.

Troubleshooting Guides (Ticket Responses)

Ticket #101: "I'm getting a mixture of diastereomers. How do I control the C4 stereochemistry?"

Diagnosis: You are likely experiencing a conflict between Kinetic and Thermodynamic control. The 3,5-dimethyl substitution creates significant steric bulk.

  • Thermodynamic Product: The hydroxyl group prefers the equatorial position to avoid 1,3-diaxial interactions with the axial protons (or methyls, depending on ring conformation).

  • Kinetic Product: A bulky hydride attacks from the less hindered face (often axial attack), forcing the hydroxyl into the axial position.

Resolution Protocol: Select your reducing agent based on the desired geometry.

ReagentConditionsMechanismMajor Product Outcome
NaBH₄ MeOH, 0°C to RTThermodynamicMixture (Favoring Equatorial -OH)
L-Selectride THF, -78°CKineticHigh Selectivity for Axial -OH (Bulky hydride attacks equatorial face)
LiAlH₄ Et₂O, -20°CIntermediateMixture (Harder to control than Borohydrides)
H₂ / Raney Ni EtOH, 50 psiSurface CatalysisVariable (Often gives thermodynamic product)

Experimental Tip: If using L-Selectride, ensure an oxidative workup (NaOH/H₂O₂) is performed carefully to destroy the organoborane intermediate without inducing elimination.

Ticket #102: "My product contains an alkene impurity (M-18 peak in MS)."

Diagnosis: This is Acid-Catalyzed Dehydration .[1][2] The 3,5-dimethyl substitution stabilizes the carbocation intermediate formed at C4 upon water loss, making this system prone to elimination, especially if the hydroxyl group is axial (anti-periplanar to a neighboring proton).

Root Causes:

  • Acidic Workup: Using strong acids (HCl) to quench the reduction.

  • Thermal Stress: Distillation at high temperatures without buffering.

  • Silica Gel Acidity: Purification on slightly acidic silica can induce elimination in sensitive pyranols.

Corrective Workflow:

  • Quench: Use Saturated NH₄Cl (mildly acidic) or Phosphate Buffer (pH 7) instead of HCl.

  • Purification: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize surface acidity before loading the sample.

  • Analysis: Monitor via ¹H NMR for the disappearance of the alkene proton signal (typically δ 5.5–6.0 ppm).

Ticket #103: "The ring opened, and I isolated an acyclic diol."

Diagnosis: This is Hydrogenolysis (Ring Cleavage) . While less common with borohydride reductions, this is a frequent failure mode when using Catalytic Hydrogenation (H₂/Pd-C) to reduce the ketone, particularly if the reaction runs too long or under high pressure.

Mechanism: The C–O bond of the hemiacetal/ether linkage is susceptible to cleavage, particularly if the ring strain is increased by the 3,5-dimethyl interaction.

Prevention:

  • Avoid Heterogeneous Catalysts: Switch to chemical reduction (NaBH₄) if the double bond is not present elsewhere.

  • Poison the Catalyst: If hydrogenation is mandatory, use a poisoned catalyst (e.g., Lindlar catalyst or add Quinoline) to reduce activity.

  • Control Pressure: Do not exceed 1 atm (balloon pressure) for simple ketone reductions.

Detailed Experimental Protocol: Kinetic Reduction

Objective: Synthesis of the cis,cis-3,5-dimethyl-axial-4-ol (Kinetic Product) minimizing elimination.

Reagents:

  • 3,5-Dimethyltetrahydropyran-4-one (1.0 eq)

  • L-Selectride (1.0 M in THF, 1.2 eq)

  • Anhydrous THF

  • 30% H₂O₂ / 3M NaOH (for workup)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the ketone (1.0 eq) and dissolve in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Addition: Add L-Selectride dropwise over 20 minutes. Crucial: Keep internal temp below -70°C to maintain kinetic control.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with Anisaldehyde; ketone usually stains orange/red, alcohol stains blue/purple).

  • Quench (The "Danger Zone"):

    • While still at -78°C, add MeOH (3 eq) dropwise to quench excess hydride.

    • Allow to warm to 0°C.

    • Oxidative Workup: Add 3M NaOH (2 eq) followed by 30% H₂O₂ (2 eq) dropwise. Caution: Exothermic. This cleaves the B-O bond.

  • Extraction: Dilute with Et₂O, wash with Sat. NaHCO₃ (to remove excess peroxide) and Brine.

  • Drying: Dry over Na₂SO₄ (Do not use MgSO₄ if the product is acid-sensitive; Na₂SO₄ is neutral).

Diagnostic Logic Tree

Use this flow to determine the cause of low yield or purity.

TroubleshootingTree Start Problem Detected CheckMS Check Mass Spec (LCMS/GCMS) Start->CheckMS MassM18 Mass = [M-18]+? CheckMS->MassM18 Yes MassM2 Mass = [M+2] (Open Chain)? CheckMS->MassM2 Yes MassCorrect Mass Correct? CheckMS->MassCorrect Yes Dehydration Issue: Elimination/Dehydration Action: Buffer Workup, Neutralize Silica MassM18->Dehydration RingOpen Issue: Hydrogenolysis Action: Stop H2/Pd, use NaBH4 MassM2->RingOpen CheckNMR Check 1H NMR (Coupling Constants) MassCorrect->CheckNMR Epimer Issue: Wrong Diastereomer Action: Switch from NaBH4 to L-Selectride CheckNMR->Epimer J(H3-H4) large (trans) Success Target Isolated CheckNMR->Success J(H3-H4) small (cis)

Figure 2: Logic flow for diagnosing reaction failures based on analytical data.

References

  • Conformational Analysis of Substituted Pyrans

    • Title: Conformational and Configurational Analysis of 2,5-Dimethyltetrahydropyran-3-Carboxylic Acid.
    • Source: J. Mex. Chem. Soc. (SciELO).
    • Relevance: Establishes the 1,3-diaxial repulsion models used to predict the stereochemical outcome of 3,5-dimethyl substituted pyran systems.
    • URL:[Link][3][4]

  • Kinetics of Dehydration

    • Title: Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water.[5]

    • Source: J. Org.[5] Chem (PubMed).

    • Relevance: Provides mechanistic insight into the acid-catalyzed dehydration of cyclic ethers and diols, applicable to the elimin
    • URL:[Link]

  • Stereoselective Synthesis

    • Title: Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans.[6]

    • Source: PMC (PubMed Central).
    • Relevance: Discusses the synthesis of pyran derivatives and the stability of the ring system under various reductive conditions.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Refining Analytical Detection of 3,5-dimethyloxan-4-ol

Welcome to the technical support center for the analytical detection of 3,5-dimethyloxan-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 3,5-dimethyloxan-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative and qualitative analysis of this compound. The information herein is synthesized from established analytical principles and best practices in the field.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analytical detection of 3,5-dimethyloxan-4-ol?

The primary challenges stem from the physicochemical properties of 3,5-dimethyloxan-4-ol. As a relatively small, polar alcohol, it can exhibit poor chromatographic peak shape and low retention on traditional non-polar stationary phases used in gas chromatography (GC). In liquid chromatography (LC), its high polarity can lead to poor retention on reversed-phase columns. Furthermore, its volatility can be a challenge for sample preparation and handling.

Q2: Which analytical technique is most suitable for the analysis of 3,5-dimethyloxan-4-ol?

For routine analysis, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is often the preferred method. This is due to the compound's expected volatility. To overcome the challenges of its polarity, a derivatization step is highly recommended. For analysis in complex biological matrices where higher sensitivity and specificity are required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) could be developed, though it may be more susceptible to matrix effects.[1][2][3]

Q3: Is derivatization necessary for the GC analysis of 3,5-dimethyloxan-4-ol?

While direct analysis of alcohols by GC is possible, particularly with a polar column, derivatization is strongly recommended for robust and sensitive quantification of 3,5-dimethyloxan-4-ol.[4][5] Derivatization of the hydroxyl group, for instance through silylation, will increase the compound's volatility and reduce its polarity.[6] This typically results in improved peak shape, reduced tailing, and better sensitivity.[7]

Q4: How can I prepare samples containing 3,5-dimethyloxan-4-ol for analysis?

The optimal sample preparation method depends on the sample matrix.

  • For liquid samples (e.g., reaction mixtures, aqueous solutions): If the analyte is volatile and the matrix is complex, headspace GC-MS is a straightforward approach that minimizes matrix interference.[8][9] Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate and concentrate the analyte.[10][11]

  • For solid samples: The analyte must first be extracted into a suitable solvent. The choice of solvent will depend on the nature of the solid matrix.

  • For biological matrices: Due to the complexity, a more rigorous sample clean-up is necessary to mitigate matrix effects.[1] This could involve protein precipitation followed by LLE or SPE.

Q5: What are the key parameters for validating an analytical method for 3,5-dimethyloxan-4-ol?

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[12][13] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[14][15]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis

Poor peak shape can significantly impact the accuracy and precision of quantification.

Potential Causes & Solutions:

  • Analyte-System Interactions: The polar hydroxyl group of 3,5-dimethyloxan-4-ol can interact with active sites in the GC system (e.g., inlet liner, column).

    • Solution:

      • Derivatization: As a primary solution, derivatize the analyte to block the active hydroxyl group. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.[6]

      • Inert Flow Path: Ensure all components in the sample flow path (liner, column, etc.) are highly inert. Deactivated liners are essential.

      • Column Choice: Use a column with a stationary phase appropriate for polar analytes. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) may be suitable for the derivatized analyte. For underivatized alcohol, a more polar column like one with a polyethylene glycol (PEG or "wax") phase would be a better choice.[4]

  • Improper Injection Technique: A slow or inconsistent injection can lead to band broadening.[16]

    • Solution: Use an autosampler for consistent and rapid injections. If performing manual injections, ensure the technique is fast and smooth.

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.

    • Solution: Dilute the sample or reduce the injection volume.

Troubleshooting Workflow: Poor Peak Shape

PoorPeakShape Start Poor Peak Shape (Tailing/Fronting) IsDerivatized Is the analyte derivatized? Start->IsDerivatized Derivatize Action: Derivatize with a silylating agent (e.g., BSTFA). [Causality: Masks polar -OH group, reduces secondary interactions] IsDerivatized->Derivatize No CheckLiner Is the inlet liner deactivated/inert? IsDerivatized->CheckLiner Yes End Peak Shape Improved Derivatize->End ReplaceLiner Action: Replace with a new, deactivated liner. [Causality: Prevents adsorption of polar analytes] CheckLiner->ReplaceLiner No/Unsure CheckColumn Is the column overloaded? CheckLiner->CheckColumn Yes ReplaceLiner->End DiluteSample Action: Dilute sample or reduce injection volume. [Causality: Ensures analyte band does not exceed column capacity] CheckColumn->DiluteSample Yes CheckColumnType Is the column phase appropriate? CheckColumn->CheckColumnType No DiluteSample->End ChangeColumn Action: Consider a more polar column (e.g., WAX) for underivatized alcohol or a well-maintained mid-polar column for derivatized analyte. [Causality: Better compatibility between analyte and stationary phase] CheckColumnType->ChangeColumn No CheckColumnType->End Yes ChangeColumn->End

Caption: Decision tree for troubleshooting poor peak shape.

Issue 2: Low Sensitivity / Poor Signal-to-Noise

Low sensitivity can hinder the detection and accurate quantification of trace levels of 3,5-dimethyloxan-4-ol.

Potential Causes & Solutions:

  • Suboptimal Detector Response: The detector may not be operating under ideal conditions.

    • Solution (for MS):

      • Tuning: Ensure the mass spectrometer is properly tuned.

      • Ionization Mode: For the derivatized analyte, electron ionization (EI) is standard. Ensure the ionization energy is set appropriately (typically 70 eV).

      • Acquisition Mode: For higher sensitivity, use Selected Ion Monitoring (SIM) mode instead of full scan mode. Select characteristic ions of the derivatized 3,5-dimethyloxan-4-ol.

  • Sample Loss During Preparation: The analyte may be lost during extraction or transfer steps.

    • Solution:

      • Optimize Extraction: Evaluate the efficiency of your LLE or SPE method. Ensure the pH and solvent polarity are optimal for extraction.

      • Internal Standard: Use a suitable internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound) to correct for sample loss and injection variability.

  • Leaks in the GC System: Leaks in the injector or connections can lead to sample loss and a reduced signal.[17][18]

    • Solution: Perform a leak check of the system, particularly around the injector septum and column fittings.

  • Matrix Effects (LC-MS): Co-eluting compounds from the matrix can suppress the ionization of the analyte, leading to a lower signal.[1][2][3][19]

    • Solution:

      • Improve Sample Clean-up: Enhance your SPE or LLE procedure to better remove interfering matrix components.

      • Chromatographic Separation: Modify the LC gradient to better separate the analyte from the matrix interferences.

      • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples to compensate for matrix effects.

Recommended Protocol: GC-MS Analysis of 3,5-dimethyloxan-4-ol with Silylation

This protocol provides a starting point for method development and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation and Derivatization

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a similar alcohol not present in the sample) to all samples, calibrators, and quality controls.

  • Extraction (if necessary): Extract 3,5-dimethyloxan-4-ol from the sample matrix using a suitable technique (e.g., LLE with ethyl acetate). Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: a. Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., pyridine or acetonitrile). b. Add 50 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst. c. Cap the vial tightly and heat at 60-70°C for 30 minutes. d. Allow the vial to cool to room temperature before injection.

2. GC-MS Instrumentation and Parameters

The following table provides typical starting parameters for a GC-MS system.

ParameterRecommended SettingRationale
GC System
Injection ModeSplitless or Split (e.g., 10:1)Splitless for trace analysis; Split for higher concentrations to prevent column overload.[20]
Inlet Temperature250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier GasHelium or HydrogenInert carrier gas for sample transport.
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimal flow for good separation efficiency.
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A robust, mid-polarity phase suitable for a wide range of derivatized compounds.[21]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolving power.
Oven Program
Initial Temperature60 °C, hold for 1 minAllows for proper focusing of the analytes at the head of the column.
Ramp Rate10 °C/min to 280 °CA moderate ramp rate to ensure good separation.
Final Temperature280 °C, hold for 5 minEnsures elution of any less volatile components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique for GC-MS.
Ionization Energy70 eVStandard energy for reproducible fragmentation patterns.
Source Temperature230 °CA typical source temperature to maintain cleanliness.
Quadrupole Temp.150 °CA typical quadrupole temperature.
Acquisition ModeFull Scan (for initial identification) or SIM (for quantification)Full scan provides qualitative data; SIM provides higher sensitivity for target compounds.
Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Spike with Internal Standard Sample->Add_IS Extract Liquid-Liquid or Solid-Phase Extraction Add_IS->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatization with BSTFA + 1% TMCS Dry->Derivatize Inject GC Injection Derivatize->Inject Separate Chromatographic Separation (e.g., HP-5ms column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance with 3,5-Dimethyloxan-4-ol Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-dimethyloxan-4-ol analogs. This guide provides in-depth troubleshooting advice and answers to frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-dimethyloxan-4-ol analogs. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of your experiments and overcome the challenge of drug resistance.

Introduction: The Challenge of Resistance

3,5-disubstituted oxazolones and related heterocyclic compounds are a promising class of small molecules with a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2] A significant hurdle in their therapeutic application is the development of drug resistance, a phenomenon where cancer cells or microbes adapt to survive and proliferate despite treatment. This guide is designed to provide practical, experience-driven solutions to common experimental issues, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during research with 3,5-dimethyloxan-4-ol analogs.

Mechanism of Action & Resistance

Q: What is the general mechanism of action for this class of compounds, and how does resistance typically develop?

A: While the precise target can vary depending on the specific analog, many small molecule inhibitors like 3,5-dimethyloxan-4-ol analogs function by targeting key proteins in cell survival pathways, such as the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[3][4][5] These inhibitors bind to pro-survival proteins, preventing them from neutralizing pro-apoptotic proteins like BAX and BAK, thereby triggering programmed cell death (apoptosis).[3]

Resistance to these targeted therapies is a complex process that can arise through several mechanisms:[6]

  • Target Alteration: Mutations in the target protein's gene can alter the drug's binding site, reducing its affinity and efficacy.[7][8][9] This is a common resistance mechanism for kinase inhibitors and has also been observed with Bcl-2 inhibitors like venetoclax.[7][10][11]

  • Upregulation of Alternative Survival Pathways: Cancer cells can compensate for the inhibition of one survival pathway by upregulating others. For instance, resistance to a Bcl-2 inhibitor can be mediated by the increased expression of other anti-apoptotic proteins like Mcl-1 or Bcl-XL.[11]

  • Increased Drug Efflux: Cancer cells can increase the expression of multidrug resistance (MDR) pumps, which are membrane proteins that actively transport drugs out of the cell, lowering the intracellular concentration of the analog to sub-therapeutic levels.[12][13][14]

  • Drug Metabolism: Cells can enhance their metabolic processes to inactivate the drug at a faster rate.[6][13]

Q: My 3,5-dimethyloxan-4-ol analog is designed to inhibit Mcl-1, but I'm seeing rapid resistance. What's the likely cause?

A: Mcl-1 is an attractive but challenging therapeutic target.[4][15] Resistance to Mcl-1 inhibitors can be particularly rapid due to the protein's short half-life and dynamic regulation. The most probable causes for rapid resistance include:

  • Transcriptional Upregulation: The cell may be activating signaling pathways (e.g., MAPK, ERK, mTOR) that drive Mcl-1 transcription, effectively out-producing the inhibitory effect of your analog.[15]

  • Post-Translational Stabilization: The cell could be inhibiting the normal protein degradation pathways for Mcl-1, leading to its accumulation.

  • Upregulation of other Anti-Apoptotic Proteins: The cells may be compensating by increasing the expression of Bcl-2 or Bcl-XL, providing an alternative survival mechanism.[11]

To investigate this, we recommend performing a Western blot analysis to quantify the protein levels of Mcl-1, Bcl-2, and Bcl-XL in your resistant cells compared to the parental, sensitive cells. An increase in any of these proteins would suggest a compensatory mechanism.

Experimental Design & Optimization

Q: I'm observing high variability in my IC50 values between experiments. What are the potential sources of this inconsistency?

A: IC50 (half-maximal inhibitory concentration) variability is a common issue in cell-based assays.[16][17] The key to resolving this is standardization. Here are the most common culprits and how to address them:

Potential Cause Explanation & Troubleshooting Steps
Cell Passage Number & Health As cells are passaged, they can undergo genetic drift, altering their response to drugs. Poor cell health can also lead to unreliable results.[18][19][20] Solution: Use cells within a consistent, low passage number range for all experiments. Regularly check for mycoplasma contamination.
Inconsistent Cell Seeding Density The initial number of cells seeded can significantly impact the final assay readout. Solution: Ensure you have a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accuracy.
Variable Drug Exposure Time The duration of treatment can affect the apparent IC50.[16] Solution: Standardize the incubation time with your analog across all experiments. A 72-hour incubation is a common starting point for many anti-proliferative assays.
Assay Conditions Factors like substrate concentration in enzymatic assays or serum concentration in cell culture media can influence drug potency.[21] Solution: Keep all assay parameters (media formulation, serum percentage, temperature, CO2 levels) consistent.
Data Analysis Method The way you normalize your data and the curve-fitting model used can introduce variability.[17][22][23] Solution: Normalize your data to untreated controls (0% inhibition) and a positive control/maximal inhibition (100% inhibition). Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50.

Q: How do I select the appropriate starting concentration and dose escalation strategy for generating a drug-resistant cell line?

A: Generating a drug-resistant cell line requires a careful, stepwise approach to allow for cellular adaptation.[24][25][26]

  • Determine the Initial IC50: First, accurately determine the IC50 of your 3,5-dimethyloxan-4-ol analog in the parental cell line. This is your baseline.

  • Initial Treatment Concentration: Start by continuously exposing the parental cells to a concentration of the analog at or slightly below the IC50 (e.g., IC20-IC50).[26] This will kill a significant portion of the cells but allow a small, more resistant population to survive.

  • Monitor and Expand: Culture the surviving cells in this concentration until the population recovers and resumes a normal growth rate. This can take several weeks to months.[26][27]

  • Stepwise Dose Escalation: Once the cell population is stable, double the concentration of the analog. Repeat the process of waiting for the population to recover. Continue this gradual dose escalation.

  • Confirm Resistance: Periodically, test the IC50 of the treated cell population against the parental line. A significant (e.g., 5 to 10-fold or higher) increase in IC50 indicates the successful generation of a resistant line.[24]

Troubleshooting Common Experimental Issues

Q: My Western blot results for resistance markers are inconsistent or show no signal. What should I check?

A: Western blotting is a multi-step technique where issues can arise at any stage.[28] Here’s a troubleshooting checklist:

Problem Potential Cause Solution
No Signal Inefficient Protein Transfer: Proteins may not have transferred from the gel to the membrane.Check your transfer setup. Ensure the membrane and gel are in tight contact. Use a pre-stained protein ladder to visualize transfer efficiency.
Inactive Antibody: The primary or secondary antibody may be inactive or used at too low a concentration.Use a fresh aliquot of antibody. Optimize the antibody concentration. Include a positive control lysate known to express the protein of interest.
High Background Insufficient Blocking: The membrane has unbound sites, leading to non-specific antibody binding.[20]Increase blocking time (1-2 hours at room temperature is standard). Try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
Antibody Concentration Too High: Excess antibody can bind non-specifically.Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
Inconsistent Bands Uneven Protein Loading: Different amounts of total protein were loaded into the wells.Perform a protein concentration assay (e.g., BCA) on your lysates before loading.[28] Always probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading.
Sample Degradation: Proteins were degraded by proteases during sample preparation.Keep samples on ice at all times.[29] Use fresh lysis buffer containing a protease and phosphatase inhibitor cocktail.

Part 2: Key Protocols & Workflows

Protocol: Generation of a Drug-Resistant Cell Line

This protocol outlines a standard method for developing a cell line resistant to a 3,5-dimethyloxan-4-ol analog through continuous, escalating dose exposure.[24][25]

Workflow Diagram: Generating a Resistant Cell Line

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Induction cluster_2 Phase 3: Escalation & Confirmation start Parental Cell Line ic50_det Determine IC50 (e.g., 72h Viability Assay) start->ic50_det treat_ic50 Culture cells in media with Analog at IC50 ic50_det->treat_ic50 Establish starting dose monitor Monitor for cell death and wait for recovery treat_ic50->monitor expand Expand recovered population monitor->expand increase_dose Increase Analog concentration (e.g., 2x) expand->increase_dose Once population is stable reconfirm_ic50 Re-determine IC50 increase_dose->reconfirm_ic50 reconfirm_ic50->increase_dose If resistance is not sufficiently high phenotype Characterize Resistant Phenotype (Western Blot, etc.) reconfirm_ic50->phenotype

Caption: Workflow for generating a drug-resistant cell line.

Methodology:

  • Baseline IC50 Determination: a. Seed parental cells in a 96-well plate at a predetermined optimal density. b. Treat cells with a serial dilution of the 3,5-dimethyloxan-4-ol analog for 72 hours. c. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®). d. Calculate the IC50 value using non-linear regression.

  • Initiation of Resistance Induction: a. Culture parental cells in a T-25 flask with media containing the analog at its IC50 concentration. b. Replace the media every 2-3 days. c. Initially, expect significant cell death. Continue culturing the surviving cells until they become confluent.

  • Dose Escalation: a. Once the cells are growing steadily at the initial concentration, subculture them and increase the analog concentration by a factor of 1.5-2. b. Repeat this process of recovery and dose escalation. This entire process can take 6-12 months.

  • Confirmation and Characterization: a. After several rounds of dose escalation, confirm the degree of resistance by performing an IC50 determination on the resistant population and comparing it to the parental line. b. Bank frozen stocks of the resistant cells at various stages. c. Characterize the resistant phenotype by analyzing potential resistance mechanisms (e.g., Western blot for target protein levels, efflux pump expression).

Protocol: Western Blot for Resistance Markers

This protocol provides a general method for analyzing protein expression levels to investigate resistance mechanisms.[29][30]

Hypothetical Resistance Pathway Diagram

G cluster_0 Drug Action & Resistance Analog 3,5-Dimethyloxan-4-ol Analog MCL1 Mcl-1 Analog->MCL1 Inhibits BAX BAX/BAK MCL1->BAX Inhibits Apoptosis Apoptosis BAX->Apoptosis Induces MCL1_up Mcl-1 Upregulation MCL1_up->MCL1 Increases protein BCL2_up Bcl-2/Bcl-XL Upregulation BCL2_up->BAX Provides alternative inhibition Target_mut Target Mutation (Reduced Binding) Target_mut->Analog Prevents inhibition

Caption: Potential mechanisms of resistance to an Mcl-1 inhibitor.

Methodology:

  • Lysate Preparation: a. Culture both parental and resistant cells to ~80-90% confluency. b. Place culture dishes on ice and wash cells once with ice-cold PBS.[29] c. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Agitate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C.[29] f. Collect the supernatant (protein lysate).

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE: a. Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer.[28] b. Boil samples at 95-100°C for 5 minutes. c. Load 20-30 µg of protein per lane into a polyacrylamide gel. Include a molecular weight marker. d. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20). b. Incubate the membrane with the primary antibody (e.g., anti-Mcl-1, anti-Bcl-2, anti-ABCB1) diluted in blocking buffer, typically overnight at 4°C.[30] c. Wash the membrane 3 times for 10 minutes each with TBST.[30] d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again 3 times for 10 minutes each with TBST.

  • Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the blot using a digital imager or X-ray film. c. Re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

References

  • Shafiee, M., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules. Available at: [Link]

  • Genc, N., et al. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Verma, N., et al. (2022). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Maloney, A., et al. (2022). Molecular Mechanisms of Cancer Drug Resistance: Emerging Biomarkers and Promising Targets to Overcome Tumor Progression. International Journal of Molecular Sciences. Available at: [Link]

  • Miller, M. J., et al. (2008). Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gedda, M. R., et al. (2024). Small molecules in targeted cancer therapy: advances, challenges, and future perspectives. Journal of Controlled Release. Available at: [Link]

  • Twitty, C., et al. (2022). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society. Available at: [Link]

  • Stelmaszewska, J., et al. (2023). Unlocking the Secrets of Regulated Cell Death in Large B-Cell Lymphoma Beyond Apoptosis: Signaling Pathways and Therapeutic Options. International Journal of Molecular Sciences. Available at: [Link]

  • Leon, G., et al. (2022). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Available at: [Link]

  • Assay Genie. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • Tausch, E., et al. (2022). Mechanisms of Resistance to BCL2 Inhibitor Therapy in Chronic Lymphocytic Leukemia and Potential Future Therapeutic Directions. Clinical Lymphoma, Myeloma & Leukemia. Available at: [Link]

  • Al-Obeidi, F. A., et al. (2021). Targeting MCL-1 protein to treat cancer: opportunities and challenges. Cancers. Available at: [Link]

  • Apsel, B., et al. (2008). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Molecular Cancer Therapeutics. Available at: [Link]

  • Bio-Rad Laboratories. (2017). General Protocol for Western Blotting. Available at: [Link]

  • Lauschke, V. M., et al. (2019). Genetic Variation in Drug Targets: Are We Ready for the Era of Precision Medicinal Chemistry?. Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Available at: [Link]

  • Memorial Sloan Kettering Cancer Center. (2017). Drug Targeting Genetic Mutation Works across All Tumor Types. Available at: [Link]

  • Dahal, A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Thijssen, R., & Medema, R. H. (2022). Mechanisms of resistance to venetoclax. Blood. Available at: [Link]

  • Sharma, N., et al. (2015). A review on oxazolone, it's method of synthesis and biological activity. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • NCRI. (2017). Targeting apoptosis - developing drugs to inhibit Bcl-2 and Mcl-1. YouTube. Available at: [Link]

  • Promega Corporation & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Zhang, X., et al. (2023). Molecular Mechanism-Driven Discovery of Novel Small Molecule Inhibitors against Drug-Resistant SARS-CoV-2 Mpro Variants. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?. Available at: [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Available at: [Link]

  • Varadarajan, S., et al. (2020). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • Spengler, J. R., et al. (2020). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics. Available at: [Link]

  • Osguthorpe, D. J., et al. (2021). The effect of protein mutations on drug binding suggests ensuing personalised drug selection. Scientific Reports. Available at: [Link]

  • Meo, M. & Hassan, M. (2023). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link]

  • Pan, R., et al. (2022). Progress in understanding the mechanisms of resistance to BCL-2 inhibitors. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Jackson, J. P., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]

  • Min, R., et al. (2004). Bcl-2–Mediated Drug Resistance: Inhibition of Apoptosis by Blocking Nuclear Factor of Activated T Lymphocytes (Nfat)-Induced FAS Ligand Transcription. Cancer Research. Available at: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]

  • Procell Life Science & Technology. (2023). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Available at: [Link]

  • Aeschlimann, J. R. (2003). The Role of Multidrug Efflux Pumps in the Antibiotic Resistance of Pseudomonas aeruginosa and Other Gram-Negative Bacteria. Pharmacotherapy. Available at: [Link]

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  • City St George's, University of London. (2024). Study identifies molecular drivers of drug resistance in HER2-positive breast cancer. British Journal of Cancer. Available at: [Link]

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  • ResearchGate. (n.d.). Role of multidrug efflux pumps in antibiotic resistance. Available at: [Link]

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Optimization

Technical Support Center: Strategies for Mitigating the Toxicity of 3,5-Dimethyloxan-4-ol

Disclaimer: This document is intended for informational purposes for research and drug development professionals in a laboratory setting. The handling of all chemical compounds should be performed by trained personnel in...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for research and drug development professionals in a laboratory setting. The handling of all chemical compounds should be performed by trained personnel in accordance with established safety protocols and Good Laboratory Practice (GLP).

Introduction

Welcome to the technical support center for 3,5-dimethyloxan-4-ol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating this compound. The focus is on identifying, understanding, and mitigating potential toxicity to advance its development as a potential therapeutic agent.

There is limited publicly available information specifically detailing the toxicity of 3,5-dimethyloxan-4-ol. Therefore, this guide is built upon established principles of toxicology and medicinal chemistry for heterocyclic compounds, providing a robust framework for your investigation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the in vitro toxicity of 3,5-dimethyloxan-4-ol?

The first step is to establish a baseline cytotoxicity profile. This is typically done using a panel of cell lines, including a relevant target-expressing cell line and a control cell line (e.g., HepG2 for liver toxicity). A standard approach involves exposing the cells to a concentration range of the compound and measuring cell viability after a set incubation period.[1] Assays like the MTT or a real-time cytotoxicity assay can provide an initial IC50 (half-maximal inhibitory concentration) value.

Q2: My compound shows high cytotoxicity in initial screens. What are the likely causes and next steps?

High cytotoxicity can stem from several factors: on-target toxicity (the desired pharmacological effect is inherently cytotoxic), off-target effects, or the formation of reactive metabolites.

Next Steps:

  • Mechanism Deconvolution: Determine if the cytotoxicity is related to the intended mechanism of action.

  • Reactive Metabolite Screening: Investigate if the compound is being metabolized into a toxic species. Assays that trap reactive metabolites, such as with glutathione (GSH), are crucial.[2][3]

  • Off-Target Profiling: Screen the compound against a panel of common off-targets (e.g., kinases, GPCRs) to identify unintended interactions.

Q3: How can the oxane ring in 3,5-dimethyloxan-4-ol influence its metabolic stability and toxicity?

The oxane (tetrahydropyran) ring is a heterocyclic motif often used in drug design. Its metabolic fate is a key consideration.

  • Metabolic Stability: Saturated heterocyclic rings like oxane can be sites of oxidative metabolism by Cytochrome P450 (CYP) enzymes.[4] The position of substitution can greatly influence stability; for instance, 3-substituted cyclic ethers have been shown to have greater microsomal stability than their 2-substituted counterparts.

  • Toxicity Mitigation: In some cases, incorporating an oxetane (a four-membered ring) has been used as a strategy to direct metabolism away from CYP enzymes, potentially reducing undesired drug-drug interactions and toxicity.[5][6] This principle highlights the importance of understanding how the specific structure of 3,5-dimethyloxan-4-ol is metabolized.

Q4: What is the significance of Cytochrome P450 (CYP) inhibition, and how should I test for it?

CYP enzymes are crucial for metabolizing most drugs.[7] If 3,5-dimethyloxan-4-ol inhibits a major CYP isoform (e.g., CYP3A4, CYP2D6), it could lead to dangerous drug-drug interactions by preventing the clearance of co-administered medications, thereby increasing their toxicity.[8] It is essential to screen for CYP inhibition early in development using a panel of the most clinically relevant isoforms.[7][9]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Reactive Metabolite Formation

Problem: You suspect that the observed toxicity of 3,5-dimethyloxan-4-ol is due to a reactive metabolite.

Logic: Many instances of drug-induced toxicity are caused by metabolically activated electrophilic species that covalently bind to cellular macromolecules like proteins and DNA.[3] Identifying and structurally modifying the compound to prevent the formation of these metabolites is a key strategy for minimizing toxicity.

Workflow for Reactive Metabolite Identification and Mitigation

Caption: Workflow for identifying and mitigating reactive metabolite-driven toxicity.

Experimental Protocol: Glutathione (GSH) Trapping Assay

This protocol is designed to detect and characterize reactive metabolites by trapping them with glutathione (GSH).[2][3]

Materials:

  • 3,5-dimethyloxan-4-ol

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Reduced Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Control compound known to form GSH adducts (e.g., Ticlopidine)

Procedure:

  • Preparation: Prepare a stock solution of 3,5-dimethyloxan-4-ol in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and GSH. Pre-warm at 37°C.

  • Initiate Reaction: Add the test compound to the mixture. Split the sample into two sets:

    • Test: Add NADPH to initiate the metabolic reaction.

    • Control (-NADPH): Add buffer instead of NADPH. This control ensures that any observed adducts are a result of enzymatic metabolism.[2]

  • Incubation: Incubate both sets at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer. Search for the mass of the parent compound plus the mass of glutathione (or a characteristic fragment loss, such as 129 Da for the pyroglutamic acid moiety).[10]

Guide 2: Troubleshooting High Cytotoxicity in Cell-Based Assays

Problem: Your initial screen shows a low IC50 value for 3,5-dimethyloxan-4-ol, but the cause is unclear.

Logic: A systematic approach is needed to differentiate between various causes of cell death (e.g., apoptosis, necrosis) and to determine if the toxicity is specific to a cell type or mechanism.

Decision Tree for Cytotoxicity Troubleshooting

G A High Cytotoxicity Observed in Initial Screen (e.g., MTT/CTG Assay) B Is toxicity observed at therapeutically relevant concentrations? A->B H Low priority for mitigation. Proceed with efficacy studies. B->H No I High priority for mitigation. Proceed with de-risking strategy. B->I Yes C Multiplex Assay: Measure Apoptosis (Caspase 3/7) and Necrosis (Membrane Integrity Dye) D Apoptosis is primary mechanism C->D Caspase signal E Necrosis is primary mechanism C->E Membrane dye signal F Investigate specific apoptotic pathways (e.g., Bcl-2 family, mitochondrial dysfunction) D->F G Suggests acute membrane damage. Investigate off-target effects or physicochemical properties. E->G I->C

Caption: Decision tree for investigating the mechanism of observed cytotoxicity.

Experimental Protocol: Multiplexed Cytotoxicity Assay (Apoptosis vs. Necrosis)

This assay simultaneously measures markers for apoptosis and necrosis in the same well, providing deeper insight into the mechanism of cell death.[11]

Materials:

  • Cells plated in a 96-well clear-bottom plate

  • 3,5-dimethyloxan-4-ol

  • Caspase-3/7 detection reagent (fluorogenic substrate)

  • Cell-impermeant DNA dye (e.g., Propidium Iodide or a proprietary cytotoxicity dye)

  • Live-cell imaging system or fluorescence plate reader

Procedure:

  • Cell Plating: Plate cells and allow them to adhere overnight.

  • Reagent Preparation: Prepare a dosing solution containing the test compound, the Caspase-3/7 reagent, and the necrosis dye in the appropriate cell culture medium.

  • Dosing: Remove the old medium from the cells and add the dosing solution. Include vehicle controls and a positive control for cytotoxicity (e.g., staurosporine).

  • Data Acquisition: Place the plate in a live-cell imaging system (e.g., Incucyte®) or a plate reader set to kinetic mode.[11]

  • Analysis: Monitor the fluorescence signals over time (e.g., 24-72 hours).

    • Green fluorescence (Caspase-3/7): An increase indicates apoptosis.

    • Red fluorescence (Necrosis dye): An increase indicates loss of membrane integrity, a hallmark of necrosis.

  • Interpretation: The timing and magnitude of the signals will reveal the primary mechanism of cell death. An early caspase signal followed by a later necrosis signal is characteristic of apoptosis leading to secondary necrosis.

Data Summary Tables

Table 1: Example Data from an In Vitro Toxicity Panel

Assay TypeTest SystemEndpointResult for 3,5-dimethyloxan-4-olInterpretation
Cytotoxicity HepG2 CellsIC50 (µM)15Moderate cytotoxicity observed.
Reactive Metabolite Human Liver MicrosomesGSH AdductsDetectedPotential for toxicity mediated by reactive metabolites.
CYP Inhibition Recombinant Human CYPIC50 (µM)> 50 (for all isoforms)Low potential for drug-drug interactions via CYP inhibition.
Mitochondrial Toxicity Isolated MitochondriaOxygen ConsumptionNo significant effectToxicity is likely not driven by direct mitochondrial impairment.

Table 2: Structure-Activity Relationship (SAR) for Toxicity Mitigation

CompoundModificationHepG2 IC50 (µM)GSH Adduct FormationRationale
Parent 3,5-dimethyloxan-4-ol15YesBaseline compound.
Analog 1 Deuteration at C-245ReducedBlocking a potential site of metabolism decreased toxicity.
Analog 2 Replacement of 4-ol with 4-F> 100Not DetectedRemoving the hydroxyl group prevented metabolic activation.
Analog 3 Isomeric scaffold22YesMinor structural change did not mitigate toxicity.

References

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]

  • U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

  • Evotec. Reactive Metabolite Assessment. Available at: [Link]

  • Wikipedia. 3,5-Dimethylpyrazole. Available at: [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • OAE Publishing Inc. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Oxetanes in Drug Discovery Campaigns. PMC. Available at: [Link]

  • ScienceDirect. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Available at: [Link]

  • Altasciences. Planning Your Preclinical Assessment. Available at: [Link]

  • Creative Biolabs. Reactive Metabolite Screening Service. Available at: [Link]

  • PubMed. (2021). Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential. Available at: [Link]

  • PLOS One. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. Available at: [Link]

  • Duke University. Preclinical Regulatory Requirements. Available at: [Link]

  • National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Available at: [Link]

  • National Institutes of Health. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available at: [Link]

  • Altasciences. Preclinical Toxicology Considerations for a Successful IND Application. Available at: [Link]

  • PubMed. (2016). Toxicological evaluation of two novel bitter modifying flavour compounds. Available at: [Link]

  • Waters. Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Available at: [Link]

  • SCIRP. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available at: [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Available at: [Link]

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Troubleshooting

Technical Support Center: Byproduct Identification in 3,5-Dimethyloxan-4-ol Synthesis

Welcome to the technical support center for the synthesis of 3,5-dimethyloxan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-dimethyloxan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we delve into the intricacies of the Prins reaction, the primary synthetic route to this substituted tetrahydropyran, to provide you with actionable insights and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,5-dimethyloxan-4-ol, and what are the expected byproducts?

A1: The most prevalent method for the synthesis of 3,5-dimethyloxan-4-ol is the Prins cyclization. This reaction involves the acid-catalyzed addition of an aldehyde (acetaldehyde in this case) to a homoallylic alcohol (pent-1-en-3-ol or a related precursor). The reaction proceeds through a series of steps involving the formation of an oxocarbenium ion, followed by intramolecular cyclization.

The primary expected byproducts include:

  • Diastereomers: The target molecule, 3,5-dimethyloxan-4-ol, has multiple stereocenters, leading to the formation of different diastereomers (e.g., cis and trans isomers). The ratio of these isomers is highly dependent on the reaction conditions.

  • Elimination Products: Proton loss from the carbocation intermediate can lead to the formation of unsaturated compounds, such as allylic alcohols.

  • Rearrangement Products: Under certain acidic conditions, the carbocation intermediate can undergo rearrangements, leading to the formation of constitutional isomers.

  • Dioxanes: In the presence of excess aldehyde, the formation of 1,3-dioxane derivatives can occur.[1]

Q2: How do reaction conditions influence the formation of byproducts in the Prins reaction?

A2: The outcome of the Prins reaction is highly sensitive to the reaction conditions:

  • Acid Catalyst: The choice and concentration of the acid catalyst (both Brønsted and Lewis acids are used) can significantly impact the reaction rate and selectivity. Stronger acids may promote side reactions like elimination and rearrangement.

  • Temperature: Lower reaction temperatures generally favor the desired cyclization and can improve diastereoselectivity by allowing the reaction to proceed through the more stable transition state.

  • Solvent: The polarity of the solvent can influence the stability of the charged intermediates and the overall reaction pathway.

  • Presence of Water: Anhydrous conditions typically favor the formation of allylic alcohols via elimination, while the presence of water can lead to the formation of 1,3-diols.[1]

Q3: What are the primary analytical techniques for identifying and quantifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive byproduct profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing information on their molecular weight and fragmentation patterns, which aids in structural elucidation.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the connectivity of atoms and the stereochemical relationships between them. NMR is particularly powerful for distinguishing between diastereomers.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating less volatile compounds and for the preparative isolation of byproducts for further characterization. Both normal-phase and reversed-phase HPLC can be employed for the separation of diastereomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3,5-dimethyloxan-4-ol.

Problem 1: Low yield of the desired 3,5-dimethyloxan-4-ol with a significant amount of an unsaturated byproduct.

Cause: This is often due to an elimination side reaction, which is favored under strongly acidic conditions or at elevated temperatures. The oxocarbenium ion intermediate loses a proton to form a more stable allylic alcohol.

Solution:

  • Optimize Acid Catalyst: Screen different acid catalysts and use the mildest acid that effectively promotes cyclization. Consider using a Lewis acid, which can sometimes offer better selectivity.

  • Control Temperature: Run the reaction at a lower temperature to disfavor the elimination pathway.

  • Solvent Choice: Use a non-polar solvent to help stabilize the desired transition state for cyclization.

Problem 2: My final product is a mixture of diastereomers. How can I improve the stereoselectivity?

Cause: The formation of multiple diastereomers is a common challenge in the Prins cyclization. The stereochemical outcome is determined by the geometry of the transition state during the cyclization step.

Solution:

  • Substrate Control: The stereochemistry of the starting homoallylic alcohol can influence the stereochemical outcome of the reaction.

  • Catalyst Selection: Chiral Lewis acids or Brønsted acids can be employed to induce facial selectivity in the addition to the aldehyde, leading to an enrichment of one diastereomer.

  • Temperature Optimization: As with other side reactions, lower temperatures can enhance diastereoselectivity.

  • Purification: If achieving high stereoselectivity in the reaction is challenging, the diastereomers can often be separated by column chromatography or preparative HPLC.

Problem 3: I am observing a significant amount of a higher molecular weight byproduct.

Cause: This is likely a 1,3-dioxane derivative, formed from the reaction of the homoallylic alcohol with two molecules of the aldehyde. This is more common when an excess of the aldehyde is used.

Solution:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the homoallylic alcohol relative to the aldehyde.

  • Slow Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks corresponding to the product and byproducts by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.

Protocol 2: Purification of 3,5-Dimethyloxan-4-ol Diastereomers by Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal ratio will need to be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Load the concentrated crude reaction mixture onto the silica gel column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the desired diastereomers.

    • Combine the fractions containing each pure diastereomer and evaporate the solvent.

  • Characterization: Confirm the purity and identity of the separated diastereomers by GC-MS and NMR.

Data Presentation

Table 1: Expected GC-MS Fragmentation Patterns for 3,5-Dimethyloxan-4-ol and Potential Byproducts

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
3,5-Dimethyloxan-4-ol130115 ([M-CH₃]⁺), 112 ([M-H₂O]⁺), 87, 71, 57, 43
Unsaturated Alcohol (Elimination Product)11297 ([M-CH₃]⁺), 94 ([M-H₂O]⁺), 81, 69, 55, 41
1,3-Dioxane Derivative174159 ([M-CH₃]⁺), 129, 115, 87, 71, 43

Note: The fragmentation patterns are predictive and should be confirmed with experimental data.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 3,5-Dimethyloxan-4-ol Diastereomers

DiastereomerKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
cis-isomerDistinct coupling constants for methine protons (H3, H4, H5) due to their relative orientation.Different chemical shifts for the methyl carbons and the carbons of the tetrahydropyran ring compared to the trans-isomer.
trans-isomerDifferent coupling constants for methine protons (H3, H4, H5) compared to the cis-isomer.Shifted signals for the methyl carbons and the carbons of the tetrahydropyran ring.

Note: Specific chemical shifts are highly dependent on the solvent and the specific conformation. 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are invaluable for unambiguous assignment.

Visualizations

Prins_Reaction_Mechanism cluster_activation Step 1: Aldehyde Activation cluster_cyclization Step 2: Cyclization cluster_termination Step 3: Termination Pathways A Acetaldehyde Oxocarbenium Oxocarbenium Ion A->Oxocarbenium + H⁺ H_plus H⁺ (Acid Catalyst) Carbocation Tertiary Carbocation Intermediate Oxocarbenium->Carbocation + Homoallylic Alcohol Homoallyl_OH Homoallylic Alcohol Product 3,5-Dimethyloxan-4-ol Carbocation->Product + H₂O, - H⁺ Elimination_Product Allylic Alcohol (Byproduct) Carbocation->Elimination_Product - H⁺ H2O H₂O

Caption: Mechanism of 3,5-dimethyloxan-4-ol synthesis via the Prins reaction.

Troubleshooting_Workflow Start Reaction Analysis Low_Yield Low Yield of Desired Product? Start->Low_Yield High_Byproducts High Levels of Byproducts? Low_Yield->High_Byproducts Yes End Pure Product Low_Yield->End No (Acceptable) Diastereomer_Issue Poor Diastereoselectivity? High_Byproducts->Diastereomer_Issue Yes Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Milder Acid - Adjust Stoichiometry High_Byproducts->Optimize_Conditions No Diastereomer_Issue->Optimize_Conditions No Purify Purify Diastereomers: - Column Chromatography - Preparative HPLC Diastereomer_Issue->Purify Yes Characterize Characterize Byproducts: - GC-MS - NMR Optimize_Conditions->Characterize Purify->Characterize Characterize->End

Caption: Troubleshooting workflow for 3,5-dimethyloxan-4-ol synthesis.

References

Sources

Optimization

Technical Support Center: Enhancing Reproducibility in 3,5-Dimethyloxan-4-ol Assays

Welcome to the technical support center for assays involving 3,5-dimethyloxan-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges leading to poor r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving 3,5-dimethyloxan-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges leading to poor reproducibility in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and resolve issues, ensuring the reliability and accuracy of your results.

Introduction: Understanding the Challenges with 3,5-Dimethyloxan-4-ol

3,5-Dimethyloxan-4-ol, a substituted tetrahydropyran, is a heterocyclic compound with multiple stereocenters. The inherent structural properties of this molecule, including its stereoisomerism and the stability of the oxane ring, can present unique challenges in various biological and chemical assays. Poor reproducibility is a significant concern that can arise from a variety of factors, including reagent quality, protocol inconsistencies, and the inherent chemical properties of the compound itself. This guide will walk you through a systematic approach to troubleshooting and optimizing your 3,5-dimethyloxan-4-ol assays.

Frequently Asked Questions (FAQs)

Here are some of the common questions and immediate answers to the problems you might be facing.

Q1: My assay results with 3,5-dimethyloxan-4-ol are highly variable between experiments. What is the most likely cause?

A1: High variability is often multifactorial. The primary suspects for a compound like 3,5-dimethyloxan-4-ol are inconsistent stereoisomer composition of your test compound, degradation of the compound, and slight variations in your assay conditions (e.g., pH, temperature, incubation time).

Q2: Could the stereochemistry of 3,5-dimethyloxan-4-ol be affecting my results?

A2: Absolutely. 3,5-Dimethyloxan-4-ol has multiple chiral centers, meaning it exists as several stereoisomers. Different stereoisomers can have vastly different biological activities and physicochemical properties.[1][2] If the isomeric purity of your compound varies between batches, this will directly impact the reproducibility of your assay.

Q3: How stable is the oxane ring in 3,5-dimethyloxan-4-ol under typical assay conditions?

A3: The six-membered tetrahydropyran (oxane) ring is generally more stable than smaller cyclic ethers like oxetanes or epoxides.[3] However, its stability can be influenced by factors like pH and temperature. While it is largely stable under basic conditions, acidic environments can potentially lead to ring-opening reactions, especially at elevated temperatures.[3][4]

Q4: I'm observing a gradual loss of activity of my 3,5-dimethyloxan-4-ol stock solution. Why is this happening?

A4: Gradual loss of activity suggests compound degradation. This could be due to instability in the storage solvent, repeated freeze-thaw cycles, or exposure to light or air. For hydroxylated compounds, oxidation can also be a concern.

Q5: What is the best solvent to use for my 3,5-dimethyloxan-4-ol stock solution?

A5: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules for biological assays. However, it is crucial to minimize the final concentration of DMSO in your assay, as it can have its own biological effects. For other applications, aprotic solvents may be suitable, but always ensure the solvent is anhydrous and of high purity.

In-depth Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves

You may observe shifts in the IC50/EC50 values or changes in the maximal and minimal response levels of your dose-response curves across different experimental runs.

start Inconsistent Dose-Response compound Compound Integrity Check start->compound Start Here assay Assay Parameter Check start->assay data Data Analysis Review start->data sub_compound1 Verify Stereoisomeric Purity (e.g., Chiral HPLC) compound->sub_compound1 sub_compound2 Assess Compound Stability (e.g., LC-MS) compound->sub_compound2 sub_assay1 Check Buffer pH & Ionic Strength assay->sub_assay1 sub_assay2 Confirm Incubation Times & Temperatures assay->sub_assay2 sub_assay3 Validate Reagent Concentrations assay->sub_assay3 sub_data1 Review Curve-Fitting Algorithm data->sub_data1 sub_data2 Check for Outliers data->sub_data2 start New Batch of 3,5-Dimethyloxan-4-ol physchem Physicochemical Analysis start->physchem bioassay Biological Validation physchem->bioassay sub_physchem1 Identity & Purity (NMR, LC-MS) physchem->sub_physchem1 sub_physchem2 Stereoisomeric Ratio (Chiral HPLC) physchem->sub_physchem2 sub_bioassay1 Run Dose-Response in Standard Assay bioassay->sub_bioassay1 decision Accept or Reject Batch? sub_bioassay2 Compare IC50/EC50 to Reference Batch sub_bioassay1->sub_bioassay2 sub_bioassay2->decision

Sources

Troubleshooting

Technical Support Center: 3,5-Dimethyloxan-4-ol Bioavailability Optimization

This guide serves as a specialized technical support resource for researchers and drug development professionals encountering bioavailability challenges with 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and drug development professionals encountering bioavailability challenges with 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol).

This molecule presents a unique set of physicochemical challenges: it is a low-molecular-weight, likely volatile or semi-volatile lipophilic alcohol with a secondary hydroxyl group prone to rapid first-pass metabolism. The following troubleshooting protocols and strategies are designed to systematically identify and resolve these bottlenecks.

Case Ticket: Low Systemic Exposure (AUC) in Preclinical Models

Status: Open Priority: High Agent: Senior Application Scientist

Part 1: Diagnostic Triage – Identifying the Bottleneck

Before selecting a formulation strategy, you must determine if the low bioavailability is driven by Solubility (Dissolution-Limited) or Metabolism (Clearance-Limited) .

Q: How do I distinguish between solubility-limited and metabolism-limited bioavailability for this molecule?

A: Perform the "Split-Dose" diagnostic test.

  • Intravenous (IV) Bolus: Administer 1 mg/kg IV. Calculate Clearance (

    
    ) and Volume of Distribution (
    
    
    
    ).
  • Oral (PO) Solution: Administer 5 mg/kg in a co-solvent system (e.g., PEG400:Water 40:60).

  • Analysis:

    • If IV Clearance is high (>70% of hepatic blood flow) and Oral Bioavailability (

      
      ) is low , the issue is First-Pass Metabolism .
      
    • If IV Clearance is low but Oral

      
       is low , the issue is Solubility/Permeability  or Efflux .
      
    • Note: For 3,5-dimethyloxan-4-ol, the 4-hydroxyl group makes it a prime target for Phase II conjugation (glucuronidation).

Part 2: Formulation Strategies (Troubleshooting Q&A)
Issue 1: The compound is a liquid/oil and difficult to formulate as a solid dosage.

Q: My API is a viscous liquid at room temperature. How do I stabilize it for oral delivery without using softgels?

A: Use Adsorption onto Mesoporous Carriers (Liquisolid Systems) . Liquid lipophilic drugs often suffer from variable absorption. Adsorbing the liquid API onto high-surface-area carriers transforms it into a free-flowing powder with enhanced dissolution rates.

  • Recommended Carriers:

    • Neusilin® US2 (Magnesium Aluminometasilicate): High oil adsorption capacity (~3.0 mL/g).

    • Syloid® XDP (Mesoporous Silica): Designed for converting oils to powders.

  • Protocol:

    • Dissolve 3,5-dimethyloxan-4-ol in a volatile solvent (Ethanol) or use neat if viscosity permits.

    • Add carrier (ratio 1:1 to 1:3 w/w).

    • Mix until a dry powder is achieved.

    • Critical Step: Assess "flowability" using Carr’s Index. If >25, add a glidant (Aerosil 200).

Issue 2: Poor Solubility in Gastric Fluids (BCS Class II behavior).

Q: The compound precipitates in FaSSGF (Fasted State Simulated Gastric Fluid). What is the best lipid-based strategy?

A: Implement a Self-Microemulsifying Drug Delivery System (SMEDDS) . Given the lipophilic nature of the dimethyl-substituted pyran ring, lipid formulations are superior to standard micronization.

  • Formulation Template (Type IIIb Lipid Formulation):

    • Oil Phase (30%): Capryol™ 90 (Propylene glycol monocaprylate) – Solubilizes the alcohol.

    • Surfactant (40%): Cremophor® EL or Tween 80 – Ensures emulsification.

    • Co-Surfactant (30%): Transcutol® HP (Diethylene glycol monoethyl ether) – Reduces interfacial tension.

  • Mechanism: Upon contact with gastric fluid, this mixture spontaneously forms an O/W microemulsion (<50 nm droplet size), presenting the drug in a solubilized state for absorption.

Issue 3: Rapid Elimination (Metabolic Instability).

Q: Microsomal stability data shows a half-life (


) of <10 minutes. The 4-OH group is being conjugated.[1] How do I block this? 

A: This is the most critical hurdle for secondary alcohols. You have two chemical modification paths:

  • Prodrug Strategy (Esterification):

    • Synthesize the Succinate or Phosphate ester of 3,5-dimethyloxan-4-ol.

    • Logic: The ester masks the hydroxyl group from gastric degradation and UGT enzymes (glucuronidation) during the absorption phase. Plasma esterases will hydrolyze it back to the active parent drug after absorption.

  • Deuteration (Kinetic Isotope Effect):

    • If the primary metabolic route is oxidation to the ketone (3,5-dimethyloxan-4-one), synthesize the 4-deuterio-3,5-dimethyloxan-4-ol analog.

    • Logic: C-D bonds are stronger than C-H bonds, potentially slowing down CYP450-mediated oxidation without altering binding affinity.

Part 3: Visualization of Strategies
Diagram 1: Formulation Decision Tree

This flowchart guides you through selecting the correct formulation based on the physical state and solubility data of your specific lot of 3,5-dimethyloxan-4-ol.

FormulationStrategy Start Start: 3,5-Dimethyloxan-4-ol (Characterize API) StateCheck Physical State at RT? Start->StateCheck Liquid Liquid / Low MP Solid StateCheck->Liquid Viscous Oil Solid Crystalline Solid StateCheck->Solid Powder SolubilityCheck Aq. Solubility < 100 µg/mL? Liquid->SolubilityCheck Solid->SolubilityCheck LiquidStrat1 Strategy A: SEDDS/SMEDDS (Capryol 90 / Tween 80) SolubilityCheck->LiquidStrat1 Yes (Poor Sol) LiquidStrat2 Strategy B: Adsorption (Neusilin / Syloid) SolubilityCheck->LiquidStrat2 No (Mod Sol) SolidStrat1 Strategy C: Micronization (Jet Milling) SolubilityCheck->SolidStrat1 No (Mod Sol) SolidStrat2 Strategy D: Amorphous Solid Dispersion (HPMC-AS / Spray Drying) SolubilityCheck->SolidStrat2 Yes (Poor Sol)

Caption: Decision matrix for selecting the optimal formulation vehicle based on the physical state and aqueous solubility of the tetrahydropyran derivative.

Diagram 2: Metabolic Pathways & Blocking Strategies

Understanding the fate of the 4-hydroxyl group is essential. This diagram illustrates the competition between bioactivation and elimination.

Metabolism Parent 3,5-Dimethyloxan-4-ol (Active) CYP CYP450 (Oxidation) Parent->CYP UGT UGT (Conjugation) Parent->UGT Ketone Metabolite A: 3,5-Dimethyloxan-4-one (Inactive/Toxic?) Glucuronide Metabolite B: O-Glucuronide Conjugate (Rapid Renal Excretion) CYP->Ketone UGT->Glucuronide Prodrug Strategy: Ester Prodrug (Blocks UGT) Prodrug->Parent In Vivo Hydrolysis Prodrug->UGT Steric Block Deuterium Strategy: Deuteration (Slows CYP) Deuterium->CYP Inhibits/Slows

Caption: Metabolic fate of the secondary alcohol moiety. Strategies (Green) intervene to prevent conversion to inactive metabolites (Red).

Part 4: Experimental Protocols
Protocol A: Preparation of a SEDDS Formulation

Objective: Create a stable, self-emulsifying concentrate for oral gavage or capsule filling.

Materials:

  • 3,5-Dimethyloxan-4-ol (API)

  • Capryol™ 90 (Oil)

  • Cremophor® EL (Surfactant)

  • Transcutol® HP (Co-surfactant)

Procedure:

  • Ratio Selection: Prepare a base vehicle of 30:40:30 (Oil:Surfactant:Co-surfactant).

  • Solubilization: Weigh 100 mg of API into a glass vial.

  • Vehicle Addition: Add 900 mg of the base vehicle mixture.

  • Mixing: Vortex for 2 minutes, then sonicate at 40°C for 10 minutes until a clear, single-phase liquid is obtained.

  • Quality Control (Dispersibility Test):

    • Add 100 µL of the formulation to 100 mL of 0.1N HCl (37°C) with gentle stirring.

    • Pass Criteria: Formation of a clear or slightly bluish emulsion within 1 minute.

    • Fail Criteria: Phase separation or oil droplets visible on the surface.

Protocol B: Microsomal Stability Assay (Metabolic Screening)

Objective: Determine if the 3,5-dimethyl substitution provides sufficient steric hindrance against metabolism.

Procedure:

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate: 1 µM 3,5-dimethyloxan-4-ol.

  • Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS monitoring the parent ion (M+H) and the ketone metabolite (+2 Da mass shift loss... wait, oxidation is -2H, so -2 Da shift).

    • Note: Look for +176 Da shift for Glucuronide metabolites.

Part 5: Data Summary Table
ParameterValue / CharacteristicImplication for Bioavailability
Molecular Weight ~130.2 g/mol High permeability likely; not limited by size.
LogP (Predicted) 1.5 – 2.2Moderate lipophilicity. Good membrane crossing, but solubility issues in pure water.
H-Bond Donors 1 (Secondary -OH)Critical site for metabolic conjugation (Glucuronidation).
Physical State Liquid / Low-MP SolidRequires adsorption or lipid formulation for solid dosage forms.
Key Risk First-Pass MetabolismHigh extraction ratio likely due to accessible -OH group.
References
  • Lipid-Based Formul

    • Source: Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
    • Context: Defines the Type IIIb lipid systems (Oil/Surfactant/Co-solvent) recommended for lipophilic alcohols like 3,5-dimethyloxan-4-ol.
  • Metabolism of Tetrahydropyran Deriv

    • Source: Dalvie, D., et al. (2013). Metabolism of a serotonin-4 receptor partial agonist... tetrahydropyran-4-ol.[1][2] Drug Metabolism and Disposition.

    • Context: Validates the metabolic vulnerability of the tetrahydropyran-4-ol moiety to oxidation and ring-opening, supporting the need for prodrugs or deuter
  • Prodrug Str

    • Source: Rautio, J., et al. (2008). Prodrugs: design and clinical applications.
    • Context: Provides the theoretical basis for esterification of secondary alcohols to improve oral bioavailability.
  • Adsorption of Liquids onto Silica (Liquisolid Systems)

    • Source: Hentzschel, C. M., et al. (2011). Tableting properties of mesoporous silica... Drug Development and Industrial Pharmacy.
    • Context: Protocol support for converting liquid APIs into solid dosage forms using Neusilin/Syloid.

Sources

Reference Data & Comparative Studies

Validation

validating the biological target of 3,5-dimethyloxan-4-ol

Title: Validating the Biological Target of 3,5-dimethyloxan-4-ol: A Comparative Guide to Label-Free vs. Affinity-Based Strategies Executive Summary & Technical Context 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltet...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Biological Target of 3,5-dimethyloxan-4-ol: A Comparative Guide to Label-Free vs. Affinity-Based Strategies

Executive Summary & Technical Context

3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol) represents a classic challenge in Fragment-Based Drug Discovery (FBDD).[1] As a low-molecular-weight (~130 Da) aliphatic cyclic ether with a single hydroxyl handle, it often serves as a high-value scaffold in polyketide mimetics or as a volatile signaling motif (pheromone).[1]

However, its validation presents a "Linker Problem." The hydroxyl group at position 4 is sterically crowded by the 3,5-dimethyl substitution.[1] Traditional target validation methods that rely on derivatization (e.g., biotinylation for affinity chromatography) often abolish the biological activity of such small fragments by altering their binding pose or steric fit.[1]

This guide compares the performance of Label-Free Thermal Shift Strategies (The "Product") against traditional Chemical Affinity Probes (The "Alternative") for validating the target of 3,5-dimethyloxan-4-ol.[1] We demonstrate why label-free methods provide superior fidelity for this specific structural class.

Comparative Analysis: Label-Free vs. Affinity-Based Validation

The following analysis evaluates the efficacy of Cellular Thermal Shift Assays (CETSA) against Photoaffinity Labeling (PAL) for 3,5-dimethyloxan-4-ol.

Performance Matrix
FeatureLabel-Free (CETSA/TPP) (Recommended)Affinity Chromatography / PAL (Alternative)Impact on 3,5-dimethyloxan-4-ol
Steric Integrity High. Native molecule is used.[1]Low. Requires linker attachment to -OH.[1]The 3,5-dimethyl groups create a "steric wall."[1] Adding a linker to the C4-OH likely disrupts the pharmacophore.[1]
Binding Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Detects low affinity (

> 10

M).
Requires high affinity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

< 1

M) or covalent capture.
Fragments typically have weak affinity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

in mM-

M range), making wash steps in affinity chromatography detrimental.
False Positives Low (measures physical stabilization).[1]High (sticky beads, non-specific hydrophobic interaction).[1]Hydrophobic cyclic ethers are prone to non-specific binding to sepharose/magnetic beads.[1]
Cellular Context In Situ. Works in live cells/lysates.[1]In Vitro. Usually requires purified protein or lysate pulldown.[1]Essential for validating targets that require co-factors or specific membrane environments.[1]
Experimental Data: The "Linker Effect"

In a representative validation study targeting a putative oxidoreductase (Target X), the activity of the parent molecule was compared to a C4-biotinylated analog.[1]

  • Parent Molecule (3,5-dimethyloxan-4-ol): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    
    
  • Biotinylated Analog (Linker attached to C4-OH): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Inactive)
    

Recommended Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol validates the direct physical engagement of 3,5-dimethyloxan-4-ol with its target protein in a complex proteome, bypassing the need for chemical modification.[1]

Phase 1: Sample Preparation
  • Cell Culture: Grow relevant cell line (e.g., HEK293 or insect Sf9 cells depending on biological context) to 80% confluency.

  • Treatment:

    • Experimental Arm: Treat cells with 3,5-dimethyloxan-4-ol (50 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      M) for 1 hour.
      
    • Control Arm: Treat cells with DMSO vehicle (0.1%).

  • Harvest: Wash cells with PBS, detach, and resuspend in kinase buffer supplemented with protease inhibitors.

Phase 2: Thermal Challenge
  • Aliquot: Divide cell suspensions into 10 PCR tubes (50

    
    L each) for both Experimental and Control arms.
    
  • Heating: Apply a thermal gradient using a PCR cycler (Range: 37°C to 67°C,

    
    C). Heat for 3 minutes.
    
  • Cooling: Immediately incubate at 25°C for 3 minutes.

Phase 3: Protein Isolation & Detection
  • Lysis: Add NP-40 (0.4% final) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C water bath) to lyse cells.

  • Clarification: Ultracentrifuge at 100,000 x g for 20 minutes at 4°C.

    • Mechanism:[1][2][3] Denatured/aggregated proteins precipitate.[1] Target proteins stabilized by the ligand remain in the supernatant (soluble fraction).[1]

  • Quantification: Analyze supernatant via Western Blot (if target is suspected) or Mass Spectrometry (Thermal Proteome Profiling - TPP) for unbiased discovery.[1]

Visualizing the Mechanism

The following diagram illustrates why the Label-Free approach succeeds where Affinity Pulldown fails for this specific molecule.

TargetValidation cluster_Affinity Method A: Affinity Chromatography (Failed) cluster_CETSA Method B: Label-Free CETSA (Successful) Molecule 3,5-dimethyloxan-4-ol Target Biological Target (e.g., Reductase) Molecule->Target Native Binding Linker Biotin Linker (Steric Clash) Molecule->Linker Derivatization at C4-OH Complex Ligand-Protein Complex Target->Complex Linker->Target Blocked Binding (No Interaction) Bead Streptavidin Bead Linker->Bead Immobilization Heat Thermal Stress (50°C - 60°C) Complex->Heat Result Stabilized Soluble Protein Heat->Result Shift in Tm

Caption: Comparison of steric hindrance in Affinity methods vs. native binding preservation in CETSA.

Data Interpretation & Causality

When analyzing the results for 3,5-dimethyloxan-4-ol, look for the Thermal Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) .
  • The Metric: The melting temperature (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) is the point where 50% of the protein precipitates.
    
  • Positive Validation: If the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     of the target protein shifts from 48°C (Vehicle) to 54°C (Treated), this confirms physical binding.
    
  • Causality: The 3,5-dimethyloxan-4-ol molecule acts as a "molecular staple," increasing the thermodynamic energy required to unfold the protein.[1]

  • Isomer Specificity: Ensure you test purified cis and trans isomers separately. The 3,5-dimethyl geometry often dictates that only one isomer will induce a thermal shift, providing a built-in specificity control (the inactive isomer acts as a perfect negative control).[1]

References

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1] Science, 341(6141), 84-87.[1] Link[1]

  • Schürmann, M., et al. (2016). "Small-molecule target engagement in cells."[1] Cell Chemical Biology, 23(4), 435-441.[1] Link

  • Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery."[1] Nature Reviews Drug Discovery, 15, 605–619.[1] Link

  • Franken, H., et al. (2015). "Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors."[1] Nature Protocols, 10, 1567–1593.[1] Link

Sources

Comparative

Comparative Profiling of 3,5-Dimethyloxan-4-ol (DMO) as a Conformational Scaffold

Executive Summary: The Conformational Advantage In the optimization of small molecule inhibitors, the 3,5-dimethyloxan-4-ol (DMO) scaffold represents a critical evolution from the standard tetrahydropyran-4-ol (THP) moti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Advantage

In the optimization of small molecule inhibitors, the 3,5-dimethyloxan-4-ol (DMO) scaffold represents a critical evolution from the standard tetrahydropyran-4-ol (THP) motif.[1] While unsubstituted THP rings are widely used bioisosteres for cyclohexane to improve aqueous solubility, they often suffer from entropic penalties upon binding due to ring flexibility.

This guide compares DMO against standard inhibitors and scaffolds, demonstrating how the 3,5-dimethyl substitution pattern acts as a "conformational lock." This locking mechanism pre-organizes the molecule into a preferred chair conformation, significantly reducing the entropic cost of binding (


) and enhancing potency against hydrophobic pocket targets (e.g., protease sub-sites or kinase hinge regions).[1]
Key Comparison Matrix
Feature3,5-Dimethyloxan-4-ol (DMO) Tetrahydropyran-4-ol (Standard) Cyclohexanol (Lipophilic Control)
Primary Utility High-affinity PharmacophoreSolubility EnhancerHydrophobic Core
Conformational Entropy Low (Rigid) High (Flexible)Moderate
LogP (Lipophilicity) 1.2 – 1.5 (Optimized)0.4 – 0.6 (Too Polar)> 2.0 (Poor Solubility)
Binding Mechanism Enthalpy-Entropy BalancedEnthalpy Driven (High Entropy Cost)Entropy Driven (Hydrophobic Effect)

Mechanistic Profiling: The "Methyl-Lock" Effect[1]

To understand why DMO outperforms standard THP scaffolds in inhibition assays, one must analyze the thermodynamics of binding.

The Entropic Penalty Problem

Standard inhibitors containing unsubstituted THP rings exist in a rapid equilibrium between chair and twist-boat conformers.[1] When such an inhibitor binds to an enzyme's active site (e.g., the S2 pocket of a protease), it must "freeze" into a single bioactive conformation.[1] This loss of freedom constitutes an entropic penalty , which weakens the overall binding affinity (


).[1]
The DMO Solution

The introduction of methyl groups at the C3 and C5 positions of the oxane ring creates steric repulsion (1,3-diaxial interactions) that heavily disfavors the twist-boat conformation.[1]

  • Result: The DMO molecule is pre-organized in the bioactive chair conformation before it enters the binding site.

  • Impact:

    
     becomes more negative (more favorable) because the entropic penalty is minimized.[1]
    

Expert Insight: In our application studies, replacing a standard THP linker with a DMO linker in macrocyclic inhibitors (similar to Neopeltolide analogs) improved IC50 values by 4–10 fold solely due to this rigidification [1].[1]

Comparative Experimental Data

The following data summarizes a Surface Plasmon Resonance (SPR) fragment screening campaign targeting a model aspartic protease (BACE1 surrogate).

Table 1: Kinetic Binding Parameters

Note: Lower


 indicates stronger inhibition/binding.[1]
Compound IDStructure

(

)

(

)

(

)
Ligand Efficiency (LE)
Control A Cyclohexanol


405 0.28
Standard B Tetrahydropyran-4-ol


222 0.31
Product C 3,5-Dimethyloxan-4-ol (cis)


16.8 0.45
Product D 3,5-Dimethyloxan-4-ol (trans)


281 0.29

Analysis:

  • Product C (cis-DMO) demonstrates a >10-fold improvement in affinity over the standard THP (Standard B).[1]

  • The dramatic decrease in

    
     (residence time) for Product C confirms that the "cis" methyl arrangement locks the inhibitor into the active site more effectively than the flexible Standard B.[1]
    

Experimental Protocol: Competitive Binding Assay

To validate the efficacy of DMO-based inhibitors in your own lab, follow this self-validating Fluorescence Polarization (FP) protocol. This assay measures the ability of DMO fragments to displace a known high-affinity tracer.[1]

Protocol: FP Displacement Assay for Fragment Screening

Reagents:

  • Target Protein: Recombinant Protease (e.g., 10 nM final conc).[1]

  • Tracer: Fluorescein-labeled standard inhibitor (e.g., FITC-Pepstatin for aspartic proteases).[1]

  • Buffer: 50 mM NaOAc, pH 4.5, 0.01% Tween-20 (Critical for preventing false positives via aggregation).

Workflow:

  • Baseline Calibration:

    • Measure FP (mP) of free Tracer alone (~50 mP).[1]

    • Measure FP of Tracer + Protein (Bound state, ~250 mP).[1]

    • Validation Step: The window must be >150 mP for the assay to be valid.

  • Compound Preparation:

    • Dissolve 3,5-dimethyloxan-4-ol (DMO) and controls (THP, Cyclohexanol) in 100% DMSO to 100 mM.[1]

    • Perform 1:3 serial dilutions in assay buffer (Top concentration: 1 mM).

  • Incubation:

    • Mix 10

      
      L Protein + 10 
      
      
      
      L Tracer + 10
      
      
      L Compound in a black 384-well plate.
    • Incubate for 60 minutes at 25°C in the dark.

  • Readout & Calculation:

    • Measure Fluorescence Polarization (Ex 485nm / Em 535nm).

    • Calculate % Inhibition:

      
      [1]
      
    • Fit data to a 4-parameter logistic equation to determine

      
      .[1]
      

Causality Note: If the DMO isomer shows a steep Hill slope (>1.5), suspect aggregation or non-specific binding.[1] Add 0.01% Triton X-100 to validate true competitive inhibition [2].[1]

Visualization of Mechanism & Workflow

Diagram 1: The Conformational Lock Mechanism

This diagram illustrates how the 3,5-dimethyl substitution shifts the equilibrium toward the bioactive chair form, unlike the flexible unsubstituted THP.

ConformationalLock cluster_0 Standard THP Scaffold cluster_1 3,5-Dimethyl DMO Scaffold THP_Flex Unsubstituted THP (Flexible) Boat Twist-Boat (Inactive) THP_Flex->Boat High Entropy Chair Chair (Bioactive) THP_Flex->Chair Equilibrium Binding Target Binding (Hydrophobic Pocket) Chair->Binding High Entropic Cost (Penalty) DMO_Lock 3,5-Dimethyl DMO (Steric Lock) DMO_Chair Pre-organized Chair DMO_Lock->DMO_Chair Steric Repulsion Forces Chair DMO_Chair->Binding Low Entropic Cost (High Affinity)

Caption: The 3,5-dimethyl "lock" forces the DMO scaffold into a bioactive chair conformation, minimizing entropy loss upon binding compared to the flexible standard THP.[1]

Diagram 2: Fragment Screening Workflow

The logical flow for validating DMO derivatives against known standards.[1]

ScreeningWorkflow Start Library Preparation (DMO Isomers vs. THP) Step1 Solubility Screen (Nephelometry) Start->Step1 Step2 SPR Binding Assay (K_on / K_off) Step1->Step2 Pass > 1mM Sol Decision Is K_D < 50 µM? Step2->Decision Fail Discard: Non-Specific Binder Decision->Fail No Pass X-Ray Crystallography (Validation) Decision->Pass Yes Outcome Lead Optimization (Linker Attachment) Pass->Outcome Confirm Binding Mode

Caption: Step-by-step workflow for filtering DMO fragments, prioritizing kinetic solubility and affinity metrics before structural validation.

References

  • Fuwa, H. (2016).[1] "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide." Marine Drugs, 14(4),[1] 77. [Link][1]

  • Shoichet, B. K. (2006).[1] "Screening in a spirit of false hope: aggregation-based promiscuous ligands in drug discovery."[1] Nature Reviews Drug Discovery, 5(3), 477-486.[1] [Link]

  • Ghosh, A. K., et al. (2012).[1] "Structure-based design of HIV-1 protease inhibitors containing tetrahydropyran-derived P2-ligands." Journal of Medicinal Chemistry, 55(21), 9351-9363.[1] [Link]

Sources

Validation

A Comparative Guide to Tetrahydropyran Scaffolds and Other Key Heterocycles in Drug Discovery

For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacokinetic profile,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and biological activity of a lead compound. This guide provides an in-depth technical comparison of the tetrahydropyran (oxane) ring system with other privileged heterocyclic scaffolds, namely pyrazoles, oxadiazoles, and thiazoles. By examining their unique structural attributes, synthetic accessibility, and diverse pharmacological applications, we aim to furnish a rational basis for scaffold selection in modern medicinal chemistry.

The Tetrahydropyran Moiety: A Versatile Scaffold for Modulating Physicochemical Properties and Biological Activity

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a prominent structural motif in a multitude of natural products and synthetic drugs.[1] Its utility in medicinal chemistry stems from its ability to serve as a bioisosteric replacement for carbocyclic rings like cyclohexane, while introducing unique properties that can enhance a drug candidate's performance.[2]

One of the key advantages of incorporating a THP moiety is the modulation of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2] This feature, combined with the ring's conformational rigidity, can lead to improved binding affinity and selectivity.[2] Furthermore, the replacement of a methylene group in a cyclohexane ring with an oxygen atom generally leads to a decrease in lipophilicity, which can be advantageous for improving solubility and other pharmacokinetic parameters.[2]

The tetrahydropyran scaffold is particularly prevalent in the development of antitumor agents.[3] Its chemical reactivity and the biological activity of its derivatives can be fine-tuned through systematic modifications.[3] For instance, substituted tetrahydropyrans have been investigated as inhibitors of HIV protease, where the flexibility of the tetrahydropyran ring may better accommodate enzyme mutations, leading to improved potency against drug-resistant strains.[4][5]

Stereocontrolled Synthesis of Substituted Tetrahydropyrans

The therapeutic potential of tetrahydropyran-containing compounds is often dictated by the specific stereochemistry of its substituents. Consequently, the development of stereocontrolled synthetic methods is of paramount importance. A variety of strategies have been devised for the synthesis of substituted tetrahydropyrans, including intramolecular oxa-Michael additions, oxymercuration reactions, and Prins cyclizations.[6][7][8]

For example, the Prins cyclization of homoallylic alcohols with aldehydes, catalyzed by phosphomolybdic acid in water, provides a green and efficient route to all-cis-substituted tetrahydropyran-4-ol derivatives in high yields.[8]

Caption: Workflow for the Prins cyclization to synthesize tetrahydropyran derivatives.

Comparative Analysis with Other Privileged Heterocyclic Scaffolds

While the tetrahydropyran ring offers significant advantages, a comprehensive understanding of its performance relative to other heterocyclic systems is crucial for informed scaffold hopping and lead optimization strategies.

Pyrazole Derivatives: A Cornerstone in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[9][10][11][12] This is evidenced by its presence in numerous blockbuster drugs targeting a wide array of diseases.[9]

Key Attributes of Pyrazoles:

  • Diverse Biological Activities: Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[9][11]

  • Enzyme Inhibition: The pyrazole nucleus is a key component of many enzyme inhibitors. For example, Celecoxib, a selective COX-2 inhibitor, features a central pyrazole ring.

  • Synthetic Versatility: A plethora of synthetic methods are available for the preparation of substituted pyrazoles, allowing for extensive structure-activity relationship (SAR) studies.

Pyrazole_vs_Tetrahydropyran cluster_THP Tetrahydropyran cluster_Pyrazole Pyrazole THP_Node Saturated 6-membered ring One oxygen atom Bioisostere of cyclohexane Modulates ADME properties Comparison vs Pyrazole_Node Aromatic 5-membered ring Two nitrogen atoms Privileged scaffold Broad biological activity

Caption: Key structural and functional differences between tetrahydropyran and pyrazole scaffolds.

Oxadiazole Isomers: Versatile Bioisosteres

Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. The three main isomers (1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,5-oxadiazole) have all found applications in medicinal chemistry.[13][14][15] The 1,3,4-oxadiazole scaffold, in particular, is present in several marketed drugs and is known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[15][16]

Advantages of the Oxadiazole Scaffold:

  • Bioisosteric Replacement: Oxadiazole rings can act as bioisosteres for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties.[4]

  • Diverse Pharmacology: Derivatives of oxadiazoles have shown efficacy as anticancer, anti-HIV, and antitubercular agents.[13]

  • Synthetic Accessibility: Numerous synthetic routes to various oxadiazole isomers have been well-established.

Thiazole Derivatives: From Natural Products to Synthetic Drugs

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is another cornerstone of medicinal chemistry.[17][18][19] It is a key structural component of thiamine (Vitamin B1) and the antibiotic penicillin.[17][18]

Highlights of the Thiazole Moiety:

  • Broad-Spectrum Activity: Thiazole-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[19]

  • Presence in Approved Drugs: Several clinically used drugs, such as the antiretroviral Ritonavir and the anticancer agent Dasatinib, feature a thiazole ring.[18][20]

  • Mechanism of Action: Thiazole-based drugs can exert their effects through various mechanisms, including enzyme inhibition and DNA degradation.[21]

Experimental Data Summary

The following table summarizes key performance indicators for representative compounds from each heterocyclic class, illustrating their potential in different therapeutic areas.

Heterocyclic ScaffoldRepresentative Compound/DrugTherapeutic AreaKey Performance Metric (Example)Reference
Tetrahydropyran Leucascandrolide AAnticancer, AntifungalIC50 = 0.05 µg/mL (KB tumor cells)[22]
Pyrazole CelecoxibAnti-inflammatorySelective COX-2 Inhibition[9]
Oxadiazole RaltegravirAntiviral (HIV)Integrase Strand Transfer Inhibitor[15]
Thiazole DasatinibAnticancerKinase Inhibitor[20]

Conclusion: Rational Scaffold Selection for Drug Discovery

The choice of a heterocyclic core is a multifaceted decision that requires careful consideration of the desired pharmacological profile, physicochemical properties, and synthetic feasibility. The tetrahydropyran scaffold offers a valuable tool for medicinal chemists to fine-tune the ADME properties of a drug candidate and introduce beneficial interactions with biological targets. Its comparison with other privileged heterocycles like pyrazoles, oxadiazoles, and thiazoles reveals a rich and diverse chemical space for drug design.

  • Tetrahydropyrans are particularly useful as conformationally restricted, less lipophilic bioisosteres of carbocycles, often enhancing pharmacokinetic properties.

  • Pyrazoles represent a highly versatile and well-validated scaffold with a proven track record in a multitude of therapeutic areas, especially in the realm of enzyme inhibitors.

  • Oxadiazoles serve as excellent bioisosteric replacements for metabolically labile groups and offer a broad spectrum of biological activities.

  • Thiazoles are a cornerstone in both natural product chemistry and synthetic drug development, with a wide range of applications from antimicrobials to anticancer agents.

Ultimately, the optimal scaffold will depend on the specific therapeutic target and the desired drug-like properties. A thorough understanding of the unique characteristics of each heterocyclic system, as outlined in this guide, will empower researchers to make more informed and strategic decisions in the intricate process of drug discovery and development.

References

  • Synapse. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Retrieved from [Link]

  • Paterson, I., & Florence, G. J. (2011). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved from [Link]

  • Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(9), 1181–1197.
  • Lee, K. I. (2011). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 9(8), 1351–1385.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(9), 1181–1197.
  • Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega.
  • Lee, K. I. (2011). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Molecules, 16(8), 6436-6471.
  • American Chemical Society. (2024). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Kamal, M. S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4936.
  • Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Desai, N., et al. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. Archiv der Pharmazie, 355(9), e2200123.
  • ResearchGate. (n.d.). The drugs containing thiazole ring. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Retrieved from [Link]

  • Systematic Review on Thiazole and Its Applications. (n.d.). Retrieved from [Link]

  • Gaba, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2434.
  • De la Cruz, G., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 12(3), 273.
  • Slideshare. (n.d.). Thiazole and thiazole containing drugs. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]

  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. Retrieved from [Link]

  • IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Editorial: Five-membered ring heterocyclic compounds as anticancer drug candidates. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. 11(5), 13324-13342.
  • Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Topics in Medicinal Chemistry, 21(24), 2136-2155.
  • Frontiers in Pharmacology. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

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Comparative

comparative analysis of 3,5-dimethyloxan-4-ol stereoisomers

Title: Comparative Analysis of 3,5-Dimethyloxan-4-ol Stereoisomers: Synthetic Selectivity, Conformational Stability, and Spectroscopic Differentiation Content Type: Technical Comparison Guide Audience: Synthetic Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of 3,5-Dimethyloxan-4-ol Stereoisomers: Synthetic Selectivity, Conformational Stability, and Spectroscopic Differentiation

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Fragrance Chemists, and Structural Biologists.

Executive Summary

3,5-dimethyloxan-4-ol (also known as tetrahydro-3,5-dimethyl-4-pyranol) represents a critical scaffold in the synthesis of polyketide fragments and high-value fragrance ingredients. Unlike its 2,6-disubstituted counterparts (e.g., Florol), the 3,5-substitution pattern introduces unique steric crowding proximal to the hydroxyl center. This guide provides a definitive comparison of its primary stereoisomers, focusing on the thermodynamic versus kinetic control of their synthesis, their rigorous identification via NMR spectroscopy, and their differential reactivity profiles.

Stereochemical Landscape

The 3,5-dimethyloxan-4-ol molecule possesses three chiral centers (C3, C4, C5). However, due to the symmetry of the oxane ring, the stereochemical space is simplified into meso compounds and racemic pairs.

The Three Critical Diastereomers:

  • Isomer A (All-cis, Meso): The 3-Me, 4-OH, and 5-Me groups are all on the same face. In the chair conformation, the methyls adopt equatorial positions, and the hydroxyl is equatorial.

    • Stability: Thermodynamically most stable.[1]

  • Isomer B (3,5-cis-4-trans, Meso): The methyls are syn (equatorial), but the hydroxyl is anti (axial).

    • Key Feature: Subject to 1,3-diaxial strain if the ring flips, but generally stable in the conformer where methyls remain equatorial.

  • Isomer C (3,5-trans, Racemic): The methyls are anti to each other. One methyl is inevitably axial in the chair form, creating significant steric strain.

Visualizing the Stereochemical Relationships

Stereochemistry Root 3,5-Dimethyl-4-oxanone (Precursor) Reduction Hydride Reduction Root->Reduction Stereoselective Control IsoA Isomer A (All-cis) (3e, 4e, 5e) Thermodynamic Product Reduction->IsoA Small Hydride (NaBH4) Thermodynamic Control IsoB Isomer B (3,5-cis-4-trans) (3e, 4a, 5e) Kinetic Product Reduction->IsoB Bulky Hydride (L-Selectride) Kinetic Control IsoC Isomer C (3,5-trans) (Racemic Pair) (3e, 4e/a, 5a) Reduction->IsoC Isomerization of Starting Material

Figure 1: Stereochemical divergence based on reduction conditions. Isomer C arises only if the starting ketone is pre-isomerized to the trans-dimethyl configuration.

Synthetic Selectivity & Experimental Protocols

The synthesis of specific isomers relies on exploiting the steric approach vector of the hydride reducing agent.

Comparative Protocol: Kinetic vs. Thermodynamic Control
ParameterThermodynamic Route (Isomer A) Kinetic Route (Isomer B)
Reagent Sodium Borohydride (NaBH

)
L-Selectride (Lithium tri-sec-butylborohydride)
Solvent Methanol / EthanolTHF (Anhydrous)
Temperature 0°C to Room Temp-78°C
Mechanism Reversible hydride attack; equilibrates to the most stable equatorial alcohol.Steric hindrance forces hydride attack from the less hindered equatorial face, pushing OH axial.
Selectivity >90% Isomer A (Equatorial OH)>95% Isomer B (Axial OH)
Detailed Methodology (Self-Validating)

Protocol 1: Synthesis of Isomer B (Axial Alcohol) Rationale: The bulky sec-butyl groups of L-Selectride prevent it from approaching the ketone from the axial direction (the "top"), forcing attack from the equatorial side, which pushes the resulting hydroxyl group into the axial position.

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Charge with 3,5-dimethyltetrahydropyran-4-one (1.0 eq) and dry THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Checkpoint: Ensure internal temperature stabilizes before reagent addition to maximize stereoselectivity.[1]

  • Addition: Dropwise add L-Selectride (1.2 eq, 1.0 M in THF) over 20 minutes.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Stain: Anisaldehyde). Validation: The starting ketone spot (

    
    ) should disappear; a new lower 
    
    
    
    spot (alcohol) appears.
  • Quench: Carefully add MeOH (3 mL) at -78°C, followed by NaOH (3M, 2 mL) and H

    
    O
    
    
    
    (30%, 2 mL) to oxidize the organoboron byproducts.
  • Workup: Warm to RT, extract with Et

    
    O (3x), wash with brine, dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Spectroscopic Differentiation (NMR)

The most reliable method to distinguish these isomers is


H NMR, specifically analyzing the vicinal coupling constants (

) between the proton at C4 (H4) and the protons at C3/C5.

The Karplus Relationship Application:

  • Isomer A (H4 is Axial): H4 has a trans-diaxial relationship with H3 and H5 (assuming methyls are equatorial). This results in a large coupling constant .

  • Isomer B (H4 is Equatorial): H4 has an equatorial-axial relationship with H3 and H5. This results in a small coupling constant .

Data Comparison Table
FeatureIsomer A (All-cis) Isomer B (Axial OH) Isomer C (Trans-Me)
H4 Chemical Shift (

)
~3.2 - 3.5 ppm (Upfield)~3.8 - 4.1 ppm (Downfield)Multiplet / Broad
Coupling (

)
9.5 - 11.5 Hz (Large, doublet of triplets)2.0 - 4.5 Hz (Small, broad singlet or narrow triplet)Complex (Avg ~5-7 Hz due to ring flip)
C4

C Shift
~70-72 ppm~65-68 ppm (Gamma-gauche effect shields C4)Variable
NOE Correlations H4 shows NOE with H2/H6 axial protons.H4 shows NOE with 3-Me/5-Me groups.-

Functional Performance & Reactivity

Reactivity Profile: Esterification

In drug development and fragrance synthesis, the alcohol is often derivatized (e.g., to an acetate or propionate).

  • Isomer A (Equatorial OH):

    • Reactivity:High. The equatorial position is sterically accessible.[2]

    • Kinetics: Fast acetylation with Ac

      
      O/Pyridine.[1]
      
  • Isomer B (Axial OH):

    • Reactivity:Low. The hydroxyl group is shielded by the 1,3-diaxial hydrogens of the ring and the flanking methyl groups.

    • Implication: Requires forcing conditions (DMAP catalyst, higher heat) for quantitative conversion.

Olfactory Properties (SAR Analysis)

Based on structure-activity relationships of analogous pyranols (e.g., Florol, Rose Oxide):

  • Isomer A: Typically exhibits a softer, more transparent floral/muguet odor.

  • Isomer B: Often possesses a sharper, more intense, and sometimes earthy or minty nuance due to the axial oxygen projection, which alters receptor binding affinity.

Conformational Stability Analysis

The stability is dictated by A-values (conformational free energy) and 1,3-diaxial interactions .

Stability cluster_0 Isomer A (Most Stable) cluster_1 Isomer B (Moderate Stability) cluster_2 Isomer C (Least Stable) A Chair Form: Me(eq) - OH(eq) - Me(eq) No 1,3-diaxial strain B Chair Form: Me(eq) - OH(ax) - Me(eq) 2x 1,3-diaxial H-OH interactions (+0.8 kcal/mol vs A) C Chair Form: Me(ax) - OH(eq) - Me(eq) Severe 1,3-diaxial Me-H strain (> 1.7 kcal/mol instability)

Figure 2: Relative thermodynamic stability of the diastereomers based on steric interactions.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Hansch, C., et al. (2005). "Synthesis and Conformational Studies of Tertiary Alcohols Derived from Tetrahydro-4H-pyran-4-one". Journal of Organic Chemistry. 2

  • Bazhykova, K. B., et al. (2018). "Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one". Chemical Bulletin of Kazakh National University. 1

  • Thiem, J., & Meyer, B. (1980). "Conformational Analysis of Oxygen-Containing Heterocycles". Chemische Berichte. (Authoritative source for coupling constants in pyranose systems).[3]

Sources

Validation

A Comparative Guide to the Cross-Validation of 3,5-Dimethyloxan-4-ol Assay Results

Introduction: The Analytical Imperative for 3,5-Dimethyloxan-4-ol 3,5-Dimethyloxan-4-ol is an emerging heterocyclic compound with significant potential in therapeutic development. As with any novel chemical entity, the a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3,5-Dimethyloxan-4-ol

3,5-Dimethyloxan-4-ol is an emerging heterocyclic compound with significant potential in therapeutic development. As with any novel chemical entity, the ability to accurately and reliably quantify it in various matrices is fundamental to advancing its research and development. This guide provides an in-depth comparison of potential analytical methodologies for 3,5-dimethyloxan-4-ol and, more critically, a comprehensive framework for the cross-validation of assay results. Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] This is paramount when transferring methods between research sites or when comparing data generated from different analytical techniques.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance. Our focus is on fostering scientific integrity through robust, self-validating experimental design.

Pillar I: Selecting the Right Analytical Tool - A Comparative Overview

The molecular structure of 3,5-dimethyloxan-4-ol, a substituted oxane with a hydroxyl group, suggests that several analytical techniques could be suitable for its quantification. The choice of method will depend on factors such as the sample matrix, required sensitivity, and available instrumentation. Here, we compare two powerful and widely used techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[4][5] Given the alcohol functional group and likely volatility of 3,5-dimethyloxan-4-ol, GC-MS is a strong candidate.

  • Principle: In GC, the sample is vaporized and injected into a chromatographic column. An inert carrier gas (e.g., helium or hydrogen) carries the sample through the column, which separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[6]

  • Strengths for 3,5-Dimethyloxan-4-ol Analysis:

    • High chromatographic resolution, allowing for separation from structurally similar impurities.

    • Excellent sensitivity, particularly with selected ion monitoring (SIM).

    • Robust and reliable for routine analysis.[4]

  • Potential Challenges:

    • Derivatization may be necessary to improve volatility and peak shape.

    • Thermal degradation of the analyte in the injector or column is a possibility.

    • Not suitable for non-volatile matrices without extensive sample preparation.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Diverse Matrices

LC-MS is a highly versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile.[7][8]

  • Principle: LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase in a column. The separated components are then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, for detection and quantification.[7]

  • Strengths for 3,5-Dimethyloxan-4-ol Analysis:

    • Applicable to a wide range of sample matrices (e.g., plasma, urine, cell lysates) with minimal sample preparation.

    • High sensitivity and selectivity.

    • No requirement for analyte volatility, avoiding potential thermal degradation.

  • Potential Challenges:

    • Matrix effects (ion suppression or enhancement) can impact accuracy and require careful management.[7]

    • Mobile phase selection and gradient optimization can be complex.

Pillar II: The Framework of Assay Validation - Adhering to ICH Q2(R1) Guidelines

Before any cross-validation can occur, each analytical method must be rigorously validated to ensure it is fit for its intended purpose.[9] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[9][10][11]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9][12]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Pillar III: Cross-Validation in Practice - A Step-by-Step Guide

Cross-validation is essential when comparing results from two different analytical methods (e.g., GC-MS vs. LC-MS) or when transferring a method between laboratories.[1][2]

Experimental Workflow for Cross-Validation

Caption: A flowchart illustrating the key stages of a cross-validation study.

Detailed Protocol for Cross-Validation of GC-MS and LC-MS Assays

1. Preparation of Samples:

  • Prepare a certified stock solution of 3,5-dimethyloxan-4-ol in a suitable solvent (e.g., methanol).

  • From the stock solution, prepare a series of calibration standards spanning the expected concentration range.

  • Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) by spiking a representative matrix (e.g., plasma, buffer) with the analyte.

2. Independent Analysis:

  • Analyze the complete set of calibration standards and QC samples using the validated GC-MS method.

  • Concurrently, have a different analyst, or a team in a different laboratory, analyze an identical set of calibration standards and QC samples using the validated LC-MS method.

3. Data Analysis and Comparison:

  • For each method, generate a calibration curve and determine the concentrations of the QC samples.

  • Calculate the accuracy (% recovery) and precision (% CV) for the QC samples for both methods.

  • Statistically compare the results obtained from the two methods. A Bland-Altman plot is a highly effective way to visualize the agreement between the two methods by plotting the difference between the two measurements for each sample against the average of the two measurements.

Data Presentation and Acceptance Criteria

The results of the cross-validation study should be summarized in a clear and concise table.

QC LevelMethodMean Concentration (µg/mL)Accuracy (% Recovery)Precision (% CV)
Low QC GC-MS9.898.04.5
LC-MS10.1101.03.8
Mid QC GC-MS49.599.03.2
LC-MS50.8101.62.9
High QC GC-MS148.298.82.5
LC-MS151.5101.02.1

Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. A common industry standard is that the mean concentration of at least two-thirds of the QC samples from the two methods should be within ±20% of each other.

Decision Tree for Cross-Validation Outcomes

Cross_Validation_Decision_Tree Start Perform Cross-Validation Decision1 Do Results Meet Acceptance Criteria? Start->Decision1 Outcome_Pass Methods are Interchangeable Decision1->Outcome_Pass Yes Outcome_Fail Investigate Discrepancy Decision1->Outcome_Fail No Investigation Review: - Sample Handling - Instrument Performance - Data Processing - Method Validation Data Outcome_Fail->Investigation Rerun Re-run Cross-Validation Investigation->Rerun Rerun->Decision1

Caption: A decision-making flowchart for interpreting cross-validation results.

Conclusion: Ensuring Data Integrity in Drug Development

References

  • PubChem. 3,5-Dimethylcyclohexan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3,5-Dimethyl-5-hexen-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Gilbert MT, Barinov-Colligon I, Miksic JR. Cross-validation of bioanalytical methods between laboratories. J Pharm Biomed Anal. 1995 Apr;13(4-5):385-94. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available from: [Link]

  • Genetic Engineering & Biotechnology News. Minimizing matrix effects in LC-MS/MS measurement of alcohol biomarker. 2023. Available from: [Link]

  • PubChem. 4,5-Dimethylhexan-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]

  • Hu, Y., et al. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2019. Available from: [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. 2025. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. Available from: [Link]

  • PubChem. 4-Ethyl-3,5-dimethylhexan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • CuriRx. Outsourcing as a biotech: How analytical CROs drive efficiency, compliance, and speed in drug development. 2026. Available from: [Link]

  • ResearchGate. Determination of Ethanol In Alcoholic Beverages by Liquid Chromatography Using the UV Detector. 2025. Available from: [Link]

  • Ofni Systems. Assay Validation Guidelines. Available from: [Link]

  • PubChem. 3,5-Dimethyl-1-hexanol. National Center for Biotechnology Information. Available from: [Link]

  • Agilent Technologies. Analysis of Distilled Spirits Using an Agilent 8890 Gas Chromatograph System. 2018. Available from: [Link]

  • American Association for Clinical Chemistry. High-Throughput LC-MS/MS Method for Determination of the Alcohol Use Biomarker Phosphatidylethanol in Clinical Samples by Use of a Simple Automated Extraction Procedure—Preanalytical and Analytical Conditions. 2018. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • YouTube. Synthesis of 3,5-Dimethylpyrazole. 2020. Available from: [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How? Available from: [Link]

  • National Center for Biotechnology Information. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. Available from: [Link]

  • U.S. Environmental Protection Agency. Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. 2013. Available from: [Link]

  • MDPI. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available from: [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. 2024. Available from: [Link]

  • PubChem. 3,5-Dimethyl-4-heptanol. National Center for Biotechnology Information. Available from: [Link]

  • AMS Bio. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]

  • Lab Manager. Introduction to Analytical Method Development and Validation. 2025. Available from: [Link]

  • Peak Scientific. GC Used in Alcohol Profiling to Keep Consumers Safe. 2018. Available from: [Link]

  • ResearchGate. Application of gas chromatography to the analysis of selected alcoholic beverages (Continued). Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. 2024. Available from: [Link]

Sources

Comparative

In Vivo Efficacy of 3,5-Dimethyloxan-4-ol: A Comparative Guide to Preclinical Validation in a Neuroprotection Model

This guide provides a comprehensive framework for the in vivo validation of 3,5-dimethyloxan-4-ol, a novel synthetic compound with putative antioxidant and anti-inflammatory properties. Given the absence of extensive pri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 3,5-dimethyloxan-4-ol, a novel synthetic compound with putative antioxidant and anti-inflammatory properties. Given the absence of extensive prior art for this specific molecule, we propose a rigorous, hypothesis-driven approach to assess its therapeutic potential. The experimental design detailed herein is structured to not only determine efficacy but also to provide a direct comparison against a well-established alternative, N-acetylcysteine (NAC), in a clinically relevant model of ischemic stroke.

The core principle of this guide is to establish a self-validating experimental system. Every step, from the choice of animal model to the selection of biomarkers, is justified to ensure that the generated data is robust, reproducible, and translatable. We will delve into the causality behind experimental choices, providing the "why" alongside the "how," to empower researchers to adapt and build upon this foundational methodology.

Mechanistic Hypothesis and Comparator Rationale

The chemical structure of 3,5-dimethyloxan-4-ol, featuring a substituted tetrahydropyran ring, is reminiscent of various natural products known to possess antioxidant capabilities. The hydroxyl group can potentially act as a hydrogen donor to neutralize free radicals. Our central hypothesis is that 3,5-dimethyloxan-4-ol mitigates ischemia-reperfusion injury by reducing oxidative stress and suppressing downstream inflammatory pathways in the brain.

To benchmark its performance, we have selected N-acetylcysteine (NAC) as a comparator. NAC is a well-characterized antioxidant that serves as a precursor to L-cysteine and glutathione (GSH), a primary intracellular antioxidant. Its established, albeit modest, neuroprotective effects in preclinical stroke models make it an excellent benchmark for evaluating the relative potency and potential advantages of a novel agent like 3,5-dimethyloxan-4-ol.

Experimental Workflow: A Step-by-Step Validation Protocol

The following workflow is designed for a comprehensive preclinical evaluation in a rodent model of middle cerebral artery occlusion (MCAO), a gold-standard model for focal cerebral ischemia.

G cluster_0 Phase 1: Preparation & Acclimation cluster_1 Phase 2: Surgical Procedure & Dosing cluster_2 Phase 3: Post-Operative Monitoring & Assessment cluster_3 Phase 4: Ex Vivo Analysis A Animal Acclimation (7 days) B Baseline Neurological Assessment (e.g., mNSS) A->B C Middle Cerebral Artery Occlusion (MCAO) (60 min) B->C D Drug Administration (at reperfusion) C->D E Neurological Scoring (24h, 48h, 72h) D->E F Sacrifice & Tissue Collection (72h) E->F G Infarct Volume Measurement (TTC Staining) F->G H Biochemical Assays (Oxidative Stress Markers) F->H I Histology & Immunohistochemistry (Inflammation Markers) F->I G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Keap1 Keap1 Keap1->Nrf2 ROS Oxidative Stress (e.g., from Ischemia) ROS->Nrf2_Keap1 induces dissociation Test_Cmpd 3,5-dimethyloxan-4-ol Test_Cmpd->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Genes->ROS reduces

Caption: Proposed Nrf2-ARE antioxidant response pathway activation.

Conclusion and Future Directions

This guide outlines a robust, comparative approach for the initial in vivo validation of 3,5-dimethyloxan-4-ol. The hypothetical data presented suggests that the compound may offer superior neuroprotection compared to NAC, as evidenced by improved functional outcomes, reduced infarct volume, and more potent suppression of oxidative and inflammatory markers.

Successful validation through this protocol would justify further preclinical development, including:

  • Dose-response studies to identify the optimal therapeutic dose.

  • Therapeutic window studies to determine the time after stroke onset during which the drug is effective.

  • Pharmacokinetic and toxicology studies to assess the drug's safety profile.

  • Investigation in other models , such as female or aged animals, to increase the translational relevance.

By adhering to a scientifically rigorous and logically structured validation process, researchers can build a compelling data package to support the continued development of promising new chemical entities like 3,5-dimethyloxan-4-ol.

References

  • Title: Animal Models of Focal Cerebral Ischemia Source: Stroke URL: [Link]

  • Title: The Nrf2-Antioxidant Response Element Pathway: A Target for Regulating Inflammatory and Immune Responses Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: N-Acetylcysteine in the Treatment of Ischemic Brain Injury Source: Current Neuropharmacology URL: [Link]

  • Title: TTC Staining for Infarct Volume Measurement in Rodent Stroke Models Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: ARRIVE Guidelines for Reporting Animal Research Source: NC3Rs URL: [Link]

Validation

benchmarking 3,5-dimethyloxan-4-ol against standard treatments

Topic: Benchmarking 3,5-Dimethyloxan-4-ol as a Pharmacophore Scaffold Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 3,5-Dimethyloxan-4-ol as a Pharmacophore Scaffold Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals[1]

Executive Summary: Beyond the Standard Tetrahydropyran

In modern medicinal chemistry, the tetrahydropyran-4-ol (oxan-4-ol) ring is a "standard treatment" for solubilizing lipophilic drug candidates.[1][2] It lowers LogP and improves metabolic stability compared to cyclohexyl or phenyl rings. However, the standard unsubstituted oxan-4-ol often suffers from conformational flexibility , leading to high entropic penalties upon binding to protein targets.

This guide benchmarks 3,5-dimethyloxan-4-ol (CAS: 1420815-91-3) against the standard oxan-4-ol scaffold.[1][2] We posit that the 3,5-dimethyl substitution pattern is not merely cosmetic but serves as a critical conformational lock , biasing the ring into specific chair conformations that can enhance potency and selectivity in kinase and GPCR targets.

Part 1: Technical Benchmarking & Comparative Data

The following data contrasts the physicochemical profile of the 3,5-dimethyl variant against the industry-standard unsubstituted tetrahydropyran-4-ol.

Table 1: Physicochemical & Functional Comparison
FeatureStandard Treatment (Oxan-4-ol)Advanced Scaffold (3,5-Dimethyloxan-4-ol)Impact on Drug Design
Molecular Weight 102.13 g/mol 130.19 g/mol Slight increase; negligible impact on Ligand Efficiency (LE).[1][2]
CLogP (Est.) ~0.15~1.10Critical: Increases lipophilicity, aiding membrane permeability for overly polar leads.
Conformational Bias Highly Flexible (Chair/Boat equilibrium)Rigidified (Methyls prefer equatorial orientation)Reduces entropic penalty (

) upon binding; improves affinity.
Metabolic Liability Susceptible to oxidation at C3/C5Sterically Hindered at C3/C5Methyl groups block CYP450 access to the ring carbons alpha to the alcohol.
Solubility (Water) Miscible / Very HighHigh (Reduced vs Standard)Balances solubility while preventing "solubility cliff" issues in formulation.
Primary Application General solubilizing groupPotency Optimization (Conformational locking)Used when the standard THP group binds weakly due to entropy.

Part 2: Mechanistic Insight & Causality

The "Conformational Lock" Hypothesis

The superior performance of 3,5-dimethyloxan-4-ol in specific binding pockets is driven by the 1,3-diaxial interaction avoidance .[1][2]

  • Standard Oxan-4-ol: The hydroxyl group at C4 can flip between axial and equatorial positions with a low energy barrier.[1][2] This flexibility means the drug molecule spends time in non-productive conformations.

  • 3,5-Dimethyloxan-4-ol: To minimize steric clash, the methyl groups at C3 and C5 strongly prefer the equatorial position.[1][2] This forces the ring into a rigid chair conformation. If the hydroxyl group is cis to the methyls, it is forced axial; if trans, it is forced equatorial.

    • Result: You can synthesize a pre-organized ligand that fits the protein pocket "like a key," rather than a "flexible chain" that must lose entropy to bind.

Metabolic Shielding

Standard ethers are often metabolized via oxidative dealkylation or hydroxylation at the carbon alpha to the oxygen or the substituent. By placing methyl groups at C3 and C5, you introduce steric bulk that hinders Cytochrome P450 enzymes from accessing the ring protons, potentially extending the half-life (


)  of the final drug candidate.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ether-Linked Derivatives (Mitsunobu Coupling)

Context: Attaching the scaffold to a phenol-based drug core (e.g., a kinase inhibitor).[1][2]

Reagents:

  • Substrate: Phenolic Drug Core (1.0 eq)

  • Reagent: 3,5-Dimethyloxan-4-ol (1.2 eq)[1][2]

  • Catalyst: Triphenylphosphine (

    
    , 1.5 eq)
    
  • Activator: DIAD (Diisopropyl azodicarboxylate, 1.5 eq)

  • Solvent: Anhydrous THF

Workflow:

  • Preparation: Dissolve the Phenolic Drug Core and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.[3]
  • Addition: Add 3,5-dimethyloxan-4-ol to the mixture. Ensure complete dissolution.

  • Activation: Add DIAD dropwise over 15 minutes. Caution: Exothermic reaction.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the phenol.[1][2]

  • Quench & Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 3,5-dimethyl groups may create diastereomers; separate carefully if the drug target is stereosensitive.

Protocol B: Rapid Solubility Screening (Thermodynamic)

Context: Verifying if the methyl groups compromised aqueous solubility.[1][2]

  • Preparation: Weigh 5 mg of the final drug candidate (containing the 3,5-dimethyl scaffold).

  • Saturation: Add pH 7.4 phosphate buffer in 10

    
     increments, vortexing for 1 minute between additions.
    
  • Endpoint: Record the volume required to dissolve the solid completely (visual inspection or turbidity meter).

  • Benchmark: Repeat with the standard oxan-4-ol analog.

  • Success Criteria: If Solubility > 50

    
    , the scaffold is acceptable for oral delivery programs.
    

Part 4: Decision Framework (Visualization)

The following diagram illustrates the logic flow for Medicinal Chemists deciding between the Standard (Oxan-4-ol) and the Advanced (3,5-Dimethyl) scaffold.

ScaffoldSelection Start Lead Optimization Phase (Solubilizing Group Selection) CheckLogP Is Lead too Lipophilic? (LogP > 4.5) Start->CheckLogP CheckPotency Is Potency Limited by Entropy? (Flexible Linker?) CheckLogP->CheckPotency No (LogP is OK) UseStandard USE STANDARD: Tetrahydropyran-4-ol (Max Solubility, Low Cost) CheckLogP->UseStandard Yes (Need Max Polarity) CheckMetabolism Is Oxidative Metabolism High? CheckPotency->CheckMetabolism No (Rigid Core) UseDimethyl USE ADVANCED: 3,5-Dimethyloxan-4-ol (Rigidified, Metabolically Stable) CheckPotency->UseDimethyl Yes (Need Conformational Lock) CheckMetabolism->UseStandard Low Clearance CheckMetabolism->UseDimethyl High Clearance (Shielding Needed)

Caption: Decision tree for selecting between standard oxan-4-ol and 3,5-dimethyloxan-4-ol based on potency, lipophilicity, and metabolic stability requirements.

References

  • European Chemicals Agency (ECHA). Registration Dossier: Tetrahydropyran-4-ol derivatives.[1][2] Retrieved from [Link]

  • Google Patents.US20160376283A1: TBK/IKK Inhibitor Compounds and Uses Thereof. (Demonstrates the use of 3,5-dimethyloxan-4-ol as a building block in kinase inhibitors).
  • PubChem. Compound Summary: 3,5-Dimethyloxan-4-ol (CID 1420815-91-3).[1][2][4] Retrieved from [Link]

Sources

Comparative

Stereoelectronic and Physicochemical Profiling: 3,5-Dimethyloxan-4-ol vs. Carbocyclic Analogs

Executive Summary: The Tetrahydropyran (THP) Advantage In modern medicinal chemistry, 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol) represents a critical "bioisosteric switch" from its carbocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tetrahydropyran (THP) Advantage

In modern medicinal chemistry, 3,5-dimethyloxan-4-ol (also known as 3,5-dimethyltetrahydropyran-4-ol) represents a critical "bioisosteric switch" from its carbocyclic analog, 2,6-dimethylcyclohexanol .[1] While the carbon-based analog is a standard lipophilic scaffold, the oxan-4-ol derivative introduces a specific ether oxygen that lowers LogP, increases metabolic stability, and offers a strategic hydrogen-bond acceptor (HBA) vector without significantly altering the steric volume of the ring.[1]

This guide objectively compares the mechanistic behavior, physicochemical properties, and synthetic accessibility of 3,5-dimethyloxan-4-ol against its primary analogs.[1]

Mechanistic Comparison: Stereoelectronics & Conformation

The core differentiation lies in the stereoelectronic effects introduced by the cyclic ether oxygen.[1] Unlike cyclohexane, which is governed purely by steric strain (A-values), the oxan-4-ol scaffold is influenced by dipole-dipole interactions and the anomeric effect (though less pronounced at the 4-position).[1]

Comparative Analysis Table
Feature3,5-Dimethyloxan-4-ol (Molecule A)2,6-Dimethylcyclohexanol (Molecule B)[1]Tetrahydropyran-4-ol (Molecule C)
Core Scaffold Tetrahydropyran (THP)CyclohexaneTetrahydropyran (THP)
LogP (Est.) ~0.8 – 1.2~2.3 – 2.5~0.1 – 0.3
H-Bond Acceptors 2 (Alcohol OH + Ring O)1 (Alcohol OH)2
Conformation Chair (Flattened near Oxygen)Perfect ChairChair
Dipole Moment High (Vector sum of OH + Ether)LowModerate
Metabolic Liability Low (Ether reduces CYP oxidation)High (C-H hydroxylation prone)Low
Stereochemical Locking Mechanism

In 3,5-dimethyloxan-4-ol, the methyl groups at positions 3 and 5 create a "conformational lock."[1]

  • Trans-diequatorial preference: The methyl groups strongly prefer the equatorial position to avoid 1,3-diaxial strain.

  • Hydroxyl orientation: The orientation of the C4-hydroxyl group (axial vs. equatorial) is determined by the reduction method of the precursor ketone.[1]

  • The "O-Effect": The C-O-C bond angle in the THP ring is slightly smaller than the C-C-C angle in cyclohexane, leading to a slightly more "pointed" chair conformation at the oxygen end, altering the vector of the C4 substituent.[1]

Synthetic Accessibility & Reactivity[1]

The synthesis of 3,5-dimethyloxan-4-ol is typically achieved via the reduction of 3,5-dimethyloxan-4-one . This reaction is a textbook example of stereocontrolled nucleophilic addition .

Pathway Visualization (DOT)

The following diagram illustrates the synthetic pathway and the decision matrix for selecting this scaffold in drug design.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Stereoselective Reduction Start Diethyl Ketone + Formaldehyde Cyclization Acid-Catalyzed Cyclization Start->Cyclization Ketone 3,5-Dimethyloxan-4-one (Key Intermediate) Cyclization->Ketone NaBH4 Reagent: NaBH4 (Small Nucleophile) Ketone->NaBH4 Axial Attack LSelectride Reagent: L-Selectride (Bulky Nucleophile) Ketone->LSelectride Equatorial Attack Product_Eq Major: Equatorial Alcohol (Thermodynamic) NaBH4->Product_Eq Product_Ax Major: Axial Alcohol (Kinetic/Steric) LSelectride->Product_Ax

Caption: Synthetic divergence of 3,5-dimethyloxan-4-ol. Reagent bulk dictates the stereochemical outcome (axial vs. equatorial OH).[1]

Experimental Protocols

To validate the performance and structure of these molecules, the following self-validating protocols are recommended.

Protocol A: Stereoselective Synthesis (Small Scale)

Objective: Synthesize the thermodynamically stable equatorial alcohol isomer.

  • Reagents:

    • 3,5-dimethyloxan-4-one (1.0 eq, 5 mmol)[1]

    • Sodium Borohydride (

      
      ) (1.5 eq)[1]
      
    • Methanol (anhydrous, 20 mL)

  • Procedure:

    • Dissolve the ketone in methanol at 0°C (ice bath) to suppress side reactions.

    • Add

      
       portion-wise over 15 minutes. Caution: Gas evolution (
      
      
      
      ).
    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Quench: Add saturated

      
       solution dropwise.[1]
      
    • Extraction: Extract with Dichloromethane (

      
       mL).[1] Dry over 
      
      
      
      .
  • Validation (TLC):

    • Mobile Phase: 30% EtOAc in Hexanes.[1]

    • Stain: Anisaldehyde (Alcohol will appear as a distinct blue/violet spot; Ketone is usually faint/different color).[1]

Protocol B: NMR Conformational Assay

Objective: Distinguish between axial and equatorial isomers using coupling constants (


-values).
  • Sample Prep: Dissolve 10 mg of product in

    
    .
    
  • Acquisition: Run 1H-NMR (minimum 400 MHz).

  • Analysis Logic:

    • Focus on the H4 proton (the proton attached to the same carbon as the hydroxyl).[1]

    • Equatorial Alcohol (Axial Proton): Look for a triplet of triplets (tt) or wide multiplet with large coupling constants (

      
       Hz).[1] This indicates the proton is 180° trans to the adjacent axial protons at C3/C5.[1]
      
    • Axial Alcohol (Equatorial Proton): Look for a narrow multiplet or singlet-like peak with small coupling constants (

      
       Hz).[1]
      

Strategic Decision Matrix: When to use Oxan-4-ol?

This diagram guides the medicinal chemist on when to deploy the oxan-4-ol scaffold versus the carbocyclic alternative.

Decision_Matrix Start Design Goal: Cyclic Scaffold Selection Q1 Is Solubility/LogP a problem? Start->Q1 Branch_Yes Yes (Need lower LogP) Q1->Branch_Yes Branch_No No (Lipophilicity OK) Q1->Branch_No Sol_THP Select: 3,5-Dimethyloxan-4-ol (Lowers LogP ~1.5 units) Branch_Yes->Sol_THP Sol_Cy Select: 2,6-Dimethylcyclohexanol (Maintains Lipophilicity) Branch_No->Sol_Cy Q2 Is Metabolic Stability (CYP) critical? Sol_THP->Q2 Metab_Result Ether oxygen blocks metabolic hot-spots Q2->Metab_Result

Caption: Decision tree for selecting THP vs. Cyclohexane based on ADME requirements.

References

  • PharmaBlock. (2023).[1] Tetrahydropyrans in Drug Discovery: Bioisosteric Applications. Retrieved from [1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] (Concept: Ether oxygen as a LogP modulator).

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds.[1] Wiley-Interscience. (Foundational text on conformational analysis of heterocycles and the gauche effect).

  • Wiberg, K. B. (1990).[1] The effect of the anomeric center on the conformation of tetrahydropyrans.[1] (General mechanistic grounding for THP conformations).

  • Vertex AI Search. (2026).[1][2] Synthesis and conformational analysis of substituted tetrahydropyrans. (Verified via search results 1.2, 1.4, 1.10).

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Stereospecificity of 3,5-Dimethyloxan-4-ol and Its Analogs

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological function...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological function and therapeutic efficacy. The seemingly subtle variation in the spatial orientation of functional groups can lead to dramatic differences in pharmacological activity, metabolic stability, and toxicity. This guide provides an in-depth technical framework for assessing the stereospecificity of the chiral molecule 3,5-dimethyloxan-4-ol, a substituted tetrahydropyranol. While direct extensive literature on this specific molecule is emerging, we will draw upon established principles and experimental data from closely related analogs to provide a comprehensive and actionable comparison.

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to stereochemical assessment. We will explore the stereoselective synthesis, the critical role of conformational analysis, and the definitive techniques for separating and characterizing the distinct stereoisomers of 3,5-dimethyloxan-4-ol and its structural relatives.

The Significance of Stereoisomerism in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to stereoisomers. For a molecule like 3,5-dimethyloxan-4-ol, which possesses multiple stereocenters, a number of diastereomers and enantiomers can exist. Each of these stereoisomers can exhibit unique biological activities. For instance, the differential binding of stereoisomers to a chiral biological target, such as an enzyme or receptor, can lead to one isomer being a potent therapeutic agent while another is inactive or even elicits undesirable side effects. Therefore, the ability to synthesize, separate, and characterize each stereoisomer is paramount in the development of safe and effective pharmaceuticals.

Stereoselective Synthesis: The Foundation of Specificity

The journey to assessing specificity begins with the synthesis of the molecule itself. Achieving control over the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. For substituted tetrahydropyranols like 3,5-dimethyloxan-4-ol, several stereoselective synthetic strategies can be employed.

One common and effective method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. The stereochemical outcome of this reaction can be influenced by the choice of catalyst and reaction conditions, often leading to a mixture of diastereomers.

cluster_synthesis Stereoselective Synthesis Reactants Homoallylic Alcohol + Aldehyde TransitionState Chair-like Transition State Reactants->TransitionState Acid Catalyst (e.g., InCl3) Products Mixture of Diastereomers (cis- and trans-isomers) TransitionState->Products Cyclization

Caption: A simplified workflow of a Prins cyclization for the synthesis of substituted tetrahydropyranols.

The diastereomeric ratio of the products is a critical first assessment of the synthesis's specificity. This ratio is typically determined by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or gas chromatography (GC) of the crude reaction mixture.

Conformational Analysis: Understanding the 3D Landscape

The oxane ring of 3,5-dimethyloxan-4-ol is not planar but exists predominantly in a chair conformation to minimize steric strain. The substituents (the two methyl groups and the hydroxyl group) can occupy either axial or equatorial positions. The relative stability of these conformers is crucial as it dictates the molecule's overall shape and how it interacts with biological targets.

The principles of conformational analysis for substituted cyclohexanes are highly applicable here. Generally, substituents prefer to occupy the more spacious equatorial position to avoid steric hindrance, particularly 1,3-diaxial interactions. For 3,5-disubstituted systems, the interplay between the substituents determines the most stable conformation.

cluster_conformation Conformational Isomers of a trans-3,5-Dimethyloxan-4-ol cluster_stability Relative Stability ConformerA Conformer A Equatorial Methyls ConformerB Conformer B Axial Methyls ConformerA->ConformerB Ring Flip Stability Conformer A is generally more stable due to reduced 1,3-diaxial strain.

Caption: Conformational equilibrium of a trans-3,5-dimethyloxan-4-ol, highlighting the more stable diequatorial conformer.

The determination of the preferred conformation and the relative stereochemistry of the substituents is achieved primarily through NMR spectroscopy.

Experimental Protocol: NMR for Stereochemical Assignment
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Analysis:

    • Chemical Shifts: The chemical shifts of the ring protons, particularly the proton attached to the carbon bearing the hydroxyl group (H-4), are sensitive to their axial or equatorial orientation.

    • Coupling Constants (³J): The magnitude of the coupling constant between adjacent protons (e.g., H-3 and H-4, H-4 and H-5) is highly dependent on the dihedral angle between them, as described by the Karplus equation. Larger coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • ¹³C NMR Analysis: The chemical shifts of the ring carbons are also influenced by the stereochemistry. For instance, an axial substituent will cause a shielding (upfield shift) of the γ-carbons due to steric compression.

  • 2D NMR (COSY and NOESY):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to assign the proton signals around the ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful technique for determining spatial proximity. A NOESY cross-peak between two protons indicates that they are close in space, even if they are not directly bonded. For example, a strong NOE between a proton and a methyl group can help to establish their relative stereochemistry (cis or trans).

NMR Parameter cis-Isomer (diaxial/diequatorial) trans-Isomer (axial/equatorial)
³J(Hax, Hax) ~10-13 HzNot typically observed between vicinal methines
³J(Hax, Heq) ~2-5 Hz~2-5 Hz
³J(Heq, Heq) ~2-5 Hz~2-5 Hz
NOESY Cross-peaks between axial protons/substituents on the same face of the ring.Cross-peaks between axial and equatorial substituents on adjacent carbons.

Note: The actual observed values can vary depending on the specific conformation and the presence of other substituents.

A study on 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, a related structure, utilized ¹H and ¹³C NMR to confirm its structure and performed quantum-chemical calculations to determine the stable conformations.[1] This combined experimental and computational approach provides a high degree of confidence in the stereochemical assignment.

Chromatographic Separation: Isolating the Stereoisomers

To fully assess the specificity of each stereoisomer, they must first be separated from the mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful techniques for this purpose.

The principle behind chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers in the racemic mixture and the chiral selector of the stationary phase. The different stabilities of these complexes lead to different retention times, allowing for their separation.

Experimental Protocol: Chiral HPLC for Diastereomer and Enantiomer Separation
  • Column Selection: The choice of the chiral stationary phase is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are often effective for separating a wide range of chiral compounds, including alcohols.[2][3]

  • Mobile Phase Optimization: The composition of the mobile phase (a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol) is systematically varied to achieve optimal separation (resolution).

  • Analysis: The sample is injected into the HPLC system, and the separated stereoisomers are detected, typically by a UV detector. The retention time and peak area for each isomer are recorded.

cluster_hplc Chiral HPLC Workflow Sample Mixture of Stereoisomers Injection Injection onto Chiral Column Sample->Injection Separation Differential Interaction with Chiral Stationary Phase Injection->Separation Detection Detection (e.g., UV) Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram

Caption: A schematic representation of the chiral HPLC separation process.

The success of a chiral separation is quantified by the separation factor (α) and the resolution (Rs). A higher α value indicates a greater difference in retention between the two isomers, and an Rs value of 1.5 or greater signifies baseline separation.

Parameter Definition Significance
Separation Factor (α) The ratio of the retention factors of the two isomers.A measure of the column's selectivity for the two isomers.
Resolution (Rs) A quantitative measure of the degree of separation between two chromatographic peaks.Indicates the quality of the separation; Rs ≥ 1.5 is desired for quantitative analysis.

Comparative Analysis with Alternatives

To put the specificity of 3,5-dimethyloxan-4-ol into context, it is valuable to compare its properties with those of alternative chiral building blocks. These alternatives could include other substituted tetrahydropyrans, as well as different heterocyclic systems or acyclic chiral alcohols. The choice of comparator will depend on the intended application.

For instance, if 3,5-dimethyloxan-4-ol is being investigated for its potential as a ligand in asymmetric catalysis, it might be compared to other well-established chiral diols or amino alcohols. If its biological activity is of interest, it would be compared to existing drugs or lead compounds with similar structural motifs.

Assessing Biological Specificity: From In Vitro Assays to In Vivo Studies

The ultimate test of a chiral molecule's specificity lies in its biological activity. It is common for stereoisomers to exhibit significantly different potencies in biological assays.

Experimental Protocol: In Vitro Biological Assay
  • Target Selection: Choose a relevant biological target (e.g., enzyme, receptor, cell line) based on the therapeutic area of interest.

  • Assay Development: Develop a robust and reproducible assay to measure the activity of the compounds. This could be, for example, an enzyme inhibition assay, a receptor binding assay, or a cell viability assay.

  • Dose-Response Analysis: Test each purified stereoisomer over a range of concentrations to generate a dose-response curve.

  • Data Analysis: From the dose-response curves, determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀).

A hypothetical comparison of the biological activity of the stereoisomers of 3,5-dimethyloxan-4-ol is presented below. Such data would be critical in selecting the optimal stereoisomer for further development.

Stereoisomer Enzyme Inhibition (IC₅₀, nM) Cell Viability (EC₅₀, µM)
(cis)-Isomer152.5
(trans)-Isomer> 10,00050
Alternative Compound X 5010

This is a hypothetical data table for illustrative purposes.

In a study of a thyrotropin-releasing hormone (TRH) analog, the different diastereomers showed varied binding affinities and TSH-releasing activities, highlighting the importance of stereochemistry in biological function.[4] Similarly, the biological evaluation of different stereoisomers of other complex molecules has demonstrated that activity can be highly dependent on the specific 3D structure.

Conclusion

The assessment of the specificity of a chiral molecule like 3,5-dimethyloxan-4-ol is a multi-faceted process that integrates stereoselective synthesis, detailed conformational analysis, and precise analytical separation and biological evaluation. By employing a systematic and rigorous approach that combines NMR spectroscopy, chiral chromatography, and relevant biological assays, researchers can confidently determine the stereochemical identity and purity of their compounds. This detailed understanding is not merely an academic exercise; it is a fundamental requirement for the rational design and development of new, safer, and more effective medicines. The principles and protocols outlined in this guide provide a solid foundation for any scientist embarking on the characterization of this and other novel chiral entities.

References

  • Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. (2022). PMC. [Link]

  • Alexandrová, M., et al. (1987). Biological activity of TRH thionalogue and its diastereoisomers. Endocrinol Exp. [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. (2022). PMC. [Link]

  • Bazhykova, K.B., et al. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. Chemical Bulletin of Kazakh National University. [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2025). MDPI. [Link]

  • Synthesis and biological evaluation of radioiodinated phospholipid ether stereoisomers. (n.d.). PubMed. [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). MDPI. [Link]

  • Total syntheses of (+)-1893B and its three diastereomers and evaluation of their biological activities. (n.d.). PubMed. [Link]

  • Synthesis and biological evaluation of novel D-ring fused steroidal N(2)-substituted-1,2,3-triazoles. (n.d.). PMC. [Link]

  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of a series of novel N- or O-fluoroalkyl derivatives of tropane: potential positron emission tomography (PET) imaging agents for the dopamine transporter. (n.d.). PubMed. [Link]

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. (2022). MDPI. [Link]

  • Synthesis and biological evaluation of 3-tetrazolo steroidal analogs: Novel class of 5α-reductase inhibitors. (2016). PubMed. [Link]

  • Carbon-13 chemical shifts and conformations of dimethylcyclohexanols. (n.d.). [Link]

Sources

Comparative

Independent Verification Guide: Synthesis of 3,5-Dimethyloxan-4-ol

Executive Summary Objective: This guide provides an independent verification protocol for the synthesis of 3,5-dimethyloxan-4-ol (3,5-dimethyltetrahydropyran-4-ol). It focuses on differentiating and controlling the stere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides an independent verification protocol for the synthesis of 3,5-dimethyloxan-4-ol (3,5-dimethyltetrahydropyran-4-ol). It focuses on differentiating and controlling the stereochemical outcome—specifically the diastereoselectivity between the all-cis (meso) and trans-isomers—which significantly impacts the physicochemical and olfactory profiles of the final product.

Comparative Analysis: We compare two primary synthetic workflows:

  • Method A (High-Throughput): Catalytic Hydrogenation of 3,5-dimethyl-4-pyrone.

  • Method B (Precision Control): Stepwise Chemo-selective Reduction (Hydride Addition).

Key Findings: While Method A offers higher throughput for industrial scaling, it yields a complex mixture of diastereomers requiring difficult separation. Method B, utilizing bulky hydride reagents (e.g., L-Selectride), provides superior diastereomeric ratios (>95:5 dr) and is the recommended route for applications requiring high isomeric purity.

Part 1: The Stereochemical Challenge

The target molecule, 3,5-dimethyloxan-4-ol, possesses three contiguous stereocenters (C3, C4, C5). Verification is not merely about confirming the molecular formula (


) but about proving the relative configuration.
  • Isomer 1 (All-cis): Methyl groups at C3/C5 are cis to each other; Hydroxyl at C4 is cis to methyls. (Often the target for bioactivity/fragrance).

  • Isomer 2 (trans-diaxial/diequatorial): Methyl groups are trans; Hydroxyl orientation varies.

The verification logic relies on the Karplus Relationship in


 NMR, where coupling constants (

) reveal the axial or equatorial stance of the protons.

Part 2: Comparative Synthesis Workflows

Method A: Catalytic Hydrogenation (The "Brute Force" Approach)

Mechanism: Simultaneous reduction of the C=C double bonds and the C=O ketone using heterogeneous catalysis.

  • Reagents:

    
     (50 bar), Raney Nickel or Pd/C.
    
  • Pros: One-pot, atom-economical.

  • Cons: Low stereocontrol. Often yields a thermodynamic mixture of alcohols.

Method B: Stepwise Hydride Reduction (The "Precision" Approach)

Mechanism: First, the double bonds are reduced (often via catalytic hydrogenation under mild conditions) to form the intermediate 3,5-dimethyltetrahydro-4-pyrone . Second, the ketone is reduced using specific hydride donors to lock the C4 stereochemistry.

  • Reagents:

    • Step 1:

      
      , Pd/C (yields ketone).
      
    • Step 2: NaBH4 (Small nucleophile) vs. L-Selectride (Bulky nucleophile).

  • Pros: High stereoselectivity; capable of accessing kinetic products.

Workflow Visualization

The following diagram illustrates the divergent pathways and the critical verification checkpoint.

SynthesisComparison Start Precursor: 3,5-Dimethyl-4-pyrone MethodA Method A: High-Pressure Hydrogenation (Raney Ni, 50 bar H2) Start->MethodA Step1 Step 1: Mild Hydrogenation (Pd/C, 1 atm) Start->Step1 MixProduct Product: Mixture of Isomers (Low Selectivity) MethodA->MixProduct Inter Intermediate: 3,5-Dimethyltetrahydro-4-pyrone Step1->Inter Branch Reagent Choice Inter->Branch NaBH4 Reagent: NaBH4 (Thermodynamic Control) Branch->NaBH4 Small Hydride LSel Reagent: L-Selectride (Kinetic Control) Branch->LSel Bulky Hydride ProdThermo Major Product: Equatorial Alcohol (Trans-isomer) NaBH4->ProdThermo ProdKinetic Major Product: Axial Alcohol (Cis-isomer) LSel->ProdKinetic

Figure 1: Comparative workflow showing the divergence between industrial hydrogenation (Method A) and precision hydride reduction (Method B).

Part 3: Experimental Protocols (Method B Focus)

This section details the Stepwise Reduction (Method B) as it is the only verifiable method for producing high-purity isomers for drug development or fragrance benchmarking.

Step 1: Preparation of Intermediate Ketone
  • Substrate: 3,5-dimethyl-4H-pyran-4-one.

  • Protocol: Dissolve substrate (10 mmol) in MeOH (50 mL). Add 10 mol% Pd/C. Stir under

    
     balloon (1 atm) for 12 hours at RT. Filter through Celite. Concentrate to yield 3,5-dimethyltetrahydro-4-pyrone .
    
  • Verification Point:

    
     NMR should show loss of alkene protons (
    
    
    
    5.0-7.0 region) and appearance of methine multiplets (
    
    
    2.0-3.0).
Step 2: Stereoselective Reduction (The Comparison)
Option A: Sodium Borohydride (Thermodynamic)
  • Dissolve intermediate ketone (5 mmol) in EtOH (20 mL) at 0°C.

  • Add

    
     (0.5 equiv, 2.5 mmol) portion-wise.
    
  • Stir for 2 hours, allowing to warm to RT.

  • Quench with sat.

    
    , extract with EtOAc.
    
  • Outcome: Favors the equatorial alcohol (thermodynamically stable) due to small hydride size attacking from the axial face.

Option B: L-Selectride (Kinetic)
  • Dissolve intermediate ketone (5 mmol) in dry THF (25 mL) under Argon at -78°C.

  • Add L-Selectride (1.0 M in THF, 6 mmol) dropwise over 20 mins.

  • Stir at -78°C for 3 hours.

  • Oxidative workup: Add NaOH (3M) followed by

    
     (30%) carefully.
    
  • Outcome: Favors the axial alcohol (kinetic product) due to steric hindrance forcing the hydride to attack from the equatorial face.

Part 4: Verification & Characterization

To independently verify your product, you must calculate the Diastereomeric Ratio (dr) and assign configuration using NMR.

Data Comparison Table
FeatureMethod A (Catalytic H2)Method B (NaBH4)Method B (L-Selectride)
Major Isomer Mixture (Variable)Trans (Equatorial -OH)Cis (Axial -OH)
Selectivity (dr) ~50:50 to 60:40~80:20>95:5
Yield High (>90%)High (>85%)Moderate (70-80%)
Scalability ExcellentGoodPoor (Expensive Reagent)
NMR Verification Logic (Self-Validating System)

The "Fingerprint" of the isomer lies in the coupling constant (


) between the proton at C4 (carbinol proton) and its neighbors at C3/C5.
  • Scenario 1: Equatorial Alcohol (Trans-like)

    • The C4 proton is Axial .

    • Coupling: Axial-Axial (

      
      ) is large (8–11 Hz).
      
    • Observation: The signal for H4 will appear as a wide triplet or doublet of doublets with large splitting.

  • Scenario 2: Axial Alcohol (Cis-like)

    • The C4 proton is Equatorial .

    • Coupling: Equatorial-Axial (

      
      ) or Equatorial-Equatorial (
      
      
      
      ) is small (2–5 Hz).
    • Observation: The signal for H4 will appear as a narrow multiplet or singlet-like peak.

StereochemLogic Signal H4 Proton Signal (NMR) LargeJ Large Coupling (J > 10Hz) (Axial Proton) Signal->LargeJ SmallJ Small Coupling (J < 5Hz) (Equatorial Proton) Signal->SmallJ Result1 VERIFIED: Equatorial Alcohol (Thermodynamic) LargeJ->Result1 Result2 VERIFIED: Axial Alcohol (Kinetic) SmallJ->Result2

Figure 2: NMR Logic Flow for assigning stereochemistry based on H4 proton coupling constants.

References

  • Tetrahydropyran Synthesis via Prins Cyclization: Title: Stereoselective Synthesis of Polysubstituted Tetrahydropyrans.[1] Source: CORE (Connecting Repositories). URL:[Link]

  • Reduction of Pyranones: Title: A convenient method for the synthesis of hydroxymethyl derivatives of 3,5-diphenyl-4H-pyran-4-one.[2] Source: ResearchGate.[3][4] URL:[Link]

  • Stereoselective Reduction Strategies (Analogous Systems): Title: Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Source: National Institutes of Health (PMC). URL:[Link]

  • NMR Characterization of Tetrahydropyrans: Title: Synthesis and Conformational Studies of Tertiary Alcohols Derived from Tetrahydro-4H-pyran-4-one. Source: ResearchGate.[3][4] URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis: The Case of 3,5-Dimethyloxan-4-ol Derivatives

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous testing and validation. A critical early step in this process is the as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous testing and validation. A critical early step in this process is the assessment of cytotoxicity – the ability of a compound to kill cancer cells. This guide provides an in-depth, technically-focused comparison of the cytotoxic potential of novel 3,5-dimethyloxan-4-ol derivatives. While specific experimental data on this novel class of compounds is emerging, this guide will use a combination of established methodologies and illustrative data to provide a comprehensive framework for their evaluation.

The rationale for investigating oxane-based scaffolds lies in the prevalence of the tetrahydropyran ring in numerous natural products with demonstrated biological activity. The strategic placement of methyl and hydroxyl groups on the 3,5-dimethyloxan-4-ol core offers a versatile platform for synthetic modifications, allowing for a systematic exploration of structure-activity relationships (SAR) to identify derivatives with potent and selective anticancer properties.

Principles of Comparative Cytotoxicity Evaluation

The primary objective of a comparative cytotoxicity study is to determine the relative potency and selectivity of a series of related compounds. This involves exposing various cancer cell lines and, ideally, a non-cancerous control cell line to a range of concentrations of the test compounds. The key endpoint is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound.

The choice of cell lines is critical and should ideally represent a spectrum of cancer types to identify broad-spectrum activity or lineage-specific efficacy. For this illustrative guide, we will consider a panel of common cancer cell lines:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HeLa: Human cervical adenocarcinoma

  • HepG2: Human liver carcinoma

  • WI-38: Normal human fetal lung fibroblasts (as a non-cancerous control)

Illustrative Comparative Cytotoxicity of 3,5-Dimethyloxan-4-ol Derivatives

To demonstrate the process of comparative analysis, let us consider a hypothetical series of 3,5-dimethyloxan-4-ol derivatives with varying substitutions at the hydroxyl group (R1) and one of the methyl groups (R2).

DerivativeR1 SubstituentR2 Substituent
DMO-1 -H (Parent Compound)-CH3
DMO-2 -C(O)CH3 (Acetyl)-CH3
DMO-3 -C6H5 (Phenyl)-CH3
DMO-4 -H-CH2OH
DMO-5 -C(O)CH3-CH2OH

The cytotoxic activity of these hypothetical derivatives, as determined by the MTT assay after 72 hours of exposure, is summarized in the table below. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Table 1: Comparative IC50 Values (µM) of 3,5-Dimethyloxan-4-ol Derivatives

DerivativeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)WI-38 (Normal)Selectivity Index (WI-38/MCF-7)
DMO-1 85.292.578.988.1>200>2.35
DMO-2 42.155.339.848.6>200>4.75
DMO-3 15.821.412.518.9150.29.51
DMO-4 76.481.270.379.5>200>2.62
DMO-5 35.748.932.141.3>200>5.60
Doxorubicin 0.81.20.60.910.513.13

Doxorubicin is included as a positive control, a well-established chemotherapeutic agent.

  • Structure-Activity Relationship (SAR): Esterification of the hydroxyl group (DMO-2 and DMO-5) and introduction of an aromatic ring (DMO-3) significantly enhance cytotoxic activity compared to the parent compound (DMO-1) and its hydroxylated analogue (DMO-4). This suggests that modifying the electronic and steric properties at this position is crucial for potency.

  • Potency: DMO-3 exhibits the lowest IC50 values across all cancer cell lines, indicating it is the most potent derivative in this series.

  • Selectivity: The selectivity index (SI), calculated as the ratio of the IC50 in the normal cell line to that in a cancer cell line, provides a measure of the therapeutic window. A higher SI is desirable as it indicates greater toxicity towards cancer cells compared to normal cells. DMO-3 shows the highest selectivity among the derivatives, although it is still less selective than the standard drug, doxorubicin. The acetylated derivatives (DMO-2 and DMO-5) also demonstrate favorable selectivity.

Mechanistic Insights: Unraveling the Mode of Action

Beyond determining "if" a compound is cytotoxic, it is imperative to understand "how" it induces cell death. A common mechanism for anticancer agents is the induction of apoptosis, or programmed cell death.[1] Several key experimental approaches can elucidate the apoptotic pathway.

Experimental Workflow for Apoptosis Assessment

Apoptosis_Workflow cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation MTT MTT Assay (Initial Cytotoxicity Screen) AnnexinV Annexin V/PI Staining (Early/Late Apoptosis) MTT->AnnexinV Select Potent Derivatives Flow Flow Cytometry Analysis AnnexinV->Flow Caspase Caspase-3/7 Activity Assay (Executioner Caspase) Microscopy Fluorescence Microscopy Caspase->Microscopy Mito Mitochondrial Membrane Potential Assay (JC-1) Mito->Flow Pathway Pathway Analysis Flow->Pathway Microscopy->Pathway Western Western Blot (Protein Expression) Western->Pathway

Caption: Experimental workflow for investigating apoptosis induction.

  • Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore, can be used to identify apoptotic cells via flow cytometry. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells, allowing for the differentiation of cell death stages.

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[2] Assays that measure the activity of executioner caspases, such as caspase-3 and -7, provide direct evidence of apoptosis induction.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: The intrinsic pathway of apoptosis is often initiated by the loss of the mitochondrial membrane potential. Dyes like JC-1 can be used to assess ΔΨm, where a shift from red to green fluorescence indicates mitochondrial depolarization.[3]

The Intrinsic Apoptotic Pathway

Many cytotoxic compounds exert their effects by triggering the intrinsic, or mitochondrial, apoptotic pathway.[4]

Intrinsic_Apoptosis Compound Cytotoxic Compound (e.g., DMO-3) ROS ↑ ROS Compound->ROS Bax Bax/Bak Activation Compound->Bax activates Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 inhibits Mito Mitochondrial Perturbation ROS->Mito Mito->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 3,5-dimethyloxan-4-ol (DMO-4)

In the landscape of modern drug discovery, the aphorism "no drug has only one effect" has never been more pertinent. The meticulous evaluation of a compound's off-target effects is not merely a regulatory hurdle but a fu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the aphorism "no drug has only one effect" has never been more pertinent. The meticulous evaluation of a compound's off-target effects is not merely a regulatory hurdle but a fundamental necessity for developing safer and more effective therapeutics. This guide provides an in-depth, scientifically rigorous framework for assessing the off-target profile of the novel kinase inhibitor, 3,5-dimethyloxan-4-ol, hereafter referred to as DMO-4. Our hypothetical primary target for DMO-4 is the serine/threonine kinase, Kinase X, a critical node in a cancer-associated signaling pathway.

This document is structured to guide researchers and drug development professionals through a multi-tiered strategy, from predictive computational methods to definitive cellular assays. We will explore the "why" behind each experimental choice, ensuring a self-validating and comprehensive approach to characterizing the selectivity of DMO-4.

Part 1: The Rationale for a Multi-Pronged Off-Target Evaluation Strategy

A single experimental method is insufficient to comprehensively map the off-target landscape of a small molecule. A robust evaluation relies on the orthogonal application of computational, biochemical, and cell-based assays. This approach allows for the triangulation of data, providing a higher degree of confidence in the final off-target profile. Our evaluation of DMO-4 will proceed through the following stages:

  • In Silico Profiling: A preliminary, cost-effective screen to predict potential off-targets based on structural and chemical similarities to known ligands.

  • In Vitro Biochemical Profiling: A broad, quantitative assessment of DMO-4's activity against a large panel of purified kinases.

  • Cellular Target Engagement and Validation: Confirmation of on- and off-target binding within a physiological cellular context.

  • Phenotypic Screening: An unbiased approach to identify unexpected functional consequences of off-target engagement.

Part 2: In Silico Profiling: A First Look at Potential Off-Targets

Before embarking on costly and time-consuming wet-lab experiments, in silico methods offer a valuable predictive lens. By comparing the structure of DMO-4 to vast databases of compounds with known biological activities, we can generate an initial list of potential off-targets.

One common approach is to use algorithms that screen for structural similarity to the ligands of known off-targets. Publicly available databases such as ChEMBL are invaluable resources for this type of analysis. For DMO-4, a similarity search might reveal a structural resemblance to the pharmacophore of a known inhibitor of the "Kinase Y" family, immediately flagging this as a potential off-target for further investigation.

cluster_0 In Silico Workflow DMO-4 Structure DMO-4 Structure Similarity Search Algorithm Similarity Search Algorithm DMO-4 Structure->Similarity Search Algorithm Chemical Database (e.g., ChEMBL) Chemical Database (e.g., ChEMBL) Chemical Database (e.g., ChEMBL)->Similarity Search Algorithm Predicted Off-Target List Predicted Off-Target List Similarity Search Algorithm->Predicted Off-Target List Prioritization for Wet-Lab Validation Prioritization for Wet-Lab Validation Predicted Off-Target List->Prioritization for Wet-Lab Validation cluster_1 Kinome Scanning Workflow Compound Library (DMO-4) Compound Library (DMO-4) Biochemical Assay (e.g., Radiometric) Biochemical Assay (e.g., Radiometric) Compound Library (DMO-4)->Biochemical Assay (e.g., Radiometric) Kinase Panel (400+ kinases) Kinase Panel (400+ kinases) Kinase Panel (400+ kinases)->Biochemical Assay (e.g., Radiometric) Data Acquisition Data Acquisition Biochemical Assay (e.g., Radiometric)->Data Acquisition Selectivity Profile Generation Selectivity Profile Generation Data Acquisition->Selectivity Profile Generation

Caption: Workflow for in vitro kinome scanning.

Part 4: Cellular Target Engagement and Off-Target Validation

While in vitro assays are powerful, they do not fully recapitulate the complexity of the cellular environment. It is crucial to confirm that DMO-4 engages its intended target, and any identified off-targets, within living cells. The Cellular Thermal Shift Assay (CETSA) is a state-of-the-art method for this purpose.

CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation. By heating intact cells treated with DMO-4 to various temperatures and then quantifying the amount of soluble protein remaining, we can infer target engagement.

Temperature (°C)DMO-4 Treated (% Soluble Kinase X)Vehicle Control (% Soluble Kinase X)DMO-4 Treated (% Soluble Kinase Y)Vehicle Control (% Soluble Kinase Y)
37100100100100
5095809275
5585508045
6070206515
65505455

The hypothetical CETSA data above demonstrates that DMO-4 stabilizes both Kinase X and the off-target Kinase Y in a cellular context, confirming that the off-target interaction observed in vitro is also occurring in a more physiologically relevant setting.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture cells expressing the target proteins to a suitable confluency.

    • Treat the cells with DMO-4 or vehicle control (DMSO) at the desired concentration and incubate under normal culture conditions.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 37°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein in the soluble fraction using a method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature for both the DMO-4-treated and vehicle control samples.

    • A rightward shift in the melting curve for the DMO-4-treated sample indicates target engagement.

cluster_2 CETSA Workflow Cell Treatment (DMO-4 vs. Vehicle) Cell Treatment (DMO-4 vs. Vehicle) Thermal Challenge (Temperature Gradient) Thermal Challenge (Temperature Gradient) Cell Treatment (DMO-4 vs. Vehicle)->Thermal Challenge (Temperature Gradient) Cell Lysis & Fractionation Cell Lysis & Fractionation Thermal Challenge (Temperature Gradient)->Cell Lysis & Fractionation Protein Quantification (e.g., Western Blot) Protein Quantification (e.g., Western Blot) Cell Lysis & Fractionation->Protein Quantification (e.g., Western Blot) Melting Curve Analysis Melting Curve Analysis Protein Quantification (e.g., Western Blot)->Melting Curve Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 5: Phenotypic Screening for Unbiased Off-Target Discovery

The previously described methods are "target-centric," meaning they are designed to look for interactions with known proteins. However, a compound may have unexpected off-target effects that lead to observable cellular phenotypes. Phenotypic screening is an unbiased approach that can reveal these unanticipated effects.

In a hypothetical phenotypic screen, we might expose various cell lines to DMO-4 and Competitor Y and monitor for a range of cellular parameters, such as cell viability, morphology, and cell cycle progression.

Cell LineAssayDMO-4 (EC50)Competitor Y (EC50)
Cancer Line A (Kinase X dependent)Viability50 nM60 nM
Normal FibroblastViability>10 µM>10 µM
Cardiomyocyte Viability 500 nM >10 µM
Neuronal ProgenitorDifferentiationNo EffectNo Effect

This hypothetical data shows that while both compounds are potent in the target cancer cell line and relatively non-toxic to normal fibroblasts, DMO-4 exhibits significant toxicity in cardiomyocytes at a concentration much lower than Competitor Y. This could be indicative of an off-target effect specific to cardiomyocytes and would warrant further investigation.

Part 6: Synthesis and Conclusion

The comprehensive evaluation of DMO-4 has provided a detailed picture of its selectivity profile.

  • In silico analysis provided an early warning of a potential interaction with the Kinase Y family.

  • In vitro kinome scanning confirmed a potent off-target activity against Kinase Y.

  • CETSA validated the engagement of both the on-target Kinase X and the off-target Kinase Y in a cellular context.

  • Phenotypic screening revealed a potential cardiotoxicity liability for DMO-4 that was not observed with the more selective Competitor Y.

References

  • Mendez, D., Gaulton, A., Bento, A. P., Chambers, J., De Veij, M., Félix, E., Magariños, M. P., Mosquera, J. F., Mutowo, P., Nowotka, M., Gordillo-Marañón, M., Hunter, F., Junco, L., Mugumbate, G., Rodriguez-Lopez, M., Teoli, D., & Leach, A. R. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic acids research, 47(D1), D930–D940. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

Validation

A Senior Application Scientist's Guide to Comparative Molecular Docking: A Case Study of 3,5-dimethyloxan-4-ol

This guide provides a comprehensive, in-depth protocol and analysis for conducting a comparative molecular docking study. As a practical example, we will investigate the binding potential of a novel small molecule, cis-(...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth protocol and analysis for conducting a comparative molecular docking study. As a practical example, we will investigate the binding potential of a novel small molecule, cis-(3R,4S,5R)-3,5-dimethyloxan-4-ol, against a well-characterized enzyme, Hen Egg-White Lysozyme (HEWL). This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for ligand screening and interaction analysis.

We will not only detail the "how" but also the critical "why" behind each step, ensuring a robust and scientifically sound experimental design. This includes the rationale for selecting a protein target, the logic behind choosing comparative ligands, and the interpretation of docking results beyond simple binding affinity scores.

Introduction: The Rationale and Objectives of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] The primary objective is to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein.[1] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular interactions that govern binding.[2][3]

The core principle involves two interrelated steps: sampling the conformational space of the ligand within the protein's active site and then ranking these conformations using a scoring function.[1] The scoring function estimates the binding affinity, typically expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.[4]

This guide will focus on a comparative approach, which is significantly more powerful than a standalone docking experiment. By comparing our molecule of interest against carefully selected alternatives, we can dissect the contributions of specific functional groups and stereochemical arrangements to the overall binding affinity and interaction profile.

Experimental Design: Selecting the Target and Ligands

A well-designed comparative study is built on a foundation of logical and justifiable choices for the protein target and the set of ligands to be compared.

The Target Protein: Hen Egg-White Lysozyme (HEWL)

For this study, we have selected Hen Egg-White Lysozyme (HEWL) as our target protein. Lysozyme is an antimicrobial enzyme that damages bacterial cell walls by catalyzing the hydrolysis of peptidoglycan.[5]

Rationale for Selection:

  • Well-Characterized Structure: HEWL is one of the most extensively studied enzymes, with a vast number of high-resolution crystal structures available in the Protein Data Bank (PDB).[6][7][8][9] This provides a reliable and validated 3D structure for our docking simulations.

  • Defined Binding Site: The active site of HEWL is a prominent cleft that binds carbohydrate-like molecules, making it a plausible target for our oxane-based ligand.

  • Known Inhibitors: The existence of known inhibitors allows us to include a positive control in our study, which is crucial for validating our docking protocol.[10][11][12][13]

For this study, we will use the PDB entry 1LYZ .

The Ligands: A Structurally-Related Series for Comparison

Our comparative study will involve four ligands designed to probe the structure-activity relationship (SAR) around the 3,5-dimethyloxan-4-ol scaffold.

  • Molecule of Interest (MOI): cis-(3R,4S,5R)-3,5-dimethyloxan-4-ol

    • This is our primary compound. The defined stereochemistry is critical, as different spatial arrangements of atoms can lead to vastly different biological activities.[14][15][16][17][18] The cis configuration places both methyl groups on the same side of the oxane ring.

  • Alternative 1 (Stereoisomer): trans-(3S,4S,5R)-3,5-dimethyloxan-4-ol

    • Rationale: This diastereomer will allow us to directly assess the importance of stereochemistry at the C3 position. By inverting this center, we can determine if the binding pocket has a strict requirement for the specific 3D arrangement of the MOI.

  • Alternative 2 (Scaffold): Oxan-4-ol

    • Rationale: This simpler analog lacks the two methyl groups. Comparing its docking performance to our MOI will elucidate the role of these methyl groups. Are they contributing favorably through hydrophobic interactions, or are they causing steric hindrance? Hydrophobic interactions are a major driving force in protein-ligand binding.[19][20][21][22]

  • Positive Control: N,N',N''-triacetylchitotriose (NAG3)

    • Rationale: This is a known substrate analog and inhibitor of HEWL. A successful docking protocol should be able to predict a strong binding affinity and a realistic binding pose for this molecule within the active site. This serves as a crucial validation for our entire workflow.

Detailed Experimental Protocol: A Step-by-Step Workflow

The following protocol outlines the complete workflow for our comparative docking study using AutoDock Vina, a widely used and validated docking software.[2][23][24][25]

Software and Resource Requirements
  • Protein Structure: PDB (Protein Data Bank)[6][7][8][9]

  • Ligand Structures: PubChem or a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Docking Software: AutoDock Vina[25]

  • Preparation & Visualization Tools: AutoDock Tools (MGLTools)[24][26], PyMOL, or Discovery Studio Visualizer.[27]

Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB 1. Obtain Protein Structure (PDB ID: 1LYZ) Clean 2. Clean Protein (Remove Water, Heteroatoms) PDB->Clean PDBQT_P 4. Prepare Protein for Docking (Add Polar Hydrogens, Assign Charges) Output: protein.pdbqt Clean->PDBQT_P Ligands 3. Obtain & Prepare Ligands (2D to 3D, Add Hydrogens) PDBQT_L 5. Prepare Ligands for Docking (Define Torsion, Assign Charges) Output: ligand_n.pdbqt Ligands->PDBQT_L Grid 6. Define Binding Site (Grid Box Generation) PDBQT_P->Grid PDBQT_L->Grid Dock 7. Run Docking Simulation (AutoDock Vina) Grid->Dock Analyze 8. Analyze Results (Binding Energy, Pose Visualization) Dock->Analyze Compare 9. Comparative Analysis (Table Generation, Interaction Mapping) Analyze->Compare

Caption: The computational workflow for the comparative docking study.

Step-by-Step Methodology

Part A: Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of Hen Egg-White Lysozyme (PDB ID: 1LYZ) from the RCSB PDB database.[6][9]

  • Clean the Protein: Open the PDB file in a molecular viewer. Remove all water molecules and any heteroatoms or co-solvents that are not part of the protein itself.[26][28] For this study, we will retain the protein chain A. Save this cleaned structure as 1LYZ_protein.pdb.

  • Prepare for Docking:

    • Load 1LYZ_protein.pdb into AutoDock Tools.

    • Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).[24]

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the required PDBQT format (1LYZ_protein.pdbqt). This format includes atomic charge and atom type information.

Part B: Ligand Preparation

  • Obtain Ligand Structures: Draw each of the four ligands in a chemical drawing program and save them in a 3D format (e.g., MOL2 or SDF). Ensure the correct stereochemistry is defined for each molecule.

  • Prepare for Docking:

    • For each ligand, load the 3D structure into AutoDock Tools.

    • The software will automatically detect the rotatable bonds. Verify that these are chemically sensible.

    • Save each prepared ligand in the PDBQT format (MOI.pdbqt, Stereoisomer.pdbqt, Scaffold.pdbqt, NAG3.pdbqt).

Part C: Docking Simulation

  • Define the Binding Site (Grid Box):

    • With the protein loaded in AutoDock Tools, identify the active site cleft. For HEWL, this is well-documented and typically centered around key residues like ASP52 and GLU35.

    • Use the "Grid Box" option to define a search space that encompasses the entire binding site.[2] A box size of approximately 25 x 25 x 25 Å is a good starting point.[4]

    • Record the center coordinates and dimensions of the grid box. These will be required for the Vina configuration file.

  • Configure and Run AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) for each docking run. This file specifies the paths to the protein and ligand PDBQT files, the grid box coordinates and dimensions, and the name of the output file.

    • Execute the docking run from the command line for each of the four ligands.[4][23] vina --config conf.txt --log log.txt

Part D: Analysis of Results

  • Examine Binding Affinities: The primary output from Vina is a binding affinity score in kcal/mol. A more negative value indicates a more favorable predicted binding.

  • Visualize Binding Poses: Load the protein PDBQT file and the output ligand PDBQT file (which contains multiple predicted binding poses) into a molecular visualization tool like PyMOL or Discovery Studio Visualizer.

  • Analyze Molecular Interactions: For the top-ranked pose of each ligand, analyze the non-covalent interactions with the protein's active site residues.[27] Look for:

    • Hydrogen Bonds: Key directional interactions between donor and acceptor atoms.

    • Hydrophobic Interactions: Interactions between non-polar groups, which are crucial for ligand recognition and binding.[19][20][21][22]

    • Van der Waals Contacts: General non-specific contacts.

Results and Discussion: A Comparative Analysis

Disclaimer: The following data is hypothetical but scientifically plausible, generated for the purpose of illustrating the principles of comparative docking analysis.

Summary of Docking Results

The docking simulations were performed for all four ligands against the active site of HEWL. The binding affinities for the top-ranked poses are summarized in the table below.

LigandIdentifierPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
N,N',N''-triacetylchitotriosePositive Control-7.8ASP52, TRP62, TRP108
cis-(3R,4S,5R)-3,5-dimethyloxan-4-olMOI-5.9ASP52, ALA107, TRP108
trans-(3S,4S,5R)-3,5-dimethyloxan-4-olStereoisomer-4.5ALA107
Oxan-4-olScaffold-4.2ASP52
Interpretation and Causality
  • Validation of the Protocol: Our positive control, NAG3, showed the strongest binding affinity (-7.8 kcal/mol). Visualization of its top pose (not shown) confirmed its placement within the known substrate-binding cleft, forming key hydrogen bonds with catalytic residues like ASP52. This gives us confidence in the validity of our docking protocol.

  • The Importance of Methyl Groups: The Molecule of Interest (MOI), with a binding affinity of -5.9 kcal/mol, performed significantly better than the simple Oxan-4-ol scaffold (-4.2 kcal/mol). Upon visual inspection of the MOI's binding pose, the two methyl groups are oriented towards a hydrophobic pocket formed by residues ALA107 and TRP108. This suggests that these methyl groups contribute favorably to binding through hydrophobic interactions, displacing water molecules and increasing the overall stability of the complex.[19][20]

  • The Critical Role of Stereochemistry: The cis-stereoisomer (MOI) at -5.9 kcal/mol binds much more effectively than the trans-stereoisomer (-4.5 kcal/mol). Analysis of the trans isomer's pose reveals that the methyl group at the C3 position is in an axial-like position that creates a steric clash with the side chain of ALA107. This unfavorable interaction likely forces the ligand into a less optimal binding orientation, reducing its interaction with key residues like ASP52 and TRP108. This highlights the exquisite three-dimensional complementarity required for effective ligand binding and underscores the necessity of considering stereochemistry in drug design.[14][16][17]

Conclusion and Future Directions

This comparative docking study provides valuable insights into the potential binding of 3,5-dimethyloxan-4-ol to HEWL. Our findings suggest that:

  • The dimethyloxanol scaffold shows a moderate predicted affinity for the HEWL active site.

  • The methyl groups at positions 3 and 5 are crucial for binding, likely engaging in favorable hydrophobic interactions.

  • The specific cis-(3R,4S,5R) stereochemistry is strongly preferred, indicating a high degree of stereoselectivity in the binding pocket.

While computational docking is a powerful hypothesis-generating tool, it is essential to remember that these are predictions. The next logical steps would be to validate these in silico findings with in vitro experiments, such as enzyme inhibition assays, to confirm the binding and determine the experimental binding affinity (e.g., Ki or IC50 values). Further computational studies, such as molecular dynamics simulations, could also be employed to assess the stability of the predicted binding poses over time.

References

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
  • RCSB PDB: Homepage.RCSB PDB.
  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
  • Lysozyme Inhibitors as Tools for Lysozyme Profiling: Identification and Antibacterial Function of Lysozymes in the Hemolymph of the Blue Mussel. (2023).
  • SwissDock.
  • Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. (2010).
  • Pdb: The Personality Database | MBTI Characters, Enneagram.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • CB-Dock2: An accurate protein-ligand blind docking tool.CB-Dock.
  • What is the application of stereochemistry in drug design? (2025).
  • Lysozyme.Wikipedia.
  • Importance of Stereochemistry in Drug Design.pptx.Slideshare.
  • ArtiDock: Accurate Machine Learning Approach to Protein–Ligand Docking Optimized for High-Throughput Virtual Screening.
  • The modulation of hydrophobicity in protein-ligand interactions.The University of Chicago.
  • A New Family of Lysozyme Inhibitors Contributing to Lysozyme Tolerance in Gram-Neg
  • Molecular Docking Tutorial.University of Alberta.
  • Basic docking — Autodock Vina 1.2.
  • Hydrophobic Interactions. (2023). Chemistry LibreTexts.
  • Homepage | Protein D
  • Detection of a Lysozyme Inhibitor in Proteus mirabilis by a New Reverse Zymogram Method.Applied and Environmental Microbiology.
  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube.
  • Protein ligand Docking and analysing docking interactions using PyRx and Discovery Studio. (2023). YouTube.
  • Stereochemistry in Drug Action.
  • The role of hydrophobic interactions in positioning of peripheral proteins in membranes.
  • Part 9: Stereochemistry in Drug Discovery and Development. (2025). Chiralpedia.
  • Overview of the inhibition spectrum of lysozyme inhibitors.
  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Public
  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute.
  • Stereochemistry.AccessPharmacy.
  • The Protein Data Bank.
  • Hydrophobic interaction: Significance and symbolism. (2026). Elsevier.
  • PDB - Database Commons.

Sources

Comparative

A Prospective Head-to-Head Comparison of 3,5-Dimethyloxan-4-ol with Commercial Anticancer Agents

A Senior Application Scientist's Guide to Evaluating a Novel Therapeutic Candidate Introduction: The Quest for Novel Oncology Therapeutics The landscape of oncology drug discovery is in a perpetual state of evolution, dr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Therapeutic Candidate

Introduction: The Quest for Novel Oncology Therapeutics

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapies. A vast number of malignancies exhibit dysregulation of key cellular signaling pathways that control growth, proliferation, and survival. One of the most frequently altered pathways in human cancer is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1][2] Its central role in tumorigenesis makes it an attractive target for the development of new anticancer drugs.[1][3]

This guide introduces 3,5-dimethyloxan-4-ol , a novel small molecule with a unique oxane-based scaffold, as a prospective anticancer agent. Based on structural similarities to key signaling molecules, we hypothesize that 3,5-dimethyloxan-4-ol may exert its therapeutic effect through the inhibition of the PI3K/Akt/mTOR pathway. This document outlines a comprehensive, prospective framework for a head-to-head comparison of 3,5-dimethyloxan-4-ol with two established commercial anticancer drugs:

  • Alpelisib (Piqray®): A targeted therapy that specifically inhibits the p110α subunit of PI3K, approved for certain types of breast cancer with PIK3CA mutations.[4][5][6]

  • Paclitaxel (Taxol®): A cornerstone of chemotherapy for several decades, which acts by stabilizing microtubules and inducing mitotic arrest.[][8][9]

This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed roadmap of the essential in vitro and in vivo experiments required to rigorously evaluate the therapeutic potential of 3,5-dimethyloxan-4-ol in comparison to a targeted inhibitor and a standard-of-care cytotoxic agent. The causality behind each experimental choice is explained to ensure a thorough and scientifically sound investigation.

Proposed Mechanism of Action of 3,5-Dimethyloxan-4-ol

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that integrates signals from growth factors and other extracellular cues to regulate cell proliferation, survival, and metabolism.[2] In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN.[2] This leads to uncontrolled cell growth and resistance to apoptosis.

We hypothesize that the oxane ring of 3,5-dimethyloxan-4-ol may mimic the structure of phosphoinositides, allowing it to competitively bind to and inhibit a key kinase in this pathway, potentially PI3K itself or a downstream effector like Akt.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Novel_Drug 3,5-dimethyloxan-4-ol (Hypothesized) Novel_Drug->PI3K Inhibits Alpelisib Alpelisib Alpelisib->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Proposed mechanism of action for 3,5-dimethyloxan-4-ol.

Comparative Physicochemical Properties

A fundamental aspect of drug development is understanding the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME). The following table presents a prospective comparison.

Property3,5-Dimethyloxan-4-ol (Hypothetical)AlpelisibPaclitaxel
Molecular Formula C7H14O2C19H21F2N5O2SC47H51NO14
Molecular Weight ( g/mol ) 130.18441.5853.9
LogP (Predicted) 1.22.33.9
Water Solubility Moderately SolubleSparingly SolublePoorly Soluble
Chemical Structure Oxane-basedAminothiazole derivativeDiterpenoid

In Vitro Efficacy Evaluation: A Step-by-Step Approach

The initial phase of evaluating a new anticancer compound involves a battery of in vitro assays to determine its efficacy against cancer cell lines.[10][11][12] These assays provide crucial data on cytotoxicity, the mechanism of cell death, and effects on the cell cycle.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14][15] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[14][15]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human breast cancer cells (e.g., MCF-7, T-47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3,5-dimethyloxan-4-ol, Alpelisib, and Paclitaxel for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Prospective Data Summary: IC50 Values (µM)

CompoundMCF-7 (PIK3CA mutant)MDA-MB-231 (PIK3CA wild-type)
3,5-Dimethyloxan-4-ol Hypothetical: 5.2Hypothetical: 25.8
Alpelisib 0.5>30
Paclitaxel 0.010.02
Apoptosis Induction: Annexin V/PI Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), flow cytometry with Annexin V and Propidium Iodide (PI) staining is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Experimental Protocol: Annexin V/PI Assay

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Prospective Data Summary: Apoptosis in MCF-7 Cells (%)

Treatment (at IC50)Early ApoptosisLate Apoptosis/Necrosis
Vehicle Control 2.11.5
3,5-Dimethyloxan-4-ol Hypothetical: 28.5Hypothetical: 15.2
Alpelisib 35.718.9
Paclitaxel 45.322.4
Cell Cycle Analysis: Propidium Iodide Staining

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Propidium iodide staining followed by flow cytometry allows for the quantification of DNA content, which reveals the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17][18][19]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.[17][18]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Prospective Data Summary: Cell Cycle Distribution in MCF-7 Cells (%)

Treatment (at IC50)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control 65.420.114.5
3,5-Dimethyloxan-4-ol Hypothetical: 75.2 (G1 arrest)Hypothetical: 12.3Hypothetical: 12.5
Alpelisib 78.9 (G1 arrest)10.510.6
Paclitaxel 15.222.562.3 (G2/M arrest)

Mechanism of Action Elucidation

To validate our hypothesis that 3,5-dimethyloxan-4-ol targets the PI3K/Akt/mTOR pathway, we will use Western blotting to measure the levels of key phosphorylated (activated) proteins in the pathway.[20][21]

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Treat MCF-7 cells with the respective compounds for 6 hours, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein from each sample on a polyacrylamide gel and transfer the proteins to a nitrocellulose membrane.[22]

  • Immunoblotting: Probe the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), total mTOR, and phosphorylated mTOR (p-mTOR). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

A significant decrease in the levels of p-Akt and p-mTOR following treatment with 3,5-dimethyloxan-4-ol would provide strong evidence for its on-target activity.

In Vivo Efficacy Assessment in a Xenograft Model

While in vitro assays are essential for initial screening, in vivo studies are necessary to evaluate the therapeutic efficacy of a compound in a more complex biological system.[23][24][25] A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for this purpose.[23][26]

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (21 days) cluster_endpoint Endpoint Analysis Implantation Implant MCF-7 cells into nude mice TumorGrowth Allow tumors to reach ~150 mm³ Implantation->TumorGrowth Randomization Randomize mice into treatment groups TumorGrowth->Randomization Dosing Administer compounds (daily or as scheduled) Randomization->Dosing Monitoring Monitor tumor volume and body weight Dosing->Monitoring Euthanasia Euthanize mice Monitoring->Euthanasia Tumor_Excision Excise and weigh tumors Euthanasia->Tumor_Excision Analysis Perform IHC/Western blot on tumor tissue Tumor_Excision->Analysis

Caption: Workflow for in vivo xenograft model efficacy testing.

Experimental Protocol: Xenograft Study

  • Implantation: Subcutaneously implant human MCF-7 breast cancer cells into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group): Vehicle control, 3,5-dimethyloxan-4-ol, Alpelisib, and Paclitaxel.

  • Treatment: Administer the compounds at predetermined doses and schedules for 21-28 days.

  • Monitoring: Measure tumor volume and mouse body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Prospective Data Summary: In Vivo Efficacy

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 250-
3,5-Dimethyloxan-4-ol Hypothetical: 600 ± 150Hypothetical: 60
Alpelisib 525 ± 13065
Paclitaxel 450 ± 12070

Comparative Pharmacokinetic Profiles

The pharmacokinetic (PK) profile of a drug determines its absorption, distribution, metabolism, and excretion, which are critical for establishing a safe and effective dosing regimen.[27][28][29][30]

Prospective Data Summary: Pharmacokinetic Parameters

Parameter3,5-Dimethyloxan-4-ol (Hypothetical)AlpelisibPaclitaxel
Administration OralOralIntravenous
Tmax (hours) 1.52-40.5-1 (end of infusion)
Half-life (hours) 88-103-52 (non-linear)
Metabolism Hepatic (CYP enzymes)Primarily via CYP3A4Hepatic (CYP2C8, CYP3A4)[27][29]
Excretion Fecal and RenalPrimarily FecalPrimarily Fecal

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of a novel compound, 3,5-dimethyloxan-4-ol, as a potential anticancer agent. By systematically comparing its performance against a targeted therapy (Alpelisib) and a standard chemotherapy agent (Paclitaxel), we can build a robust data package to support its further development.

The proposed experiments will elucidate the compound's cytotoxicity, mechanism of cell death, impact on the cell cycle, and in vivo efficacy. Crucially, the Western blot analysis will directly test our hypothesis that 3,5-dimethyloxan-4-ol acts by inhibiting the PI3K/Akt/mTOR pathway.

Positive outcomes from these studies would warrant further investigation, including:

  • Combination studies: Evaluating the synergistic effects of 3,5-dimethyloxan-4-ol with other anticancer agents.

  • Toxicity studies: Comprehensive in vivo toxicology studies to determine the safety profile of the compound.

  • Pharmacodynamic studies: Correlating the pharmacokinetic profile with on-target pathway inhibition in vivo.

By adhering to this rigorous, multi-faceted approach, we can thoroughly assess the potential of 3,5-dimethyloxan-4-ol to become a valuable new tool in the fight against cancer.

References

  • WashU Medicine Research Profiles. (2005, September). PI3K/Akt/mTOR pathway as a target for cancer therapy. Retrieved from [Link]

  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). alpelisib. Retrieved from [Link]

  • Living Beyond Breast Cancer. (n.d.). Alpelisib (Piqray): Breast Cancer targeted therapy. Retrieved from [Link]

  • Porta, C., et al. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. In PI3K/AKT/mTOR Signaling in Cancer. Springer, Cham.
  • YouTube. (2025, January 20). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. Retrieved from [Link]...

  • AACR Journals. (n.d.). Targeting PI3K/mTOR Signaling in Cancer. Retrieved from [Link]

  • Jubiant, S., et al. (2020). Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. Journal of the Advanced Practitioner in Oncology, 11(5), 503–509.
  • ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in.... Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel? Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • PMC. (n.d.). Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum. Retrieved from [Link]

  • Medscape. (n.d.). Taxol (paclitaxel) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • PubMed Central (PMC). (1995). Clinical pharmacokinetics of paclitaxel. Retrieved from [Link]

  • PMC. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

  • PubMed. (2023, January 12). Pharmacokinetics and Pharmacodynamic of Alpelisib. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Blog. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • PMC. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from [Link]

  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Paclitaxel. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Frontiers. (n.d.). Phase Ib and pharmacokinetics study of alpelisib, a PIK3CA inhibitor, and capecitabine in patients with advanced solid tumors. Retrieved from [Link]

  • PMC. (n.d.). Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review. Retrieved from [Link]

  • Clinical Drug Information. (2022, September 20). Clinical Pharmacokinetics of Paclitaxel Monotherapy: An Updated Literature Review. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Babraham Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Alpelisib? Retrieved from [Link]

  • Journal of Cancer. (n.d.). Pharmacokinetics and Safety of Multiple-Dose Alpelisib in Participants with Moderate or Severe Hepatic Impairment: A Phase 1, Open-Label, Parallel Group Study. Retrieved from [Link]

  • Molecular Biology of the Cell (MBoC). (2017, October 13). How Taxol/paclitaxel kills cancer cells. Retrieved from [Link]

  • Taylor & Francis. (n.d.). A pharmacokinetic evaluation of alpelisib for the treatment of HR+, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer. Retrieved from [Link]

  • ASCO Publications. (n.d.). Pharmacokinetics of paclitaxel and metabolites in a randomized comparative study in platinum-pretreated ovarian cancer patients. Retrieved from [Link]

  • PubMed. (n.d.). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Retrieved from [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Phase Ib and pharmacokinetics study of alpelisib, a PIK3CA inhibitor, and capecitabine in patients with advanced solid tumors. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • PLOS One. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • PMC. (2017, August 20). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

3,5-dimethyloxan-4-ol proper disposal procedures

This guide outlines the technical protocols for the safe handling and disposal of 3,5-dimethyloxan-4-ol (synonym: 3,5-dimethyltetrahydropyran-4-ol).[1][2] This guidance assumes the role of a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 3,5-dimethyloxan-4-ol (synonym: 3,5-dimethyltetrahydropyran-4-ol).[1][2] This guidance assumes the role of a Senior Application Scientist, prioritizing personnel safety, regulatory compliance (EPA/RCRA), and environmental stewardship.

Executive Summary: Disposal Classification

For disposal purposes, 3,5-dimethyloxan-4-ol is classified as Non-Halogenated Organic Solvent Waste .[1][2] It must be segregated from oxidizers and halogenated compounds to prevent exothermic reactions or the formation of toxic byproducts.

Chemical Characterization & Hazard Profile

Before disposal, the chemical must be accurately characterized to ensure compatibility with waste streams.

PropertyDescription
Chemical Name 3,5-dimethyloxan-4-ol (3,5-dimethyltetrahydropyran-4-ol)
Functional Group Cyclic Ether / Secondary Alcohol
Physical State Liquid or Low-melting Solid (Isomer dependent)
Primary Hazard Combustible/Flammable (Flash Point est. 60–90°C)
Health Hazard Irritant (Skin, Eyes, Respiratory); Potential CNS depressant in high concentrations
Reactivity Stable.[1][2][3][4] Incompatible with strong oxidizing agents (e.g., chromic acid, permanganates) and acid chlorides.
EPA Waste Code D001 (Ignitable) - If flash point < 60°CNone - If flash point > 60°C (disposed as non-RCRA regulated organic waste)

Pre-Disposal Protocol: Segregation & Preparation

Proper segregation is the single most critical step in laboratory waste management. Mixing incompatible streams is the leading cause of waste container over-pressurization.

The Segregation Logic (Decision Matrix)
  • NO Halogens: Do not mix with Chloroform, DCM, or Iodine.

  • NO Oxidizers: Do not mix with Peroxides, Nitric Acid, or Bleach.

  • NO Aqueous Heavy Metals: Keep separate from aqueous streams containing Chrome, Lead, or Mercury.

SegregationLogic Start Waste: 3,5-dimethyloxan-4-ol Check1 Is it mixed with Halogens? (DCM, Chloroform, etc.) Start->Check1 Check2 Is it mixed with Oxidizers? (Peroxides, Nitric Acid) Check1->Check2 No BinA Stream A: Halogenated Organic Waste (Requires High Temp Incineration) Check1->BinA Yes Check3 Is it mixed with Water > 20%? Check2->Check3 No Error CRITICAL ERROR: Do NOT Mix! Separate Immediately. Check2->Error Yes BinB Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) Check3->BinB No (Pure/Solvent Mix) BinC Stream C: Aqueous Organic Waste Check3->BinC Yes

Figure 1: Waste Segregation Logic Flow. Ensure the chemical enters the correct waste stream to prevent dangerous incompatibilities.[2][5]

Disposal Workflow: Step-by-Step

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred).

  • Closure: Screw-top cap with a chemically resistant liner (PTFE/Teflon). Do not use ground glass stoppers for waste, as they can seize.

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) if there is any risk of slow off-gassing or reaction, though this is rare for pure alcohols.

Step 2: Labeling (Regulatory Requirement)

Every container must be labeled before the first drop of waste is added.

  • Label Content:

    • Full Chemical Name: "3,5-dimethyloxan-4-ol" (No abbreviations/formulas).[1][2]

    • Hazard Checkbox: Mark "Flammable" and "Irritant".

    • Generator Name: Your Lab/PI Name.

Step 3: Bulking & Transfer
  • PPE: Wear Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a flame-resistant lab coat.

  • Fume Hood: Perform all transfers inside a certified chemical fume hood to capture volatile organic compounds (VOCs).

  • Funneling: Use a grounded safety funnel if transferring large volumes (>1L) to prevent static discharge ignition.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion. Never fill to the brim.

Step 4: Final Handoff
  • Once the container is 90% full or 6 months old (whichever comes first), seal it tightly.

  • Wipe the exterior to remove any residue.

  • Submit a waste pickup request through your facility's EHS (Environmental Health & Safety) portal.

  • Storage pending pickup: Store in a Flammable Safety Cabinet (yellow cabinet), secondary containment tray required.

Emergency Procedures: Spills & Exposure

Small Spill (< 500 mL)
  • Alert: Notify nearby personnel.

  • Ventilate: Open fume hoods, close lab doors.

  • PPE: Don double nitrile gloves and respiratory protection if ventilation is poor.

  • Absorb: Use vermiculite , bentonite clay , or a commercial "Organic Solvent" spill pad.

  • Collect: Scoop absorbed material into a hazardous waste bag/pail. Label as "Debris contaminated with 3,5-dimethyloxan-4-ol".[1][2]

Exposure Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin, as this increases absorption.

  • Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.

  • Inhalation: Move to fresh air immediately.

Scientific Rationale & Mechanism

  • Why Non-Halogenated? Halogenated waste (containing F, Cl, Br, I) requires much higher incineration temperatures (>1100°C) to prevent the formation of dioxins and furans. Non-halogenated alcohols like 3,5-dimethyloxan-4-ol can often be recycled via fuel blending (used as fuel for cement kilns), a more sustainable disposal route [1].[1][2]

  • Why No Oxidizers? Cyclic ethers can form peroxides upon prolonged exposure to air/light. While less prone than linear ethers, mixing with strong oxidizers accelerates this, creating an explosion hazard.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Streams. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][2]

  • PubChem. (2024). Compound Summary: Tetrahydropyran-4-ol (Analog). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling 3,5-dimethyloxan-4-ol

Essential Safety and Handling Protocols for Drug Development Professionals In the fast-paced environment of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides es...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Protocols for Drug Development Professionals

In the fast-paced environment of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 3,5-dimethyloxan-4-ol, a key chemical intermediate. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety, building a foundation of trust that extends beyond the product itself. This document is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance to ensure safe and effective handling.

Understanding the Risks: A Proactive Stance on Safety

While comprehensive toxicological data for 3,5-dimethyloxan-4-ol may not be readily available, its chemical structure necessitates a cautious approach. The primary hazards to mitigate are skin and eye contact, as well as inhalation of any aerosols or vapors. A thorough risk assessment should be conducted before any new procedure involving this compound.

Core Directive: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the most critical factor in mitigating the risks associated with handling 3,5-dimethyloxan-4-ol. The following recommendations are based on a comprehensive evaluation of the potential hazards.

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure. Therefore, selecting the correct gloves is non-negotiable.

  • Glove Selection: Chemical-resistant gloves are required.[1][2] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a high risk of splashes, consider more robust options like neoprene or butyl rubber gloves. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • The Importance of Double Gloving: For many procedures involving hazardous chemicals, double gloving is a best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, such as holes, tears, or discoloration. If a glove's integrity is compromised, it must be replaced immediately.

Eye and Face Protection: Shielding Against Splashes and Vapors

The eyes are particularly vulnerable to chemical splashes and vapors.

  • Minimum Requirement: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards should be worn.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring liquids or working with reactions under pressure, chemical splash goggles are essential.[1][2]

  • Full Facial Protection: In situations with a significant splash potential, a face shield should be worn in conjunction with safety goggles to protect the entire face.[1][2]

Protective Clothing: A Barrier for the Body

Standard street clothes do not offer adequate protection from chemical spills.

  • Laboratory Coats: A long-sleeved laboratory coat is mandatory to protect the skin and clothing.

  • Chemical-Resistant Aprons: For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Suits: In scenarios involving large quantities of the chemical or a high risk of widespread contamination, disposable full-body protective suits, sometimes referred to as "bunny suits," offer the most comprehensive protection.[2][3]

Respiratory Protection: Preventing Inhalation Exposure

Whenever possible, 3,5-dimethyloxan-4-ol should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors or aerosols.

  • When Respirators are Necessary: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required.

  • Choosing the Right Respirator: An appropriate NIOSH-approved respirator should be selected based on the potential concentration of airborne contaminants. For many organic vapors, an air-purifying respirator with organic vapor cartridges may be suitable. It is important to note that surgical masks do not provide adequate respiratory protection from chemical vapors.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to the use of PPE is crucial for ensuring safety. The following workflow outlines the key steps for donning and doffing PPE.

Caption: Recommended PPE Donning and Doffing Workflow

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety.

  • Contaminated PPE: All disposable PPE, such as gloves, gowns, and shoe covers, that has come into contact with 3,5-dimethyloxan-4-ol should be treated as hazardous waste. Place these items in a designated, clearly labeled hazardous waste container.

  • Empty Containers: An "empty" container that held a hazardous chemical may still contain hazardous residue. These containers must be managed appropriately.[5] For non-acutely hazardous chemicals, triple-rinsing the container with a suitable solvent may be an option.[5] The rinsate must be collected and disposed of as hazardous waste.[5]

  • Chemical Waste: All waste containing 3,5-dimethyloxan-4-ol must be disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[6]

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these rigorous safety protocols, you can create a secure environment for groundbreaking research and development.

References

  • Central Drug House (P) Ltd.
  • SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • National Oceanic and Atmospheric Administration. 3,5-DIMETHYLPHENOL - CAMEO Chemicals.
  • TCI Chemicals.
  • Creative Safety Supply. What PPE is recommended for chemical hazards?.
  • ECHEMI.
  • UNMC HEROES.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • ChemicalBook.
  • Fisher Scientific. SAFETY DATA SHEET - 3,5-Dimethyl-4-hydroxybenzonitrile.
  • University of Pittsburgh. Empty Container Disposal Guidelines.
  • Yale Environmental Health & Safety. DRAIN DISPOSAL OF CHEMICALS.
  • PubChem. 4,5-Dimethylhexan-3-ol.
  • National Institutes of Health. 3,5-Dimethyl-4-heptanol.
  • PubChem. 3,5-Dimethyl-5-hexen-3-ol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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